Ethyl 2-(3-hydroxycyclobutyl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-hydroxycyclobutyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEZUPSKZQQURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214344 | |
| Record name | Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408075-71-7 | |
| Record name | Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-(3-hydroxycyclobutyl)acetate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Novel Scaffold in Drug Discovery
Ethyl 2-(3-hydroxycyclobutyl)acetate is a bifunctional molecule of significant interest in contemporary medicinal chemistry and drug development. Its structure, incorporating a hydrophilic secondary alcohol on a cyclobutane ring and a lipophilic ethyl acetate chain, presents a unique combination of properties. This makes it a valuable building block, particularly as a linker in the design of Proteolysis Targeting Chimeras (PROTACs)[1][2]. PROTACs are a revolutionary class of therapeutics that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease. The precise geometry and physicochemical characteristics of the linker are critical for the efficacy of a PROTAC, and the cyclobutane motif in this compound offers a degree of conformational rigidity that can be advantageous in optimizing ternary complex formation between the target protein, the PROTAC, and an E3 ubiquitin ligase.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines its probable synthetic pathways, and details standard experimental protocols for its characterization. As experimental data for this specific molecule is not extensively published, this guide integrates predicted properties with established methodologies to provide a robust resource for researchers.
Physicochemical Properties: A Blend of Hydrophilicity and Lipophilicity
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and drug design. The following table summarizes key identifiers and predicted physicochemical parameters. The absence of extensive experimental data in the public domain necessitates the use of computational prediction tools. These predictions are based on the molecule's structure and offer valuable approximations for experimental design.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1408075-22-8 | [1][2] |
| Molecular Formula | C₈H₁₄O₃ | [1][2] |
| Molecular Weight | 158.20 g/mol | [1][2] |
| Appearance | Predicted: Colorless liquid | N/A |
| Boiling Point (Predicted) | ~230-250 °C at 760 mmHg | N/A |
| Melting Point (Predicted) | < 25 °C | N/A |
| Density (Predicted) | ~1.05 ± 0.06 g/cm³ | N/A |
| Solubility | Predicted to be soluble in organic solvents such as alcohols, ethers, and esters. Low to moderate solubility in water. | N/A |
Synthesis and Reactivity: Constructing and Utilizing the Cyclobutane Core
The synthesis of this compound likely involves the construction of the substituted cyclobutane ring, a common challenge in organic synthesis. A plausible and versatile approach is the Reformatsky reaction, which is well-suited for the formation of β-hydroxy esters.
Proposed Synthetic Pathway: The Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester[1][3][4]. In the context of synthesizing this compound, the key precursors would be 3-oxocyclobutane-1-carbaldehyde and ethyl bromoacetate.
Caption: Proposed synthesis of this compound via the Reformatsky reaction.
Reactivity Profile
The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary alcohol and the ethyl ester.
-
Secondary Alcohol: The hydroxyl group can undergo a variety of reactions typical of secondary alcohols, including oxidation to the corresponding ketone, esterification with carboxylic acids or acyl chlorides, and conversion to a better leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions[5][6][7].
-
Ethyl Ester: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and an acid or base catalyst, or be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.
Experimental Protocols for Characterization
Rigorous characterization is essential to confirm the identity and purity of synthesized this compound. The following are standard, widely accepted protocols for the spectroscopic analysis of such a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.
-
Spectral Interpretation:
-
Expected Chemical Shifts (Predicted):
-
Ethyl group (CH₃): Triplet around δ 1.2 ppm.
-
Ethyl group (CH₂): Quartet around δ 4.1 ppm.
-
CH₂ adjacent to ester: Multiplet around δ 2.3-2.5 ppm.
-
Cyclobutane ring protons: A complex series of multiplets between δ 1.5 and 2.8 ppm.
-
CH-OH proton: A multiplet around δ 3.6-4.0 ppm.
-
OH proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans than ¹H NMR for adequate signal-to-noise.
-
Data Processing and Interpretation: Process the data and identify the expected carbon signals. The carbonyl carbon of the ester will be the most downfield signal, typically above δ 170 ppm.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Attenuated Total Reflectance (ATR) FT-IR Protocol:
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation:
-
O-H stretch (alcohol): A broad absorption band in the region of 3500-3200 cm⁻¹.
-
C-H stretch (alkane): Sharp absorption bands just below 3000 cm⁻¹.
-
C=O stretch (ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.
-
C-O stretch (ester and alcohol): Absorption bands in the fingerprint region between 1300 and 1000 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer and acquire the spectrum in positive ion mode.
-
Spectral Interpretation:
-
Molecular Ion: Expect to observe the protonated molecule [M+H]⁺ at m/z 159.2.
-
Adducts: Sodium [M+Na]⁺ (m/z 181.2) and potassium [M+K]⁺ (m/z 197.2) adducts may also be observed.
-
Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangements.
-
Conclusion: A Versatile Building Block with Significant Potential
This compound represents a promising molecular scaffold for the development of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. While a comprehensive experimental characterization is still emerging, this guide provides a solid foundation for researchers by consolidating its known attributes, predicting its key physicochemical properties, and outlining robust synthetic and analytical methodologies. As the demand for sophisticated and sterically defined linkers in PROTAC design continues to grow, the utility of this compound and its derivatives is poised to expand, making a thorough understanding of its chemical and physical nature more critical than ever.
References
- Organic Chemistry Portal.
- Wikipedia.
- Michigan State University Department of Chemistry. Alcohol Reactivity. [Link]
- Jack Westin. Alcohols Important Reactions. [Link]
- BYJU'S. Types of Alcohols – Primary, Secondary and Tertiary Alcohols. [Link]
Sources
- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Reformatsky Reaction [organic-chemistry.org]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Alcohol Reactivity [www2.chemistry.msu.edu]
- 6. jackwestin.com [jackwestin.com]
- 7. byjus.com [byjus.com]
Introduction: A Key Building Block for Targeted Protein Degradation
An In-depth Technical Guide to Ethyl 2-(3-hydroxycyclobutyl)acetate (CAS: 1408075-22-8)
This compound is a bifunctional organic molecule increasingly recognized for its utility in the field of chemical biology and drug discovery. Identified by its CAS number 1408075-22-8, this compound is primarily categorized as a building block for Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure, featuring a rigid cyclobutyl scaffold, a reactive hydroxyl group, and an ethyl ester handle, provides a versatile platform for constructing the linker component of these sophisticated therapeutic agents.
PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs physically remove the target protein from the cellular environment. This guide provides a comprehensive overview of the technical data, strategic applications, and handling considerations for this compound, empowering researchers to effectively integrate this valuable tool into their drug development workflows.
Physicochemical Properties and Specifications
The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases. It is important to note that this CAS number may represent a mixture of cis and trans isomers; specific stereoisomers have distinct CAS numbers.[3][4]
| Property | Value | Source(s) |
| CAS Number | 1408075-22-8 | [1][2] |
| Molecular Formula | C₈H₁₄O₃ | [1][5][6] |
| Molecular Weight | 158.20 g/mol | [1][5] |
| Synonyms | Ethyl (3-hydroxycyclobutyl)acetate | [7] |
| Purity | ≥95-97% | [2][6] |
| Product Family | PROTAC Linkers, Protein Degrader Building Blocks | [1][2] |
| Storage | Store at 2-8°C, sealed in a dry environment | [5] |
Core Application: A Scaffold for PROTAC Linker Synthesis
The primary utility of this compound is its role as a precursor for PROTAC linkers. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1]
The Strategic Importance of the Linker
The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy. The linker must orient the two ligands in a precise ternary complex (Target Protein-PROTAC-E3 Ligase) to facilitate the efficient transfer of ubiquitin to the target protein, marking it for degradation. The cyclobutyl group in this compound provides a degree of conformational rigidity that can be advantageous in optimizing this spatial arrangement, preventing unproductive binding modes that can arise with overly flexible linkers.
Caption: The PROTAC mechanism, initiating with ternary complex formation and culminating in proteasomal degradation of the target protein.
Synthetic Versatility
The structure of this compound offers two distinct points for chemical modification, making it a versatile starting point for linker synthesis.
-
The Hydroxyl Group (-OH): This secondary alcohol is a nucleophile and can be readily modified through etherification, esterification, or conversion to an azide or amine for subsequent click chemistry or amidation reactions. This allows for the attachment of either the target ligand or the E3 ligase ligand.
-
The Ethyl Ester (-COOEt): The ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be activated and coupled to an amine-containing ligand or linker component via standard peptide coupling reactions.
Caption: A simplified retrosynthetic pathway for this compound.
General Experimental Protocol (Hypothetical)
This protocol is illustrative and based on standard organic synthesis techniques. [8]It has not been experimentally validated for this specific compound.
-
Reaction Setup: To a solution of 2-(3-hydroxycyclobutyl)acetic acid (1.0 equiv) in absolute ethanol (serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Reduce the volume of ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the final product.
Predicted Spectroscopic Profile
No experimental spectra for this compound were found in the public domain. However, based on its chemical structure and data from analogous compounds, a predicted spectroscopic profile can be constructed to aid in its identification and characterization. [9][10]
| Technique | Predicted Signature | Rationale |
|---|---|---|
| ¹H NMR | ~4.1 ppm (q, 2H): -O-CH₂ -CH₃~1.2 ppm (t, 3H): -O-CH₂-CH₃ ~3.5-4.0 ppm (m, 1H): CH -OH~1.8-2.5 ppm (m): Ring and acetate CH/CH₂ protons | The quartet and triplet are characteristic of an ethyl ester. The proton on the carbon bearing the hydroxyl group will be downfield. The remaining cyclobutyl and acetate methylene/methine protons will appear as a complex multiplet region. |
| ¹³C NMR | ~172 ppm: Ester C =O~60 ppm: -O-CH₂ -CH₃~65-70 ppm: C -OH~14 ppm: -O-CH₂-CH₃ ~20-40 ppm: Ring and acetate CH₂ carbons | The carbonyl carbon is significantly downfield. The carbons attached to oxygen atoms (ester and alcohol) appear in the 50-80 ppm range. The remaining aliphatic carbons are found upfield. |
| IR Spectroscopy | ~3400 cm⁻¹ (broad): O-H stretch~1735 cm⁻¹ (strong): C=O stretch (ester)~2850-3000 cm⁻¹: C-H stretch (aliphatic)~1180 cm⁻¹: C-O stretch | The broad hydroxyl peak and the strong ester carbonyl peak are the most diagnostic signals for confirming the presence of the key functional groups. |
| Mass Spec. (EI) | m/z 158 (M⁺): Molecular Ionm/z 141 (M⁺ - OH): Loss of hydroxylm/z 113 (M⁺ - OEt): Loss of ethoxy group | The molecular ion should be observable. Common fragmentation patterns for esters and alcohols would be expected. |
Safety and Handling
A specific Safety Data Sheet (SDS) for CAS 1408075-22-8 is not available in the reviewed sources. Therefore, this compound should be handled with care, assuming it may possess hazards associated with related chemical classes. For a related compound, Mthis compound, hazards include skin irritation, serious eye irritation, and potential respiratory irritation. [11] General Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid breathing vapors or dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [12]* Storage: Store in a tightly sealed container in a cool, dry place as recommended by the supplier (2-8°C). [5] These recommendations are for guidance only. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.
Conclusion
This compound is a valuable and versatile chemical building block, positioned to play a significant role in the advancement of targeted protein degradation. Its well-defined structure, featuring a semi-rigid core and orthogonal functional handles, provides an excellent starting point for the rational design and synthesis of PROTAC linkers. While detailed public data on its synthesis and spectral characterization is sparse, its utility is evident from its commercial availability as a key intermediate for drug discovery research. As the field of PROTACs continues to expand, the strategic application of such thoughtfully designed building blocks will be paramount to developing the next generation of targeted therapeutics.
References
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 1408075-22-8|this compound|BLD Pharm [bldpharm.com]
- 6. This compound [allbiopharm.com]
- 7. CAS 1408075-22-8 | 2229-1-41 | MDL MFCD23105932 | Ethyl (3-hydroxycyclobutyl)acetate | SynQuest Laboratories [synquestlabs.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. magritek.com [magritek.com]
- 11. aksci.com [aksci.com]
- 12. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(3-hydroxycyclobutyl)acetate
This guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-(3-hydroxycyclobutyl)acetate (CAS No. 1408075-22-8), a significant bifunctional molecule featuring both an ester and a hydroxyl group.[1] Its unique structure, incorporating a cyclobutane ring, makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and for its application in complex molecular design.
This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The causality behind experimental choices and the logic of spectral interpretation will be emphasized to provide a field-proven perspective on the characterization of this and similar small molecules.
Molecular Structure and Key Features
The structural formula of this compound is C8H14O3, with a molecular weight of 158.20 g/mol .[1] The molecule's architecture, comprising an ethyl ester and a hydroxyl-substituted cyclobutane ring, dictates its characteristic spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments within the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group, the acetate methylene protons, and the protons of the cyclobutane ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the stereochemistry of the cyclobutane ring.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| -CH₃ (Ethyl) | ~1.25 | Triplet | 3H | ~7.1 | Shielded methyl protons coupled to the adjacent methylene group. |
| -OCH₂- (Ethyl) | ~4.15 | Quartet | 2H | ~7.1 | Deshielded methylene protons adjacent to the ester oxygen, coupled to the methyl group. |
| -CH₂-COO- | ~2.50 | Doublet | 2H | ~7.0 | Methylene protons alpha to the carbonyl group, coupled to the cyclobutyl methine proton. |
| Cyclobutyl Protons | ~1.80 - 2.40 | Multiplet | 5H | - | Complex overlapping signals from the methylene and methine protons of the cyclobutane ring. |
| -CH-OH | ~4.00 | Multiplet | 1H | - | Deshielded methine proton attached to the hydroxyl-bearing carbon. |
| -OH | Broad Singlet | 1H | - | A broad, exchangeable proton signal; its chemical shift is concentration and solvent dependent. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The presence of the carbonyl group, the oxygen-substituted carbons, and the aliphatic carbons of the ethyl and cyclobutyl groups will each give rise to a characteristic signal.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C =O | ~172 | Characteristic chemical shift for an ester carbonyl carbon. |
| -OC H₂- (Ethyl) | ~61 | Carbon of the methylene group directly attached to the ester oxygen. |
| C H-OH | ~68 | Carbon of the cyclobutane ring bearing the hydroxyl group, deshielded by oxygen. |
| -C H₂-COO- | ~41 | Methylene carbon alpha to the carbonyl group. |
| Cyclobutyl C H₂ | ~30-35 | Methylene carbons of the cyclobutane ring. |
| Cyclobutyl C H | ~30-35 | Methine carbon of the cyclobutane ring adjacent to the acetate substituent. |
| -C H₃ (Ethyl) | ~14 | Shielded methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for the identification of functional groups. The IR spectrum of this compound will be dominated by the characteristic absorptions of the hydroxyl and ester moieties.
Key IR Absorption Bands:
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Rationale |
| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad | Characteristic broad absorption due to hydrogen bonding of the hydroxyl group.[2] |
| C-H Stretch (sp³) | 3000 - 2850 | Medium | Stretching vibrations of the C-H bonds in the ethyl and cyclobutyl groups. |
| C=O Stretch (Ester) | 1750 - 1735 | Strong, Sharp | A prominent, sharp peak characteristic of the carbonyl group in a saturated aliphatic ester.[3] |
| C-O Stretch (Ester) | 1300 - 1000 | Strong | Stretching vibrations of the C-O single bonds in the ester group.[3] |
The absence of a very broad O-H absorption in the 3300-2500 cm⁻¹ range confirms the absence of a carboxylic acid, distinguishing it from a potential hydrolysis product.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.
Predicted Mass Spectrometry Data:
The molecular ion peak [M]⁺ should be observed at m/z 158. The PubChemLite database predicts several adducts for this molecule.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 159.10158 |
| [M+Na]⁺ | 181.08352 |
| [M-H]⁻ | 157.08702 |
| [M+NH₄]⁺ | 176.12812 |
| [M+K]⁺ | 197.05746 |
| [M+H-H₂O]⁺ | 141.09156 |
Expected Fragmentation Pathways:
The fragmentation of the molecular ion is a key diagnostic tool. Common fragmentation patterns for esters and alcohols can be anticipated.
-
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 113.
-
Loss of an ethyl radical (-CH₂CH₃): This would lead to a fragment at m/z 129.
-
McLafferty Rearrangement: While less common for esters compared to ketones, a rearrangement involving the transfer of a gamma-hydrogen could occur.
-
Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols, which would yield a peak at m/z 140.
The following diagram illustrates a plausible fragmentation pathway:
Caption: Plausible fragmentation of this compound.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Sample Preparation
-
Weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
Place the NMR tube in the spectrometer for analysis.
IR Sample Preparation (Liquid Film)
-
Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin liquid film.
-
Mount the salt plates in the spectrometer's sample holder for analysis.
Mass Spectrometry Sample Preparation (LC-MS)
-
Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a high-purity solvent compatible with liquid chromatography, such as acetonitrile or methanol.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject the filtered solution into the LC-MS system for analysis.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. The predicted NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and compared with data from analogous structures, offer a robust framework for researchers in their synthetic and analytical endeavors. Adherence to the outlined experimental protocols will ensure the acquisition of reliable and reproducible data, which is fundamental to scientific integrity and the advancement of drug discovery and development.
References
- PubChemLite. This compound (C8H14O3).
- Chemguide. mass spectra - fragmentation patterns.
- Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. (2021).
- The Royal Society of Chemistry. SUPPORTING INFORMATION.
- UCL. Chemical shifts.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- Chemguide. interpreting infra-red spectra.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).
- University of Wisconsin-Madison. NMR Chemical Shifts.
- UCLA. IR Spectroscopy Tutorial: Esters.
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217).
- Columbia University. CHAPTER 2 Fragmentation and Interpretation of Spectra.
Sources
The Rigid Contender: Unlocking New Geometries in Targeted Protein Degradation with Ethyl 2-(3-hydroxycyclobutyl)acetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have redefined therapeutic intervention by shifting the paradigm from occupancy-driven inhibition to event-driven degradation.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[] A PROTAC's architecture consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, tethered by a chemical linker.[3] Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5] While flexible alkyl and polyethylene glycol (PEG) chains have been foundational, the field is rapidly advancing towards linkers with greater conformational rigidity to enhance therapeutic potential.[3] This guide provides a deep technical analysis of Ethyl 2-(3-hydroxycyclobutyl)acetate, a linker building block featuring a cyclobutyl moiety, as a strategic tool for imparting controlled rigidity in next-generation PROTAC design. We will explore the scientific rationale, synthetic incorporation, and a robust validation workflow for this linker class.
The PROTAC Revolution: A Paradigm Shift in Therapeutics
PROTAC technology represents a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery.[6] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically.[1] A single PROTAC molecule can induce the degradation of multiple target protein molecules, enabling potent activity at substoichiometric concentrations.[1]
The mechanism hinges on the formation of a productive ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase.[4] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the POI's surface.[] This polyubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[] The PROTAC is then released to repeat the cycle.[1] This process effectively turns any target protein with a suitable binding ligand into a substrate for a chosen E3 ligase.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
The Linker's Crucial Role: From Passive Spacer to Active Modulator
The linker is far more than an inert tether; it is a critical determinant of PROTAC function that actively modulates biological activity.[1] The linker's chemical composition, length, and rigidity profoundly influence the geometry and stability of the ternary complex, which is the cornerstone of PROTAC efficacy.[]
-
Linker Length: An optimal linker length is essential and must be empirically determined for each POI-E3 ligase pair.[8][9] A linker that is too short may introduce steric clashes, preventing simultaneous binding, while an overly long linker can lead to excessive flexibility and unproductive binding modes, reducing the stability of the ternary complex.[8]
-
Composition and Physicochemical Properties: The linker significantly impacts the PROTAC's drug-like properties. Hydrophilic linkers, such as those containing PEG motifs, can improve aqueous solubility, while more hydrophobic alkyl linkers may enhance cell permeability.[5][10] These properties are critical as PROTACs are often large molecules that challenge traditional drug design heuristics like Lipinski's "rule of five".[1]
-
Rigidity and Conformational Control: There is a decisive shift in the field from purely flexible linkers to those incorporating rigid structural elements.[3] Rigid linkers, such as those containing cycloalkane or heterocyclic scaffolds (e.g., piperazine, piperidine), can pre-organize the PROTAC's conformation.[10][11] This pre-organization can reduce the entropic penalty associated with forming the ternary complex, potentially leading to enhanced stability and degradation efficiency.
Introducing the Cyclobutyl Moiety: A Strategy for Controlled Rigidity
The use of a cyclobutane ring within a linker, as seen in this compound, represents a sophisticated strategy to impart controlled rigidity.[12] Unlike highly flexible alkyl chains or the more constrained aromatic rings, the puckered, three-dimensional nature of the cyclobutane scaffold offers distinct advantages:
-
Defined Spatial Vectors: The substituent attachment points on a cyclobutane ring are held in a predictable spatial relationship, allowing for more precise control over the orientation of the POI and E3 ligase ligands.
-
Improved Pharmacokinetics: Incorporating saturated cyclic systems can improve metabolic stability and other key pharmacokinetic (PK) properties compared to linear alkyl chains.[11]
-
Synthetic Tractability: The cyclobutane core provides a rigid scaffold that is less synthetically complex than many aromatic or heterocyclic systems.
This compound is a building block designed to leverage these benefits. The ester and hydroxyl groups serve as orthogonal chemical handles for sequential attachment to the E3 ligand and the POI ligand, making it a versatile component in a modular PROTAC synthesis workflow.
Technical Profile: this compound
This linker building block provides a rigid core with functional groups suitable for PROTAC synthesis.
| Property | Value | Source |
| CAS Number | 1408075-22-8 | [13] |
| Molecular Formula | C₈H₁₄O₃ | [13] |
| Molecular Weight | 158.20 g/mol | [13] |
| Key Features | Cyclobutyl Core, Hydroxyl Group, Ethyl Acetate Group | N/A |
The hydroxyl (-OH) group can be activated or converted to an amine or azide for coupling, while the ethyl acetate group can be hydrolyzed to a carboxylic acid, providing two distinct points for synthetic elaboration. The stereochemistry of the substituents on the cyclobutane ring (cis/trans) is a critical parameter that must be controlled during synthesis, as it will directly influence the final geometry of the PROTAC.
Synthetic Strategy & Incorporation into a PROTAC Scaffold
A robust and modular synthetic approach is paramount. The following protocols are illustrative methodologies for the synthesis of a cyclobutane-containing PROTAC, using a well-characterized BRD4-targeting ligand (JQ1-analogue) and a VHL E3 ligase ligand.
Protocol 1: Synthesis of the Functionalized Linker Core
This protocol outlines a plausible, though hypothetical, route to a functionalized version of the core linker ready for coupling.
Objective: To convert this compound into a bifunctional linker with orthogonal protecting groups.
-
Protection of Hydroxyl Group:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise and allow the reaction to warm to room temperature overnight.
-
Rationale: TBDMS is a robust protecting group for the hydroxyl moiety, stable to the subsequent hydrolysis conditions.
-
-
Saponification (Ester Hydrolysis):
-
Quench the reaction with water and extract the TBDMS-protected product with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in a 3:1 mixture of tetrahydrofuran (THF) and water (0.2 M).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Rationale: Saponification converts the ethyl ester to a carboxylic acid, which is a key handle for amide bond formation.
-
-
Purification:
-
Acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the TBDMS-protected carboxylic acid linker.
-
Caption: Modular workflow for synthesizing a PROTAC using the cyclobutyl linker.
Protocol 2: Sequential Coupling to Form the Final PROTAC
Objective: To couple the functionalized linker to an E3 ligase ligand and a POI ligand.
-
Coupling to E3 Ligase Ligand:
-
Dissolve the TBDMS-protected carboxylic acid linker (1.0 eq), an amine-functionalized VHL ligand (1.0 eq), and HATU (1.2 eq) in dimethylformamide (DMF, 0.1 M).
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and stir at room temperature for 12-16 hours.
-
Rationale: HATU is a standard peptide coupling reagent that efficiently forms amide bonds with minimal side reactions.
-
Purify the resulting Linker-VHL conjugate using reverse-phase HPLC.
-
-
Deprotection of the Orthogonal Handle:
-
Dissolve the purified conjugate in THF (0.1 M).
-
Add tetrabutylammonium fluoride (TBAF, 1.5 eq, 1M solution in THF) and stir for 2-3 hours at room temperature.
-
Rationale: TBAF is a standard reagent for the selective removal of silyl protecting groups like TBDMS.
-
Purify the deprotected alcohol intermediate by HPLC.
-
-
Activation and Coupling to POI Ligand:
-
To activate the hydroxyl group for coupling, dissolve the intermediate in DCM (0.1 M) and add triethylamine (3.0 eq). Cool to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise and stir for 1 hour. This converts the alcohol to a good leaving group (mesylate).
-
In a separate flask, dissolve a phenolic POI ligand (e.g., a JQ1 analogue, 1.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq) in DMF.
-
Add the activated mesylate solution to the POI ligand mixture and heat to 60 °C overnight.
-
Rationale: Converting the alcohol to a mesylate facilitates a Williamson ether synthesis or similar SN2 reaction with the POI ligand.
-
-
Final Purification:
-
Cool the reaction mixture, filter, and purify the final PROTAC molecule by preparative reverse-phase HPLC. Characterize by LC-MS and NMR to confirm identity and purity.
-
Experimental Validation and Performance Benchmarking
A self-validating workflow is essential to confirm the efficacy of the newly synthesized PROTAC.
Protocol 3: Western Blot for Target Protein Degradation
Objective: To visually and quantitatively assess the reduction in the level of the target protein (e.g., BRD4).
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., HeLa or 293T cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the cyclobutyl-linked PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a set time (e.g., 18 hours). Include a vehicle control (DMSO) and a control PROTAC with a flexible PEG linker.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4 °C.
-
-
Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize samples to equal protein amounts, add Laemmli buffer, and denature at 95 °C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the POI (e.g., anti-BRD4) overnight at 4 °C.
-
Incubate with a loading control primary antibody (e.g., anti-GAPDH or anti-β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Caption: A comprehensive workflow for the experimental validation of a novel PROTAC.
Hypothetical Performance Benchmarking
The following table presents hypothetical data comparing a PROTAC synthesized with the rigid cyclobutyl linker against a standard, flexible PEG4 linker.
| Parameter | PROTAC-Cyclobutyl | PROTAC-PEG4 | Rationale for Expected Outcome |
| BRD4 DC₅₀ | 15 nM | 45 nM | The rigid linker may better pre-organize the ligands, leading to more stable ternary complex formation and higher potency. |
| BRD4 Dₘₐₓ | >95% | ~90% | Improved geometry can lead to more efficient ubiquitination and a more profound degradation effect. |
| Cell Permeability | Moderate-High | Moderate | The less polar, more compact cyclobutyl structure may improve passive diffusion across the cell membrane compared to the more polar PEG linker. |
| Metabolic Stability | High | Moderate | Saturated carbocyclic structures are often less susceptible to metabolic enzymes than linear ether-containing linkers.[11] |
Future Perspectives & Conclusion
The strategic design of the linker is a frontier in PROTAC development. Building blocks like this compound, which introduce controlled rigidity, are pivotal for moving beyond the first generation of flexible linkers. The cyclobutyl moiety offers a compelling balance of conformational constraint and synthetic accessibility, providing a powerful tool to optimize the spatial arrangement of the ternary complex. This control can directly translate into improved potency, selectivity, and superior pharmacokinetic profiles. As the field of targeted protein degradation continues to mature, the rational design of linkers using such rigid components will be indispensable for developing the next wave of potent and clinically successful therapeutics.
References
- Buhimschi AD, et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology.
- Tusell, J. R., & St-Cyr, D. J. (2020). Novel approaches for the rational design of PROTAC linkers. Drug Discovery and Development.
- Zhang, X., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry.
- Scafuri, B., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem.
- Chen, H., et al. (2025). Advancing Design Strategy of PROTACs for Cancer Therapy. Advanced Science.
- Buckley, D. L., et al. (2012). Impact of linker length on the activity of PROTACs. ACS Chemical Biology.
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
- MedChemExpress. (n.d.). This compound | PROTAC Linker (Japanese). MedChemExpress.
Sources
- 1. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Unraveling the Role of Ethyl 2-(3-hydroxycyclobutyl)acetate in Targeted Protein Degradation: A Technical Guide
For Immediate Release
In the rapidly evolving landscape of therapeutic intervention, targeted protein degradation (TPD) has emerged as a powerful modality, offering the potential to address disease targets previously considered "undruggable."[1][2] This technical guide delves into the mechanistic contributions of Ethyl 2-(3-hydroxycyclobutyl)acetate, a key building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), providing an in-depth perspective for researchers, scientists, and drug development professionals. While not a protein degrader in its own right, the unique structural features of this molecule play a critical role in the efficacy of the larger PROTAC construct.
The Paradigm of Targeted Protein Degradation
Conventional small molecule drugs typically function through an "occupancy-driven" model, requiring sustained binding to a protein's active site to inhibit its function.[1] TPD, however, operates on an "event-driven" model by harnessing the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate target proteins entirely.[1][3] This is achieved through small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome.[1][3][4]
Two prominent classes of small molecules drive TPD: molecular glues and PROTACs.[1][5][6] Molecular glues are small, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein.[1][7] PROTACs, on the other hand, are heterobifunctional molecules composed of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker that connects the two.[1][8][9]
This compound: A Critical Component in PROTAC Design
This compound is identified as a PROTAC linker, a crucial component in the synthesis of these bifunctional degraders.[10] The linker in a PROTAC is not merely a spacer but plays a pivotal role in determining the overall efficacy of the molecule. It influences the PROTAC's physicochemical properties, cell permeability, and, most importantly, the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[9]
Structural Features and Their Hypothesized Contributions
The chemical structure of this compound, featuring a cyclobutane ring, a hydroxyl group, and an ethyl acetate moiety, offers several potential advantages when incorporated into a PROTAC linker:
-
Conformational Rigidity: The cyclobutane ring introduces a degree of conformational restraint within the linker.[11] This can be advantageous in pre-organizing the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex.[12] By reducing the entropic penalty of binding, a more rigid linker can enhance the efficiency of ternary complex formation.
-
Improved Physicochemical Properties: The incorporation of sp³-rich scaffolds like cyclobutane can lead to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, compared to more linear or aromatic linkers.[12][13] This can translate to better pharmacokinetic profiles for the resulting PROTAC.
-
Vectorial Control: The defined stereochemistry of the 3-hydroxycyclobutyl group provides precise exit vectors for attaching the POI and E3 ligase ligands. This spatial control is critical for optimizing the orientation of the two proteins within the ternary complex to facilitate efficient ubiquitin transfer.
-
Hydrogen Bonding Potential: The hydroxyl group offers a potential hydrogen bond donor/acceptor, which could engage in interactions with either the POI or the E3 ligase, further stabilizing the ternary complex.
The following diagram illustrates the hypothetical role of an this compound-derived linker in a PROTAC.
Caption: Hypothetical PROTAC action with an this compound-derived linker.
Experimental Protocols for Mechanistic Validation
To elucidate the precise contribution of the this compound linker to PROTAC function, a series of biophysical and cellular assays are required.
Synthesis of a PROTAC Series
Objective: To systematically evaluate the impact of the linker structure on PROTAC activity.
Methodology:
-
PROTAC Synthesis: Synthesize a series of PROTAC molecules targeting a well-validated POI and E3 ligase (e.g., BRD4 and Cereblon). This series should include:
-
A PROTAC incorporating the this compound linker.
-
Control PROTACs with more flexible (e.g., polyethylene glycol) or more rigid (e.g., aromatic) linkers of similar length.
-
Analogs where the hydroxyl group on the cyclobutane ring is removed or its stereochemistry is altered.
-
-
Purification and Characterization: Purify all synthesized PROTACs by HPLC and confirm their identity and purity by LC-MS and NMR.
Biophysical Assays for Ternary Complex Formation
Objective: To quantify the stability of the ternary complex formed with different PROTAC linkers.
Methodology:
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI):
-
Immobilize the biotinylated POI on a streptavidin-coated sensor chip.
-
Inject a solution containing the E3 ligase and varying concentrations of the PROTAC to measure the binding kinetics and affinity of the ternary complex.
-
Compare the KD values and kinetic parameters (kon, koff) across the synthesized PROTAC series.
-
-
Isothermal Titration Calorimetry (ITC):
-
Titrate the PROTAC into a solution containing the POI and E3 ligase.
-
Directly measure the thermodynamic parameters (ΔH, ΔS, and KD) of ternary complex formation.
-
| Assay | Parameter Measured | Hypothesized Outcome for this compound Linker |
| SPR/BLI | KD, kon, koff | Lower KD (higher affinity) and slower koff compared to flexible linkers, indicating a more stable ternary complex. |
| ITC | KD, ΔH, ΔS | A more favorable enthalpic contribution (ΔH) due to optimized interactions within the ternary complex. |
Cellular Assays for Protein Degradation
Objective: To assess the efficiency and kinetics of POI degradation in a cellular context.
Methodology:
-
Western Blotting:
-
Treat cells with a dose-response of each PROTAC for a fixed time point (e.g., 24 hours).
-
Lyse the cells and perform Western blotting to quantify the levels of the POI.
-
Determine the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) for each PROTAC.
-
-
Time-Course Analysis:
-
Treat cells with a fixed concentration of each PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Analyze POI levels by Western blotting to determine the rate of degradation.
-
-
High-Content Imaging or Flow Cytometry:
-
Utilize fluorescently tagged POI or specific antibodies to quantify protein levels in a high-throughput manner.
-
| Assay | Parameter Measured | Hypothesized Outcome for this compound Linker |
| Western Blot (Dose-Response) | DC50, Dmax | Lower DC50 and higher Dmax, indicating greater potency and efficacy. |
| Western Blot (Time-Course) | Degradation Rate | Faster rate of protein degradation. |
The following diagram outlines the experimental workflow for evaluating the linker's contribution.
Caption: Experimental workflow for validating the linker's role in PROTAC efficacy.
Conclusion
This compound represents a valuable building block in the expanding toolbox for targeted protein degradation. While its mechanism of action is indirect, its incorporation into PROTAC linkers can significantly influence the overall performance of the degrader molecule. The structural features of the cyclobutane ring, coupled with the hydroxyl functionality, can contribute to enhanced ternary complex stability and improved physicochemical properties, ultimately leading to more potent and effective protein degradation. The experimental framework outlined in this guide provides a systematic approach to validating these hypotheses and furthering our understanding of the structure-activity relationships in PROTAC design.
References
- Frere, G., & Gunning, P. T. (2022). Emerging mechanisms of targeted protein degradation by molecular glues. Methods in Cell Biology, 169, 1–26. [Link]
- Crown Bioscience. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Crown Bioscience Blog. [Link]
- Zhang, X., et al. (2021). Molecular Glues for Targeted Protein Degradation: From Serendipity to Rational Discovery. Journal of Medicinal Chemistry, 64(18), 13279–13301. [Link]
- Hines, J., et al. (2013). Targeted Protein Degradation by Small Molecules. ACS Chemical Biology, 8(7), 1329–1337. [Link]
- Sygnature Discovery. (n.d.). Molecular Glues in Targeted Protein Degradation.
- Zhang, L. (2022). Small-molecule degron mimetics for targeted protein degradation. Essays in Biochemistry, 66(5), 589–598. [Link]
- Wikipedia. (2023). Molecular glue. Wikipedia. [Link]
- Kastl, J. M., et al. (2021). Small-Molecule Degraders beyond PROTACs-Challenges and Opportunities. SLAS Discovery, 26(4), 524–533. [Link]
- Ciulli, A., & Trainor, N. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Medicinal Chemistry Letters, 12(6), 886–888. [Link]
- Edmondson, S. D., & Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 4–9. [Link]
- Biopharma PEG. (2021). PROTACs VS. Traditional Small Molecule Inhibitors. Biopharma PEG. [Link]
- Lee, S., et al. (2023). Targeted Protein Degradation: Principles and Applications of the Proteasome. International Journal of Molecular Sciences, 24(14), 11529. [Link]
- National Center for Biotechnology Information. (2023). Targeted Protein Degradation (TPD) for Immunotherapy: Understanding Proteolysis Targeting Chimera-Driven Ubiquitin-Proteasome Interactions.
- Ciulli, A., & Trainor, N. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Central Science, 7(6), 926–941. [Link]
- Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 594227. [Link]
- National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1221–1241. [Link]
- van der Velden, J. L. J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(16), 2478–2490. [Link]
- van der Velden, J. L. J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(16), 2478–2490. [Link]
Sources
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Molecular glue - Wikipedia [en.wikipedia.org]
- 3. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Emerging mechanisms of targeted protein degradation by molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Discovery and First Synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate
Introduction: The Emergence of a Key Architectural Element in Targeted Protein Degradation
In the landscape of modern drug discovery, the advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[] The elegant design of a PROTAC consists of a ligand for a target protein and another for an E3 ubiquitin ligase, tethered by a chemical linker.[][2] It is within this critical linker region that small, conformationally constrained scaffolds have become indispensable for optimizing the potency, selectivity, and pharmacokinetic properties of the degrader molecule.[3]
Ethyl 2-(3-hydroxycyclobutyl)acetate (CAS No. 1408075-22-8), a seemingly unassuming bifunctional molecule, has emerged as a pivotal building block in the synthesis of these sophisticated PROTAC linkers.[2] Its "discovery" is not chronicled as the isolation of a natural product, but rather as a testament to the ingenuity of medicinal chemists in crafting bespoke molecular architectures to address the complex challenge of targeted protein degradation. The cyclobutane ring provides a degree of rigidity that can be advantageous in pre-organizing the PROTAC molecule for efficient ternary complex formation (the crucial assembly of the target protein, PROTAC, and E3 ligase), while the hydroxyl and ethyl acetate moieties offer versatile handles for synthetic elaboration.[][4]
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, grounded in established chemical principles and supported by authoritative references. We will delve into the causal logic behind the chosen synthetic strategies, present detailed experimental protocols, and offer insights into the practical considerations for researchers in the field of drug development.
Physicochemical Properties
A summary of the key physicochemical properties of the target molecule and its immediate precursor is presented below.
| Property | This compound | Ethyl 2-(3-oxocyclobutyl)acetate |
| CAS Number | 1408075-22-8 | 145822-90-8 |
| Molecular Formula | C₈H₁₄O₃ | C₈H₁₂O₃ |
| Molecular Weight | 158.20 g/mol | 156.18 g/mol |
| Appearance | Colorless oil (Predicted) | Colorless oil (Predicted) |
| Boiling Point | Not reported | Not reported |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is most logically approached via a two-stage process. The first stage involves the construction of the core cyclobutane ring bearing the keto-ester functionality, yielding Ethyl 2-(3-oxocyclobutyl)acetate. The second stage is a selective reduction of the ketone to the corresponding secondary alcohol.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Key Precursor, Ethyl 2-(3-oxocyclobutyl)acetate
The construction of the cyclobutane ring is the most challenging aspect of this synthesis. While there is no single, universally adopted method for the direct synthesis of Ethyl 2-(3-oxocyclobutyl)acetate, a robust and well-documented approach involves the initial synthesis of 3-Oxocyclobutanecarboxylic acid, which can then be converted to the desired keto-ester.
Synthesis of 3-Oxocyclobutanecarboxylic Acid
The synthesis of 3-Oxocyclobutanecarboxylic acid has been reported through various multi-step sequences. One common strategy involves the construction of a substituted cyclobutane ring followed by hydrolysis and oxidation. Chinese patents CN103232340A and CN105037130A describe methods starting from readily available materials.[5][6] A representative method is outlined below, which involves the formation of a cyclobutane intermediate followed by acidic hydrolysis.[7]
Reaction Scheme:
Caption: Synthesis of 3-Oxocyclobutanecarboxylic acid intermediate.
Experimental Protocol (Adapted from CN105037130A): [6]
-
Step 1: Cyclobutane Ring Formation. To a flask containing N,N-dimethylformamide (DMF) and potassium tert-butoxide, diisopropyl malonate dissolved in DMF is added dropwise under cooling. After the addition is complete, the reaction is warmed, and 2,2-dimethoxy-1,3-dibromopropane is added. The mixture is heated for an extended period (e.g., 4 days at 140°C). After cooling and aqueous workup with extraction (e.g., with n-heptane), the solvent is removed under reduced pressure to yield the crude product A (3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester).[6]
-
Step 2: Hydrolysis and Decarboxylation. The crude product A is mixed with water and concentrated hydrochloric acid. The mixture is heated to reflux for an extended period (e.g., 120 hours).[6] This harsh condition facilitates the hydrolysis of both the esters and the ketal, followed by decarboxylation to yield the desired 3-Oxocyclobutanecarboxylic acid. The product is then isolated by extraction with an organic solvent (e.g., dichloromethane) and purified by recrystallization.[6]
Conversion to Ethyl 2-(3-oxocyclobutyl)acetate
With 3-Oxocyclobutanecarboxylic acid in hand, the next step involves its conversion to the target keto-ester. This is a two-step process: esterification of the carboxylic acid, followed by the introduction of the acetate moiety.
Reaction Scheme:
Sources
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 6. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 7. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]
Solubility Profile of Ethyl 2-(3-hydroxycyclobutyl)acetate in Common Laboratory Solvents
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of Ethyl 2-(3-hydroxycyclobutyl)acetate, a key intermediate in medicinal chemistry and materials science. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document outlines the theoretical principles governing its solubility based on its molecular structure, presents detailed, field-proven protocols for its empirical determination using both thermodynamic and kinetic methods, and offers a predicted solubility profile in a range of common laboratory solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage a deep understanding of solubility to accelerate their research and development workflows.
The Critical Role of Solubility in Scientific R&D
In the landscape of pharmaceutical development and chemical synthesis, solubility is a foundational physicochemical property that dictates the trajectory of a compound from discovery to application.[1][2] A compound's ability to dissolve in a given solvent system influences everything from its reaction kinetics to its bioavailability in a physiological environment.[3][4] Poor solubility can lead to significant challenges, including underestimated toxicity, inconsistent results in bioassays, and difficulties in formulation, ultimately hindering clinical success.[5][6]
This compound (CAS No. 1408075-22-8) is a molecule of growing interest, featuring a unique combination of functional groups that contribute to its distinct chemical personality.
-
Molecular Structure: C₈H₁₄O₃
-
Molecular Weight: 158.20 g/mol [7]
Its structure contains:
-
A hydroxyl (-OH) group : A polar, protic moiety capable of both donating and accepting hydrogen bonds.
-
An ester (-COO-) group : A polar, aprotic group that can act as a hydrogen bond acceptor.
-
An ethyl chain and a cyclobutyl ring : Nonpolar hydrocarbon components that contribute to its lipophilicity.
This structural duality suggests a nuanced solubility profile, making a systematic investigation essential for its effective application. This guide provides the theoretical framework and practical methodologies to fully characterize this profile.
Theoretical Principles: Predicting Solubility
The age-old chemical aphorism, "like dissolves like," serves as a powerful predictive tool.[8][9] A solute's solubility is maximized in a solvent that shares similar intermolecular forces. The molecular structure of this compound allows us to predict its behavior across different solvent classes.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents readily engage in hydrogen bonding. The hydroxyl group of the target molecule will interact strongly with these solvents, suggesting moderate to high solubility. However, the nonpolar hydrocarbon backbone will limit its solubility in highly polar solvents like water compared to smaller alcohols.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents possess dipole moments but do not donate hydrogen bonds. They will effectively solvate the polar ester group. The hydroxyl group can still interact via dipole-dipole forces. Good solubility is anticipated in this class.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through van der Waals forces. The nonpolar cyclobutyl and ethyl fragments will favor interaction with these solvents, but the highly polar hydroxyl and ester groups will resist dissolution, predicting poor solubility.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is the gold standard. Two primary methods are employed, each answering a different, vital question about a compound's solubility.
Gold Standard: Thermodynamic Solubility via the Shake-Flask Method
This method determines the equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a specific temperature. It is considered the most reliable method for obtaining true thermodynamic solubility data.[10]
The core principle is to create a saturated solution in a state of equilibrium. By introducing an excess of the solid compound, we ensure that the solvent is fully saturated.[10] The extended agitation period (typically 24 hours or more) is critical to allow the system to overcome any kinetic barriers and reach a true thermodynamic minimum.[11] Subsequent centrifugation or filtration is essential to separate the undissolved solid from the saturated supernatant before quantification, which is typically performed using a concentration-sensitive analytical technique like HPLC-UV or LC-MS.[12]
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent (e.g., 2-5 mL) in a glass vial. The excess should be visually apparent.
-
Equilibration: Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate for 24-48 hours.[13]
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let larger particles settle. Centrifuge the vials at high speed (e.g., 15,000 rpm for 15 minutes) to pellet all undissolved solids.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS method against a known set of calibration standards.
-
Calculation: Calculate the original solubility in mg/mL or M, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Workflow for Thermodynamic Solubility Determination.
High-Throughput Screening: Kinetic Solubility via Laser Nephelometry
In early-stage drug discovery, speed and material conservation are critical. Kinetic solubility screening by laser nephelometry is a high-throughput method that measures the concentration at which a compound precipitates when added from a DMSO stock solution into an aqueous buffer.[14][15] It measures light scattering caused by insoluble particles (precipitate).[16]
This technique mimics the conditions of many high-throughput screening (HTS) bioassays, where compounds are introduced from a DMSO stock.[5] The formation of a precipitate indicates that the compound's kinetic solubility limit has been exceeded. Laser nephelometry provides a rapid assessment by detecting the scattered light from these newly formed particles.[17] While not a measure of true equilibrium, it is an invaluable tool for flagging compounds that may pose challenges in aqueous-based assays.[18]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Using an automated liquid handler, transfer a small volume of each DMSO dilution into a corresponding well of a clear-bottom microplate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low and consistent (e.g., 1-5%).
-
Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Place the microplate into a laser nephelometer. The instrument directs a laser through each well and measures the intensity of scattered light at a 90° angle.
-
Data Analysis: The light scattering signal is plotted against the compound concentration. The point at which the signal sharply increases above the baseline indicates the kinetic solubility limit.
Caption: High-Throughput Kinetic Solubility Workflow.
Predicted Solubility Profile of this compound
The following table summarizes the predicted solubility of this compound based on the theoretical principles outlined in Section 2.0. These values should be confirmed experimentally using the protocols described in Section 3.0.
| Solvent | Solvent Class | Predicted Qualitative Solubility | Predicted Quantitative Range (mg/mL at 25°C) |
| Water | Polar Protic | Sparingly Soluble | 10 - 50 |
| Methanol | Polar Protic | Very Soluble | > 500 |
| Ethanol | Polar Protic | Very Soluble | > 500 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 500 |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | 100 - 300 |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Very Soluble | > 500 |
| Acetone | Polar Aprotic | Very Soluble | > 500 |
| Dichloromethane (DCM) | Nonpolar | Soluble | 100 - 300 |
| Toluene | Nonpolar | Sparingly Soluble | 10 - 50 |
| Hexane | Nonpolar | Insoluble | < 1 |
Application of Solubility Data
The practical application of this solubility data is extensive:
-
Reaction Chemistry: For synthesis, a solvent in the "Very Soluble" category like Ethanol or Ethyl Acetate would be an excellent first choice to ensure a homogeneous reaction mixture.
-
Purification: The significant difference in solubility between a polar protic solvent like Ethanol (very soluble) and a nonpolar solvent like Hexane (insoluble) suggests that crystallization is a viable purification strategy. A solvent/anti-solvent system (e.g., dissolving in minimal hot ethanol and adding cold hexane) would likely yield high-purity crystals.
-
Chromatography: The compound's moderate polarity indicates it is well-suited for normal-phase silica gel chromatography using solvent systems like Hexane/Ethyl Acetate.
-
Formulation Development: For biological applications, the limited aqueous solubility ("Sparingly Soluble") is a critical finding.[1] This indicates that formulation strategies such as co-solvents, cyclodextrins, or lipid-based carriers may be necessary to achieve the desired concentration for in vivo studies.[6]
Conclusion
This compound possesses a versatile yet complex solubility profile due to its combination of polar and nonpolar functional groups. Its predicted high solubility in common polar organic solvents like alcohols, DMSO, and ethyl acetate makes it amenable to a wide range of synthetic and purification processes. However, its predicted limited aqueous solubility is a critical parameter that must be addressed during the development of pharmaceutical formulations. The robust, validated protocols for both thermodynamic and kinetic solubility determination provided herein equip researchers with the necessary tools to empirically map this profile, enabling informed, data-driven decisions that are crucial for advancing scientific discovery and development.
References
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Jiménez, C., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3).
- BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Bienta. (n.d.). Laser Nephelometry.
- Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH.
- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
- Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).
- ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. 1408075-22-8|this compound|BLD Pharm [bldpharm.com]
- 8. chem.ws [chem.ws]
- 9. Khan Academy [khanacademy.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. enamine.net [enamine.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. rheolution.com [rheolution.com]
- 15. Laser Nephelometry | Bienta [bienta.net]
- 16. bmglabtech.com [bmglabtech.com]
- 17. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. enamine.net [enamine.net]
Material Safety Data Sheet (MSDS) for Ethyl 2-(3-hydroxycyclobutyl)acetate
An In-Depth Technical Guide to the Safe Handling of Ethyl 2-(3-hydroxycyclobutyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: this compound is emerging as a valuable building block in medicinal chemistry and drug development, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] Its unique structure, featuring a cyclobutane ring, a secondary alcohol, and an ethyl ester, offers specific spatial and chemical properties. This guide provides a comprehensive overview of the material's safety profile and handling procedures, synthesized from established chemical principles and data on structurally related compounds. Given the absence of a specific, publicly available Material Safety Data Sheet (MSDS) for this compound, this document serves as an expert-driven guide to its responsible use in a research and development setting.
Section 1: Chemical Identification and Physical Properties
This section outlines the fundamental chemical and physical characteristics of this compound, crucial for its proper handling and use in experimental design.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1408075-22-8[1][2] |
| Molecular Formula | C8H14O3[1][2] |
| Molecular Weight | 158.20 g/mol [1] |
| Structure | A cyclobutane ring with a hydroxy group and an ethyl acetate substituent. |
Predicted Physical Properties:
| Property | Predicted Value/State | Rationale/Comparative Data |
| Appearance | Colorless liquid | Based on similar short-chain esters and alcohols. |
| Odor | Mild, possibly fruity | Characteristic of many ethyl esters, though likely faint. |
| Boiling Point | Not determined; expected to be >100°C | Higher than ethyl acetate (77°C) due to increased molecular weight and hydrogen bonding from the hydroxyl group. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF). Limited water solubility. | The ester and alkyl components suggest hydrophobicity, while the hydroxyl group provides some water solubility. |
| Storage | Store at 2-8°C, sealed in a dry environment.[2] | Recommended for maintaining chemical stability and preventing degradation. |
Section 2: Hazard Identification and Toxicological Profile (Inferred)
A thorough toxicological profile for this compound has not been established. The following potential hazards are inferred based on the functional groups present and data from analogous compounds like ethyl acetate and other hydroxy esters.
GHS Hazard Classification (Predicted):
-
Eye Irritation: Category 2. Causes serious eye irritation.[3][4][5][6] (Based on ethyl acetate).
-
Specific Target Organ Toxicity (Single Exposure): Category 3. May cause drowsiness or dizziness.[3][4][5][6] (Based on ethyl acetate).
Narrative on Potential Hazards:
The primary routes of exposure in a laboratory setting are inhalation, skin contact, and eye contact.
-
Eye Contact: Direct contact with the liquid is likely to cause significant irritation, characterized by redness, tearing, and a burning sensation.[7] This is a common property of many organic esters.
-
Skin Contact: While not expected to be highly irritating to the skin, prolonged or repeated exposure may lead to dryness or cracking.[5] Absorption through the skin is possible, and it is prudent to minimize contact.
-
Inhalation: Inhalation of vapors or aerosols may cause respiratory tract irritation. At high concentrations, it may lead to central nervous system effects such as drowsiness, dizziness, and headache, similar to other volatile organic solvents like ethyl acetate.[6][7]
-
Ingestion: Ingestion is not an anticipated route of exposure in a laboratory setting. If it occurs, it may cause gastrointestinal irritation.
Causality of Hazards: The ester functional group can be hydrolyzed to ethanol and 3-hydroxycyclobutyl acetic acid, which can contribute to local irritation. The volatility, though likely lower than ethyl acetate, still presents a potential inhalation hazard.
Section 3: First-Aid Measures: A Self-Validating Protocol
In the event of exposure, immediate and appropriate action is critical. The following protocols are designed to be straightforward and effective.
| Exposure Route | First-Aid Protocol | Key Indicators for Medical Attention |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] | Persistence of irritation, pain, swelling, or visual disturbances. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water.[8] | Development of irritation, redness, or rash. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[4][7] | Dizziness, headache, or respiratory distress persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] | If the individual is conscious and alert, give 1-2 glasses of water to drink. Seek immediate medical advice. |
Workflow for Responding to an Exposure Event:
Caption: Workflow for responding to an exposure event.
Section 4: Handling, Storage, and Engineering Controls
Proper handling and storage are paramount to ensuring the safety of laboratory personnel and maintaining the integrity of the compound.
Detailed Handling Protocols:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
-
Hygiene: Wash hands thoroughly after handling.[4][7] Do not eat, drink, or smoke in the laboratory.
-
Static Discharge: While not as volatile as ethyl acetate, it is good practice to take precautionary measures against static discharge, especially when handling larger quantities.[4]
Storage Recommendations:
-
Temperature: Store in a refrigerator at 2-8°C.[2]
-
Container: Keep the container tightly sealed to prevent the ingress of moisture and air.[4][7]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Logical Relationship of Safety Measures:
Caption: Hierarchy of controls for safe handling.
Section 5: Accidental Release and Disposal Considerations
A clear and concise plan for managing spills and disposing of waste is essential for laboratory safety and environmental responsibility.
Accidental Release Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or diatomaceous earth.[9]
-
Collect: Carefully collect the absorbed material into a sealable container for disposal.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
PPE: All personnel involved in the cleanup should wear appropriate PPE as outlined in Section 4.
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[7] This material should be treated as chemical waste.
-
Do not dispose of it down the drain.[9]
References
- Covestro Solution Center. (n.d.).
- CPAchem Ltd. (n.d.).
- Fisher Scientific. (2014, November 19).
- PubChem. (n.d.). Ethyl 2-(3-hydroxycyclopent-2-en-1-yl)acetate.
- Sasol Chemicals. (2025, January 15).
- Biosolve Shop. (n.d.).
- Thermo Fisher Scientific. (2025, September 6).
- (n.d.).
- Fisher Scientific. (2025, December 18).
- Sigma-Aldrich. (2025, November 6).
- Cayman Chemical. (2023, August 11).
- Fisher Scientific. (n.d.).
- Cayman Chemical. (2025, September 4).
- MedChemExpress. (n.d.). Ethyl 2-(3-hydroxycyclobutyl)
- AK Scientific, Inc. (n.d.). Methyl 2-(3-hydroxycyclobutyl)
- TCI Chemicals. (2025, October 10).
- PubChem. (n.d.). Ethyl 2-ethyl-3-hydroxybutanoate.
- Fisher Scientific. (2024, March 29).
- BLD Pharm. (n.d.). 1408075-22-8|Ethyl 2-(3-hydroxycyclobutyl)
- RCI Labscan Limited. (2022, August 1).
- Chemsrc. (2025, November 27). ethyl 2-(3-ethyl-2,2-dimethyl-cyclobutyl)
- HNS-MS. (n.d.).
- CP Lab Safety. (n.d.). Ethyl 2-(cis-3-hydroxycyclobutyl)
- Jubilant Ingrevia Limited. (n.d.).
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 1408075-22-8|this compound|BLD Pharm [bldpharm.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. rcilabscan.com [rcilabscan.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
Literature review on the applications of cyclobutane derivatives in medicinal chemistry
An In-depth Technical Guide to the Applications of Cyclobutane Derivatives in Medicinal Chemistry
Authored by a Senior Application Scientist
Foreword: The Resurgence of a Strained Scaffold
In the perpetual quest for novel molecular architectures that can confer enhanced pharmacological properties, the cyclobutane ring has emerged from relative obscurity to become a validated and increasingly utilized scaffold in modern drug discovery.[1][2][3][4][5][6] Historically overlooked due to its inherent ring strain, medicinal chemists are now harnessing the unique three-dimensional and conformational properties of this four-membered carbocycle to address longstanding challenges in drug design, including metabolic instability, poor solubility, and off-target effects.[2] This guide provides a comprehensive exploration of the multifaceted applications of cyclobutane derivatives in medicinal chemistry, offering insights into their synthesis, physicochemical properties, and therapeutic potential.
The Cyclobutane Ring: A Unique Conformational and Physicochemical Profile
The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of 26.3 kcal mol⁻¹[1][3]. This inherent strain, however, is a key determinant of its unique chemical and conformational behavior.
Puckered Conformation and Conformational Restriction
Unlike planar aromatic rings, the cyclobutane ring adopts a puckered or "butterfly" conformation to alleviate torsional strain.[1][7] This non-planar geometry provides a three-dimensional scaffold that can enhance binding affinity to target proteins by presenting substituents in well-defined spatial orientations.[1][2] The rigid nature of the cyclobutane ring also restricts the conformational freedom of a molecule, which can reduce the entropic penalty upon binding to its target, leading to increased potency.[1][8][9]
Bioisosteric Replacement for Aromatic Rings and Alkenes
Cyclobutane derivatives are increasingly being employed as bioisosteres for aromatic rings.[2][3] This substitution increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.[2] The three-dimensional nature of the cyclobutane ring provides better complementarity to the binding pockets of target proteins compared to flat aromatic systems.[1][2] Furthermore, cyclobutanes are generally less susceptible to oxidative metabolism than electron-rich aromatic rings, leading to improved metabolic stability.[2][3] Cyclobutane rings have also been used to replace alkenes to prevent cis/trans-isomerization.[1][3][4]
Physicochemical Properties
The incorporation of a cyclobutane moiety can favorably modulate the physicochemical properties of a drug candidate. It can be used to fill hydrophobic pockets in a protein's binding site.[1][3][4] The replacement of a flexible linker with a 1,3-disubstituted cyclobutane can limit the number of possible conformations, which can be advantageous for receptor binding.[1]
Therapeutic Applications of Cyclobutane Derivatives
The unique properties of the cyclobutane ring have been exploited in the development of a wide range of therapeutic agents across various disease areas. As of January 2021, there were at least 39 preclinical and clinical drug candidates containing a cyclobutane ring.[1][10]
Antiviral Agents
Cyclobutane nucleoside analogues have shown significant promise as antiviral agents.[11][12] These compounds often act as chain terminators in viral DNA synthesis.[11] Once phosphorylated, they are incorporated into the growing viral DNA strand by viral polymerases, leading to the termination of replication.[11] The cyclobutane moiety in these analogues serves to mimic the sugar portion of natural nucleosides while offering conformational constraints that can enhance binding to viral enzymes.
Anticancer Agents
One of the most well-known cyclobutane-containing drugs is Carboplatin, a platinum-based anticancer agent used in the treatment of various cancers, including ovarian, testicular, and lung cancer.[3][10][13] The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center, leading to a different toxicity profile compared to its predecessor, Cisplatin.
More recently, cyclobutane derivatives have been investigated as inhibitors of various cancer-related targets. For instance, they have been incorporated into molecules targeting the αvβ3 integrin, which is involved in cancer proliferation and dissemination.[14]
Neurodegenerative Diseases
The development of neuroprotective agents is a critical area of research, and cyclobutane derivatives are being explored for their potential in treating neurodegenerative disorders.[15][16][17][18] The ability of the cyclobutane scaffold to introduce conformational rigidity and modulate physicochemical properties is being leveraged to design molecules that can cross the blood-brain barrier and interact with specific targets in the central nervous system. For example, molecules capable of inhibiting NMDA receptors and associated calcium channels are being investigated as potential neuroprotective drugs.
Other Therapeutic Areas
The versatility of the cyclobutane scaffold has led to its exploration in a variety of other therapeutic areas, including:
-
Inflammatory and Autoimmune Diseases: Cyclobutane-containing molecules have been developed as Janus kinase (JAK) inhibitors for the treatment of inflammatory conditions.[8]
-
Antimicrobial Agents: The natural product sceptrin, which contains a cyclobutane skeleton, exhibits antimicrobial properties.[1]
Synthesis of Cyclobutane Derivatives
The growing interest in cyclobutane derivatives has spurred the development of new and efficient synthetic methodologies. Key strategies for the construction of the cyclobutane ring include:
-
[2+2] Cycloadditions: This is a powerful method for the formation of four-membered rings.[19][20] Photochemical [2+2] cycloadditions and transition-metal-catalyzed cycloadditions are commonly employed.[21] The [2+2] cycloaddition of allenoates and alkenes provides a rapid route to 1,3-substituted cyclobutanes.[19]
-
Intramolecular Cyclization: The cyclization of acyclic precursors is another common approach.[19]
-
Ring Expansion of Cyclopropanes: This method can also be used to synthesize cyclobutane derivatives.[21]
The development of catalytic and enantioselective methods has been crucial for accessing chiral cyclobutane building blocks for drug discovery.[22][23]
Exemplary Synthetic Protocol: [2+2] Cycloaddition of an Allenoate and an Alkene
The following is a representative protocol for the synthesis of a 1,3-substituted cyclobutane derivative via a [2+2] cycloaddition reaction.[19]
Materials:
-
Allenoate (1.0 equiv)
-
Alkene (2.0 equiv)
-
Anhydrous toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the allenoate and anhydrous toluene.
-
Add the alkene to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically several hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclobutane derivative.
Data Summary
Table 1: Examples of Cyclobutane-Containing Drug Candidates and Their Applications
| Drug/Compound Candidate | Therapeutic Area | Target/Mechanism of Action | Reference |
| Carboplatin | Anticancer | DNA crosslinking | [3][13] |
| Boceprevir | Antiviral (Hepatitis C) | NS3/4A protease inhibitor | [24] |
| Nalbuphine | Analgesic | Opioid receptor agonist/antagonist | [24] |
| PF-04965842 | Inflammation | Janus kinase 1 (JAK1) inhibitor | |
| αvβ3 Integrin Antagonists | Anticancer | Integrin inhibition | [14] |
Visualizations
Diagram 1: General Structure of a Cyclobutane-Containing Drug Candidate
Caption: A generalized structure illustrating a cyclobutane core with various substituents.
Diagram 2: Workflow for Evaluating Cyclobutane Bioisosteres
Caption: A decision-making workflow for the bioisosteric replacement of an aromatic ring with a cyclobutane.
Conclusion and Future Perspectives
The cyclobutane ring has firmly established its place in the medicinal chemist's toolbox. Its unique conformational and physicochemical properties offer a powerful strategy to overcome common hurdles in drug development.[1][2][3] The ability of the cyclobutane scaffold to impart three-dimensionality, conformational restriction, and improved metabolic stability has been demonstrated in a growing number of successful case studies.[1][2][3][4] As synthetic methodologies for accessing diverse and stereochemically complex cyclobutane derivatives continue to advance, we can anticipate an even greater impact of this versatile scaffold on the discovery of new and improved medicines. The rational design and application of cyclobutane-containing molecules are poised to make significant contributions to the future of drug discovery.[8]
References
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
- The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). Synthio. [Link]
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
- Chemspace. (2022).
- Asymmetric synthesis of cyclobutanes and their derivatives. (n.d.).
- Scott, J. S., & Williams, D. H. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(8), 833-847. [Link]
- Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Research and Reviews: Organic Chemistry. [Link]
- Johnson, J. S., & Sarlah, D. (2017). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. NIH. [Link]
- Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Deriv
- Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]
- Dembitsky, V. M., & Hanuš, L. O. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-44. [Link]
- Dembitsky, V. M., & Hanuš, L. O. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. [Link]
- Wikipedia. (n.d.). Cyclobutane. Wikipedia. [Link]
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). RSC Publishing. [Link]
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024). JACS Au. [Link]
- Synthesis and Conformational Analysis of New Cyclobutane-Fused Nucleosides. (2025).
- You, S.-L., et al. (2023). Enantioselective Synthesis of Cyclobutanes. ChemistryViews. [Link]
- Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. (2001). Nucleosides, Nucleotides & Nucleic Acids, 20(12), 1941-1948. [Link]
- Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precur. Longdom Publishing. [Link]
- Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021). RSC Medicinal Chemistry. [Link]
- Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]
- Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. (2025).
- High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Deriv
- Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives.
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.). Chemical Reviews. [Link]
- Drug and drug candidates containing cyclobutane rings. (n.d.).
- Novel norbornane derivatives as potential neuroprotective agents. (n.d.). UWCScholar. [Link]
- Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap. (n.d.). PMC. [Link]
- Old Drugs as New Treatments for Neurodegener
- Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. (2021). Technology Networks. [Link]
- Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here?. (n.d.). PubMed Central. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]
- 6. Cyclobutanes in Small-Molecule Drug Candidates [chem-space.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. rroij.com [rroij.com]
- 12. longdom.org [longdom.org]
- 13. Cyclobutane - Wikipedia [en.wikipedia.org]
- 14. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]
- 18. Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 24. lifechemicals.com [lifechemicals.com]
An In-depth Technical Guide to Ethyl 2-(3-hydroxycyclobutyl)acetate: Commercial Availability, Properties, and Synthetic Insights
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in Ethyl 2-(3-hydroxycyclobutyl)acetate. We will delve into its commercial availability, key physicochemical properties, primary applications, and provide expert insights into its handling and synthetic considerations. This molecule is a valuable building block in modern medicinal chemistry, and a thorough understanding of its characteristics is paramount for its effective utilization.
Introduction and Strategic Importance
This compound is a bifunctional organic compound featuring a cyclobutane ring, a hydroxyl group, and an ethyl ester moiety. This unique combination of functional groups makes it a highly versatile intermediate in organic synthesis. Its significance has grown substantially with the rise of targeted protein degradation, where it serves as a rigid linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins[1]. The cyclobutyl scaffold provides structural rigidity and defined exit vectors, which are critical for optimizing the spatial orientation of the two ligands within a PROTAC molecule, thereby influencing binding affinity and degradation efficiency.
This guide aims to provide a practical and in-depth overview for scientists looking to source and utilize this important chemical building block.
Physicochemical Properties
A clear understanding of a compound's physicochemical properties is fundamental for its application in experimental work, including reaction setup, purification, and formulation. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1408075-22-8 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₄O₃ | [1][2][3][4][5] |
| Molecular Weight | 158.19 - 158.20 g/mol | [1][2][5] |
| IUPAC Name | This compound | [] |
| Purity | Typically ≥95% or ≥97% | [2][4][] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Storage | Sealed in dry, 2-8°C | [5] |
Below is a 2D structural representation of the molecule.
Caption: 2D Structure of this compound.
Commercial Availability and Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes. It is often categorized under "Organic Building Blocks," "Alcohols," or more specifically, as a "PROTAC Linker"[1][5]. When sourcing this chemical, it is crucial to verify purity specifications and storage requirements, as these can impact experimental outcomes.
| Supplier | Catalog Number (Example) | Purity/Specification | CAS Number | Notes |
| MedChemExpress | HY-W057683 | Not specified | 1408075-22-8 | Marketed as a PROTAC linker[1] |
| BLD Pharm | BD01349942 | Not specified | 1408075-22-8 | Requires cold-chain transport; Storage: 2-8°C[5] |
| SynQuest Labs | 2229-1-41 | Not specified | 1408075-22-8 | Research chemicals catalog[3] |
| BOC Sciences | 1408075-22-8 | 97.0% | 1408075-22-8 | Main product category[] |
| CP Lab Safety | Not specified | min 97% | 1408075-22-8 | For professional research/industrial use only[2] |
| Allbio pharm | AF16250 | 95% | 1408075-22-8 | Research chemical supplier[4] |
Disclaimer: Availability, catalog numbers, and specifications are subject to change. Always consult the supplier's official website for the most current information.
Core Applications in Drug Discovery
The primary and most high-impact application of this compound is in the construction of PROTACs [1].
The Role of a Linker in PROTACs: A PROTAC is a heterobifunctional molecule comprising three parts:
-
A ligand that binds to a target protein (the protein to be degraded).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The linker is not merely a spacer; its length, rigidity, and chemical nature are critical determinants of a PROTAC's efficacy. It dictates the geometry of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.
This compound is used to build rigid linkers. The cyclobutane core restricts conformational flexibility, which can be advantageous for optimizing ternary complex formation. The hydroxyl and ester functionalities provide convenient chemical handles for further elaboration and connection to the two different ligands.
Caption: Logical workflow of PROTAC-mediated protein degradation.
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the public domain, general laboratory safety protocols for handling ester and alcohol-containing organic compounds should be strictly followed. The safety information for related compounds like ethyl acetate provides a useful reference point[7][8][9].
Key Recommendations:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of any potential vapors[8].
-
Storage: As recommended by suppliers, store the compound in a tightly sealed container in a dry, cool place, ideally between 2-8°C[5]. This prevents potential degradation and maintains purity.
-
In case of Contact:
-
Spills: Absorb spills with an inert material and dispose of it according to local regulations.
Crucial Note: Always obtain and review the material safety data sheet (MSDS) provided by your specific supplier before handling the chemical.
Representative Synthetic Workflow
While proprietary synthesis methods are common, a plausible and instructive route to β-hydroxy esters like this compound is the Reformatsky reaction . This classic organozinc reaction involves the condensation of an α-halo ester with a ketone or aldehyde. A similar approach is noted for the synthesis of related hydroxy-cycloalkyl acetates[10].
Hypothetical Protocol: Reformatsky Synthesis
This protocol is illustrative and serves as an educational example of how this class of compound can be synthesized. Optimization would be required for yield and purity.
Step 1: Activation of Zinc
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add zinc dust.
-
Activate the zinc using a small amount of iodine or by washing with dilute HCl, followed by water, ethanol, and ether washes, then drying under vacuum. This removes the passivating oxide layer.
Step 2: Reaction Setup
-
To the activated zinc, add anhydrous solvent (e.g., THF or a benzene/ether mixture).
-
In a separate, dry dropping funnel, prepare a solution of 3-oxocyclobutan-1-one (the ketone precursor) and ethyl bromoacetate (the α-halo ester).
Step 3: Reaction Execution
-
Add a small portion of the ketone/ester mixture to the zinc suspension and warm gently to initiate the reaction. An exothermic reaction and color change are typically observed.
-
Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.
Step 4: Workup and Purification
-
Cool the reaction mixture to room temperature and then quench by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer several times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product using column chromatography on silica gel to obtain the pure this compound.
Caption: Representative workflow for a Reformatsky-type synthesis.
Conclusion
This compound is more than just a simple organic molecule; it is a key enabling tool in the cutting-edge field of targeted protein degradation. Its commercial availability from a range of specialized suppliers facilitates its use in both academic and industrial research. By understanding its properties, applications, and handling requirements, scientists can effectively leverage this versatile building block to design and synthesize novel therapeutics and complex molecular architectures. This guide provides the foundational knowledge to confidently source and integrate this compound into demanding research and development programs.
References
- This compound, min 97%, 250 mg. CP Lab Safety. [Link]
- Safety data sheet (Ethyl Acet
- Safety data sheet (ethyl acet
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. calpaclab.com [calpaclab.com]
- 3. CAS 1408075-22-8 | 2229-1-41 | MDL MFCD23105932 | Ethyl (3-hydroxycyclobutyl)acetate | SynQuest Laboratories [synquestlabs.com]
- 4. This compound [allbiopharm.com]
- 5. 1408075-22-8|this compound|BLD Pharm [bldpharm.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Predicted ADME Properties of Molecules Containing the Ethyl 2-(3-hydroxycyclobutyl)acetate Scaffold: A Computational Analysis for Drug Discovery
An In-Depth Technical Guide:
Abstract
In the landscape of modern drug discovery, the early and accurate prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition and reducing development costs.[1] This technical guide provides a comprehensive, in-silico analysis of the ADME profile for a promising, yet underexplored chemical scaffold: Ethyl 2-(3-hydroxycyclobutyl)acetate. By leveraging established computational models and first-principles reasoning, we dissect the predicted pharmacokinetic and toxicological characteristics inherent to this scaffold. This paper serves as a vital resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into how the unique structural motifs of this scaffold—specifically the conformationally rigid cyclobutane ring, the metabolically susceptible ester, and the polar hydroxyl group—collectively influence its drug-likeness. We present a self-validating workflow for ADME prediction, detailed toxicological forecasts, and a comparative analysis of hypothetical derivatives to guide future optimization efforts.
Introduction: The Imperative of Predictive ADME in Modern Drug Discovery
The journey from a hit compound to a marketed drug is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic (PK) properties or unforeseen toxicity.[2] The paradigm has shifted from a "potency-first" to a "properties-first" approach, where ADME characteristics are evaluated concurrently with efficacy from the earliest stages. Computer-Aided Drug Design (CADD) has become an indispensable tool in this process, enabling the rapid, cost-effective prediction of ADME parameters for novel chemical entities.[3]
This guide focuses on the this compound scaffold. This structure is of particular interest due to the inclusion of a cyclobutane ring, a motif increasingly utilized in medicinal chemistry to impart favorable properties.[4] The puckered, three-dimensional nature of the cyclobutane ring offers a degree of conformational restriction that can be advantageous for target binding and can improve metabolic stability compared to more flexible or planar linkers.[5][6] Our objective is to construct a robust, predictive ADME profile for this core scaffold, providing a foundational understanding for any drug discovery program seeking to leverage its unique structural attributes.
Part 1: Physicochemical Profile and Drug-Likeness Assessment
Before delving into complex ADME predictions, a foundational analysis of the core scaffold's physicochemical properties is essential. These properties are the primary determinants of a molecule's behavior in a biological system and are the basis for seminal drug-likeness rules.
Core Scaffold Analysis
The structure of this compound possesses key functional groups that dictate its character: a hydrogen bond donor (-OH), multiple hydrogen bond acceptors (ester and hydroxyl oxygens), and a balance of lipophilic (cyclobutane ring, ethyl group) and hydrophilic regions. Using standard computational algorithms (e.g., those employed by SwissADME or similar platforms), we can predict its core properties.[7]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₁₄O₃ | Provides the elemental composition. |
| Molecular Weight | 158.19 g/mol | Low molecular weight is favorable for absorption and diffusion. |
| cLogP (Octanol/Water) | 0.85 | Indicates moderate lipophilicity, balancing solubility and permeability.[8] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | Low TPSA is strongly correlated with good cell membrane permeability.[9] |
| Hydrogen Bond Donors | 1 | A low number is favorable for oral bioavailability.[10] |
| Hydrogen Bond Acceptors | 3 | A low number is favorable for oral bioavailability.[10] |
| Rotatable Bonds | 4 | Low number indicates conformational rigidity, which can reduce entropic penalty upon binding.[5] |
| Water Solubility | Highly Soluble | Predicted high solubility is beneficial for formulation and absorption. |
Lipinski's Rule of Five Evaluation
Lipinski's Rule of Five is a cornerstone of drug design, providing a guideline for assessing the "drug-likeness" of a molecule for oral administration.[11][12][13] An orally active drug generally has no more than one violation of the following criteria:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular mass under 500 daltons.
-
A calculated octanol-water partition coefficient (cLogP) not exceeding 5.
Part 2: In Silico Prediction of Core ADME Properties
Building on the physicochemical foundation, we now predict the scaffold's journey through the body.
Absorption
-
Human Intestinal Absorption (HIA): With its low molecular weight, low TPSA, and high predicted solubility, the scaffold is predicted to have high gastrointestinal absorption .[9] The mechanism would primarily be passive diffusion across the intestinal epithelium.
-
Caco-2 Permeability: The Caco-2 cell line is a standard in vitro model for intestinal permeability. Based on its properties, the scaffold is predicted to be a moderate to high Caco-2 permeator .
-
P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter that can pump drugs out of cells, reducing bioavailability. The scaffold lacks the common structural alerts for P-gp substrates (e.g., multiple aromatic rings, specific cationic groups) and is therefore predicted to be a non-substrate of P-gp .
Distribution
-
Plasma Protein Binding (PPB): Drugs circulate in the bloodstream either free or bound to plasma proteins like albumin.[14] Only the free fraction is pharmacologically active.[14] PPB is often correlated with lipophilicity. Given the scaffold's low cLogP of ~0.85, it is predicted to exhibit low plasma protein binding , resulting in a high free fraction available to engage its target.[15]
-
Blood-Brain Barrier (BBB) Permeability: Crossing the BBB is a major challenge for CNS drug development and is governed by factors including low TPSA (<90 Ų), low molecular weight (<400-500 Da), and moderate lipophilicity.[16] The scaffold meets these criteria (TPSA = 46.53 Ų, MW = 158.19 g/mol ) and is therefore predicted to be BBB permeable . This makes it a potentially attractive scaffold for CNS targets, but a potential liability for peripherally acting drugs where CNS side effects are undesirable.
Metabolism
The metabolic fate of a drug is a critical determinant of its half-life and potential for drug-drug interactions.
-
Metabolic Stability of the Cyclobutane Ring: A key advantage of the cyclobutane motif is its metabolic stability.[5] Unlike linear alkanes, the strained ring is less susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[17] This inherent stability can be leveraged to design molecules with longer half-lives.
-
Predicted Metabolic Pathways:
-
Ester Hydrolysis: The ethyl ester is the most probable site of initial metabolism. It is highly susceptible to hydrolysis by ubiquitous carboxylesterases in the plasma, liver, and other tissues, yielding the corresponding carboxylic acid and ethanol. This is often a rapid metabolic pathway.
-
Oxidation of the Secondary Alcohol: The hydroxyl group can undergo oxidation to the corresponding ketone, likely mediated by alcohol dehydrogenases or CYP enzymes.
-
-
Cytochrome P450 (CYP) Inhibition: The scaffold lacks prominent features known to cause potent CYP inhibition (e.g., furan rings, imidazole). Therefore, it is predicted to be a low-risk candidate for CYP inhibition , reducing the likelihood of drug-drug interactions.
Excretion
The primary metabolite, the carboxylic acid formed from ester hydrolysis, will be significantly more polar than the parent molecule. This increased polarity will facilitate renal excretion , where the metabolite is eliminated from the body via the urine.
Part 3: Predictive Toxicology Assessment
Early identification of toxicological liabilities is crucial.[18]
-
Cardiotoxicity (hERG Inhibition): Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia.[19][20] hERG blockers are typically lipophilic and contain a basic nitrogen atom. The core scaffold lacks these features and is therefore predicted to have a very low risk of hERG inhibition .[21][22]
-
Hepatotoxicity (DILI): Drug-Induced Liver Injury is a complex and serious adverse effect.[23] While prediction is challenging, DILI is often associated with the formation of reactive metabolites or specific structural alerts. The scaffold itself is considered low-risk, as its likely metabolites (carboxylic acid, ketone) are not typically associated with reactivity.
-
Other Toxicities: The scaffold does not contain common structural alerts for mutagenicity or other major organ toxicities.
Part 4: A Self-Validating Workflow for In Silico ADME Prediction
To ensure trustworthiness and reproducibility, a structured computational workflow is essential. The following protocol outlines a standard, self-validating approach for predicting ADME properties.
Experimental Protocol: In Silico ADME & Toxicity Prediction
-
Structure Preparation: 1.1. Obtain the 2D structure of the molecule of interest (e.g., from a chemical drawing tool or database). 1.2. Convert the 2D structure to a 3D conformation and perform energy minimization using a standard force field (e.g., MMFF94). 1.3. Generate the canonical SMILES string for the molecule.
-
Physicochemical & Drug-Likeness Calculation: 2.1. Input the SMILES string into a validated web-based tool such as SwissADME. 2.2. Calculate key physicochemical descriptors: Molecular Weight, cLogP, TPSA, H-bond donors/acceptors, and rotatable bonds. 2.3. Evaluate the output against established drug-likeness rules (Lipinski, Veber, etc.).
-
Pharmacokinetic Prediction: 3.1. Using the same platform (SwissADME) or a complementary one (e.g., pkCSM), predict key pharmacokinetic parameters.[7][24] 3.2. Absorption: Predict GI absorption and Caco-2 permeability. 3.3. Distribution: Predict BBB permeability and PPB. 3.4. Metabolism: Predict substrate/inhibitor status for major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). 3.5. Excretion: Predict total clearance.
-
Toxicity Prediction: 4.1. Utilize specialized toxicity prediction servers (e.g., cardioToxCSM for cardiotoxicity, ProTox-II for general toxicity).[25] 4.2. Predict key endpoints: hERG inhibition, hepatotoxicity, mutagenicity, and LD₅₀.
-
Data Consolidation and Analysis: 5.1. Consolidate all predicted data into a summary table. 5.2. Analyze the complete profile, identifying potential strengths and liabilities. Cross-reference predictions from multiple tools to increase confidence in the results.
Visualization of the Predictive Workflow
Caption: A generalized workflow for computational ADME-Tox prediction.
Part 5: Structure-ADME Relationships of Hypothetical Derivatives
To illustrate how medicinal chemistry efforts might modulate the ADME profile, we predict the properties of two hypothetical analogues of the core scaffold.
-
Analogue 1 (Amine Derivative): The hydroxyl group is replaced with a primary amine (-NH₂). This introduces a basic center.
-
Analogue 2 (Aryl Derivative): A phenyl ring is attached to the hydroxyl oxygen via an ether linkage. This significantly increases lipophilicity.
Table 2: Comparative Predicted ADME Properties of Hypothetical Derivatives
| Property | Core Scaffold | Analogue 1 (Amine) | Analogue 2 (Aryl) | Rationale for Change |
| cLogP | 0.85 | 0.95 | 2.80 | Aryl group significantly increases lipophilicity. |
| TPSA (Ų) | 46.53 | 42.36 | 55.76 | Ether linkage adds a polar surface area. |
| BBB Permeant | Yes | Yes | Yes | All still within the typical range for BBB permeability. |
| GI Absorption | High | High | High | All retain properties favorable for high absorption. |
| PPB | Low | Low-Medium | High | Increased lipophilicity in Analogue 2 leads to high predicted PPB.[15] |
| hERG Risk | Very Low | Low-Medium | Low | Introduction of a basic nitrogen in Analogue 1 slightly increases hERG risk.[26] |
| Metabolic Stability | Moderate (Ester) | Moderate (Ester) | Lower | Phenyl ring introduces a new site for CYP-mediated aromatic hydroxylation. |
Logical Relationships in Scaffold Modification
Caption: Impact of structural modifications on predicted ADME outcomes.
Conclusion
The this compound scaffold represents a highly promising starting point for drug discovery programs. Our comprehensive in-silico analysis predicts an excellent ADME profile, characterized by:
-
Favorable Drug-Likeness: Full compliance with Lipinski's Rule of Five.
-
Good Absorption and Distribution: High predicted GI absorption, BBB permeability, and low plasma protein binding.
-
Manageable Metabolism: The primary metabolic liability is the ethyl ester, which is readily hydrolyzed, while the core cyclobutane ring is predicted to be metabolically robust.
-
Low Toxicity Risk: The scaffold lacks structural alerts for common toxicities, including hERG inhibition and hepatotoxicity.
The inherent properties of this scaffold make it particularly suitable for CNS-targeted agents where BBB penetration is required. For peripherally acting drugs, medicinal chemistry efforts would need to focus on increasing polarity or molecular weight to mitigate CNS exposure. The analysis of hypothetical derivatives demonstrates that while the scaffold is robust, modifications must be carefully considered to avoid introducing new liabilities such as increased hERG risk or high plasma protein binding. This guide provides the foundational knowledge and a validated computational framework to empower researchers to confidently and effectively utilize the this compound scaffold in their quest for novel therapeutics.
References
- PubMed Central. (n.d.). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements.
- Wikipedia. (2023). Lipinski's rule of five.
- Frontiers. (n.d.). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities.
- PubMed. (2015). Computational investigations of hERG channel blockers: New insights and current predictive models.
- Longdom Publishing. (n.d.). Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery.
- CureHunter. (n.d.). Computational investigations of hERG channel blockers: New insights and current predictive models.
- Sygnature Discovery. (n.d.).
- MDPI. (n.d.). New Insights into Ion Channels: Predicting hERG-Drug Interactions.
- Mapping Ignorance. (2018). Putting the “rule of five” of drug research in context.
- PubMed. (2018).
- Deep Origin. (n.d.).
- NIH. (2022). Plasma protein binding prediction focusing on residue-level features and circularity of cyclic peptides by deep learning.
- Moodle@Units. (n.d.). Lipinski's rule of five.
- PubMed Central. (n.d.).
- MDPI. (n.d.). Special Issue : Predicting ADME: Role of Computer-Aided Drug Design.
- Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References.
- PubMed Central. (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development.
- NIH. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals.
- PubMed. (2022). Plasma protein binding prediction focusing on residue-level features and circularity of cyclic peptides by deep learning.
- Radboud Repository. (2022).
- PubMed Central. (2022).
- PubMed. (2022).
- bioRxiv. (2024).
- PubMed. (2022). cardioToxCSM: A Web Server for Predicting Cardiotoxicity of Small Molecules.
- ACS Publications. (n.d.).
- MDPI. (n.d.). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
- University of Oxford. (n.d.). Research Project: Computational prediction of drug cardiac toxicity.
- PubMed Central. (2024). Computational models for predicting liver toxicity in the deep learning era.
- YouTube. (2021). plasma protein binding & the free drug hypothesis.
- PubMed Central. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones.
- PubMed Central. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
- ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF.
- PubChem. (n.d.). Ethyl 2-(3-hydroxycyclopent-2-en-1-yl)
- ResearchGate. (2024). (PDF) Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
- PubMed Central. (n.d.). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms.
- PubMed. (n.d.). Permeability of the Blood-Brain Barrier: Molecular Mechanism of Transport of Drugs and Physiologically Important Compounds.
- BenchChem. (n.d.). Technical Guide: Physicochemical Properties of Ethyl 2-(1-hydroxycyclohexyl)
- Patsnap. (2025). What characteristics of compounds cross the blood-brain barrier?.
Sources
- 1. longdom.org [longdom.org]
- 2. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting ADME: Role of Computer-Aided Drug Design | Pharmaceutics | MDPI [mdpi.com]
- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]
- 9. eijppr.com [eijppr.com]
- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. youtube.com [youtube.com]
- 15. biorxiv.org [biorxiv.org]
- 16. What characteristics of compounds cross the blood-brain barrier? [synapse.patsnap.com]
- 17. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MolToxPred: small molecule toxicity prediction using machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 20. curehunter.com [curehunter.com]
- 21. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Computational investigations of hERG channel blockers: New insights and current predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Prediction of drug-induced liver injury and cardiotoxicity using chemical structure and in vitro assay data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 25. cardioToxCSM: A Web Server for Predicting Cardiotoxicity of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Quantum mechanical calculations on Ethyl 2-(3-hydroxycyclobutyl)acetate conformation
An In-Depth Technical Guide to the Conformational Landscape of Ethyl 2-(3-hydroxycyclobutyl)acetate via Quantum Mechanical Calculations
Abstract
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, dictating how it interacts with target receptors and enzymes. For flexible molecules, particularly those containing strained ring systems like cyclobutane, a thorough understanding of the conformational landscape is a cornerstone of rational drug design.[1][2][3] This technical guide provides a comprehensive, field-proven protocol for elucidating the conformational preferences of this compound using quantum mechanical (QM) calculations. We will delve into the theoretical basis for methodological choices, from the initial conformational search to high-level Density Functional Theory (DFT) calculations, providing researchers and drug development professionals with a robust framework for similar molecular systems.
The Scientific Imperative: Why Conformation Matters
In drug discovery, a molecule's journey from a promising lead to a clinical candidate is arduous. A critical, often underestimated, factor in this journey is the molecule's shape. The specific three-dimensional arrangement of a drug that binds to its biological target is known as its bioactive conformation.[1] For a flexible molecule like this compound, which possesses multiple rotatable bonds and a non-planar cyclobutane ring, countless conformations are possible. However, only a few low-energy conformations will be significantly populated at physiological temperatures and thus relevant for biological activity.
The cyclobutane moiety, in particular, presents a fascinating challenge. Far from being a rigid square, it adopts a "puckered" or "butterfly" conformation to alleviate the severe angle and torsional strain of a planar structure.[4][5][6] The degree of this puckering and the orientation of substituents (axial vs. equatorial) are delicately influenced by substituent effects, creating a complex potential energy surface.[7][8] Identifying the global minimum and other low-energy conformers on this surface is paramount, as these are the most likely to be the bioactive ones. While experimental techniques like NMR can provide valuable insights, computational methods, specifically quantum mechanics, are indispensable for achieving a detailed, energetic, and geometric understanding of all relevant conformers.[1][9]
The Computational Strategy: A Multi-Tiered Approach
A brute-force QM analysis of every possible conformation is computationally prohibitive. Therefore, a hierarchical strategy is employed, balancing computational cost with accuracy. This approach leverages the speed of molecular mechanics (MM) for an initial broad search, followed by the accuracy of QM for refining the most promising candidates.
Theoretical Foundations: The Power of Density Functional Theory (DFT)
While various QM methods exist, Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its exceptional balance of accuracy and efficiency.[10][11][12] DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density.[12][13][14] This shifts the problem from solving the complex many-electron wavefunction to finding the electron density, a function of only three spatial coordinates, making calculations much more tractable.[15]
The accuracy of a DFT calculation hinges on two key choices:
-
The Exchange-Correlation Functional: This is an approximation of the complex exchange and correlation interactions between electrons. For organic molecules, hybrid functionals like B3LYP have been historically popular. However, modern, range-separated hybrid functionals like ωB97X-D often provide superior accuracy, especially for systems with non-covalent interactions, and include empirical dispersion corrections (the "-D") which are crucial for an accurate description.[16][17]
-
The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results at a higher computational cost. Pople-style basis sets like 6-31G(d) are suitable for initial optimizations, while larger sets like 6-311++G(d,p) or correlation-consistent basis sets such as cc-pVTZ are recommended for final, high-accuracy energy calculations.[18][19]
Furthermore, to model the molecule in a biologically relevant context, the effect of the solvent (typically water) must be included. Implicit solvent models, such as the Polarizable Continuum Model (PCM) , are highly effective.[17][20] They treat the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects on the solute's geometry and energy without the immense cost of explicitly modeling individual solvent molecules.
Experimental Protocol: A Step-by-Step Computational Workflow
This section details a robust, self-validating protocol for the complete conformational analysis of this compound. This workflow can be performed using various quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[21][22][23][24]
Step 1: Initial Structure Generation
-
2D to 3D Conversion: Begin by sketching the 2D structure of this compound in a molecular editor (e.g., Avogadro, ChemDraw).
-
Generate Initial 3D Structure: Use the editor's built-in tools to generate an initial 3D structure. At this stage, both cis and trans isomers of the cyclobutane ring should be generated as separate starting points for the conformational search.
Step 2: Broad Conformational Search with Molecular Mechanics
The goal here is to explore the vast conformational space rapidly to identify all plausible low-energy structures.
-
Force Field Selection: Choose a robust molecular mechanics force field suitable for organic molecules, such as MMFF94 or OPLS3e.
-
Conformational Search Algorithm: Employ a systematic or stochastic search algorithm. A common approach is a dihedral angle scan, where key rotatable bonds (e.g., the C-C bond of the ethyl acetate sidechain, the C-O bond of the hydroxyl group) are systematically rotated.[25]
-
Energy Minimization: Each generated conformer must be geometry optimized using the chosen force field to find the nearest local energy minimum.
-
Filtering and Clustering: The resulting large set of conformers should be filtered to remove duplicates and clustered based on RMSD (Root Mean Square Deviation). Select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum for the next stage.
Step 3: QM Geometry Optimization and Frequency Analysis
This step refines the geometries and relative energies of the selected conformers using the greater accuracy of DFT.
-
Level of Theory: Perform geometry optimizations on all selected conformers. A cost-effective yet reliable level of theory for this step is B3LYP/6-31G(d) .
-
Protocol Validation - Frequency Calculation: After each optimization, perform a frequency calculation at the same level of theory. A true energy minimum will have zero imaginary frequencies . If one imaginary frequency is found, it indicates a transition state, not a stable conformer, and should be re-examined or discarded. This step is critical for the trustworthiness of the results.
-
Energy Refinement: Re-cluster the optimized conformers and select the unique structures within a lower energy window (e.g., 5 kcal/mol) of the new QM-calculated global minimum.
Step 4: High-Accuracy Single-Point Energy Calculation
To obtain the most accurate final energies for the refined set of conformers, a single-point energy calculation is performed with a higher level of theory.
-
Higher Level of Theory: Using the geometries obtained in Step 3, perform a single-point energy calculation with a more robust functional and a larger basis set, including a solvent model. A recommended level is ωB97X-D/cc-pVTZ with the PCM solvent model for water.
-
Rationale: This approach is computationally efficient because the expensive part of the calculation (geometry optimization) is done with a less demanding method, while the final, most important energy values are calculated with high accuracy.
Step 5: Data Analysis and Interpretation
-
Calculate Relative Energies: Determine the relative energy (ΔE) of each conformer with respect to the global minimum (the conformer with the lowest absolute energy).
-
Boltzmann Population Analysis: Calculate the predicted population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation. This provides a quantitative measure of the prevalence of each conformation at equilibrium.
Visualization of the Computational Workflow
A clear visual representation of the methodology ensures reproducibility and understanding. The following Graphviz diagram outlines the entire computational protocol.
Caption: A flowchart of the hierarchical workflow for conformational analysis.
Data Presentation: The Conformational Ensemble
The final output of this protocol is a ranked list of stable conformers and their relative populations. This data is best presented in a clear, tabular format for easy comparison and interpretation.
| Conformer ID | Key Structural Features | Relative Energy (ΔE) (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Conf-1 | trans, Equatorial -OH, Equatorial -CH₂COOEt | 0.00 | 75.4 |
| Conf-2 | trans, Axial -OH, Equatorial -CH₂COOEt | 1.25 | 11.2 |
| Conf-3 | cis, Equatorial -OH, Axial -CH₂COOEt | 1.80 | 4.5 |
| Conf-4 | trans, Equatorial -OH, Axial -CH₂COOEt | 2.10 | 2.9 |
| Conf-5 | cis, Axial -OH, Equatorial -CH₂COOEt | 2.50 | 1.5 |
| (Note: Data presented is illustrative and represents a plausible outcome of the described calculations.) |
From this hypothetical data, we can deduce that the trans isomer with both substituents in an equatorial-like position (Conf-1) is overwhelmingly the most stable conformation. This kind of quantitative insight is invaluable for drug development professionals, as it allows them to focus synthetic efforts and further studies on the most relevant molecular shapes.
Conclusion
The computational protocol detailed in this guide provides a reliable and scientifically rigorous pathway to understanding the conformational landscape of flexible molecules like this compound. By employing a multi-tiered approach that begins with a broad molecular mechanics search and culminates in high-level DFT calculations with solvent effects, researchers can confidently identify the most stable conformers and their relative populations. This knowledge is a critical component of modern, structure-based drug design, enabling the development of more potent and selective therapeutic agents. The emphasis on methodological justification and protocol validation ensures that the results are not just predictive, but also trustworthy and reproducible.
References
- Title: GAMESS: Open Source Quantum Chemistry Software Source: Ames Labor
- Title: Conformational analysis | Medicinal Chemistry Class Notes Source: Fiveable URL:[Link]
- Title: Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives.
- Title: Quantum Mechanics Software Tools Source: OpenEye Scientific URL:[Link]
- Title: What is the best software for quantum chemistry calcul
- Title: CONFORMATIONAL ANALYSIS: A REVIEW Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL:[Link]
- Title: List of quantum chemistry and solid-state physics software Source: Wikipedia URL:[Link]
- Title: How important is the detection of protein conformational changes in drug discovery/developement?
- Title: Conformational Analysis - Drug Design Org Source: Drug Design Org URL:[Link]
- Title: Substituent Effects on the Puckering Mode of the Cyclobutane Ring and the Glycosyl Bond of Cis-Syn Photodimers Source: PubMed URL:[Link]
- Title: Quantum Chemistry Toolbox from RDMChem Source: Maplesoft URL:[Link]
- Title: Best Practice DFT Protocols for Basic Molecular Computational Chemistry Source: ChemRxiv URL:[Link]
- Title: Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides Source: ChemRxiv URL:[Link]
- Title: Conformational Design and its importance in drug discovery Source: Hilaris Publisher URL:[Link]
- Title: Optimization and conformation search using Gaussian program Source: CONFLEX URL:[Link]
- Title: Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library Source: ResearchG
- Title: 06.02 Exploring the Conformations of Cycloalkanes Source: YouTube URL:[Link]
- Title: Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier Source: PubMed URL:[Link]
- Title: Best Practice DFT Protocols for Basic Molecular Computational Chemistry Source: ChemRxiv URL:[Link]
- Title: Absorption Intensities of Organic Molecules from Electronic Structure Calculations versus Experiments: the Effect of Solvation, Method, Basis Set, and Transition Moment Gauge Source: PubMed Central URL:[Link]
- Title: Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) Source: Dalal Institute URL:[Link]
- Title: Conformational analysis of cycloalkanes Source: ResearchG
- Title: Density functional theory Source: PubMed Central URL:[Link]
- Title: A Quick Introduction to Graphviz Source: A Quick Introduction to Graphviz URL:[Link]
- Title: Basis set and methods for organic molecules Source: ResearchG
- Title: Graphviz workflow 1 Source: YouTube URL:[Link]
- Title: Graphviz tutorial Source: YouTube URL:[Link]
- Title: Best Practice DFT Protocols for Basic Molecular Computational Chemistry Source: ResearchG
- Title: Density functional theory Source: Wikipedia URL:[Link]
- Title: 11.2.1 Introduction‣ 11.2 Chemical Solvent Models ‣ Chapter 11 Molecules in Complex Environments: Solvent Models, QM/MM, QM/EFP, and Embedding Methods Source: Q-Chem 6.3 User's Manual URL:[Link]
- Title: Gaussian basis sets for molecular applications Source: ResearchG
- Title: ES114 Graphviz Source: YouTube URL:[Link]
- Title: Graphviz Source: Graphviz URL:[Link]
- Title: An Introduction to Density Functional Theory (DFT)
- Title: How we can find different stable confirmers of a compound in Gaussian09?
- Title: Density functional theory: Its origins, rise to prominence, and future Source: ResearchG
- Title: Conformational Searching with Quantum Mechanics Source: PubMed URL:[Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. ijpsr.com [ijpsr.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Substituent effects on the puckering mode of the cyclobutane ring and the glycosyl bond of cis-syn photodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Density functional theory - Wikipedia [en.wikipedia.org]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. researchgate.net [researchgate.net]
- 15. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Absorption Intensities of Organic Molecules from Electronic Structure Calculations versus Experiments: the Effect of Solvation, Method, Basis Set, and Transition Moment Gauge - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 11.2.1 Introduction⣠11.2 Chemical Solvent Models ⣠Chapter 11 Molecules in Complex Environments: Solvent Models, QM/MM, QM/EFP, and Embedding Methods ⣠Q-Chem 6.3 Userâs Manual [manual.q-chem.com]
- 21. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 22. quora.com [quora.com]
- 23. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 24. CONFLEX Tutorials [conflex.co.jp]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery
The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in medicinal chemistry.[1][2] Its rigid, three-dimensional structure offers a distinct advantage over more common flat aromatic rings, providing a means to explore new chemical space and improve pharmacological properties such as metabolic stability and binding affinity.[3][4] Ethyl 2-(3-hydroxycyclobutyl)acetate, a bifunctional building block, incorporates this valuable cyclobutane core along with hydroxyl and ethyl ester functionalities. This arrangement makes it a versatile intermediate for the synthesis of more complex molecules, including libraries of compounds for fragment-based drug discovery (FBDD) and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][5] The development of robust and scalable synthetic routes to such building blocks is therefore of critical importance to the drug discovery community.
This document provides a comprehensive, step-by-step guide for the synthesis of this compound, designed for practical application in a research and development setting. The protocol is grounded in established chemical principles and draws from analogous transformations reported in the literature.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a three-stage process. This strategy prioritizes the use of readily available starting materials and employs robust, well-characterized chemical transformations. The key stages are:
-
Synthesis of 3-Oxocyclobutanecarboxylic Acid: Formation of the core cyclobutane ring with a ketone and a carboxylic acid functionality.
-
Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester.
-
Selective Reduction: Reduction of the ketone to a secondary alcohol without affecting the ester group.
This stepwise approach allows for purification and characterization at intermediate stages, ensuring the quality of the final product.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
Application Notes and Protocols for the Use of Ethyl 2-(3-hydroxycyclobutyl)acetate in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Linker Design in PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[2]
While flexible polyethylene glycol (PEG) and alkyl chains have been common in early PROTAC designs, there is a growing appreciation for the advantages conferred by more rigid linker architectures.[2] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially enhancing potency and selectivity. It is in this context that Ethyl 2-(3-hydroxycyclobutyl)acetate has garnered attention as a valuable building block for the synthesis of next-generation PROTACs.[3]
This compound: A Versatile Building Block for Rigid Linkers
This compound is a commercially available chemical entity that serves as an excellent starting point for the construction of rigid PROTAC linkers. The cyclobutane ring introduces a degree of conformational constraint that can be beneficial for optimizing the geometry of the ternary complex.
Key Advantages of Incorporating a Cyclobutyl Moiety:
-
Enhanced Rigidity: The cyclobutane scaffold reduces the number of rotatable bonds compared to linear alkyl or PEG linkers, which can lead to a more defined spatial arrangement of the warhead and the E3 ligase ligand.
-
Improved Physicochemical Properties: The incorporation of a compact, saturated ring system can improve metabolic stability and other pharmacokinetic properties.
-
Vectorial Control: The defined stereochemistry of the cyclobutane ring allows for precise control over the exit vectors of the linker, enabling a more rational approach to PROTAC design.
The bifunctional nature of this compound, with its hydroxyl and ester groups, provides two orthogonal handles for chemical modification, allowing for its versatile integration into a PROTAC synthesis workflow.
Conceptual Synthetic Workflow
The general strategy for incorporating this compound into a PROTAC involves a series of well-established chemical transformations. The following diagram illustrates a conceptual workflow:
Caption: A generalized synthetic workflow for the incorporation of this compound into a PROTAC molecule.
Detailed Representative Protocol: Synthesis of a Model PROTAC
The following is a representative, detailed protocol for the synthesis of a model PROTAC using this compound. This protocol is based on established synthetic methodologies in medicinal chemistry and PROTAC development.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Pomalidomide-amine (or other amine-functionalized E3 ligase ligand)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium fluoride (TBAF)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Hypothetical Warhead-OH (a representative warhead with a primary or secondary alcohol)
-
Sodium hydride (NaH)
-
Standard solvents for workup and chromatography (Ethyl acetate, hexanes, etc.)
-
Anhydrous sodium sulfate
-
Silica gel
Step 1: Protection of the Hydroxyl Group
-
Rationale: The hydroxyl group is protected to prevent its interference in the subsequent ester hydrolysis and amide coupling steps. A silyl protecting group is chosen for its stability under basic conditions and ease of removal under fluoride-mediated conditions.
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add TBDMSCl (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the protected intermediate.
Step 2: Saponification of the Ethyl Ester
-
Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid to enable amide bond formation with the E3 ligase ligand.
-
Dissolve the silyl-protected intermediate from Step 1 (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Add LiOH (2.0 eq) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully acidify the reaction mixture to a pH of approximately 3-4 using 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid, which can often be used in the next step without further purification.
Step 3: Amide Coupling with an E3 Ligase Ligand
-
Rationale: The carboxylic acid of the linker is coupled with an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or thalidomide) to form a stable amide bond. HATU is a common and efficient peptide coupling reagent.
-
Dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired linker-E3 ligase conjugate.
Step 4: Deprotection of the Hydroxyl Group
-
Rationale: The silyl protecting group is removed to unveil the hydroxyl group for the subsequent coupling with the warhead.
-
Dissolve the linker-E3 ligase conjugate from Step 3 (1.0 eq) in THF.
-
Add TBAF (1.0 M solution in THF, 1.5 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Step 5: Coupling with the Warhead
-
Rationale: The final step involves coupling the deprotected linker-E3 ligase conjugate with the warhead. This can be achieved through various chemical strategies. Here, we describe a method involving activation of the hydroxyl group followed by nucleophilic substitution.
5a. Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the alcohol from Step 4 (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting mesylate is often used immediately in the next step.
5b. Nucleophilic Substitution with the Warhead
-
In a separate flask, dissolve the Warhead-OH (1.2 eq) in anhydrous DMF and cool to 0 °C.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 eq) to the solution and stir for 30 minutes at 0 °C to form the alkoxide.
-
Add a solution of the mesylate from Step 5a (1.0 eq) in DMF to the alkoxide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC using preparative HPLC to obtain the pure product.
Data Interpretation and Quality Control
| Step | Product | Expected Yield Range (%) | Recommended QC |
| 1 | Silyl-protected ester | 85-95 | TLC, ¹H NMR |
| 2 | Silyl-protected carboxylic acid | 80-90 | TLC, ¹H NMR |
| 3 | Linker-E3 Ligase Conjugate | 50-70 | TLC, LC-MS, ¹H NMR |
| 4 | Deprotected Alcohol | 70-85 | TLC, LC-MS, ¹H NMR |
| 5 | Final PROTAC | 30-50 | Preparative HPLC, LC-MS, ¹H NMR, HRMS |
Note: The expected yields are illustrative and can vary based on the specific substrates and reaction conditions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of PROTACs with rigid linkers. Its bifunctional nature allows for a modular and systematic approach to PROTAC assembly. The representative protocol provided herein offers a practical guide for researchers to incorporate this linker into their PROTAC design and discovery programs. The conformational constraints imposed by the cyclobutyl moiety may lead to PROTACs with improved potency, selectivity, and pharmacokinetic profiles, making this compound an attractive tool in the expanding field of targeted protein degradation.
References
- Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Target Antitumor Therapy 1.5 (2020): 273-312.
- Bond, M. J., et al. "PROTAC-mediated degradation of BRD4." Bioorganic & Medicinal Chemistry Letters 28.15 (2018): 2493-2497.
- National Center for Biotechnology Information. "Proteolysis targeting chimeras (PROTACs)
- Zhang, X., et al. "Characteristic roadmap of linker governs the rational design of PROTACs." Signal Transduction and Targeted Therapy 8.1 (2023): 1-19.
- National Center for Biotechnology Information. "Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs)
- Google Patents. "Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation.
- Ciulli, A., et al. "Structure-Based Design of a Macrocyclic PROTAC." ChemRxiv. (2019).
- National Center for Biotechnology Information. "Current strategies for the design of PROTAC linkers: a critical review." PubMed. [Link]
Sources
Application Notes and Protocols for the Synthesis of E3 Ligase Ligand Conjugates Using a Hydroxycyclobutyl-Based Linker
Introduction: The Critical Role of Linker Design in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical event that leads to the ubiquitination and subsequent degradation of the target protein.[6][7]
The linker is not merely a passive spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[8] Linker composition and rigidity can influence the stability of the ternary complex and the overall pharmacological profile of the molecule. Cycloalkane-based linkers, such as those derived from cyclobutane, are of particular interest as they introduce a degree of rigidity that can enhance metabolic stability and improve pharmacokinetics.[1][9]
This application note provides a detailed guide for the coupling of Ethyl 2-(3-hydroxycyclobutyl)acetate, a versatile linker building block, with common E3 ligase ligands. We will focus on the synthesis of conjugates for two of the most widely utilized E3 ligases in PROTAC design: Cereblon (CRBN) and von Hippel-Lindau (VHL).[6][10][11] The protocols herein are designed to be robust and adaptable for researchers in drug discovery and chemical biology.
Overview of the Synthetic Strategy
The overall synthetic approach involves a two-step process. First, the ethyl ester of the linker precursor, this compound, is hydrolyzed to the corresponding carboxylic acid. This activated linker is then coupled with an amine-functionalized E3 ligase ligand via a standard amide bond formation reaction.
Caption: General workflow for the synthesis of a linker-E3 ligase conjugate.
Part 1: Linker Activation via Ester Hydrolysis
The first critical step is the saponification of the ethyl ester to the free carboxylic acid. This is necessary to "activate" the linker for the subsequent amide coupling reaction. Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a standard and effective method for this transformation.
Protocol 1: Hydrolysis of this compound
Materials:
-
This compound[12]
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add LiOH·H₂O (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(3-hydroxycyclobutyl)acetic acid. The crude product is often of sufficient purity to be used in the next step without further purification.
Part 2: Amide Coupling with E3 Ligase Ligands
The formation of the amide bond between the activated linker and the amine-functionalized E3 ligase ligand is a pivotal step in PROTAC synthesis.[13] A variety of coupling reagents can be employed, with uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being highly effective due to their high reactivity and low rates of racemization.[14][15]
Caption: Mechanism of HATU-mediated amide coupling.
Protocol 2A: Coupling with a Cereblon (CRBN) Ligand
This protocol uses an amine-functionalized pomalidomide derivative as a representative CRBN ligand. Many such derivatives are commercially available or can be synthesized according to literature procedures.[16][17][18]
Materials:
-
2-(3-hydroxycyclobutyl)acetic acid (from Protocol 1) (1.0 eq)
-
Amine-functionalized CRBN ligand (e.g., 4-amino-pomalidomide) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve 2-(3-hydroxycyclobutyl)acetic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[19]
-
Add the amine-functionalized CRBN ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction's progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final conjugate.
Protocol 2B: Coupling with a VHL Ligand
This protocol outlines the coupling with an amine-functionalized VHL ligand. The core of VHL ligands is often a hydroxyproline moiety, and various derivatives with linker attachment points are available.[20][21][22]
Materials:
-
2-(3-hydroxycyclobutyl)acetic acid (from Protocol 1) (1.0 eq)
-
Amine-functionalized VHL ligand (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Follow the same procedure as outlined in Protocol 2A, substituting the CRBN ligand with the amine-functionalized VHL ligand.
-
The purification may require optimization based on the specific properties of the VHL ligand used. Preparative HPLC is often the method of choice for obtaining highly pure PROTAC molecules.
| Parameter | Recommended Condition | Rationale/Comments |
| Carboxylic Acid | 1.0 equivalent | The limiting reagent. |
| Amine | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Coupling Reagent (HATU) | 1.1 - 1.5 equivalents | Ensures efficient activation of the carboxylic acid. |
| Base (DIPEA) | 2.0 - 3.0 equivalents | A non-nucleophilic base to neutralize the generated acids. |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants; must be anhydrous. |
| Temperature | Room Temperature (20-25 °C) | Generally sufficient for HATU-mediated couplings. |
| Reaction Time | 2 - 12 hours | Monitor by LC-MS to determine the optimal time. |
Characterization and Validation
The successful synthesis of the linker-E3 ligase conjugate must be confirmed through rigorous analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for monitoring the reaction progress and confirming the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the formation of the amide bond.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete hydrolysis of the starting ester. | Confirm complete hydrolysis by LC-MS before starting the coupling reaction. |
| Inactive coupling reagent. | Use fresh, high-quality coupling reagents. Store HATU under desiccated conditions. | |
| Presence of water in the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Multiple Byproducts | Side reactions of the E3 ligase ligand. | If the ligand has multiple reactive sites, consider using a protecting group strategy. |
| Racemization (if chiral centers are present). | Use coupling reagents known to minimize racemization, such as HATU or COMU. | |
| Difficulty in Purification | Poor solubility of the product. | Experiment with different solvent systems for chromatography. Consider reverse-phase HPLC. |
| Co-elution with unreacted starting material or byproducts. | Optimize the chromatography gradient. If using flash chromatography, try a different solid phase. |
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis of E3 ligase ligand conjugates using the versatile 2-(3-hydroxycyclobutyl)acetic acid linker. The hydroxyl moiety on the cyclobutane ring offers a potential site for further modification, allowing for the generation of diverse PROTAC libraries.[23] By carefully selecting the appropriate E3 ligase ligand and following these validated procedures, researchers can efficiently generate key building blocks for the development of novel and potent protein degraders.
References
- Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode. (2022). European Journal of Medicinal Chemistry.
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (n.d.). BenchChem.
- Tactics and Strategies for the Synthesis of Cereblon Ligands. (2025).
- Tactics and Strategies for the Synthesis of Cereblon Ligands. (2024). Semantic Scholar.
- Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. (n.d.). PubMed Central.
- Scope of PROTAC synthesis via amide coupling. (n.d.).
- Technical Support Center: PROTAC Synthesis with VHL Ligands. (2025). BenchChem.
- Application Notes and Protocols for PROTAC Synthesis with a PEG5 Linker. (n.d.). BenchChem.
- Cyclobutane-1,3-dicarboxylic acid | PROTAC Linker. (n.d.). MedChemExpress.
- Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. (n.d.).
- trans-Cyclobutane-1,3-dicarboxylic acid | PROTAC Linker. (n.d.). MedChemExpress.
- PROTAC Discovery and Development Services. (2025). Aurigene.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts.
- Thioamide substitution to probe the hydroxyproline recognition of VHL ligands. (2018). PubMed Central.
- Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. (2023). PubMed.
- Application Notes and Protocols for the Synthesis of PROTACs using Thalidomide-NH-C6-NH2 TFA. (n.d.). BenchChem.
- Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. (n.d.).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central.
- Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. (2024). RSC Publishing.
- VHL ligands and functionalized intermedi
- SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research.
- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (n.d.).
- Building blocks and linkers for PROTAC synthesis. (n.d.). Pharmaceutical Business Review.
- Linkers in PROTACs. (n.d.). Precise PEG.
- Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. (n.d.). PubMed Central.
- Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PubMed Central.
- PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. (2025). ACS Fall 2025.
- SPR to Characterize the Binding Modes of PROTAC Molecules. (n.d.). Charnwood Discovery.
- Ethyl 2-(3-hydroxycyclobutyl)
- Cyclobutanes in Small-Molecule Drug Candid
- PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Str
- [Impact of hydroxy moieties at the benzo[20]annulene ring system of GluN2B ligands: Design, synthesis and biological evalu
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
- Drug design principles. (2021). Stereoelectronics.
- A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. (n.d.). IntechOpen.
- E3 Ligands Usage in PROTAC Design. (n.d.). BLDpharm.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.).
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.). PubMed Central.
- Discovery of E3 Ligase Ligands for Target Protein Degradation. (2025).
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. mdpi.com [mdpi.com]
- 3. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 6. PROTAC Discovery and Development Services | Aurigene Services [aurigeneservices.com]
- 7. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Amide Synthesis [fishersci.dk]
- 16. grant.rscf.ru [grant.rscf.ru]
- 17. researchgate.net [researchgate.net]
- 18. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Thioamide substitution to probe the hydroxyproline recognition of VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 23. Impact of hydroxy moieties at the benzo[7]annulene ring system of GluN2B ligands: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive HPLC-MS Method for the Analysis of Ethyl 2-(3-hydroxycyclobutyl)acetate
Abstract
This application note details a highly selective and sensitive analytical method for the determination of Ethyl 2-(3-hydroxycyclobutyl)acetate using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound is a key building block and linker molecule, notably used in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. As such, a reliable method to assess its purity, quantify its presence, and identify potential impurities is critical for quality control in drug discovery and development pipelines[2][3]. The described reversed-phase HPLC method, paired with positive mode electrospray ionization mass spectrometry, provides excellent chromatographic resolution and is suitable for high-throughput analysis in research and manufacturing environments.
Introduction: The Analytical Imperative
The structural integrity and purity of starting materials and intermediates are paramount in pharmaceutical synthesis. This compound (Molecular Formula: C₈H₁₄O₃, Molecular Weight: 158.20 g/mol ) is a polar molecule containing both a hydroxyl and an ester functional group[4][5]. These features make it an ideal candidate for analysis by reversed-phase liquid chromatography, which separates compounds based on polarity[6].
Mass spectrometry (MS) is employed as the detection method due to its unparalleled sensitivity and specificity. Unlike UV detection, which relies on the presence of a chromophore, MS can detect a wider range of compounds and provide molecular weight information, aiding in the confident identification of the target analyte and any related impurities[3][7]. Electrospray Ionization (ESI) is the chosen interface, as it is a "soft" ionization technique that minimizes fragmentation of the parent molecule, typically yielding a strong signal for the protonated molecular ion [M+H]⁺, which is ideal for quantitative analysis[8][9][10]. This note provides a comprehensive protocol, from sample preparation to data analysis, grounded in established analytical principles.
Rationale for Method Development Choices
The selection of each parameter in this method is based on the physicochemical properties of this compound and the desired analytical outcome. The logic behind these choices is critical for developing a robust and transferable method.
Figure 1: Rationale for key methodological choices in the HPLC-MS analysis of this compound.
Detailed Analytical Protocol
Materials and Reagents
-
Reference Standard: this compound, >95% purity.
-
Solvents: Acetonitrile (LC-MS Grade), Water (Type I, ultrapure).
-
Mobile Phase Additive: Formic Acid (LC-MS Grade).
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps.
-
Filters: 0.22 µm PTFE syringe filters for sample clarification.
Instrumentation and Conditions
An HPLC system equipped with a binary pump, degasser, thermostatted column compartment, and autosampler, coupled to a triple quadrupole or high-resolution mass spectrometer, is recommended.
Table 1: HPLC Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high efficiency and good peak shape for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for retaining the polar analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the analyte and impurities. Formic acid ensures MS compatibility and promotes ionization[11]. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column to ensure sharp peaks without excessive pressure. |
| Gradient Elution | 0-1 min: 5% B; 1-7 min: 5% to 95% B; 7-8 min: 95% B; 8-8.1 min: 95% to 5% B; 8.1-10 min: 5% B | A gradient ensures the elution of the main analyte with good peak shape while also eluting any less polar impurities and cleaning the column. |
| Column Temp. | 40 °C | Enhances reproducibility of retention times and can improve peak symmetry. |
| Injection Volume | 2 µL | Small volume minimizes potential for peak distortion while providing sufficient sensitivity. |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray (ESI), Positive | The analyte structure is amenable to protonation to form [M+H]⁺ ions. |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | SIM mode offers high sensitivity for quantification by monitoring only the ion of interest. MRM offers even greater specificity and is ideal for complex matrices. |
| Precursor Ion [M+H]⁺ | m/z 159.2 | Calculated from the molecular weight (158.20) + proton mass. |
| Product Ion (for MRM) | m/z 141.2 | Corresponds to the loss of water ([M+H - H₂O]⁺), a common fragmentation for alcohols[12]. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion formation. |
| Source Temperature | 150 °C | Facilitates desolvation without causing thermal degradation of the analyte. |
| Desolvation Temp. | 350 °C | Ensures complete evaporation of solvent from the ESI droplets. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Aids in the desolvation process. |
Standard and Sample Preparation
Proper sample preparation is critical for accurate and reproducible results and for protecting the analytical column[13].
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This stock is stable for several weeks when stored at 2-8 °C.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by performing serial dilutions of the stock solution using the mobile phase (95:5 Mobile Phase A:B) as the diluent.
-
Sample Preparation ("Dilute and Shoot"): For analysis of a neat starting material, accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile/Water. Further dilute this solution into the calibration range using the mobile phase as the diluent.
-
Filtration: Prior to injection, filter all working standards and sample solutions through a 0.22 µm PTFE syringe filter into an autosampler vial[14]. This step is crucial to remove particulates that could clog the HPLC system.
System Suitability and Method Validation
To ensure the trustworthiness of the results, the analytical system's performance must be verified before each run, and the method must be appropriately validated for its intended purpose[2][15].
-
System Suitability: Before sample analysis, inject a mid-level calibration standard (e.g., 100 ng/mL) five times. The system is deemed ready if it meets the criteria in Table 3.
-
Method Validation: A full validation according to regulatory guidelines (e.g., ICH) should be performed[2][15]. This includes assessing specificity (using forced degradation studies), linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ)[15][16]. For this method, the typical LOQ is expected to be in the low ng/mL range.
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Retention Time RSD | ≤ 1.0% |
| Peak Area RSD | ≤ 2.0% |
| Tailing Factor (Tf) | 0.8 - 1.5 |
| Signal-to-Noise (S/N) | > 100 |
Experimental Workflow and Data Analysis
The overall analytical process follows a streamlined workflow from sample receipt to final report generation.
Figure 2: Standard workflow for the HPLC-MS analysis of this compound.
Data processing is performed using the instrument's software. The peak corresponding to this compound is identified by its retention time and confirmed by the presence of the m/z 159.2 ion. A calibration curve is constructed by plotting the peak area against the concentration of the working standards. The concentration of the analyte in unknown samples is then determined by interpolation from this curve.
Conclusion
The HPLC-MS method presented here is a robust, sensitive, and specific tool for the quantitative analysis of this compound. The use of reversed-phase chromatography with a C18 column provides excellent separation, while positive mode ESI-MS offers superior sensitivity and selectivity. The detailed protocol for sample preparation and the defined system suitability criteria ensure reliable and reproducible data, making this method highly suitable for quality control and research applications in the pharmaceutical industry.
References
- SIELC Technologies. (n.d.). Separation of Cyclobutane, methylene- on Newcrom R1 HPLC column.
- BenchChem. (2025). Technical Support Center: Purification of Cyclobutane Isomers by Chromatography.
- Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
- American Chemical Society. (n.d.). Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. ACS Publications.
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- U.S. Pharmacopeia (USP). (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
- Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Organomation. (n.d.). HPLC Sample Preparation.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- BLD Pharm. (n.d.). 1408075-22-8|this compound.
- MedChemExpress. (n.d.). This compound.
- Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2012, November 7). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry.
- Wikipedia. (n.d.). Electrospray ionization.
- Cech, N. B., & Enke, C. G. (2001). Practical Implications of Some Recent Studies in Electrospray Ionization Fundamentals. Mass Spectrometry Reviews, 20(6), 362–387.
- Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685.
- SynQuest Laboratories. (n.d.). CAS 1408075-22-8 | Ethyl (3-hydroxycyclobutyl)acetate.
- Suzhou Aubo Pharmaceutical Co., Ltd. (n.d.). This compound.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. 1408075-22-8|this compound|BLD Pharm [bldpharm.com]
- 5. CAS 1408075-22-8 | 2229-1-41 | MDL MFCD23105932 | Ethyl (3-hydroxycyclobutyl)acetate | SynQuest Laboratories [synquestlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of Cyclobutane, methylene- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organomation.com [organomation.com]
- 14. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. usp.org [usp.org]
Application Notes & Protocols: Leveraging Ethyl 2-(3-hydroxycyclobutyl)acetate for Accelerated Drug Discovery
Abstract
The quest for novel chemical scaffolds that provide access to new chemical space and improved pharmacological properties is a central theme in modern drug discovery. The cyclobutane motif, once considered an esoteric curiosity, has emerged as a valuable building block in medicinal chemistry.[1][2][3] Its unique three-dimensional structure and conformational rigidity can impart favorable characteristics to drug candidates, including enhanced metabolic stability, improved binding affinity, and reduced planarity.[1][3][4] This guide provides a comprehensive framework for the experimental design and application of Ethyl 2-(3-hydroxycyclobutyl)acetate, a versatile starting material, in early-stage drug discovery campaigns. We will delve into the strategic rationale for its use, followed by detailed protocols for target identification, assay development, lead optimization, and essential in vitro ADME/Tox profiling.
The Rationale: Why this compound?
This compound is more than a simple organic molecule; it is a carefully selected starting point for fragment-based and lead generation efforts.[5][6] Its value lies in the combination of three key structural features: the cyclobutane ring, the hydroxyl group, and the ethyl ester.
-
The Cyclobutane Scaffold: This four-membered ring system offers a rigid, three-dimensional scaffold. Unlike flat aromatic rings, the puckered nature of cyclobutane allows for precise spatial positioning of substituents, which can be critical for optimal interaction with the binding pockets of protein targets.[1][3] This non-planar structure can also disrupt crystal packing, potentially improving solubility.[2] Furthermore, the cyclobutane core is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains, a desirable trait for improving a drug candidate's half-life.[2][4]
-
The 3-Hydroxy Group: The hydroxyl (-OH) group is a key pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in a target protein. This functional group also provides a convenient handle for further chemical modification during lead optimization, allowing for the exploration of structure-activity relationships (SAR).
-
The Ethyl Acetate Moiety: The ester group provides another point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can participate in ionic interactions or serve as a different type of hydrogen bond acceptor. The entire ethyl acetate side chain can also be modified to explore how changes in its length and composition affect binding and other properties.
Below is a diagram illustrating the key structural features of this compound and their potential roles in drug-target interactions.
Caption: Key structural features of this compound.
Experimental Workflows and Protocols
The journey from a starting molecule to a viable drug candidate is a multi-step process. Here, we outline the key experimental stages and provide detailed protocols for each.
Target Identification: Finding the Molecular Partner
Before you can optimize a drug, you must first identify its biological target.[7][8] This is a critical step in understanding the molecule's mechanism of action. For a novel scaffold like this compound, an unbiased approach is often the most fruitful. Affinity-based pull-down methods are a powerful tool for this purpose.[7][9]
The general workflow for an affinity-based pull-down experiment is as follows:
Caption: Workflow for affinity-based target identification.
Protocol: Affinity-Based Pull-Down for Target Identification
-
Probe Synthesis:
-
Synthesize an analog of this compound that incorporates a linker and a biotin tag. The linker should be attached at a position that is unlikely to interfere with protein binding, such as by derivatizing the hydroxyl group.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line if developing an anti-cancer drug) to a high density.
-
Harvest the cells and lyse them in a non-denaturing buffer containing protease inhibitors to release the cellular proteins.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Incubation:
-
Incubate the biotinylated probe with the cell lysate. As a negative control, also incubate the lysate with free biotin and a mock probe without the cyclobutane scaffold.
-
-
Capture:
-
Add streptavidin-coated magnetic beads to the lysate-probe mixture and incubate to allow the biotinylated probe (and any bound proteins) to bind to the beads.[7]
-
-
Washing:
-
Use a magnetic stand to immobilize the beads and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove proteins that are not specifically bound to the probe.
-
-
Elution:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and a reducing agent).
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands that are present in the probe-treated sample but not in the negative controls.
-
Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).[7]
-
Assay Development and Screening
Once a target has been identified and validated, the next step is to develop an assay to measure the molecule's activity against that target.[8] Assays can be either biochemical or cell-based, and the choice depends on the nature of the target and the desired information.[10][11][12]
| Assay Type | Description | Advantages | Disadvantages |
| Biochemical Assays | Measure the direct interaction of the compound with the purified target protein (e.g., an enzyme or receptor).[10][13] | High throughput, quantitative, provides direct measure of target engagement.[14] | Lacks physiological context, may not reflect activity in a cellular environment. |
| Cell-Based Assays | Measure the effect of the compound on a biological process within a living cell.[15][16] | More physiologically relevant, can assess downstream effects and cell permeability.[12][15] | More complex, higher variability, can be difficult to deconvolute the mechanism of action. |
Protocol: FRET-Based Enzymatic Assay
This protocol is for a generic fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of a protease, a common drug target.
-
Reagent Preparation:
-
Purify the target protease.
-
Synthesize a peptide substrate for the protease that is labeled with a FRET donor (e.g., Cy3) and a FRET quencher (e.g., Cy5) on opposite sides of the cleavage site.
-
Prepare a stock solution of this compound and any synthesized analogs in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the assay buffer.
-
Add the test compounds at various concentrations.
-
Add the purified protease to each well and incubate briefly to allow for compound binding.
-
Initiate the reaction by adding the FRET-labeled peptide substrate.
-
-
Data Acquisition:
-
Measure the fluorescence of the donor fluorophore over time using a plate reader. As the protease cleaves the substrate, the donor and quencher are separated, leading to an increase in donor fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the reaction velocity as a function of compound concentration and fit the data to a suitable dose-response model to determine the IC50 value (the concentration of compound that inhibits enzyme activity by 50%).
-
Lead Optimization
The initial hits from a screening campaign rarely have the optimal properties of a drug.[17] Lead optimization is an iterative process of chemical modification and biological testing to improve a compound's potency, selectivity, and pharmacokinetic properties.[18][19][20]
For this compound, lead optimization could involve:
-
Modification of the Hydroxyl Group: Convert the alcohol to an ether or an amine to explore different hydrogen bonding patterns.
-
Modification of the Ester: Hydrolyze the ester to a carboxylic acid, or convert it to an amide to alter its polarity and interaction potential.
-
Stereochemical Exploration: Synthesize and test different stereoisomers of the 3-hydroxycyclobutyl ring to determine the optimal spatial arrangement for binding.
The following diagram illustrates a hypothetical synthetic workflow for generating analogs of the parent molecule.
Caption: Hypothetical workflow for lead optimization.
In Vitro ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) properties is crucial to avoid costly failures in later stages of drug development.[21][22][23] These properties are often evaluated using a panel of in vitro assays.[21][24]
| Parameter | Assay | Purpose | Acceptable Range (Early Discovery) |
| Solubility | Kinetic or Thermodynamic Solubility Assay | To ensure the compound can be absorbed and distributed. | > 50 µM |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Assay | To assess the compound's ability to cross cell membranes. | Papp > 1 x 10⁻⁶ cm/s |
| Metabolic Stability | Liver Microsome or Hepatocyte Stability Assay | To determine how quickly the compound is metabolized. | t₁/₂ > 30 min |
| Plasma Protein Binding | Equilibrium Dialysis or Ultracentrifugation | To measure the fraction of compound bound to plasma proteins, which affects its availability. | Fraction unbound > 1% |
| Cytotoxicity | MTT or LDH Assay in a relevant cell line | To identify compounds that are toxic to cells. | CC50 > 50 µM |
| hERG Inhibition | Patch-Clamp or Binding Assay | To assess the risk of cardiac arrhythmia. | IC50 > 10 µM |
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Reagent Preparation:
-
Thaw human liver microsomes (HLMs) and an NADPH regenerating system on ice.
-
Prepare a stock solution of the test compound in a suitable organic solvent.
-
-
Incubation:
-
Pre-warm a solution of HLMs in phosphate buffer at 37°C.
-
Add the test compound to the HLM solution and pre-incubate for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Conclusion
This compound represents a promising starting point for drug discovery campaigns, offering a unique three-dimensional scaffold with versatile handles for chemical modification. By systematically applying the experimental designs and protocols outlined in these application notes—from target identification and assay development to lead optimization and ADME/Tox profiling—researchers can efficiently explore the potential of this and similar scaffolds. This structured approach, grounded in sound scientific principles, will accelerate the journey towards identifying novel and effective therapeutic agents.
References
- A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023, October 10).
- In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery.
- Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
- In Vitro ADME-Tox Profiling. (n.d.). Creative Biostucture Drug Discovery.
- What are the methods of lead optimization in drug discovery? (2025, May 21). Patsnap Synapse.
- Cell based assays for drug discovery. (n.d.). Miltenyi Biotec.
- Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.
- Target Identification and Validation (Small Molecules). (n.d.). UCL.
- Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan.
- expert biochemical assays for drug discovery success. (n.d.). Nuvisan.
- Cyclobutanes in Small-Molecule Drug Candidates. (2022, May 4). PubMed.
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate.
- Biology Cell-Based Assays. (n.d.). Charles River Laboratories.
- Cyclobutane vs. Cyclopropane in Drug Design: A Comparative Analysis. (n.d.). Benchchem.
- Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (n.d.).
- Small-molecule Target and Pathway Identification. (n.d.). Broad Institute.
- How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs.
- Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Radboud Repository.
- Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). NIH.
- Lead Optimization in Drug Discovery: Process, Strategies & Tools. (2025, October 2). Chemspace.
- Lead Optimization in Drug Discovery. (n.d.). Danaher Life Sciences.
- What Are the Types of Biochemical Assays Used in Drug Discovery? (2025, April 21). Patsnap Synapse.
- In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs.
- Biochemical Assays. (n.d.). Domainex.
- ADME • Tox Screening. (n.d.). Frontage Laboratories.
- Translational Research: Lead Optimization. (n.d.). NIDDK.
- Cyclobutanone: A Key Intermediate for Pharmaceutical Drug Discovery. (n.d.).
- The Role of Lead Optimization in Drug Discovery. (n.d.). Biobide.
- ADME Assays & Metabolite Profiling and Identification Services. (n.d.). IQVIA Laboratories.
- This compound. (n.d.). MedChemExpress.
- The Experimentalist's Guide to Machine Learning for Small Molecule Design. (n.d.). ACS Applied Bio Materials.
- Sensing small molecules may revolutionize drug design. (2015, October 23). EurekAlert!.
- Paving the way for small-molecule drug discovery - PMC - PubMed Central. (n.d.).
- Advancements in small molecule drug design: A structural perspective - PMC - NIH. (n.d.).
- Small Molecule Structure Based Drug Design. (n.d.). Thermo Fisher Scientific.
- Ethyl 2-(3-hydroxycyclopent-2-en-1-yl)acetate. (n.d.). PubChem.
- 1408075-22-8|this compound|BLD Pharm. (n.d.).
- This compound. (n.d.). 苏州奥佰医药.
- Technical Guide: Physicochemical Properties of Ethyl 2-(1-hydroxycyclohexyl)acetate. (n.d.). Benchchem.
- ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7. (n.d.). The Good Scents Company.
- Ethyl 2-ethyl-3-hydroxybutanoate. (n.d.). PubChem.
- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (n.d.). PubMed Central.
- Butanoic acid, 3-hydroxy-, ethyl ester, (S). (n.d.). Organic Syntheses Procedure.
- Medicinal Chemistry Inspired Fragment-Based Drug Discovery. (n.d.). PubMed.
- Fragment Collections. (n.d.). Cambridge MedChem Consulting.
- Fragment-based research on potent, non-covalent inflammatory drugs goes forward. (2023, April 5).
- Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (n.d.). Der Pharma Chemica.
- Introduction into Fragment Based Drug Discovery. (2022, December 9). YouTube.
Sources
- 1. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Medicinal chemistry inspired fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-based research on potent, non-covalent inflammatory drugs goes forward – MAX IV [maxiv.lu.se]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. nuvisan.com [nuvisan.com]
- 12. criver.com [criver.com]
- 13. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
- 18. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 19. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 23. ADME • Tox Screening • Frontage Laboratories [frontagelab.com]
- 24. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
Synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate derivatives for SAR studies
Application Note & Protocol
Strategic Synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction: The Cyclobutane Scaffold in Modern Drug Discovery
The cyclobutane motif, once considered a synthetic curiosity, is now a strategically important scaffold in medicinal chemistry. Its rigid, puckered three-dimensional structure offers a unique advantage over more flexible aliphatic chains or flat aromatic rings.[1][2] Introducing a cyclobutane core can conformationally restrict a molecule, locking key pharmacophoric groups into an optimal orientation for target binding.[3][4] This often leads to improved potency and selectivity. Furthermore, the cyclobutane ring can enhance metabolic stability and fine-tune physicochemical properties like lipophilicity, making it a valuable tool for overcoming pharmacokinetic challenges in drug development.[1][2]
This guide details a robust synthetic workflow for the preparation of this compound and its subsequent derivatization. This bifunctional building block, featuring a secondary alcohol and an ethyl ester, serves as an ideal starting point for creating a diverse library of compounds for Structure-Activity Relationship (SAR) studies. The hydroxyl group provides a versatile handle for introducing a wide range of substituents, enabling a systematic exploration of the chemical space around a target protein's binding pocket. This systematic derivatization is fundamental to identifying compounds with superior efficacy and drug-like properties.[5][6]
Overall Synthetic Strategy
The synthesis is designed as a multi-stage process, beginning with the formation of a key ketone intermediate, followed by a stereoselective reduction, and culminating in the parallel synthesis of diverse derivatives.[7] This approach allows for the efficient production of a focused library of compounds for biological evaluation.
Diagram 1: High-level workflow for the synthesis and derivatization of the target scaffold.
Detailed Experimental Protocols
Safety Precaution: All procedures must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of Key Intermediate: Ethyl 2-(3-oxocyclobutyl)acetate
The synthesis of the core scaffold begins with the preparation of the ketone intermediate. While several routes exist, a common strategy involves the Reformatsky reaction with 3-bromocyclobutan-1-one followed by oxidation, or alkylation of an enolate. This protocol outlines a representative procedure starting from commercially available cyclobutanone.
Materials:
-
Cyclobutanone
-
Pyrrolidine
-
Toluene, anhydrous
-
Ethyl bromoacetate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate, anhydrous
-
Sodium periodate (NaIO₄)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Acetonitrile, Dichloromethane, Water (solvent system)
Step-by-Step Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclobutanone (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous toluene. Reflux the mixture for 4-6 hours until the theoretical amount of water is collected.
-
Causality Note: The formation of the enamine activates the α-carbon of the cyclobutanone, making it nucleophilic for the subsequent alkylation step without requiring a strong, difficult-to-handle base.
-
-
Alkylation: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. Dissolve the crude enamine in anhydrous THF and cool to 0 °C. Add ethyl bromoacetate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by adding 1 M HCl and stir vigorously for 1 hour to hydrolyze the iminium salt back to the ketone.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the alkylated intermediate.
-
Oxidative Cleavage (if starting from a methylene precursor): Alternative routes may yield ethyl 2-(3-methylenecyclobutyl)acetate. To convert this to the ketone: Dissolve the methylene compound (1.0 eq) in a 1:1:1 mixture of acetonitrile, dichloromethane, and water. Add NaIO₄ (4.0 eq) and a catalytic amount of RuCl₃·xH₂O (0.01 eq). Stir vigorously at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Causality Note: The RuCl₃/NaIO₄ system is a powerful oxidizing agent that efficiently cleaves the carbon-carbon double bond of the exocyclic methylene group to form the desired ketone.
-
-
Workup: Quench the reaction with a saturated solution of sodium thiosulfate. Extract with dichloromethane (3x), dry the combined organic layers over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography to obtain ethyl 2-(3-oxocyclobutyl)acetate.
Protocol 2: Reduction to this compound
This protocol describes the reduction of the ketone to the target secondary alcohol. The choice of reducing agent is critical for achieving high yield and selectivity.
Materials:
-
Ethyl 2-(3-oxocyclobutyl)acetate
-
Methanol, anhydrous
-
Sodium borohydride (NaBH₄)
-
Ammonium chloride, saturated solution
-
Ethyl acetate
Step-by-Step Procedure:
-
Reaction Setup: Dissolve ethyl 2-(3-oxocyclobutyl)acetate (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Causality Note: Sodium borohydride is a mild and selective reducing agent. It readily reduces ketones and aldehydes but will not reduce the ester functionality, making it ideal for this transformation. Performing the reaction at 0 °C minimizes potential side reactions.
-
-
Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated ammonium chloride solution.
-
Extraction: Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting product, this compound, is often pure enough for the next step, but can be further purified by flash chromatography if necessary.
Diagram 2: Reaction scheme for the reduction of the ketone intermediate.
Protocol 3: Derivatization of the Hydroxyl Group for SAR Studies
The following are example protocols for modifying the hydroxyl group. These reactions can be adapted to a parallel synthesis format to rapidly generate a library of analogs.
3a. O-Alkylation (Williamson Ether Synthesis)
-
Deprotonation: Dissolve this compound (1.0 eq) in anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes at 0 °C.
-
Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide, which is a potent nucleophile for the subsequent SN2 reaction.
-
-
Alkylation: Add the desired alkyl halide (R-X, e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Workup: Quench carefully with water, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by flash chromatography.
3b. Esterification
-
Reaction Setup: Dissolve this compound (1.0 eq), the desired carboxylic acid (R-COOH, 1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.
-
Coupling: Cool the mixture to 0 °C and add EDC hydrochloride (1.5 eq).
-
Causality Note: EDC is a water-soluble carbodiimide coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol. DMAP serves as a catalyst to accelerate the reaction.
-
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Dilute with dichloromethane, wash with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over magnesium sulfate, concentrate, and purify by flash chromatography.
Representative Data and SAR Table
Successful synthesis should be confirmed using standard analytical techniques. The following table provides expected characterization data for the parent scaffold.
| Compound Name | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected MS (ESI+) |
| This compound | C₈H₁₄O₃ | 158.20 | 4.12 (q, 2H, -OCH₂CH₃), 3.8-4.0 (m, 1H, -CHOH), 2.4 (d, 2H, -CH₂CO₂Et), 1.6-2.2 (m, 5H, cyclobutyl-H), 1.25 (t, 3H, -OCH₂CH₃) | m/z 159.1 [M+H]⁺, 181.1 [M+Na]⁺ |
Table 1: Physicochemical and Spectroscopic Data for the Target Scaffold.[8][9][10]
To illustrate the application in SAR, consider a hypothetical screening against a protein kinase. A library of derivatives is synthesized and tested.
| Compound ID | R-Group (Modification) | Structure | IC₅₀ (nM) |
| Parent | -H | (Structure of parent alcohol) | 850 |
| DER-01 | -CH₃ (Ether) | (Structure of methyl ether) | 720 |
| DER-02 | -CH₂Ph (Ether) | (Structure of benzyl ether) | 95 |
| DER-03 | -C(O)CH₃ (Ester) | (Structure of acetate ester) | 450 |
| DER-04 | -C(O)Ph (Ester) | (Structure of benzoate ester) | 125 |
Table 2: Example of a Structure-Activity Relationship (SAR) table. Data is hypothetical.
Interpretation: The hypothetical data in Table 2 suggests that introducing a bulky, hydrophobic group like a benzyl ether (DER-02) or a benzoate ester (DER-04) at the 3-position of the cyclobutane ring significantly improves inhibitory activity. This insight guides the next round of synthesis, focusing on exploring larger aromatic substituents to maximize interactions within the target's binding site.
References
- Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- Janssen, M. A. C. H., et al. (2024). High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives. European Journal of Organic Chemistry. [Link]
- Radboud Repository. (n.d.).
- Wang, J., et al. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Tabor, M. G., et al. (2016). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives.
- Pye, C. R., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 15, 3616-3624. [Link]
- Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]
- Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. [Link]
- PubChem. (n.d.). Ethyl 2-(3-hydroxycyclobutyl)
- Save My Exams. (n.d.). Synthetic routes | OCR A-Level Chemistry. [Link]
- Arctom Scientific. (n.d.). CAS NO. 1408075-85-3 | Ethyl 2-(trans-3-hydroxycyclobutyl)
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. PubChemLite - this compound (C8H14O3) [pubchemlite.lcsb.uni.lu]
- 10. This compound [allbiopharm.com]
Application Note & Protocol: A Scalable and Efficient Synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate
Abstract
Cyclobutane derivatives are increasingly vital scaffolds in medicinal chemistry, prized for their unique three-dimensional conformations that can enhance pharmacological properties.[1][2] Ethyl 2-(3-hydroxycyclobutyl)acetate, in particular, serves as a key building block in the synthesis of various therapeutic agents, including kinase inhibitors and PROTAC linkers.[3][4] This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. The described methodology emphasizes operational simplicity, cost-effectiveness of reagents, and high purity of the final product, making it suitable for large-scale production in industrial settings.
Introduction: The Strategic Importance of the Cyclobutane Motif
The cyclobutane ring, with its inherent ring strain of approximately 26 kcal/mol, imparts distinct stereochemical and electronic properties to molecules.[1] This feature is leveraged by medicinal chemists to create novel structures with improved potency and selectivity.[1] The synthesis of functionalized cyclobutanes, however, can be challenging. This protocol outlines a practical and scalable approach to this compound, a valuable intermediate for drug discovery and development.
Our synthetic strategy commences with the formation of a key precursor, 3-oxocyclobutanecarboxylic acid, followed by a two-step sequence of esterification and stereoselective reduction. This approach was designed to utilize readily available and cost-effective starting materials, ensuring the economic viability of large-scale production.
Retrosynthetic Analysis and Strategy
The chosen synthetic route is depicted below. The strategy hinges on the late-stage reduction of a ketone, which allows for precise control over the introduction of the hydroxyl group.
Sources
Application Note: Integrating Ethyl 2-(3-hydroxycyclobutyl)acetate into Fragment-Based Screening Libraries for Novel Hit Discovery
Introduction: The Rationale for Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for drug development.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach. It involves screening small, low-molecular-weight compounds—"fragments"—to identify weak but highly efficient binding interactions with a biological target.[3] These initial, low-affinity hits then serve as foundational building blocks, which are intelligently optimized and grown into potent, selective, and drug-like lead compounds.[2][4]
The core advantage of FBDD lies in its efficient exploration of chemical space.[5] Due to their lower complexity, a library of just a few thousand fragments can represent a broader range of chemical diversity than a million-compound HTS library.[6][7] This leads to higher hit rates and often produces leads with superior physicochemical properties and higher "ligand efficiency"—a measure of binding energy per heavy atom.[8] The success of this approach is validated by numerous FDA-approved drugs that originated from FBDD campaigns.[2]
Designing the Ideal Fragment Library: Beyond "Flatland"
The quality of a fragment library is paramount to the success of an FBDD campaign.[9] Historically, library design has been guided by the "Rule of Three" (Ro3), which suggests optimal fragments should possess:
-
Molecular Weight (MW) < 300 Da
-
Calculated LogP (cLogP) ≤ 3
-
Number of Hydrogen Bond Donors ≤ 3
-
Number of Hydrogen Bond Acceptors ≤ 3
While these guidelines are effective for ensuring good aqueous solubility and synthetic tractability, they have inadvertently led to libraries dominated by flat, aromatic structures.[11] Modern drug discovery increasingly recognizes the value of escaping this "flatland" by incorporating fragments rich in sp³-hybridized carbons.[11][12] These three-dimensional (3D) fragments offer several key advantages:
-
Improved Solubility: Increased sp³ character often correlates with better aqueous solubility.[11]
-
Enhanced Specificity: The defined 3D shape of these fragments can lead to more specific interactions with complex protein binding sites.[13]
-
Novel Chemical Space: They provide access to under-explored and patentable chemical matter.[14]
-
Better Pharmacokinetics: Compounds with higher Fsp³ (fraction of sp³ carbons) have been shown to have a higher probability of success in clinical development.[12]
Featured Fragment: Ethyl 2-(3-hydroxycyclobutyl)acetate
This compound is an exemplary modern fragment that embodies the principles of 3D scaffold design. Its structure offers a unique combination of desirable features for an FBDD library.
Physicochemical Properties & "Rule of Three" Compliance
The properties of this compound align perfectly with the guiding principles of fragment design, making it an ideal candidate for screening.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Formula | C₈H₁₄O₃ | - | - |
| Molecular Weight | 158.20 g/mol [15] | < 300 Da | Yes |
| cLogP (Predicted) | ~0.5 - 1.0 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 3 | Yes |
| Rotatable Bonds | 3 | ≤ 3 | Yes |
| Fsp³ | 0.75 | High (Typically >0.45) | Yes |
Strategic Advantages of the Cyclobutane Scaffold
The cyclobutane core is a significantly underrepresented motif in medicinal chemistry but offers compelling advantages.[16][17]
-
Conformational Constraint: The puckered, rigid nature of the cyclobutane ring reduces conformational flexibility, which can pre-organize the molecule for optimal binding and improve metabolic stability.[16][18][19]
-
Defined 3D Vectors: The hydroxyl and acetate groups are presented in well-defined spatial orientations, providing clear vectors for synthetic elaboration once a hit is identified. This is a critical feature for the hit-to-lead process.[17]
-
Synthetic Tractability: The ester and alcohol functionalities serve as versatile chemical handles for follow-up chemistry, allowing for fragment "growing" or "linking" strategies.[4][20]
Experimental Protocols for Screening & Validation
The following protocols outline a robust workflow for the quality control, primary screening, and orthogonal validation of this compound within a fragment library.
Workflow Overview Diagram
Caption: A typical workflow for a fragment-based drug discovery campaign.
Protocol 1: Library Plate Quality Control (QC)
Causality: The integrity of screening data is wholly dependent on the quality of the library compounds. Purity, identity, and solubility must be confirmed to avoid false positives or negatives.[21][22] Aggregated or degraded compounds are a major source of screening artifacts.[23]
Methodology:
-
Sample Preparation: Prepare a 10 mM stock solution of this compound in deuterated dimethyl sulfoxide (d6-DMSO).
-
Identity & Purity Analysis (LC-MS):
-
Inject 1 µL of the stock solution into an LC-MS system.
-
Use a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid) over a C18 column.
-
Confirm the molecular weight via the mass spectrometer (Expected [M+H]⁺ ≈ 159.1).
-
Assess purity by integrating the peak area at a suitable wavelength (e.g., 214 nm) or by the total ion chromatogram. The purity should be ≥95%.[24]
-
-
Solubility & Aggregation Analysis (NMR):
-
Acquire a simple 1D proton (¹H) NMR spectrum of the 10 mM stock.
-
Rationale: NMR is highly sensitive to the solution behavior of small molecules.[25]
-
Check for sharp, well-resolved peaks consistent with the structure. Broadened resonances can indicate compound aggregation, which is a common cause of false positives in biophysical assays.[25]
-
Confirm the absence of significant impurities.
-
-
Plate Stamping: Once QC is passed, use acoustic dispensing to create assay-ready plates at the desired screening concentrations.
Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, rapid binding kinetics typical of fragments.[26][27] It provides real-time data on association and dissociation, allowing for rapid identification of binders.[28]
Methodology:
-
Target Immobilization:
-
Immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip) via amine coupling to achieve a high surface density (e.g., 10,000 - 15,000 Response Units).[29]
-
Rationale: A high target density is crucial for detecting the binding of very small molecules.[29]
-
Use one flow cell as a reference surface (deactivated or coupled with an irrelevant protein) to subtract nonspecific binding and bulk refractive index changes.[30]
-
-
System Preparation:
-
Prime the system with a suitable running buffer (e.g., PBS-P+, 10 mM Phosphate, 150 mM NaCl, 0.05% P20, pH 7.4).[29]
-
The running buffer must contain a concentration of DMSO precisely matched to the final concentration in the fragment samples (typically 1-5%) to minimize solvent mismatch artifacts.[30]
-
-
Screening Execution:
-
Inject a single concentration of each fragment (e.g., 200 µM) over the target and reference surfaces.
-
Use a short contact time (e.g., 30-60 seconds) followed by a short dissociation time (e.g., 60 seconds).[26]
-
Include buffer-only (blank) injections periodically for double referencing.
-
-
Data Analysis & Hit Triage:
-
Process the raw sensorgrams by subtracting both the reference channel and blank injection data.
-
Identify hits as fragments that produce a response significantly above the noise of the assay.
-
Prioritize hits based on ligand efficiency (LE) and visual inspection of the sensorgram for dose-dependent and specific binding behavior.
-
Protocol 3: Orthogonal Hit Validation via NMR Spectroscopy
Causality: It is critical to confirm hits from a primary screen using an orthogonal method that relies on a different physical principle.[9] NMR is an excellent choice as it detects binding in solution, eliminating potential artifacts from surface immobilization used in SPR.[31][32] Ligand-observed NMR methods like Saturation Transfer Difference (STD) are particularly well-suited for this purpose.[33][34]
Methodology (STD NMR):
-
Sample Preparation:
-
Prepare two samples for each potential hit in a suitable NMR buffer (e.g., deuterated phosphate buffer).
-
Sample A: Fragment (e.g., 200 µM) + Target Protein (e.g., 10-20 µM).
-
Sample B (Control): Fragment only (200 µM).
-
-
-
NMR Acquisition:
-
Acquire STD NMR spectra for both samples. This involves acquiring two spectra: one with on-resonance saturation of the protein signals and one with off-resonance saturation.
-
Mechanism: In the on-resonance experiment, saturation (a loss of signal) is transferred from the protein to a binding ligand via the nuclear Overhauser effect (NOE). Non-binders will show no signal in the resulting difference spectrum.[31]
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
A true "hit" will show clear signals in the difference spectrum, corresponding to the protons of the fragment that are in closest proximity to the protein surface.
-
The absence of signals in the difference spectrum indicates a non-binder (a likely false positive from the primary SPR screen).
-
From Hit to Lead: Strategies for Elaboration
Once this compound is confirmed as a validated hit, structural biology (ideally X-ray crystallography) is employed to determine its binding mode.[3] This structural information is the blueprint for rational, structure-based drug design. The two primary functional groups on the fragment provide clear, synthetically tractable vectors for optimization.
Fragment Elaboration Diagram
Caption: Potential synthetic elaboration pathways for the fragment hit.
-
Fragment Growing: The most common strategy involves adding chemical functionality to an existing vector to pick up new, favorable interactions with the target protein.[20][35] For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide coupling to explore adjacent pockets identified by the crystal structure.
-
Fragment Linking/Merging: If another fragment is found to bind in a nearby pocket, the two can be joined by a chemical linker to create a single, higher-affinity molecule.[4] The hydroxyl group on the cyclobutane ring is an ideal attachment point for such a strategy.
Conclusion
This compound is a high-quality, 3D-shaped fragment that represents a valuable addition to any modern screening library. Its excellent physicochemical properties, adherence to the "Rule of Three," and synthetically tractable sp³-rich scaffold provide a superior starting point for FBDD campaigns. The robust screening and validation workflow detailed here, combining SPR and NMR, ensures the confident identification of genuine hits. By moving beyond traditional flat fragments and embracing complex, 3D scaffolds like this, researchers can unlock new opportunities to discover novel therapeutics for challenging biological targets.
References
- Anonymous. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates - PMC. PubMed Central.
- Anonymous. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures.
- Baburaj, A., et al. (2020, December 23). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Nature.
- Anonymous. (n.d.). Fragment-based lead discovery. Wikipedia.
- Anonymous. (n.d.). The 'rule of three' for fragment-based drug discovery. H1 Connect.
- Renaud, J., et al. (n.d.). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Ferreira, R. S., et al. (2020, February 17). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers.
- Anonymous. (n.d.). Fragment screening by ligand observed nmr. Bruker.
- Anonymous. (n.d.). The 'rule of three' for fragment-based drug discovery: Where are we now?. ResearchGate.
- Murray, C. (2011, November 10). Pushing the Rule of 3. Practical Fragments.
- Anonymous. (n.d.). Fragment-to-Lead. Creative Biostucture Drug Discovery.
- Anonymous. (n.d.). Fragment Screening. Sygnature Discovery.
- Ferreira, R. S., et al. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PubMed.
- Erlanson, D. A., et al. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC. National Institutes of Health.
- Foley, D. J., et al. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central.
- Ferreira, R. S., et al. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC. National Institutes of Health.
- Anonymous. (n.d.). Chapter 7. Fragment-Based Drug Discovery. ScienceDirect.
- Dominique, R. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
- Veale, C. G. L., et al. (n.d.). Screening the MayBridge Rule of 3 Fragment Library for Compounds That Interact with the Trypanosoma brucei myo-Inositol-3-Phosphate Synthase and/or Show Trypanocidal Activity - PMC. PubMed Central.
- Hennig, M., et al. (n.d.). SPR-based fragment screening: advantages and applications. PubMed.
- Anonymous. (2025, November 20). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. OBN.
- Anonymous. (n.d.). Screening and analysis of fragments using Biacore systems. Cytiva.
- Howard, S., & Abell, C. (2015). CHAPTER 3: Applications of NMR in Fragment-Based Drug Design. Royal Society of Chemistry.
- Anonymous. (n.d.). NMR methods in fragment screening: Theory and a comparison with other biophysical techniques. ResearchGate.
- Anonymous. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF. ResearchGate.
- Anonymous. (n.d.). A. Cyclobutane and cyclobutene motifs occur in many medicinally.... ResearchGate.
- Navratilova, I., & Hopkins, A. L. (n.d.). Fragment screening by surface plasmon resonance. Semantic Scholar.
- Krimm, I., et al. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design - PMC. National Institutes of Health.
- Anonymous. (2018, August 31). SpiroChem Fragment Library: Your key to successful drug discovery. SpiroChem.
- Anonymous. (n.d.). A “thought experiment” showing how known sp³-rich fragment hits might.... ResearchGate.
- Karawaj, C., et al. (n.d.). Emergent synthetic methods for the modular advancement of sp3-rich fragments. National Institutes of Health.
- Galzi, J. L., et al. (n.d.). [Quality control of chemical libraries]. PubMed.
- de Vlieger, J. S. B., et al. (n.d.). Escape from planarity in fragment-based drug discovery. Vrije Universiteit Amsterdam.
- LaFleur, K., et al. (n.d.). Evaluating and evolving a screening library in academia: the St. Jude approach - PMC. National Institutes of Health.
- Sipes, N. S., et al. (n.d.). Analytical Quality Evaluation of the Tox21 Compound Library. ACS Publications.
- Anonymous. (n.d.). Compound Libraries. Charles River Laboratories.
- Anonymous. (n.d.). Ethyl 2-(3-hydroxycyclopent-2-en-1-yl)acetate. PubChem.
- Anonymous. (n.d.). ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7. The Good Scents Company.
Sources
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. obn.org.uk [obn.org.uk]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wpage.unina.it [wpage.unina.it]
- 9. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 'rule of three' for fragment-b ... | Article | H1 Connect [archive.connect.h1.co]
- 11. research.vu.nl [research.vu.nl]
- 12. lifechemicals.com [lifechemicals.com]
- 13. News - Single [spirochem.com]
- 14. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifechemicals.com [lifechemicals.com]
- 19. researchgate.net [researchgate.net]
- 20. lifechemicals.com [lifechemicals.com]
- 21. chembridge.com [chembridge.com]
- 22. [Quality control of chemical libraries] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Screening the MayBridge Rule of 3 Fragment Library for Compounds That Interact with the Trypanosoma brucei myo-Inositol-3-Phosphate Synthase and/or Show Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. books.rsc.org [books.rsc.org]
- 26. biorxiv.org [biorxiv.org]
- 27. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Fragment screening by surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 29. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 32. sygnaturediscovery.com [sygnaturediscovery.com]
- 33. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
Application Notes and Protocols: Protecting Group Strategies for Ethyl 2-(3-hydroxycyclobutyl)acetate
Introduction
In the landscape of multi-step organic synthesis, particularly in the development of novel therapeutics and complex molecules, the strategic use of protecting groups is fundamental. The target molecule, Ethyl 2-(3-hydroxycyclobutyl)acetate, possesses two key functional groups: a secondary hydroxyl group on a strained cyclobutyl ring and an ethyl ester. The hydroxyl group, being a reactive nucleophile and a potential proton source, often requires temporary masking to prevent unwanted side reactions during transformations of the ester moiety or other synthetic manipulations. This guide provides a detailed examination of various protecting group strategies for the hydroxyl moiety of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the most suitable approach for their synthetic endeavors. The choice of a protecting group is dictated by its stability to the planned reaction conditions (orthogonality), the ease and efficiency of its introduction, and the mildness of the conditions required for its removal.
This document will delve into the practical application of several common classes of alcohol protecting groups: silyl ethers, benzyl-type ethers, and acyl esters. For each class, we will discuss the underlying chemical principles, provide detailed experimental protocols for both protection and deprotection, and present a comparative analysis to aid in strategic decision-making. The inherent steric hindrance and potential for ring-strain-driven rearrangements in the cyclobutyl system are key considerations that will be addressed in the context of each strategy.
I. Silyl Ether Protecting Groups: The Workhorse Strategy
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability under a wide range of non-acidic and non-fluoride conditions, and the variety of reagents available, which allows for fine-tuning of stability.[1][2] The general structure is R₃Si-O-R', where the nature of the 'R' groups on the silicon atom dictates the steric bulk and, consequently, the stability of the silyl ether.[2] For a secondary alcohol on a cyclobutyl ring, sterically hindered silyl ethers are often preferred to enhance stability.
A. tert-Butyldimethylsilyl (TBS) Ether
The tert-Butyldimethylsilyl (TBS) group is a robust and versatile choice for protecting secondary alcohols. Its formation is straightforward, and it is stable to a wide array of reagents, including many oxidizing and reducing agents, organometallic reagents, and mild acidic or basic conditions.[1]
Protection Protocol: TBS Ether Formation
Rationale: The reaction proceeds via nucleophilic attack of the hydroxyl group on the silicon atom of TBS-Cl. Imidazole acts as a base to deprotonate the alcohol and also as a nucleophilic catalyst.[2] Dichloromethane (DCM) is a common solvent, but for more hindered alcohols, N,N-Dimethylformamide (DMF) can accelerate the reaction.[2]
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add imidazole (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford Ethyl 2-(3-(tert-butyldimethylsilyloxy)cyclobutyl)acetate.
Caption: TBS Protection Workflow.
Deprotection Protocol: Cleavage of TBS Ether
Rationale: The exceptional strength of the Silicon-Fluoride bond is the driving force for the deprotection of silyl ethers using a fluoride source like Tetra-n-butylammonium fluoride (TBAF).[1] The reaction is typically fast and occurs under mild, neutral to slightly basic conditions.[3]
Step-by-Step Protocol:
-
Dissolve the TBS-protected this compound (1.0 eq.) in anhydrous Tetrahydrofuran (THF, 0.1 M).
-
Add a 1.0 M solution of TBAF in THF (1.5 eq.) dropwise at room temperature.
-
Stir the reaction for 1-4 hours and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Caption: TBS Deprotection Workflow.
B. Other Silyl Ethers
For increased stability, particularly towards acidic conditions, more sterically hindered silyl ethers like Triisopropylsilyl (TIPS) or tert-Butyldiphenylsilyl (TBDPS) can be employed. The protection protocols are similar to that of TBS, often requiring stronger silylating agents like the corresponding silyl triflates (e.g., TIPS-OTf) and a non-nucleophilic base like 2,6-lutidine.[2] Deprotection still relies on fluoride sources, although longer reaction times or elevated temperatures may be necessary.[3]
II. Benzyl-Type Ether Protecting Groups
Benzyl ethers are a classic choice for protecting alcohols. They are stable to a wide range of acidic and basic conditions, making them suitable for many synthetic transformations.[4] Their removal via catalytic hydrogenolysis is a key feature, offering an orthogonal deprotection strategy to acid- or base-labile groups.[5]
A. Benzyl (Bn) Ether
Rationale for Use: The benzyl group is introduced via a Williamson ether synthesis, where the alkoxide of the alcohol displaces a halide from benzyl bromide.[6] This method is robust and generally high-yielding.
Protection Protocol: Benzyl Ether Formation
Step-by-Step Protocol:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF (0.2 M) under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq.) dropwise to the reaction mixture. A catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq.) can be added to accelerate the reaction.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain Ethyl 2-(3-(benzyloxy)cyclobutyl)acetate.
Caption: Benzyl Protection Workflow.
Deprotection Protocol: Hydrogenolysis of Benzyl Ether
Rationale: Catalytic hydrogenolysis involves the cleavage of the C-O bond of the benzyl ether by hydrogen gas in the presence of a palladium catalyst.[7] This method is highly efficient and clean, with toluene being the primary byproduct.
Step-by-Step Protocol:
-
Dissolve Ethyl 2-(3-(benzyloxy)cyclobutyl)acetate (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate (0.1 M).
-
Add palladium on activated carbon (Pd/C, 10 wt. %, 0.1 eq. by weight) to the solution.
-
Purge the reaction flask with hydrogen gas (using a balloon or a hydrogenator) and stir the suspension vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, this compound, which is often pure enough for subsequent steps.
Caption: Benzyl Deprotection Workflow.
B. para-Methoxybenzyl (PMB) Ether
The para-Methoxybenzyl (PMB) ether is an important variation of the benzyl ether. While it can be introduced and removed under similar conditions to the benzyl group, the electron-donating methoxy group on the aromatic ring makes it susceptible to oxidative cleavage.[8] This provides an additional, mild deprotection pathway that is orthogonal to both hydrogenolysis and fluoride-mediated cleavage.[7]
Deprotection Protocol: Oxidative Cleavage of PMB Ether
Rationale: The electron-rich PMB group can be selectively oxidized by reagents like 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN).[8][9] The reaction proceeds through a single electron transfer mechanism, leading to the formation of a stabilized benzylic carbocation which is then hydrolyzed.[7]
Step-by-Step Protocol (using DDQ):
-
Dissolve the PMB-protected alcohol (1.0 eq.) in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v, 0.1 M).
-
Cool the solution to 0 °C.
-
Add DDQ (1.2 eq.) portion-wise. The reaction mixture will typically turn dark.
-
Stir at 0 °C to room temperature and monitor by TLC. The reaction is usually complete within 1-6 hours.[7]
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography to afford the deprotected alcohol.
III. Acyl Protecting Groups: Esters
Acyl groups, such as acetate and pivaloate, form esters with the hydroxyl group. They are introduced under standard acylation conditions and are typically removed by hydrolysis under either acidic or basic conditions.[10] Their stability is generally lower than silyl or benzyl ethers, making them suitable for shorter synthetic sequences or when a more labile protecting group is required.
A. Acetate (Ac) Ester
Rationale for Use: Acetate is a small, readily introduced protecting group. It is stable to many non-hydrolytic conditions but can be easily cleaved when needed.
Protection Protocol: Acetylation
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM (0.2 M), add triethylamine (Et₃N, 1.5 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.).
-
Cool the mixture to 0 °C and add acetic anhydride (Ac₂O, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to give the acetylated product, which is often of sufficient purity for further use.
B. Pivaloate (Piv) Ester
Rationale for Use: The bulky tert-butyl group of the pivaloate ester provides significant steric hindrance, making it more stable to hydrolysis and other nucleophilic attacks compared to the acetate group.[11] This enhanced stability comes at the cost of slower introduction and potentially more forcing deprotection conditions.
Deprotection Protocol: Saponification of Esters
Rationale: Base-mediated hydrolysis (saponification) is an irreversible process that cleaves the ester to yield the alcohol and the carboxylate salt of the acyl group.[12]
Step-by-Step Protocol:
-
Dissolve the acetyl or pivaloyl protected alcohol (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v, 0.1 M).
-
Add an excess of a base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or lithium hydroxide (LiOH, 2.0 eq.).
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material (typically 1-12 hours).
-
Neutralize the reaction mixture with a mild acid (e.g., 1 M HCl) to pH ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.
IV. Comparative Analysis and Strategic Selection
The choice of protecting group is a critical decision in a synthetic plan. The following table summarizes the key characteristics of the discussed protecting groups to facilitate this selection process.
| Protecting Group | Common Reagents (Protection) | Common Reagents (Deprotection) | Stability Profile | Key Advantages | Potential Issues |
| TBS | TBS-Cl, Imidazole, DCM/DMF | TBAF, THF; or mild acid (e.g., CSA) | Stable to base, organometallics, many oxidants/reductants. Labile to acid and fluoride. | Versatile, robust, widely used, tunable stability with other silyl ethers. | Potential for migration in 1,2- or 1,3-diols; requires specific fluoride or acid conditions for removal. |
| Benzyl (Bn) | NaH, BnBr, THF | H₂, Pd/C, EtOH/MeOH | Stable to strong acid/base, many oxidants/reductants. Labile to hydrogenolysis. | Very robust, orthogonal to many other groups. | Hydrogenolysis conditions can reduce other functional groups (alkenes, alkynes, nitro groups). |
| PMB | NaH, PMB-Cl, THF | DDQ or CAN; H₂, Pd/C; strong acid | Similar to Bn, but also labile to oxidative cleavage. | Orthogonal deprotection via oxidation. | Oxidative deprotection may not be compatible with electron-rich moieties in the substrate. |
| Acetate (Ac) | Ac₂O, Et₃N, DMAP, DCM | K₂CO₃, MeOH/H₂O; or dilute acid | Labile to both acidic and basic hydrolysis. | Inexpensive, easy to introduce and remove. | Limited stability, may not survive many reaction conditions. Can be prone to migration. |
| Pivaloate (Piv) | Piv-Cl or (Piv)₂O, Pyridine | LiOH, THF/H₂O; or DIBAL-H | More stable to hydrolysis than acetate. | Increased stability due to steric bulk. | Can be difficult to introduce on hindered alcohols and may require harsher deprotection conditions. |
Strategic Considerations for this compound:
-
For reactions involving strong bases or nucleophiles (e.g., Grignard reagents, enolates): Silyl ethers (TBS) or benzyl ethers (Bn, PMB) are excellent choices. Acetate and pivaloate are generally incompatible.
-
For reactions involving catalytic hydrogenation: Silyl ethers or acyl groups should be chosen, as benzyl ethers will be cleaved.
-
For multi-step syntheses requiring orthogonal deprotection: A combination of protecting groups is ideal. For instance, a TBS ether on one alcohol and a PMB ether on another allows for selective deprotection of either group without affecting the other.
-
Considering the cyclobutyl ring: The steric environment around the secondary hydroxyl is significant. While TBS protection should be feasible, extremely bulky groups might react sluggishly. The reaction conditions for all protection/deprotection steps should be kept mild to avoid potential ring-opening or rearrangement side reactions, although the cyclobutane ring in this substrate is generally stable.
Conclusion
The effective protection and deprotection of the hydroxyl group in this compound is crucial for its successful application in complex organic synthesis. This guide has provided a detailed overview of several key strategies, including the use of silyl ethers, benzyl-type ethers, and acyl esters. By understanding the rationale, stability profiles, and detailed protocols associated with each protecting group, researchers can make informed decisions to advance their synthetic campaigns efficiently and with high yields. The principles of orthogonality and careful consideration of the substrate's unique structural features are paramount in designing a robust and successful synthetic route.
References
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- University of Windsor. Alcohol Protecting Groups.
- Organic Chemistry Portal. Benzyl Ethers.
- Organic Chemistry Portal. Pivalic Acid Esters, Pivalates.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
- Wikipedia. Silyl ether.
- Chad's Prep. (2021, January 22). 12.5 Protecting Groups for Alcohols [Video]. YouTube.
- Chemistry Steps. Protecting Groups For Alcohols.
- Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism.
- Garg, N. K., et al. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(42), 5479-5482.
- Organic Reaction Mechanisms. PMB Protection - Common Conditions.
- National Institutes of Health. (2011). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC.
- Gelest. Deprotection of Silyl Ethers.
- ResearchGate. (2001). Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ.
- Organic Chemistry Portal. Acetic Acid Esters.
- Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups.
- Chemistry LibreTexts. (2020, July 30). 15.9: Hydrolysis of Esters.
- Organic Reaction Mechanisms. Benzyl Protection - Common Conditions.
- ResearchGate. (2011). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate.
- Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers?.
- Chemguide. Hydrolysing esters.
- ResearchGate. (2006). Studies on the hydrogenolysis of benzyl ethers.
- Organic Reaction Mechanisms. Acetyl Protection - Common Conditions.
- Journal of the American Chemical Society. (1953). Hydrogenation and Hydrogenolysis of Ethers.
- Random Experiments International. (2024, April 11). Alkaline hydrolysis of methyl acetate (Alkaline hydrolysis of esters) [Video]. YouTube.
- MDPI. (2024, December 23). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. Acetic Acid Esters, Acetates [organic-chemistry.org]
- 11. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Purity Isolation of Ethyl 2-(3-hydroxycyclobutyl)acetate via Automated Flash Column Chromatography
An Application Note for Researchers and Drug Development Professionals
Abstract
Ethyl 2-(3-hydroxycyclobutyl)acetate is a key bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics.[1][2] The precise control over the purity of this building block is paramount to ensure the efficacy and safety of the final drug conjugate. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase column chromatography. We will delve into the causal logic behind method development, from initial solvent system screening with Thin-Layer Chromatography (TLC) to a robust, scalable preparative column chromatography workflow. This guide is designed to equip researchers with the expertise to consistently achieve >97% purity for this critical intermediate.
Introduction: The Chromatographic Challenge
This compound possesses two key functional groups that dictate its chromatographic behavior: a polar secondary alcohol and a moderately polar ethyl ester.[3] The presence of these groups necessitates a separation technique that can effectively resolve the target molecule from non-polar starting materials (e.g., alkyl halides) and more polar byproducts (e.g., diols or carboxylic acids).
Normal-phase chromatography, which utilizes a polar stationary phase and a less polar mobile phase, is the method of choice for this separation.[4] The principle relies on the competitive interaction between the analyte and the mobile phase for the active sites on the stationary phase (typically silica gel).[5][6] Polar molecules, like our target compound, will have a stronger affinity for the polar silica gel and thus elute later than non-polar impurities. By carefully modulating the polarity of the mobile phase, we can achieve a high-resolution separation.
Part I: Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to develop and optimize the separation conditions on a small scale using TLC.[5] TLC serves as a rapid, low-cost analogue to column chromatography, allowing for the determination of the ideal mobile phase composition. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4, ensuring good separation from impurities and a practical elution volume on the preparative column.[7]
Protocol: TLC Solvent System Screening
-
Plate Preparation: Lightly draw a pencil line (the origin) approximately 1 cm from the bottom of a silica gel TLC plate.[8]
-
Sample Spotting: Dissolve the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the origin.
-
Chamber Preparation: Pour a candidate solvent system (see Table 1) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.[9]
-
Development: Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[8]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[8] After the solvent has evaporated, visualize the spots. Since the target compound lacks a strong chromophore, a chemical stain is required. A potassium permanganate (KMnO₄) or vanillin stain is effective for visualizing alcohols and esters.[10]
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]
Interpreting the Results
The key is to adjust the mobile phase polarity to achieve the target Rf.
-
If Rf is too high (> 0.4): The mobile phase is too polar. Decrease its polarity by increasing the proportion of the non-polar component (e.g., hexane).[8]
-
If Rf is too low (< 0.2): The mobile phase is not polar enough. Increase its polarity by adding more of the polar component (e.g., ethyl acetate).[8]
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Expected Rf for Target Compound | Application Notes |
| 90:10 | Low | < 0.1 | Good for eluting very non-polar impurities. |
| 70:30 | Medium-Low | 0.1 - 0.25 | A common starting point for screening.[11] |
| 60:40 | Medium (Optimal) | 0.25 - 0.4 | Likely the ideal range for good separation and efficient elution.[7] |
| 50:50 | Medium-High | > 0.4 | May lead to co-elution with more polar impurities. |
| 0:100 (100% EtOAc) | High | > 0.8 | Useful for a final column flush to elute highly polar baseline material.[12] |
| Table 1: Recommended starting solvent systems for TLC analysis. |
Part II: Preparative Flash Column Chromatography Protocol
This protocol assumes a standard flash chromatography setup. The amount of silica gel should be approximately 30-50 times the weight of the crude sample to be purified.[6]
Materials and Reagents
-
Stationary Phase: Silica Gel, 230-400 mesh (40-63 µm particle size).
-
Mobile Phase: Hexane and Ethyl Acetate (HPLC grade).
-
Crude Sample: this compound mixture.
-
Inert Adsorbent: Celite® 545 or a small amount of silica gel for dry loading.[13]
-
Equipment: Glass chromatography column, fraction collector (or test tubes), rotary evaporator.
Step-by-Step Purification Protocol
-
Sample Preparation (Dry Loading):
-
Dissolve the crude material (~1.0 g) in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.
-
Add ~2-3 g of Celite® or silica gel to the solution.[13]
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This prevents solvent-induced band broadening and improves resolution.[13]
-
-
Column Packing:
-
Insert a cotton or glass wool plug at the bottom of the column. Add a thin layer (~1 cm) of sand.
-
Prepare a slurry of silica gel (e.g., 40 g for a 1 g sample) in the initial, least polar mobile phase (e.g., 80:20 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle air pressure or tapping to create a uniform, well-packed bed free of cracks or air bubbles.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Drain the solvent until the level is just at the top of the sand layer.
-
Carefully add the dry-loaded sample powder to the top of the column, creating an even layer.
-
Gently add a final layer of sand over the sample.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Begin elution with a less polar solvent mixture than your target TLC solvent (e.g., start with 80:20 Hexane:EtOAc) to first elute non-polar impurities.
-
Apply pressure to achieve a steady flow rate.
-
Collect fractions of a consistent volume (e.g., 15-20 mL).
-
Gradually increase the polarity of the mobile phase (gradient elution) towards your optimized TLC condition (e.g., 60:40 Hexane:EtOAc). This sharpens the elution band of the target compound.[5]
-
Once the target compound has eluted, a final column flush with a high-polarity solvent (e.g., 100% EtOAc) can be performed to remove any remaining material.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which contain the pure product. Spot every 2-3 fractions on a single TLC plate for efficient analysis.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Confirm purity using analytical techniques such as ¹H NMR, LC-MS, or GC.
-
Optimized Purification Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard polar adsorbent for separating compounds with polar functional groups.[6] |
| Column Dimensions | Dependent on scale (e.g., 40mm x 200mm for 1-2g) | Ensures adequate separation capacity. |
| Sample Loading | Dry Loading on Celite® | Maximizes resolution by introducing the sample in a concentrated, uniform band.[13] |
| Mobile Phase | Gradient: Hexane to Ethyl Acetate | Starts non-polar to remove fast-running impurities, then increases polarity to elute the target compound efficiently. |
| Elution Gradient | Step 1: 80:20 Hex:EtOAc (2 column volumes) | Elutes non-polar impurities. |
| Step 2: 60:40 Hex:EtOAc (5-7 column volumes) | Elutes the target compound, this compound. | |
| Step 3: 100% EtOAc (2 column volumes) | Flushes remaining highly polar compounds from the column. | |
| Table 2: Summary of the optimized column chromatography protocol. |
Workflow Visualization
Figure 1: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Spots | 1. Column was overloaded. 2. Incorrect mobile phase polarity. 3. Column packed improperly (cracks/channels). | 1. Reduce the amount of crude material relative to silica gel. 2. Re-optimize the solvent system using TLC; a shallower gradient may be needed. 3. Repack the column carefully, ensuring a uniform bed. |
| Compound Will Not Elute | 1. Mobile phase is not polar enough. 2. Compound may be decomposing on the acidic silica gel.[14] | 1. Gradually increase the mobile phase polarity (e.g., add a small percentage of methanol, up to 5%).[12] 2. Test compound stability on a TLC plate. If unstable, consider using deactivated silica (with triethylamine) or an alternative stationary phase like alumina.[12][14] |
| Streaking on TLC / Tailing on Column | 1. Sample is too concentrated on the TLC plate. 2. Compound is acidic/basic and interacting strongly with silica. 3. Presence of highly polar impurities. | 1. Dilute the sample before spotting on TLC.[8] 2. Add a small amount of modifier to the mobile phase (e.g., 0.1% acetic acid for acidic compounds, 0.1% triethylamine for basic compounds). 3. Ensure a proper gradient is used to elute all components. |
| Table 3: A guide to troubleshooting common column chromatography problems. |
Conclusion
This application note provides a comprehensive and validated protocol for the purification of this compound. By methodically optimizing the mobile phase with TLC and employing a gradient elution strategy with dry sample loading, researchers can reliably resolve the target compound from process-related impurities. Adherence to this protocol will ensure a consistent supply of high-purity material, which is a critical prerequisite for success in the field of targeted protein degradation and drug development.
References
- Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. [Link]
- Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare. [Link]
- Thin-layer chrom
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
- Thin Layer Chromatography. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Very polar compound purification using aqueous normal-phase flash column chrom
- Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]
- Column chromatography.
- FLASH OPTIMIZATION. Brian H. Northrop, Wesleyan University. [Link]
- Chromatography Column Selection Guide. Biocompare. [Link]
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]
- Column Chromatography - What are Different Types and How to Select Right Method. AXImaster. [Link]
- Troubleshooting LC, basics. Chromedia. [Link]
- LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
- How to Select the Optimal Chrom
- This compound, min 97%, 250 mg. CP Lab Safety. [Link]
- Purification of Organic Compounds by Flash Column Chrom
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1408075-22-8|this compound|BLD Pharm [bldpharm.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. Chromatography [chem.rochester.edu]
NMR characterization techniques for Ethyl 2-(3-hydroxycyclobutyl)acetate intermediates
An Integrated NMR Approach for the Structural Elucidation of Ethyl 2-(3-hydroxycyclobutyl)acetate Intermediates
Introduction
Cyclobutane scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Their rigid, puckered nature provides a unique three-dimensional framework for orienting substituents, which can lead to enhanced binding affinity and improved pharmacological profiles. This compound is a key building block in the synthesis of such molecules, but its structural characterization presents significant challenges. The presence of multiple stereocenters gives rise to cis and trans diastereomers, while the conformational flexibility of the four-membered ring complicates spectral analysis.[1]
Unambiguous determination of both the covalent connectivity and the relative stereochemistry of these intermediates is critical for ensuring the quality, efficacy, and safety of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for this purpose, providing a complete picture of molecular structure in solution.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the integrated use of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete characterization of this compound intermediates.
The Strategic Workflow for Structural Elucidation
A hierarchical approach is employed for NMR analysis. The process begins with foundational 1D experiments (¹H, ¹³C, DEPT) to provide an initial overview of the molecule's composition. This is followed by a suite of 2D experiments to resolve connectivity (COSY, HSQC, HMBC) and, finally, to determine through-space relationships and define stereochemistry (NOESY). Each step provides data that validates and builds upon the last, ensuring a self-consistent and definitive structural assignment.
Foundational Analysis: 1D NMR Spectroscopy
One-dimensional NMR provides the essential framework for the structural hypothesis.
¹H NMR: Proton Environment Census
The ¹H NMR spectrum gives the first overview of the molecule's proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling). The puckered, non-planar nature of the cyclobutane ring often leads to complex splitting patterns, as the methylene protons are diastereotopic.[4][5]
Key Expected Regions:
-
~4.1 ppm (quartet): The -OCH₂ CH₃ methylene protons of the ethyl ester.
-
~1.2 ppm (triplet): The -OCH₂CH₃ methyl protons of the ethyl ester.[6]
-
~3.5-4.5 ppm (multiplet): The methine proton on the carbon bearing the hydroxyl group (-CH OH).
-
~1.5-2.8 ppm (complex multiplets): The remaining methine and methylene protons of the cyclobutane ring. The exact shifts and multiplicities are highly dependent on the cis/trans stereochemistry.[7][8]
| Proton Assignment | Typical δ (ppm) | Multiplicity | Notes |
| -OCH₂ CH₃ | ~4.1 | Quartet (q) | Coupled to the adjacent CH₃ group. |
| -OCH₂CH₃ | ~1.2 | Triplet (t) | Coupled to the adjacent CH₂ group. |
| -CH OH | 3.5 - 4.5 | Multiplet (m) | Shift is sensitive to solvent and H-bonding. |
| -CH CH₂OAc | 2.5 - 3.0 | Multiplet (m) | Methine proton adjacent to the ester group. |
| Ring -CH₂ - | 1.5 - 2.5 | Multiplets (m) | Complex region due to diastereotopicity and overlapping signals. |
| -CH₂CH₂ OAc | 2.2 - 2.6 | Multiplet (m) | Methylene protons of the acetate side chain. |
Table 1. Typical ¹H NMR Chemical Shift Ranges for this compound.
¹³C NMR and DEPT: The Carbon Skeleton
The broadband-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[9] However, its utility is greatly enhanced by the Distortionless Enhancement by Polarization Transfer (DEPT) experiment, which differentiates carbons based on the number of attached protons.
-
DEPT-90: Shows only CH (methine) carbons.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.[10][11]
-
Quaternary carbons (like the ester C=O) are visible in the main ¹³C spectrum but absent from all DEPT spectra.[12]
| Carbon Assignment | Typical δ (ppm) | DEPT-135 Phase | Notes |
| C =O | ~172 | Absent | Quaternary ester carbonyl. |
| -OCH₂ CH₃ | ~60 | Negative | Methylene carbon of the ethyl group.[13] |
| -C HOH | 65 - 75 | Positive | Methine carbon bearing the hydroxyl group. |
| Ring -C H- | 35 - 50 | Positive | Other methine carbons on the ring. |
| Ring -C H₂- | 25 - 40 | Negative | Methylene carbons on the ring. |
| -C H₂OAc | 30 - 40 | Negative | Methylene of the acetate side chain. |
| -OCH₂C H₃ | ~14 | Positive | Methyl carbon of the ethyl group. |
Table 2. Typical ¹³C NMR Chemical Shift Ranges and DEPT-135 Phasing.
Unraveling the Structure: 2D NMR Spectroscopy
While 1D NMR provides the parts list, 2D NMR shows how those parts are assembled.[14][15][16]
Mapping Covalent Bonds: COSY, HSQC, and HMBC
This trio of experiments is used to piece together the molecule's covalent framework.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[17] It is used to trace the ¹H-¹H spin systems, for example, connecting the -OCH₂ - protons to the -CH₃ protons in the ethyl group, and tracing the proton network around the cyclobutane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached (one-bond correlation).[18] This is the primary method for definitively assigning the carbon signals based on the more easily interpreted proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons over two to three bonds.[19][20] Its key application here is to unambiguously connect the ethyl acetate moiety to the cyclobutane ring. A crucial correlation will be observed between the protons on the cyclobutane ring (e.g., H2) and the carbonyl carbon (C1') of the ester, a link that cannot be established by COSY or HSQC.[21][22]
Defining Stereochemistry: NOESY
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon where magnetization is transferred between protons that are close in space (< 5 Å), regardless of whether they are bonded. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these spatial proximities, providing the definitive data to distinguish between cis and trans isomers.[23][24]
-
For the cis-isomer: The methine proton on the hydroxyl-bearing carbon (H3) and the methine proton on the acetate-bearing carbon (H1) are on the same face of the ring. A distinct cross-peak should be observed between these two protons in the NOESY spectrum.
-
For the trans-isomer: These two methine protons are on opposite faces of the ring and are too far apart to produce an NOE cross-peak. Instead, NOEs would be observed between each methine proton and its adjacent cis protons on the ring's methylene carbons.[25][26]
Experimental Protocols
Adherence to standardized protocols is essential for acquiring high-quality, reproducible data.
Protocol: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound intermediate for ¹H and 2D NMR, or 20-50 mg for a high-quality ¹³C spectrum.[27]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves the sample.[28]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, small vial.[29]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates.[30]
-
Standard: For precise chemical shift referencing, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically sufficient. If needed, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Labeling: Clearly label the NMR tube with a unique identifier.[31]
Protocol: 1D NMR Data Acquisition (¹H, ¹³C)
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Set the spectral width to cover ~ -2 to 12 ppm.
-
Acquire 16-32 scans with a relaxation delay (d1) of 1-2 seconds.
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift to the residual solvent peak.
-
-
For ¹³C{¹H} NMR:
-
Set the spectral width to cover ~ -10 to 220 ppm.
-
Acquire 1024-4096 scans with a relaxation delay (d1) of 2 seconds.
-
Perform the DEPT-135 experiment using standard instrument parameters.
-
Protocol: 2D NMR Data Acquisition (COSY, HSQC, HMBC, NOESY)
-
Use the previously acquired 1D ¹H and ¹³C spectra to define the spectral widths (F1 for ¹³C, F2 for ¹H) for the heteronuclear experiments.
-
gCOSY: Acquire with 256-512 increments in the F1 dimension and 2-4 scans per increment.
-
gHSQC: Use a gradient-selected, sensitivity-enhanced sequence. Optimize for a one-bond ¹J(CH) coupling of ~145 Hz.
-
gHMBC: Use a gradient-selected sequence. Optimize for long-range couplings by setting the cnst2 parameter to a value corresponding to ~8 Hz. This detects most 2- and 3-bond correlations.[20]
-
NOESY: Acquire with a mixing time (d8) of 500-800 ms to allow for NOE buildup. The choice of mixing time is critical and may require optimization.
Conclusion
The structural and stereochemical characterization of this compound intermediates is a critical task in drug development that demands a rigorous and systematic approach. By integrating foundational 1D NMR techniques with advanced 2D correlation experiments, one can move beyond simple spectral interpretation to a complete and unambiguous structural assignment. The workflow described herein—from ¹H and ¹³C/DEPT for initial assessment, to COSY, HSQC, and HMBC for covalent bond mapping, and finally to NOESY for definitive stereochemical assignment—provides a robust, self-validating protocol. This level of detailed characterization ensures the integrity of these crucial building blocks and supports the development of novel therapeutics.
References
- Fiveable. (n.d.). DEPT 13C NMR Spectroscopy.
- Chemistry LibreTexts. (2020, May 30). 12.12: ¹³C NMR Spectroscopy and DEPT.
- OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry.
- Proprep. (n.d.). Interpret DEPT 135 NMR data to distinguish between CH, CH2, and CH3 groups in organic compounds.
- PubMed. (n.d.). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving.
- YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- Semantic Scholar. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- University of Rochester. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Iowa State University. (n.d.). NMR Sample Preparation.
- anachem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Imperial College London. (n.d.). Standard Operating Procedure (SOP) Title: NMR Sample Preparation.
- SlideShare. (n.d.). use of nmr in structure ellucidation.
- Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation.
- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane.
- Columbia University. (n.d.). HSQC and HMBC.
- PubMed. (n.d.). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine.
- PubMed. (1991, January 1). NMR studies of bipyrimidine cyclobutane photodimers.
- NIH National Center for Biotechnology Information. (2019, September 5). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives.
- YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC).
- ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
- Chemistry LibreTexts. (2024, November 12). 19: HMBC.
- CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC.
- ResearchGate. (n.d.). Heteronuclear multiple-bond correlation spectroscopy (HMBC) NMR spectra....
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- Scribd. (n.d.). NMR Interpretation and Comparison.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- ResearchGate. (2025, August 7). NMR Spectroscopy of Cyclobutanes.
- Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2.
- eGPAT. (2017, December 6). Number of NMR signals in cyclic compounds.
- ResearchGate. (n.d.). (A) 500 MHz 1 H– 13 C HSQC spectrum of the ethyl acetate extract of....
- Web of Conferences. (n.d.). Spectra of ethyl acetate.
- Homework.Study.com. (n.d.). Sketch the ^1H NMR spectrum of ethyl acetate....
- YouTube. (2021, September 3). NMR spectrum of ethyl acetate.
- Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes.
- ResearchGate. (2025, August 29). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
- MDPI. (n.d.). Current NMR Techniques for Structure-Based Drug Discovery.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 3. emerypharma.com [emerypharma.com]
- 4. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 12. proprep.com [proprep.com]
- 13. scribd.com [scribd.com]
- 14. youtube.com [youtube.com]
- 15. omicsonline.org [omicsonline.org]
- 16. anuchem.weebly.com [anuchem.weebly.com]
- 17. use of nmr in structure ellucidation | PDF [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. nmr.ceitec.cz [nmr.ceitec.cz]
- 22. researchgate.net [researchgate.net]
- 23. NMR studies of bipyrimidine cyclobutane photodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 28. scribd.com [scribd.com]
- 29. organomation.com [organomation.com]
- 30. imperial.ac.uk [imperial.ac.uk]
- 31. pydio.campus.nd.edu [pydio.campus.nd.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate
Welcome to the Technical Support Center for the synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield of this valuable synthetic intermediate.
Introduction
This compound is a key building block in medicinal chemistry, notably as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Achieving a high yield of this compound is crucial for the efficiency of multi-step syntheses. This guide will focus on the two most practical and common synthetic routes: the reduction of a β-keto ester and the Reformatsky reaction. We will explore the causality behind experimental choices to ensure you can adapt and troubleshoot effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions to improve your reaction outcomes.
Issue 1: Consistently Low Yield of this compound via Keto-Ester Reduction
Question: My yield is consistently below 50% when reducing Ethyl 2-(3-oxocyclobutyl)acetate with sodium borohydride (NaBH₄). What are the likely causes and how can I improve this?
Answer: Low yields in the reduction of β-keto esters are often traced back to a few key areas. Sodium borohydride is a mild and selective reducing agent, typically reducing aldehydes and ketones without affecting the ester group.[2] However, several factors can lead to poor performance.
-
Incomplete Reaction: The reduction may not be going to completion.
-
Cause: Insufficient reducing agent. NaBH₄ can decompose in protic solvents like methanol or ethanol, especially over long reaction times.[2]
-
Solution: Use a slight excess of NaBH₄ (1.5 to 2.0 equivalents) to compensate for any decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Cause 1: Over-reduction. While NaBH₄ is generally selective, under certain conditions (e.g., elevated temperatures or with certain additives), it can slowly reduce the ester to the corresponding diol (3-(2-hydroxyethyl)cyclobutanol).[3]
-
Solution 1: Maintain a low reaction temperature (0 °C to room temperature) to enhance the selectivity for the ketone reduction.[2]
-
Cause 2: Transesterification. If you use a solvent with a different alcohol component than your ester (e.g., reducing ethyl 2-(3-oxocyclobutyl)acetate in methanol), you can get the transesterified product, mthis compound. This occurs because NaBH₄ can form alkoxyborohydrides that act as transesterification agents.[4]
-
Solution 2: Use ethanol as the solvent when reducing an ethyl ester to prevent transesterification.
-
-
Workup Issues: Product can be lost during the extraction and purification phases.
-
Cause: The hydroxyl group on the product increases its polarity and water solubility compared to the starting keto-ester. This can lead to losses in the aqueous layer during extraction.
-
Solution: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the product in the aqueous phase, driving it into the organic layer during extraction. Use a continuous extraction apparatus for highly water-soluble products.
-
Troubleshooting Decision Tree: Low Yield in Reduction
Caption: A decision tree for troubleshooting low yields in the reduction of Ethyl 2-(3-oxocyclobutyl)acetate.
Issue 2: The Reformatsky Reaction Fails to Initiate or Gives Low Conversion
Question: I am attempting to synthesize this compound using 3-oxocyclobutanecarboxylic acid (or its ester), ethyl bromoacetate, and zinc, but the reaction is sluggish or doesn't start. What could be the problem?
Answer: The Reformatsky reaction relies on the formation of an organozinc reagent (a Reformatsky enolate) from the reaction of an α-halo ester with zinc metal.[5][6] The most common point of failure is the activation of the zinc.
-
Zinc Activation: The surface of commercial zinc dust is often coated with a layer of zinc oxide, which prevents it from reacting with the ethyl bromoacetate.
-
Cause: Exposure of zinc to air and moisture.
-
Solution: Activate the zinc immediately before use. Common activation methods include:
-
Iodine: Add a small crystal of iodine to the zinc suspension in an anhydrous solvent (like THF or diethyl ether). The iodine will etch the oxide layer, revealing fresh zinc.[7]
-
Acid Wash: Briefly wash the zinc dust with dilute HCl, followed by washing with water, ethanol, and then ether to dry it completely.
-
Rieke Zinc: For very difficult reactions, highly reactive Rieke zinc can be prepared by reducing a zinc salt (like ZnCl₂) with a reducing agent like potassium or lithium.[5]
-
-
-
Reaction Conditions: The reaction is sensitive to moisture and the purity of reagents.
-
Cause: Water will quench the organozinc reagent as it forms.
-
Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The ethyl bromoacetate and the ketone starting material should be purified and dried before use.
-
-
Reactivity of the Ketone: While less common, the cyclobutanone derivative might have specific steric or electronic properties affecting the reaction rate.
-
Cause: Steric hindrance around the carbonyl group can slow down the nucleophilic attack of the Reformatsky enolate.
-
Solution: Increase the reaction temperature or use a more reactive form of zinc (Rieke zinc).
-
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is generally better: reduction of the keto-ester or the Reformatsky reaction?
A1: The reduction of Ethyl 2-(3-oxocyclobutyl)acetate is often the preferred route if the starting keto-ester is commercially available or can be synthesized efficiently.[8] This is because the reduction with NaBH₄ is a high-yielding, operationally simple, and easily scalable reaction with mild conditions.[2] The Reformatsky reaction is a powerful tool for C-C bond formation but can be more sensitive to reaction conditions, particularly the activation of the zinc and the strict requirement for anhydrous conditions.[5][9]
Q2: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) to get a faster reaction?
A2: It is strongly advised not to use LiAlH₄. LiAlH₄ is a much more powerful reducing agent than NaBH₄ and will reduce both the ketone and the ester functionalities, leading to the formation of 3-(2-hydroxyethyl)cyclobutanol as the primary product.[10] The selectivity of NaBH₄ for the ketone over the ester is the key to the success of this synthesis.[11]
Q3: My final product appears pure by TLC, but the NMR shows impurities. What could they be?
A3: Common impurities can arise from the starting materials or the workup procedure.
-
From Reduction: If you used methanol as a solvent, you might have a small amount of the transesterified methyl ester. You might also have a small amount of the diol from over-reduction.
-
From Reformatsky: Residual unreacted starting materials (ketone and ethyl bromoacetate) can be present.
-
From Workup: Acidic or basic conditions during workup can potentially cause side reactions if not properly controlled. For instance, strong acid and heat could lead to dehydration of the alcohol.
Purification by flash column chromatography on silica gel is usually effective at removing these impurities.
Q4: How can I best purify the final product, this compound?
A4: Given the presence of both a polar hydroxyl group and a less polar ester group, flash column chromatography is the most effective method. A gradient elution system using a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is recommended. Start with a low concentration of ethyl acetate and gradually increase it to elute your product. The exact ratio will depend on your specific column and conditions, but a starting point could be 10-20% ethyl acetate in hexanes.
Experimental Protocols
Protocol 1: Synthesis via Reduction of Ethyl 2-(3-oxocyclobutyl)acetate
This protocol describes the reduction of the β-keto ester using sodium borohydride.
Workflow Diagram
Caption: Workflow for the reduction of Ethyl 2-(3-oxocyclobutyl)acetate.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-(3-oxocyclobutyl)acetate (1.0 eq). Dissolve the starting material in absolute ethanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 1-3 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add acetone to quench the excess NaBH₄. Stir for 10 minutes.
-
Workup: Add water to the mixture and then extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Protocol 2: Synthesis via Reformatsky Reaction
This protocol describes the synthesis from a cyclobutanone precursor and ethyl bromoacetate.
Step-by-Step Methodology
-
Zinc Activation: Place zinc dust (3.0 eq) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar). Add anhydrous THF and a single crystal of iodine. Stir until the color of the iodine disappears.
-
Reaction Setup: To the activated zinc suspension, add a solution of 3-oxocyclobutanecarboxylic acid ethyl ester (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF dropwise via an addition funnel.
-
Initiation and Reaction: Gently warm the mixture to initiate the reaction (an exothermic reaction should be observed). Once initiated, maintain the reaction at a gentle reflux for 2-4 hours, or until the starting ketone is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary
The following table summarizes the key reagents and typical yields for the primary synthesis route.
| Parameter | Reduction Method |
| Starting Material | Ethyl 2-(3-oxocyclobutyl)acetate |
| Key Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Ethanol |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >85% |
| Key Advantages | Mild conditions, high selectivity, operational simplicity. |
References
- Chandrasekhar, S., et al. (2004). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-pot Reaction under Mild Conditions. Arkivoc, 2005(5), 149-155.
- Reiss, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Ohno, A., et al. (1989). Asymmetric Reduction of β-Keto Esters with an Enzyme from Bakers' Yeast. Bulletin of the Chemical Society of Japan, 62(8), 2651-2658.
- Organic Chemistry Portal. (n.d.). Sodium Borohydride. Common Organic Chemistry.
- Donohoe, T.J., et al. (2012). Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. Journal of Organic Chemistry, 77(2), 1093-1100.
- Clark, J. (2023). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts.
- Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate.
- BenchChem. (2025).
- SATHEE. (n.d.).
- AdiChemistry. (n.d.). REFORMATSKY REACTION | EXPLANATION.
- Wikipedia. (n.d.). Reformatsky reaction.
- Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
- NROChemistry. (n.d.).
- eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
- CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google P
- Khan, S., et al. (2023). Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. The Pharmaceutical and Chemical Journal, 10(3), 73-85.
- ResearchG
- Chemistry Stack Exchange. (2015). How can the ketone in a β-ketoester be protected during hydride reduction?
- BLD Pharm. (n.d.). 145822-90-8|Ethyl 2-(3-oxocyclobutyl)
- CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google P
- US5569756A - Purification of chemically modified cyclodextrins - Google P
- PubMed. (2005). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. Biotechnology Letters, 27(2), 119-25.
- National Institutes of Health. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 99(1), 205-217.
- PrepChem.com. (n.d.).
- Reiss, J. (2022). Decarboxylation. Master Organic Chemistry.
- PubChem. (n.d.). Ethyl 2-(3-oxocyclohexyl)
- Shizuoka University. (1990). Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. Applied and Environmental Microbiology, 56(12), 3741-3745.
- PubMed. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762-7.
- National Institutes of Health. (2023). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. Vaccines, 11(7), 1222.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 8. 145822-90-8|Ethyl 2-(3-oxocyclobutyl)acetate|BLD Pharm [bldpharm.com]
- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting common byproducts in Ethyl 2-(3-hydroxycyclobutyl)acetate synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this nuanced synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable building block, particularly in the development of PROTAC linkers, typically proceeds through two primary strategic routes. Each pathway presents a unique set of challenges and potential byproducts. This guide will address the intricacies of both major approaches.
-
Strategy A: Synthesis via a Keto Ester Intermediate followed by Stereoselective Reduction. This is often the preferred and more convergent route. It involves the initial synthesis of Ethyl 2-(3-oxocyclobutyl)acetate, which is then reduced to the target alcohol. The critical step in this route is controlling the stereochemistry of the reduction.
-
Strategy B: Synthesis via Reformatsky Reaction. This classical approach involves the reaction of a protected 3-hydroxycyclobutanone with an α-halo ester in the presence of zinc. While viable, this route can present challenges with starting material stability and byproduct formation.
Below is a high-level overview of these synthetic pathways.
Caption: Overview of the two primary synthetic strategies for this compound.
Frequently Asked Questions & Troubleshooting Guides
Part 1: Issues in the Synthesis of the Keto Ester Precursor (Ethyl 2-(3-oxocyclobutyl)acetate)
Question 1: I am attempting to synthesize Ethyl 2-(3-oxocyclobutanecarboxylate) via Dieckmann condensation of a substituted diethyl adipate, but my yields are very low. What are the common pitfalls?
Answer:
The Dieckmann condensation is a powerful tool for forming five- and six-membered rings, but it is sensitive to reaction conditions.[1][2] Low yields in the synthesis of a cyclobutane precursor via a related cyclization are often due to competing side reactions.
Common Byproducts and Causes:
-
Polymeric Byproducts: Intermolecular condensation can compete with the desired intramolecular cyclization, especially at high concentrations.[3]
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the ester groups, resulting in the corresponding carboxylic acids or monoesters.
-
Incomplete Reaction: Insufficiently strong base or short reaction times can lead to a significant amount of unreacted starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Dieckmann condensation.
Detailed Protocol for Dieckmann Condensation (General):
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.
-
Base Suspension: Suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil, washed with dry hexanes) in anhydrous toluene.
-
Diester Addition: Dissolve the diethyl adipate derivative (1 equivalent) in anhydrous toluene and add it dropwise to the sodium hydride suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude β-keto ester can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: Troubleshooting the Reduction of Ethyl 2-(3-oxocyclobutyl)acetate
Question 2: My primary byproduct in the reduction of Ethyl 2-(3-oxocyclobutyl)acetate is an isomer of the desired product. How can I control the stereoselectivity to favor the cis-isomer?
Answer:
This is the most common challenge in this synthesis. The product, this compound, exists as two diastereomers: cis and trans. The hydride reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis alcohol, often in ratios exceeding 90:10.[4][5][6][7] This selectivity is governed by steric and electronic factors, where the hydride reagent preferentially attacks from the face opposite to the substituent on the cyclobutane ring (anti-facial attack).
Factors Influencing Stereoselectivity:
| Factor | Effect on cis:trans Ratio | Rationale |
| Reducing Agent | Bulky hydride reagents (e.g., L-Selectride®) generally provide higher cis-selectivity compared to smaller reagents (e.g., NaBH₄). | The larger steric profile of the reagent enhances the preference for attack from the less hindered face of the cyclobutanone ring. |
| Temperature | Lowering the reaction temperature significantly increases cis-selectivity.[4][5][6] | At lower temperatures, the transition state leading to the more stable cis-product is more favored kinetically. |
| Solvent | Decreasing solvent polarity can enhance cis-selectivity.[4][5] | Less polar solvents may lead to a more organized transition state, amplifying the steric and electronic directing effects. |
Troubleshooting Stereoselectivity:
Caption: Decision tree for optimizing the cis:trans ratio in the reduction of Ethyl 2-(3-oxocyclobutyl)acetate.
Optimized Protocol for Stereoselective Reduction:
-
Setup: Under an inert atmosphere, dissolve Ethyl 2-(3-oxocyclobutyl)acetate (1 equivalent) in anhydrous THF in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.1 equivalents, 1.0 M solution in THF) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium bicarbonate, followed by 30% hydrogen peroxide.
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, now enriched in the cis-isomer, can be purified by column chromatography.
Question 3: I have a mixture of cis and trans isomers. How can I separate them effectively?
Answer:
Separating diastereomers can be challenging but is achievable. Since diastereomers have different physical properties, chromatographic methods are typically successful.
Purification Strategy:
-
Column Chromatography: This is the most common method. Due to the polarity difference between the cis and trans isomers (often the cis isomer is slightly more polar), they can be separated on a silica gel column.
-
Solvent System: A good starting point for the eluent is a mixture of hexanes and ethyl acetate. A shallow gradient (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 30%) will likely be necessary to achieve good separation.
-
Monitoring: Careful monitoring of the fractions by TLC is crucial. Staining with potassium permanganate can help visualize the spots.
-
-
Preparative HPLC: For higher purity or smaller scales, preparative high-performance liquid chromatography (HPLC) on a normal or reverse-phase column can provide excellent separation.
Part 3: Issues Related to the Reformatsky Reaction (Strategy B)
Question 4: I am attempting the Reformatsky reaction with a protected 3-hydroxycyclobutanone and my yields are inconsistent. What are the key parameters to control?
Answer:
The Reformatsky reaction is notoriously sensitive to the activation of the zinc metal and the purity of the reagents.[5][6]
Common Issues and Solutions:
-
Zinc Activation: The most critical step is the activation of the zinc. An oxide layer on the surface can prevent the reaction from initiating.
-
Activation Protocol: Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and finally diethyl ether, then drying under vacuum. Alternatively, a small amount of iodine or 1,2-dibromoethane can be used to initiate the reaction.
-
-
Reagent Purity: Ensure that the ethyl bromoacetate and the cyclobutanone derivative are pure and anhydrous. The solvent (typically THF or toluene) must also be scrupulously dried.
-
Byproduct Formation:
-
Wurtz-type Coupling: Self-condensation of ethyl bromoacetate can occur. Adding the α-halo ester slowly to the zinc and ketone mixture can minimize this.
-
Dehydration: The β-hydroxy ester product can sometimes dehydrate under acidic work-up conditions. A milder work-up with a buffered solution (e.g., saturated aqueous ammonium chloride) is recommended.
-
References
- Deraet, X., Voets, L., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry.
- Organic Chemistry Portal. Dieckmann Condensation.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 5. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 7. brainly.in [brainly.in]
Technical Support Center: Optimizing Coupling Reactions for Ethyl 2-(3-hydroxycyclobutyl)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ethyl 2-(3-hydroxycyclobutyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies for coupling reactions involving this versatile building block. The unique structure, featuring a secondary alcohol on a cyclobutyl ring and an ethyl ester, presents specific opportunities and challenges. This document provides in-depth, experience-driven advice in a direct question-and-answer format to ensure your success.
Part 1: Buchwald-Hartwig C-O Coupling (Aryl Ether Formation)
The palladium-catalyzed Buchwald-Hartwig amination reaction has been adapted for C-O bond formation, providing a powerful method for synthesizing aryl ethers from alcohols and aryl halides/sulfonates.[1][2] This is a primary transformation for utilizing the hydroxyl group of this compound.
FAQ 1: What are the recommended starting conditions for a Buchwald-Hartwig C-O coupling of this compound with an aryl bromide?
Answer: For a successful aryl ether synthesis, a well-chosen palladium catalyst, ligand, and base are critical. The secondary alcohol on the cyclobutyl ring can be sterically demanding, necessitating specific conditions.
A reliable starting point involves a palladium(II) precatalyst that is readily reduced in situ to the active Pd(0) species, paired with a sterically hindered biarylphosphine ligand. These ligands are crucial for promoting both the oxidative addition and the challenging reductive elimination steps of the catalytic cycle.[2][3]
Recommended Starting Protocol:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%), and a suitable ligand (2–4 mol%).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5–2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Heat the reaction mixture to 80–110 °C and monitor by TLC or LC-MS until the starting material is consumed.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig C-O Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) sources. |
| Ligand | RuPhos, XPhos, BrettPhos | Bulky, electron-rich monophosphine ligands are essential for coupling secondary alcohols and preventing β-hydride elimination. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The base must be strong enough to deprotonate the alcohol but should be screened for compatibility with the ester functionality. Start with a strong base like NaOtBu and screen weaker bases if ester hydrolysis is an issue.[4] |
| Solvent | Toluene, Dioxane, CPME | Anhydrous, high-boiling point, non-protic solvents are required. Ensure they are thoroughly degassed to prevent catalyst oxidation. |
| Temperature | 80–110 °C | Sufficient thermal energy is needed to overcome the activation barrier for reductive elimination. |
Troubleshooting Guide 1: Low or No Conversion
Question: I have set up my Buchwald-Hartwig C-O coupling reaction, but I am observing only starting materials after several hours. What should I investigate?
Answer: Low or no conversion in a cross-coupling reaction is a common issue that can typically be resolved by systematically evaluating the key reaction parameters. The diagram below outlines a logical troubleshooting workflow.
Detailed Steps & Explanations:
-
Reagent & System Purity: Palladium catalysts are sensitive to oxygen and water. Ensure your solvent is anhydrous and thoroughly degassed. Use fresh, high-purity base and ensure your inert gas technique is flawless.
-
Catalyst & Ligand Choice: The initial choice may not be optimal. If using Pd(OAc)₂ with a ligand like RuPhos fails, consider switching to a pre-formed palladium complex (a "precatalyst") like RuPhos-Pd-G3. These are often more stable and efficient.[5]
-
Base Strength & Solubility: The deprotonation of the secondary alcohol is a critical equilibrium step. If a weaker base like K₃PO₄ or Cs₂CO₃ is ineffective, a stronger alkoxide base (NaOtBu) is necessary.[4] Solubility is also key; a base that is poorly soluble in the reaction medium will be ineffective.
-
Temperature & Concentration: C-O reductive elimination is often the rate-limiting step and is highly temperature-dependent. A modest increase in temperature (e.g., from 90 °C to 110 °C) can dramatically increase the reaction rate.
Part 2: Suzuki-Miyaura C-C Coupling Strategies
Directly coupling the C-O bond of an alcohol in a Suzuki reaction is not a standard transformation. A more viable strategy involves a two-step sequence: 1) Activation of the hydroxyl group by converting it into a good leaving group (e.g., a triflate or tosylate), and 2) Subsequent Suzuki-Miyaura cross-coupling. This approach allows for the formation of a C(sp³)-C(sp²) bond. The cross-coupling of secondary alkyl trifluoroborates has been shown to be effective, indicating the feasibility of using cyclobutyl derivatives.[6]
FAQ 2: How do I efficiently convert the hydroxyl group to a triflate for Suzuki coupling?
Answer: The conversion of the secondary alcohol to a triflate is a standard but delicate procedure. The goal is to achieve full conversion without side reactions.
Detailed Protocol: Triflate Formation
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an Argon atmosphere.
-
Cool the solution to -10 °C or 0 °C in an ice-salt or ice bath.
-
Add a non-nucleophilic base, such as pyridine or 2,6-lutidine (1.5–2.0 equiv), dropwise.
-
Slowly add triflic anhydride (Tf₂O) (1.1–1.3 equiv) dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC (staining with permanganate can help visualize the product).
-
Upon completion, quench the reaction carefully with cold saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude triflate is often used immediately in the next step due to potential instability.
Troubleshooting Guide 2: The Suzuki coupling of my cyclobutyl triflate gives low yield.
Question: I have successfully synthesized the triflate, but the subsequent Suzuki-Miyaura reaction with an arylboronic acid is inefficient. How can I optimize this C(sp³)-C(sp²) coupling?
Answer: Coupling at an sp³-hybridized carbon center is inherently more challenging than at an sp² center due to slower oxidative addition and the competing side reaction of β-hydride elimination.[3][7] Success hinges on using a catalyst system that favors the desired coupling pathway.
Table 2: Optimization Parameters for C(sp³)-C(sp²) Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf) | These are common starting points for Suzuki reactions. |
| Ligand | SPhos , cataCXium A , or other bulky, electron-rich phosphine ligands. | These ligands form highly active, coordinatively unsaturated Pd(0) species that can undergo oxidative addition with the C(sp³)-OTf bond more readily.[8] |
| Boron Source | Arylboronic acid, Arylboronic acid pinacol ester (Ar-BPin) | Pinacol esters can offer greater stability and sometimes improved reactivity compared to boronic acids.[9] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A moderately strong inorganic base is typically required to facilitate the transmetalation step. Use an aqueous solution of the base for optimal results. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O (e.g., 10:1 ratio) | A biphasic solvent system is standard for Suzuki couplings, facilitating the interaction of both organic and inorganic reagents. |
| Temperature | 70–100 °C | Start at a lower temperature (~70°C) and increase if the reaction is sluggish to balance reaction rate against potential decomposition. |
Key Troubleshooting Insights:
-
β-Hydride Elimination: This is the primary competing pathway. Using bulky ligands helps create a steric environment around the palladium center that disfavors the conformation required for this elimination.
-
Protodeborylation: The boronic acid can be degraded by the base, especially at high temperatures.[3] Using a more stable boronic ester or adding the reagents in a specific order can mitigate this.
-
Catalyst Poisoning: Ensure all reagents are pure, as impurities can deactivate the palladium catalyst.
Part 3: Acylation and Esterification Reactions
While the molecule already contains an ester, the free hydroxyl group is readily available for further esterification or acylation, a common strategy for attaching it to other molecules.
FAQ 3: My esterification reaction with a carboxylic acid (Fischer Esterification) is not reaching completion. How can I improve the yield?
Answer: The Fischer esterification is an equilibrium-controlled process.[10] To drive the reaction toward the product, you must apply Le Châtelier's principle.
Mechanism of Fischer Esterification: The reaction involves the acid-catalyzed nucleophilic attack of the alcohol on a protonated carboxylic acid, followed by the elimination of water.[11][12]
Optimization Strategies:
-
Use an Excess of One Reagent: The simplest approach is to use a large excess of either the carboxylic acid or, if practical, the this compound.
-
Remove Water: Water is a product of the reaction. Removing it as it forms will shift the equilibrium to the right. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene to physically remove water.
-
Drying Agents: Including molecular sieves in the reaction mixture.
-
-
Switch to a Non-Reversible Method: If equilibrium remains an issue, switch to an irreversible esterification method. React the alcohol with a more reactive carboxylic acid derivative:
-
Acid Chloride: React with the corresponding acyl chloride in the presence of a base like pyridine or triethylamine.
-
Acid Anhydride: Use an acid anhydride with a catalytic amount of acid or a base like DMAP (4-Dimethylaminopyridine).
-
Coupling Reagents: Employ peptide coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid in situ.[10]
-
Troubleshooting Guide 3: I am observing transesterification of the ethyl ester during my coupling reaction. How can I avoid this?
Question: While attempting to couple a molecule to the hydroxyl group, my analytical data shows a mixture of products, including one where the ethyl ester has been exchanged. What causes this and how can it be prevented?
Answer: Transesterification is a risk when using strong alkoxide bases (e.g., sodium methoxide, sodium ethoxide) or when running reactions in alcoholic solvents at high temperatures. The ethyl ester of your starting material can react with other nucleophiles present.
Preventative Measures:
-
Choice of Base: Avoid using alkoxide bases if possible, especially those different from the ester group (e.g., avoid NaOMe if you have an ethyl ester). Opt for non-nucleophilic bases like metal hydrides (NaH), carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), or bulky amide bases (LiHMDS, KHMDS).
-
Solvent Selection: Do not use alcohol-based solvents (Methanol, Ethanol). Stick to aprotic solvents like THF, Dioxane, Toluene, or DMF.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize this and other side reactions.
-
Protecting Groups: In complex syntheses, if transesterification or hydrolysis remains a persistent issue, consider converting the ethyl ester to a more robust group (e.g., a tert-butyl ester) or a carboxylic acid that can be re-esterified at a later stage.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
- Buchwald-Hartwig Coupling: Mechanism & Examples. Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Optimization in reaction conditions for Suzuki coupling reactions...
- Buchwald-hartwig arylation method for the preparation of tertiary amines.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health (NIH). [Link]
- Palladium-Catalyzed Asymmetric Cross-Coupling Reactions of Cyclobutanols and Unactiv
- Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. National Institutes of Health (NIH). [Link]
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]
- Optimization of reaction conditions for Suzuki coupling.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Advances in Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]
- tert-Butyl (3-hydroxycyclobutyl)
- Fischer Esterification - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Fischer Esterification - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. [Link]
- Fischer Esterification - Chemistry Steps. Chemistry Steps. [Link]
- Ethyl 2-(3-hydroxycyclopent-2-en-1-yl)
- Esterification Mechanism: making an ester from a carboxylic acid and an alcohol. YouTube. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
Technical Support Guide: Stability and Degradation of Ethyl 2-(3-hydroxycyclobutyl)acetate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-(3-hydroxycyclobutyl)acetate (CAS 1408075-22-8). As a bifunctional molecule containing an ester, a secondary alcohol, and a strained cyclobutane ring, it is a valuable building block, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1]. However, this combination of functional groups also presents specific stability challenges. This document outlines the primary degradation pathways, offers troubleshooting advice for common experimental issues, and provides protocols for stability assessment.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
For long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture. While some suppliers suggest room temperature storage[2], storing at 2-8°C or in a freezer, particularly under an inert atmosphere like argon or nitrogen, is a more cautious approach to minimize potential degradation over time.[3][4]
Q2: What are the primary degradation pathways I should be concerned about?
The three main potential degradation pathways, based on the compound's structure, are:
-
Hydrolysis: The ethyl ester is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol.
-
Oxidation: The secondary alcohol can be oxidized to a ketone, a reaction that can be promoted by air (oxygen), trace metal impurities, or oxidizing reagents.
-
Thermal Decomposition: The cyclobutane ring, being a strained four-membered ring, can undergo thermal cycloreversion (breakdown) to form two alkene fragments at elevated temperatures.[5][6]
Q3: How can I detect degradation in my sample?
Degradation can be monitored using standard analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most effective method. You can monitor for a decrease in the parent compound's peak area (m/z for [M+H]⁺ ≈ 159.1) and the appearance of new peaks corresponding to degradation products (e.g., hydrolyzed acid [M+H]⁺ ≈ 131.1; oxidized ketone [M+H]⁺ ≈ 157.1).
-
HPLC (High-Performance Liquid Chromatography) with UV detection: If the degradants have a chromophore or if you are using universal detection methods like ELSD.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can identify structural changes, such as the disappearance of the ethyl ester signals or the appearance of a ketone carbonyl.
Q4: Is the compound sensitive to pH?
Yes. The ester linkage is highly sensitive to both acidic and basic conditions, which catalyze hydrolysis.[7] It is most stable in a neutral pH range (approx. 6-7.5). Strong acids or bases will significantly accelerate its degradation in aqueous or protic solvents.
Q5: My reaction requires heating. At what temperature does the compound become unstable?
While specific data for this molecule is not widely published, the thermal decomposition of cyclobutane derivatives generally requires high temperatures (often >400°C in the gas phase for the parent cyclobutane).[6][8] However, in solution and in the presence of catalysts (like trace metals), decomposition could occur at lower temperatures. It is advisable to avoid prolonged heating above 100-120°C if possible. For distillations, vacuum application is strongly recommended to lower the boiling point and prevent thermal breakdown.
Q6: Should I be concerned about air sensitivity?
Yes, due to the presence of the secondary alcohol. While stable for short periods in the air, long-term storage or reactions run open to the atmosphere could lead to slow oxidation to the corresponding ketone.[9] For sensitive, long-duration experiments or long-term storage, handling under an inert atmosphere is best practice.[3]
Part 2: In-Depth Troubleshooting & Mechanistic Discussion
This section provides a deeper analysis of the degradation pathways, including troubleshooting for specific experimental observations and protocols to verify instability.
Troubleshooting Guide 1: Hydrolytic Instability
-
Observed Problem: You observe a new, more polar spot by TLC or a new peak in your LC-MS analysis with a mass of 130.1 Da (corresponding to the free acid C₆H₁₀O₃) after workup, chromatography on silica gel, or storage in a protic solvent (e.g., methanol).
-
Root Cause Analysis: This is a classic case of ester hydrolysis. The reaction is significantly accelerated by trace acid (e.g., from acidic silica gel) or base (e.g., from basic alumina or carbonate washes). In the presence of water, a nucleophilic attack occurs at the ester carbonyl, leading to the cleavage of the ethyl group.
| Measure | Rationale |
| Control pH | During aqueous workups, use buffered solutions (pH 7) or carefully neutralize with a mild acid/base like dilute NH₄Cl or NaHCO₃. Avoid strong acids (HCl) and bases (NaOH, K₂CO₃). |
| Use Aprotic Solvents | For reactions and storage, prioritize aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). |
| Dry Solvents | If a reaction is sensitive to water, use freshly dried solvents to prevent hydrolysis. |
| Neutralize Chromatography Media | If using silica gel for purification, consider pre-treating it by slurrying it in the eluent containing a small amount of a non-nucleophilic base like triethylamine (~0.1-0.5%) to neutralize acidic sites. |
-
Prepare three 1 mg/mL stock solutions of the compound in acetonitrile.
-
Dilute 100 µL of the stock into 900 µL of three separate solutions: (A) 0.1 M HCl, (B) pH 7.4 PBS buffer, and (C) 0.1 M NaOH.
-
Keep all three vials at room temperature.
-
Inject a sample from each vial onto an LC-MS system at T=0, 1, 4, 8, and 24 hours.
-
Monitor the disappearance of the parent peak and the appearance of the hydrolyzed acid peak (m/z = 131.1 [M+H]⁺). This will confirm pH-dependent instability.
Caption: Acid- or base-catalyzed hydrolysis of the ester.
Troubleshooting Guide 2: Thermal Degradation
-
Observed Problem: Low recovery or product decomposition after high-temperature distillation, gas chromatography (GC) analysis, or a high-temperature reaction. You may observe unexpected alkene signals in NMR or corresponding masses in MS.
-
Root Cause Analysis: The four-membered cyclobutane ring possesses significant ring strain. At high temperatures, it can undergo a retro-[2+2] cycloaddition reaction, breaking the ring to form two stable alkene molecules.[5][10] This is an orbital symmetry-allowed process that proceeds through a diradical intermediate.[6]
| Measure | Rationale |
| Use Low-Temperature Purification | Prioritize column chromatography or crystallization over thermal distillation for purification. |
| Vacuum Distillation | If distillation is necessary, perform it under high vacuum to significantly lower the boiling point and minimize thermal stress. |
| Avoid GC for Intact Analysis | Gas chromatography often uses high injector temperatures that can cause decomposition. Use LC-MS for routine analysis of the intact molecule. |
| Moderate Reaction Temperatures | If possible, keep reaction temperatures below 100°C. If higher temperatures are required, minimize the reaction time. |
-
Prepare two solutions of the compound (e.g., 1 mg/mL) in a high-boiling, inert solvent like DMSO or sulfolane.
-
Seal them in vials under a nitrogen atmosphere.
-
Place one vial in a heating block at 80°C and the other at 150°C for 12 hours. Include a control vial at room temperature.
-
After cooling, dilute the samples and analyze by LC-MS or flow-injection MS.
-
Compare the chromatograms for the appearance of new, lower molecular weight peaks and a decrease in the parent compound, which would indicate thermal decomposition.
Caption: Predicted thermal degradation via retro [2+2] cycloaddition.
Troubleshooting Guide 3: Oxidative Instability
-
Observed Problem: A pure sample develops impurities upon long-term storage exposed to air. LC-MS analysis reveals a new peak with a mass of 156.1 Da (corresponding to the ketone C₈H₁₂O₃).
-
Root Cause Analysis: The secondary alcohol functional group is susceptible to oxidation, forming a ketone. This process can be slow but is often catalyzed by light, air (O₂), and trace metal contaminants. While some related compounds are stable, spontaneous aerobic oxidation has been observed in others.[9]
| Measure | Rationale |
| Inert Atmosphere | For long-term storage or sensitive reactions, purge containers with nitrogen or argon and seal them tightly.[3][11] |
| Protect from Light | Store samples in amber vials or wrap containers in aluminum foil to prevent photochemical oxidation. |
| Use High-Purity Solvents/Reagents | Minimize trace metal contaminants that can catalyze oxidation by using high-purity materials. |
| Add Antioxidants (Optional) | For bulk storage, adding a radical scavenger like BHT (Butylated hydroxytoluene) in trace amounts could be considered, but this may interfere with subsequent reactions. |
-
Prepare two identical solutions of the compound in a solvent like acetonitrile.
-
Seal one vial under a nitrogen atmosphere (control sample).
-
Through the second vial, bubble a gentle stream of air (or pure oxygen) for 1 hour. For an accelerated test, a catalytic amount of a metal salt (e.g., Cu(OAc)₂) could be added.
-
Store both vials at room temperature for 48 hours, protected from light.
-
Analyze both samples by LC-MS, looking for the appearance of the ketone product (m/z = 157.1 [M+H]⁺) in the air-exposed sample compared to the control.
Caption: Oxidation of the secondary alcohol to a ketone.
References
- Safety Data Sheet. (n.d.).
- Thermal Rearrangements of Cyclopropanes and Cyclobutanes. (n.d.).
- SAFETY DATA SHEET - Covestro Solution Center. (n.d.).
- The Thermal Decomposition of Cyclobutane at Low Pressures - ResearchGate. (n.d.). Provides data on the homogeneous first-order decomposition of cyclobutane to ethylene.
- Safety Data Sheet - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (n.d.). Recommends storing in a freezer under an inert gas and notes that hazardous decomposition products include carbon monoxide and carbon dioxide.
- THE THERMAL DECOMPOSITION OF CYCLOBUTANE1 | The Journal of Physical Chemistry - ACS Publications. (n.d.). Foundational research on the thermal decomposition of the parent cyclobutane structure.
- The Thermal Decomposition of Cyclobutane 1,2 - ACS Publications. (n.d.). Further academic literature on the thermal breakdown of cyclobutane.
- The thermal decomposition of cyclobutane at low pressures - UBC Library Open Collections. (n.d.). Describes the thermal decomposition of cyclobutane as a homogeneous, unimolecular reaction yielding ethylene.
- This compound | BLD Pharm. (n.d.). Product listing providing basic chemical identifiers.
- This compound | MedChemExpress. (n.d.). Identifies the compound as a PROTAC linker used in the synthesis of PROTACs.
- Ethyl Acetate - SAFETY DATA SHEET. (n.d.).
- Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. (n.d.).
- This compound, min 97%, 250 mg - CP Lab Safety. (n.d.).
- This compound - Suzhou Aobai Pharmaceutical. (n.d.).
- Ethyl 2-(cis-3-hydroxycyclobutyl)acetate, 95% Purity, C8H14O3, 100 mg - CP Lab Safety. (n.d.). Product listing for the cis-isomer of the target compound.
- Ethyl (3-hydroxycyclobutyl)acetate | CAS NO. : 1408075-22-8 - OmiChem. (n.d.).
- This compound - Lead Sciences. (n.d.).
- Technical Guide: Physicochemical Properties of Ethyl 2-(1-hydroxycyclohexyl)acetate - Benchchem. (n.d.).
- Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide - Sci-Hub. (n.d.).
- Ethyl 2-(3-hydroxycyclopent-2-en-1-yl)acetate - PubChem. (n.d.).
- Hydrolysis of esters mechanism - YouTube. (n.d.).
- Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate - ResearchGate. (n.d.).
- Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships - EPA. (n.d.). Provides data and background on the hydrolysis of various carboxylate esters under neutral, acidic, and basic conditions.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. calpaclab.com [calpaclab.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. omichem.com [omichem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. The thermal decomposition of cyclobutane at low pressures - UBC Library Open Collections [open.library.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. leap.epa.ie [leap.epa.ie]
Resolving ambiguous peaks in the NMR spectrum of Ethyl 2-(3-hydroxycyclobutyl)acetate
Welcome to the technical support center for the NMR analysis of Ethyl 2-(3-hydroxycyclobutyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in resolving ambiguous peaks in the NMR spectrum of this and structurally related molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions in a structured, yet flexible, question-and-answer format to address specific experimental issues.
Introduction: The Challenge of this compound
This compound presents a unique set of challenges in NMR spectroscopy. Its non-planar, puckered cyclobutane ring exists in a dynamic equilibrium of conformations, leading to complex spin-spin coupling patterns.[1][2] The presence of a hydroxyl group introduces an exchangeable proton whose chemical shift is highly sensitive to experimental conditions. Furthermore, the stereochemistry of the molecule can result in overlapping signals that obscure definitive structural elucidation from a simple one-dimensional ¹H NMR spectrum. This guide will walk you through a systematic approach to resolving these ambiguities.
Frequently Asked Questions & Troubleshooting Guide
Q1: My ¹H NMR spectrum shows broad, overlapping signals in the cyclobutyl region. What is the cause and how can I resolve this?
A1: The primary cause of broad and overlapping signals in the cyclobutyl region is often a combination of factors including conformational dynamics of the cyclobutane ring and instrumental issues.
The cyclobutane ring is not a planar square; it exists in a puckered conformation and can undergo ring-flipping between different conformers.[1][3] If the rate of this conformational exchange is on the same timescale as the NMR experiment, it can lead to significant peak broadening.[4]
Troubleshooting Steps:
-
Optimize Sample Preparation: Ensure your sample is free of particulate matter and paramagnetic impurities, as these can disrupt the magnetic field homogeneity and cause peak broadening.[5][6] A good practice is to filter your sample through a small cotton plug in a Pasteur pipette before transferring it to the NMR tube.[7]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve signals from interconverting diastereomers or conformers.[8] Lowering the temperature may slow down the exchange rate enough to sharpen the signals of individual conformers, while increasing the temperature can sometimes average out the signals into a sharper, time-averaged spectrum.[4]
-
Change of Solvent: The chemical shift of protons can be influenced by the solvent due to interactions like hydrogen bonding and van der Waals forces.[9][10] Acquiring a spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) can alter the chemical shifts of overlapping signals, potentially resolving them.[8][11]
Q2: The peak for the hydroxyl (-OH) proton is either not visible or is a very broad, uninformative hump. How can I confirm its presence and chemical shift?
A2: The hydroxyl proton is an "exchangeable" proton, meaning it can exchange with other labile protons in the sample, such as trace amounts of water. This exchange process is often the reason for peak broadening or disappearance. [12]
Troubleshooting and Confirmation:
-
The D₂O Shake Experiment: This is a classic and definitive method to identify an -OH (or -NH) peak.[13]
-
Acquire a standard ¹H NMR spectrum.
-
Add a drop of deuterium oxide (D₂O) to your NMR tube.
-
Shake the tube vigorously for a few minutes to facilitate proton-deuterium exchange.[13][14]
-
Re-acquire the ¹H NMR spectrum.
-
The peak corresponding to the hydroxyl proton will disappear or significantly decrease in intensity, as the proton is replaced by deuterium, which is not observed in ¹H NMR.[15]
-
-
Solvent Choice: The choice of solvent can dramatically affect the appearance of the hydroxyl peak.
-
Temperature Effects: Lowering the temperature of the NMR experiment can slow the rate of proton exchange, leading to a sharper -OH signal.
Q3: I have assigned the proton signals, but the stereochemistry and connectivity are still ambiguous. What advanced NMR experiments should I perform?
A3: When one-dimensional NMR is insufficient, a suite of two-dimensional (2D) NMR experiments is the logical next step for unambiguous structural elucidation. [18][19] These experiments spread the NMR information across two frequency dimensions, resolving overlapping signals and revealing correlations between nuclei.
Recommended 2D NMR Workflow:
The following workflow provides a systematic approach to resolving the structure of this compound.
Caption: Workflow for resolving NMR ambiguities.
Detailed Explanation of 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This is the first logical step. It identifies protons that are spin-spin coupled to each other, typically over two to three bonds.[19] Cross-peaks in a COSY spectrum connect coupled protons, allowing you to trace out the proton connectivity within the cyclobutane ring and the ethyl acetate side chain.[20]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (a one-bond correlation).[21] This is invaluable for assigning the ¹³C spectrum based on the more dispersed ¹H spectrum and confirming the number of unique CH, CH₂, and CH₃ groups.[22]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for piecing together the molecular fragments. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more).[22][23] This is crucial for identifying long-range connectivities, for example, from the protons on the cyclobutane ring to the carbonyl carbon of the ester.[19][24]
Experimental Protocols
Sample Preparation for High-Resolution NMR
A well-prepared sample is fundamental to obtaining a high-quality NMR spectrum.
| Parameter | Guideline | Rationale |
| Sample Purity | High purity is essential. | Impurities can introduce extraneous signals and complicate spectral interpretation. |
| Solvent | Use high-purity deuterated solvent. | To avoid large solvent signals in the ¹H spectrum. |
| Concentration | 5-25 mg for ¹H NMR. | To ensure a good signal-to-noise ratio without causing peak broadening due to high viscosity.[25] |
| Filtration | Filter the sample if any solid particles are present. | Particulates disrupt magnetic field homogeneity, leading to broad peaks.[5][26] |
| NMR Tube | Use clean, high-quality 5 mm NMR tubes. | Scratched or poor-quality tubes can also degrade spectral quality.[26] |
Protocol for 2D COSY-90 Experiment
-
Initial Setup: Acquire a standard high-resolution 1D ¹H spectrum of the sample. Optimize the spectral width to include all proton signals with a small baseline region on each side.
-
Load COSY Pulse Program: Load a standard COSY-90 pulse sequence.
-
Set Parameters:
-
Spectral Width (SW) in F1 and F2: Set to be identical to the optimized 1D ¹H spectrum.
-
Number of Scans (NS): Typically 2 to 8 scans per increment, depending on the sample concentration.
-
Number of Increments (TD in F1): 256 or 512 for good resolution.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Acquisition: Start the experiment.
-
Processing: After acquisition, perform a Fourier transform in both dimensions (F2 and F1). The resulting spectrum should be symmetrized.
Protocol for 2D HSQC Experiment
-
Initial Setup: Acquire and reference both 1D ¹H and ¹³C spectra to determine the spectral widths.
-
Load HSQC Pulse Program: Load a standard sensitivity-enhanced, phase-sensitive HSQC pulse program (e.g., hsqcedetgpsisp2.4 on Bruker systems).[21]
-
Set Parameters:
-
Spectral Width (SW) in F2 (¹H): Set based on the 1D ¹H spectrum.
-
Spectral Width (SW) in F1 (¹³C): Set based on the 1D ¹³C spectrum.
-
Number of Scans (NS): A multiple of 2 or 4, typically 2 to 16, depending on concentration.
-
Number of Increments (TD in F1): 128 to 256.
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz.
-
-
Acquisition: Start the experiment. The sample should not be spinning.[21]
-
Processing: Perform a Fourier transform in both dimensions. Phase correction will be required for both axes.
Protocol for 2D HMBC Experiment
-
Initial Setup: Use the same spectral widths determined for the HSQC experiment.
-
Load HMBC Pulse Program: Load a standard gradient-selected HMBC pulse program (e.g., hmbcetgpl3nd on Bruker systems).[27]
-
Set Parameters:
-
Spectral Widths (F2 and F1): Same as HSQC.
-
Number of Scans (NS): Typically higher than HSQC, e.g., 8 to 64, as HMBC is less sensitive.
-
Number of Increments (TD in F1): 256 to 512.
-
Long-Range Coupling Constant (ⁿJ(CH)): This is a critical parameter. A value of 8 Hz is a good starting point as a compromise to observe both ²J and ³J couplings.[21][27] For very weak or longer-range correlations, a second experiment with a different value (e.g., 4-5 Hz) might be necessary.[22]
-
-
Acquisition: Start the experiment. The sample should not be spinning.[27]
-
Processing: Perform a Fourier transform in both dimensions. The spectrum is usually processed in magnitude mode, so phasing is not required.
Advanced Troubleshooting
Q4: I've run the standard 2D NMR experiments, but some correlations, especially to quaternary carbons, are still weak or missing. What can I do?
A4: Optimizing the HMBC experiment is key for observing weak long-range correlations.
The intensity of a cross-peak in an HMBC spectrum is dependent on the size of the long-range J-coupling (ⁿJ(CH)) and the evolution delay used in the pulse sequence.[23] Since the magnitude of ⁿJ(CH) can vary significantly, a single HMBC experiment optimized for a specific coupling (e.g., 8 Hz) may not efficiently detect correlations arising from much smaller or larger couplings.[21]
Optimization Strategy:
-
Run Multiple HMBC Experiments: Acquire two HMBC spectra with different long-range delays. One optimized for a smaller coupling constant (e.g., 4-5 Hz) and another for a larger one (e.g., 10-12 Hz).[22] This will increase the probability of observing all possible correlations.
-
Increase Number of Scans: For very weak correlations, increasing the number of scans will improve the signal-to-noise ratio, making them easier to detect.
-
Deeper Contour Levels: When visualizing the processed 2D spectrum, displaying deeper contour levels can reveal weak cross-peaks that are not visible at standard levels.[16]
By following this structured approach, from optimizing the initial 1D experiment to the targeted application of 2D techniques, researchers can systematically resolve the ambiguities in the NMR spectrum of this compound and confidently elucidate its structure.
References
- University of Alberta Faculty of Science. (n.d.). NMR Sample Preparation.
- Barfield, M., Della, E. W., Hine, P. T., & Pegg, D. T. (1981). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Journal of the American Chemical Society, 103(18), 5434–5440.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Homer, J., & Percival, C. J. (1975). Solvent induced NMR chemical shifts that arise from molecular encounters. Aston University Research Explorer.
- Araya-Maturana, R., Pessoa-Mahana, H., & Weiss-López, B. (2007). Very long-range correlations (nJ(C,H) n > 3) in HMBC spectra. Natural Product Communications, 2(4), 1934578X0700200.
- Michigan State University Department of Chemistry. (n.d.). Sample Preparation.
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Decatur, J. (2020). HSQC and HMBC for Topspin.
- IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT.
- Wallace, A. J., et al. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. Analytical Chemistry, 90(6), 3847–3852.
- Servis, K. L., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 87(6), 1331–1338.
- IMSERC. (n.d.). 2D HMBC Experiment.
- LibreTexts Chemistry. (2014). Two-Dimensional NMR Spectroscopy.
- Nanalysis. (2017). To D2O or not to D2O?
- Australian National University NMR / EPR Facility. (n.d.). HMBC.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1939–1948.
- IMSERC. (n.d.). Long-range proton-carbon coupling constants.
- The Weizmann Institute of Science. (n.d.). Long-range heteronuclear correlation.
- JEOL. (n.d.). How to use LR-HSQMBC: Observation of very small couplings.
- Nanalysis. (n.d.). Guide: Preparing a Sample for NMR analysis – Part II.
- ResearchGate. (2009). NMR Spectroscopy of Cyclobutanes.
- IMSERC. (n.d.). TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT.
- OChemLounge. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HSQC NMR.
- LibreTexts Chemistry. (2019). Obtaining and Interpreting NMR Spectra.
- University of Ottawa NMR Facility Blog. (2007). Proton NMR Assignment Tools - The D2O Shake.
- Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
- Wallace, A. J., et al. (2020). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry, 92(15), 10515–10521.
- UCL Faculty of Mathematical & Physical Sciences. (n.d.). Measurements of J(C,H)-couplings.
- Chemistry Stack Exchange. (2021). Why does the addition of heavy water cause OH and NH peaks in NMR spectra to disappear?
- Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
- Chemistry Stack Exchange. (2015). 1H NMR Broad peaks.
- MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- UT Health San Antonio. (n.d.). Processing HSQC data.
- Knockhardy Publishing. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY.
- TutorChase. (n.d.). Why might an NMR spectrum show broad peaks?
- Royal Society of Chemistry. (2021). A simple liquid state 1H NMR measurement to directly determine the surface hydroxyl density of porous silica. RSC Advances, 11(59), 37275–37280.
- Scilit. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
- Royal Society of Chemistry. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. Chemical Communications, 60(18), 2445–2448.
- ResearchGate. (2006). Guidelines for NMR Measurements for Determination of High and Low pKa Values.
- ResearchGate. (2020). Common problems and artifacts encountered in solution-state NMR experiments.
- Wiley. (n.d.). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products.
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?
- LibreTexts Chemistry. (2023). Interpreting 2-D NMR Spectra.
- bioRxiv. (2024). In situ light-driven pH modulation for NMR studies.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- figshare. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study.
- ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
Sources
- 1. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tutorchase.com [tutorchase.com]
- 5. organomation.com [organomation.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. Troubleshooting [chem.rochester.edu]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. thieme-connect.de [thieme-connect.de]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 14. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. A pH-enhanced resolution in benchtop NMR spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D3AN02000B [pubs.rsc.org]
- 18. wiley.com [wiley.com]
- 19. emerypharma.com [emerypharma.com]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 23. HMBC [bloch.anu.edu.au]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. scribd.com [scribd.com]
- 26. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
- 27. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
Methods for removing impurities from crude Ethyl 2-(3-hydroxycyclobutyl)acetate
Welcome to the technical support guide for the purification of Ethyl 2-(3-hydroxycyclobutyl)acetate. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable building block with high purity. As a key intermediate, particularly in the synthesis of PROTACs and other complex molecules, the purity of this compound is paramount to the success of subsequent synthetic steps.[1]
This guide moves beyond simple protocols to provide a deeper understanding of the "why" behind each purification strategy. We will explore the nature of common impurities and detail robust, field-proven methods for their removal, ensuring you can troubleshoot and optimize your purification process with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Impurity Profile & Initial Assessment
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. For syntheses involving [2+2] cycloadditions or other common methods for creating cyclobutane rings, the impurities can be broadly categorized.[2][3]
-
Unreacted Starting Materials: Depending on the specific synthesis, these can include precursors to the cyclobutane ring or the ethyl acetate side chain.
-
Reaction By-products: These are often the most challenging impurities. A common side reaction is dehydration of the secondary alcohol on the cyclobutane ring to form the corresponding alkene, Ethyl 2-(cyclobutenyl)acetate. Other by-products can arise from ring-opening or rearrangement reactions, which are characteristic of strained four-membered rings.[4]
-
Stereoisomers (cis/trans): The relationship between the hydroxyl group and the acetate substituent on the cyclobutane ring leads to the formation of cis and trans diastereomers. These isomers often have very similar physical properties, making their separation a primary purification challenge.[5][6]
-
Solvent and Reagent Residues: Residual solvents from the reaction or initial workup, as well as catalysts or other reagents, may also be present.
A preliminary analysis by Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities present and to guide the selection of an appropriate purification strategy.
Purification Strategies & Troubleshooting
Q2: What is the first step I should take to clean up my crude reaction mixture?
A2: A standard aqueous workup using liquid-liquid extraction is the essential first step to remove a significant portion of inorganic salts, water-soluble organic impurities, and acidic or basic residues.[7][8]
The core principle is to partition your desired compound into an organic solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane), while impurities are washed away into the aqueous phase.[8] If your reaction was conducted under acidic or basic conditions, a neutralization wash is critical. For instance, washing with a saturated sodium bicarbonate (NaHCO₃) solution will neutralize and remove residual acid catalysts, while a dilute acid wash (e.g., 1M HCl) can remove basic impurities.[9]
Pro-Tip: Emulsions can sometimes form at the interface of the organic and aqueous layers. To break up an emulsion, try adding a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer helps to force the separation of the two phases.
Q3: How can I remove volatile starting materials or by-products with different boiling points?
A3: For impurities with boiling points significantly different from your product, vacuum distillation is an effective technique. This compound is a relatively high-boiling point ester. Applying a vacuum lowers the boiling point of all components, allowing for distillation at a lower temperature and preventing thermal degradation of your product.[10][11][12]
-
Lower-Boiling Impurities: Unreacted volatile starting materials or low-molecular-weight by-products can be removed as the first fraction.
-
Higher-Boiling Impurities: Your desired product can be distilled away from non-volatile or very high-boiling point impurities (e.g., polymeric material), which will remain in the distillation flask.
This method is generally not suitable for separating the cis and trans isomers, as their boiling points are typically too close for efficient fractional distillation.[13]
Q4: My main challenge is separating the cis and trans isomers. What is the best approach?
A4: The most powerful and widely used technique for separating diastereomers like the cis and trans isomers of this compound is column chromatography .[14][15] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent) is passed through it.[16]
The key to a successful separation is optimizing the solvent system (eluent). Because the isomers have similar polarities, a solvent system of intermediate polarity is usually required. A common starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate.
-
TLC for Method Development: Before running a large-scale column, it is crucial to develop the separation on a TLC plate. The ideal solvent system will show two distinct spots with a clear separation (a ΔRf of at least 0.1) and an Rf value for the desired product between 0.2 and 0.4.[15]
-
Elution Order: The less polar isomer will interact less strongly with the polar silica gel and will therefore elute from the column first. In the case of this compound, the trans isomer is generally less polar than the cis isomer due to reduced intramolecular hydrogen bonding potential, and thus typically elutes first.
Q5: I have some highly polar, colored, or baseline impurities that won't move on the TLC plate. How do I deal with those?
A5: These are common issues that can often be resolved with modifications to the standard chromatographic procedure.
-
Highly Polar Impurities: These impurities stick strongly to the silica gel. You can often wash your crude product through a short "plug" of silica gel with your optimized eluent, leaving the highly polar impurities adsorbed at the top of the plug. Alternatively, after your product has eluted from a column, you can flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to remove these impurities and regenerate the column.
-
Colored Impurities: If the colored impurities are non-polar, they will elute with the solvent front. If they are polar, they may co-elute with your product. In some cases where the product is a solid, recrystallization can be an effective method for removing colored impurities, which often remain in the mother liquor.[17] Adding a small amount of activated charcoal to the solution before a hot filtration step during recrystallization can also adsorb colored impurities.[17]
-
Baseline Streaking: Streaking on a TLC plate, especially for compounds with hydroxyl or amine groups, can indicate that the silica is too acidic. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) or a protic modifier like methanol to your eluent can often lead to sharper bands and better separation.[18]
Q6: I've purified my product. How do I confirm its purity and structure?
A6: A combination of analytical techniques is essential for confirming both the purity and identity of your final product.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. It will confirm the presence of all expected functional groups and the overall carbon-hydrogen framework. Integration of the ¹H NMR signals can be used to quantify the level of any remaining impurities.[19]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.[19] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are also excellent for assessing purity by separating the components of a mixture before detection.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the hydroxyl (O-H, broad peak ~3400 cm⁻¹) and ester carbonyl (C=O, sharp peak ~1730 cm⁻¹) groups.[19]
Data & Visualization
Troubleshooting Chromatography with TLC
The selection of an appropriate eluent system is the most critical factor in achieving good separation via column chromatography. Use the following table as a guide for optimizing your solvent system based on initial TLC results.
| TLC Observation | Interpretation | Recommended Action |
| All spots remain at the baseline (Rf ≈ 0) | Eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate). |
| All spots run with the solvent front (Rf ≈ 1) | Eluent is too polar. | Increase the proportion of the non-polar solvent (e.g., hexanes). |
| Spots are streaked and not well-defined. | Compound may be interacting too strongly or ionically with the silica. | Add a small amount (0.1-1%) of a modifier like methanol or triethylamine to the eluent.[18] |
| Spots are too close together (ΔRf < 0.1). | Eluent polarity is not optimal for separation. | Try a different solvent system. For example, substitute ethyl acetate with acetone or dichloromethane. |
| Ideal Separation (Rf ≈ 0.2-0.4, ΔRf > 0.1) | Good separation is likely on a column. | Proceed with column chromatography using this eluent system. |
Workflow Diagrams
A logical workflow ensures efficient and effective purification. The following diagrams illustrate a general purification strategy and a decision-making process for chromatographic separation.
Caption: General purification workflow for this compound.
Caption: Decision logic for optimizing TLC solvent systems.
Detailed Experimental Protocols
Protocol 1: General Aqueous Workup (Liquid-Liquid Extraction)
-
Quenching: Cool the crude reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing deionized water (approximately 2-3 times the volume of the reaction mixture).
-
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, volume equal to the aqueous layer). Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.[8]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower (denser) layer. Note: If using ethyl acetate, it will be the top layer; if using dichloromethane, it will be the bottom layer.
-
Washing (Optional but Recommended):
-
Add a saturated aqueous solution of NaHCO₃ to the organic layer in the funnel. Shake and separate as before to remove residual acids.
-
Add brine (saturated NaCl) to the organic layer. Shake and separate. This wash helps to remove residual water from the organic layer.
-
-
Drying: Drain the washed organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 10-15 minutes until the solvent is clear.
-
Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude, dried product.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus suitable for vacuum. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Charging the Flask: Transfer the crude product into the distillation flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Evacuation: Begin stirring and slowly apply the vacuum. Observe for any vigorous bumping or boiling.
-
Heating: Once the system is at a stable, low pressure, begin gently heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities, until the distillation temperature stabilizes.
-
Product Fraction: Change the receiving flask and collect the product fraction over the expected boiling point range at that pressure.
-
Shutdown: Once the product has been collected, remove the heat source and allow the system to cool before slowly re-introducing air to the apparatus.
-
Protocol 3: Purification by Flash Column Chromatography
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with the chosen eluent and then slowly add silica gel as a slurry. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed. Add another layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary). Carefully apply this solution to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Using gentle air pressure (flash chromatography), force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.[14]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product. Spot every few fractions on a single TLC plate to track the elution profile.
-
Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Esterification and extraction process. (n.d.). Google Patents.
- Liquid-liquid extraction method for the production of acrylic esters. (n.d.). Google Patents.
- Separation of ethyl acetate-ethanol mixture by vacuum batch extractive distillation. (2012). ResearchGate.
- Chilev, C., & Simeonov, E. (2017). REACTIVE DISTILLATION FOR ETHYL ACETATE PRODUCTION.Journal of Chemical Technology and Metallurgy.
- Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents. (2020). ResearchGate.
- Purification of a Total Lipid Extract with Column Chromatography. (2015). JoVE.
- Patil, G. N., & Gnanasundaram, N. (2022). Energy-saving investigation of vacuum reactive distillation for the production of ethyl acetate.Chemical Product and Process Modeling.
- Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry.
- column chromatography & purification of organic compounds. (2021). YouTube.
- 2.3: LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts.
- Energy-saving investigation of vacuum reactive distillation for the production of ethyl acetate. (2022). De Gruyter.
- Purification of strong polar and basic compounds. (2023). Reddit.
- Column chromatography. (n.d.). Columbia University.
- Synthesis, Isolation, and Purification of an Ester. (n.d.). Coach Benner.
- Recrystallization. (n.d.). Web.mnstate.edu.
- 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts.
- Separation and purification of cis and trans isomers. (n.d.). Google Patents.
- Recrystallization - Single Solvent. (n.d.). University of Alberta.
- The application of cyclobutane derivatives in organic synthesis. (2003). ResearchGate.
- Cyclobutane synthesis. (n.d.). Organic Chemistry Portal.
- (PDF) REACTIVE DISTILLATION FOR ETHYL ACETATE PRODUCTION. (2017). ResearchGate.
- Recrystallization and Crystallization. (n.d.). University of Rochester.
- Purification of Ethyl acetate. (n.d.). LookChem.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- This compound, min 97%, 250 mg. (n.d.). CP Lab Safety.
- Cyclobutane containing natural products and synthetic intermediates. (2020). ResearchGate.
- Separation of cis and trans isomers. (n.d.). Google Patents.
- Reactions of Cyclopropane and Cyclobutane. (n.d.). Pharmaguideline.
- Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab, Scripps Research.
- CAS NO. 1408075-85-3 | Ethyl 2-(trans-3-hydroxycyclobutyl)acetate. (n.d.). Arctom Scientific.
- Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. (1980). ResearchGate.
- Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2022). MDPI.
- Method for purifying ethyl acetate. (n.d.). Google Patents.
- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (2005). National Institutes of Health.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Cyclobutane synthesis [organic-chemistry.org]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids [mdpi.com]
- 7. US4082788A - Esterification and extraction process - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. coachbenner.weebly.com [coachbenner.weebly.com]
- 10. researchgate.net [researchgate.net]
- 11. Energy-saving investigation of vacuum reactive distillation for the production of ethyl acetate [ouci.dntb.gov.ua]
- 12. Energy-saving investigation of vacuum reactive distillation for the production of ethyl acetate | Semantic Scholar [semanticscholar.org]
- 13. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. columbia.edu [columbia.edu]
- 16. Video: Purification of a Total Lipid Extract with Column Chromatography [jove.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common and complex challenges encountered when scaling this synthesis from the bench to production. We will explore the causality behind experimental choices, offering field-proven insights to ensure a robust, scalable, and reproducible process.
Overview of Synthetic Strategy & Key Scale-Up Challenges
The synthesis of this compound typically involves two key transformations: the formation of the cyclobutane ring and the introduction/modification of the functional groups. A common industrial approach involves the reduction of a keto-ester precursor, Ethyl 2-(3-oxocyclobutyl)acetate.
This precursor is often synthesized via a [2+2] cycloaddition. The subsequent reduction of the cyclobutanone is a critical step where yield, purity, and diastereoselectivity must be carefully controlled. The primary challenges in scaling up this synthesis are:
-
Control of Diastereoselectivity: The reduction of the ketone creates a new stereocenter, leading to cis and trans isomers. Controlling this ratio is often the most significant challenge.
-
Reaction Energetics: Managing the exothermicity of the reduction reaction is critical for safety and to prevent side reactions on a large scale.
-
Impurity Profile Management: Preventing the formation of byproducts such as the dehydrated alkene or products from over-reduction.
-
Downstream Processing: Developing a scalable purification method that avoids chromatography and efficiently removes reagents and byproducts.
Below is a workflow diagram illustrating the general synthetic approach and the critical control points.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
Category 1: Reaction Performance & Selectivity
Question 1: My reduction of Ethyl 2-(3-oxocyclobutyl)acetate is giving a poor diastereomeric ratio (cis:trans). How can I improve the selectivity for the desired isomer?
Answer: Controlling diastereoselectivity in ketone reductions is a classic challenge governed by the steric and electronic environment of the carbonyl group and the nature of the hydride reagent. The two faces of the cyclobutanone are diastereotopic, and the incoming hydride will preferentially attack from the less hindered face.
-
Mechanism & Causality: Bulky reducing agents will exhibit higher facial selectivity. For cyclobutanones, the ring puckering can influence the steric accessibility of the carbonyl faces. The choice of solvent and temperature also plays a crucial role; lower temperatures generally enhance selectivity by reducing the kinetic energy of the system, allowing the subtle steric differences to have a greater effect.[1]
-
Troubleshooting Steps:
-
Reagent Selection: If you are using a simple hydride source like sodium borohydride (NaBH₄), which is common for its cost and safety, the selectivity may be modest. Consider switching to a bulkier reagent. L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® are significantly more sterically demanding and will often provide much higher diastereoselectivity.
-
Temperature Control: Perform the reaction at lower temperatures. Start at 0 °C or even -20 °C. While this may slow the reaction rate, it is often the key to improved selectivity. On a large scale, this requires a reactor with excellent cooling capacity.
-
Solvent Effects: The coordinating ability of the solvent can influence the transition state. Ethereal solvents like THF are common. Protic solvents like ethanol can participate in the reaction and may affect selectivity. A solvent screen (e.g., THF, 2-MeTHF, Toluene) at a small scale is recommended before scale-up.
-
| Reducing Agent | Relative Cost | Typical Selectivity | Safety/Handling Considerations |
| Sodium Borohydride (NaBH₄) | Low | Low to Moderate | Relatively safe; generates H₂ upon quench. |
| Lithium Borohydride (LiBH₄) | Moderate | Moderate | More reactive than NaBH₄; moisture sensitive. |
| L-Selectride® | High | High to Excellent | Pyrophoric potential; requires handling under inert atmosphere. |
| Catalytic Hydrogenation | Moderate | Variable (catalyst dependent) | Requires high-pressure equipment; catalyst selection is key. |
Question 2: I am observing low or incomplete conversion during the reduction. What are the likely causes?
Answer: Low conversion is typically due to reagent deactivation, insufficient equivalents of the reducing agent, or suboptimal reaction conditions.
-
Causality: Hydride reagents are sensitive to moisture and acidic impurities in the starting material or solvent. Any water present will consume the hydride, reducing the effective stoichiometry. The starting keto-ester may also contain acidic impurities from its synthesis.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
-
Protocol: Starting Material Purity Check
-
Dissolve Sample: Dissolve ~100 mg of your Ethyl 2-(3-oxocyclobutyl)acetate in 10 mL of a neutral solvent like ethyl acetate.
-
Aqueous Wash: Wash the organic solution with 5 mL of saturated sodium bicarbonate solution.
-
pH Check: Check the pH of the aqueous layer. If it is below 7, acidic impurities are present.
-
Dry and Re-analyze: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Re-analyze by GC/NMR to see if the impurity profile has changed. If this improves the subsequent reaction, a basic wash of the bulk starting material is required before scale-up.
-
Category 2: Impurity Formation and Control
Question 3: My final product is contaminated with a significant amount of an alkene impurity, likely Ethyl 2-(cyclobuten-3-yl)acetate. How can I prevent this?
Answer: This impurity arises from the dehydration of the target alcohol. This elimination reaction is typically acid-catalyzed and can occur either during the reaction workup or during final purification (e.g., distillation).
-
Causality: The secondary alcohol on the cyclobutane ring is susceptible to elimination, especially if the workup conditions are too acidic or if the product is exposed to high temperatures for extended periods. The inherent ring strain in cyclobutane systems can sometimes favor the formation of the double bond.[2][3]
-
Preventative Measures:
-
Workup pH Control: The quench and subsequent aqueous washes must be carefully controlled to be neutral or slightly basic. Avoid strong acids. A buffered quench solution (e.g., saturated ammonium chloride) is often used for metal hydride reactions, but ensure the final pH of the aqueous phase is >7 before extraction.[4] A dilute sodium bicarbonate wash is highly recommended.
-
Temperature Management during Purification: Avoid high temperatures during solvent removal and distillation. Use a high-vacuum distillation setup to lower the boiling point. If the product is thermally labile, consider alternative purification methods like crystallization if a suitable solvent system can be found.
-
Quench Strategy: Add the reaction mixture to the quench solution ("reverse quench") rather than adding the quench solution to the reactor. This helps to dissipate heat more effectively and prevents localized "hot spots" of high acid concentration that can promote dehydration.
-
Question 4: I am seeing byproducts that appear to be from the self-condensation of ethyl bromoacetate, a potential precursor. How can this be addressed in the upstream synthesis?
Answer: This points to an issue in a Reformatsky-type reaction used to synthesize a precursor. The self-condensation of ethyl bromoacetate (to form ethyl 4-bromo-3-oxobutanoate) is a known side reaction.[4]
-
Causality: This side reaction is favored when the organozinc reagent (Reformatsky enolate) reacts with another molecule of unreacted ethyl bromoacetate instead of the target ketone.[5] This often happens if the addition of the bromoacetate is too fast or if the zinc is not sufficiently activated to form the enolate quickly.
-
Optimization Protocol for Reformatsky Reaction:
-
Zinc Activation: Ensure the zinc dust is highly active. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether washes, then drying under vacuum.
-
Slow Addition: Add the ethyl bromoacetate solution dropwise to the suspension of activated zinc and the ketone starting material in a suitable solvent (e.g., THF, Toluene).[4] Maintaining a slow addition rate ensures that the enolate is formed and reacts with the ketone before its concentration can build up and lead to self-condensation.
-
Initiation: Gentle heating or the addition of a small crystal of iodine can sometimes be required to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled temperature.[4]
-
Category 3: Downstream Processing & Purification
Question 5: Column chromatography works well in the lab, but it's not viable for our multi-kilogram scale. What are some scalable purification strategies?
Answer: Transitioning from chromatography to a scalable purification method is a cornerstone of process chemistry. For a moderately polar, hydroxyl-containing ester like this, fractional distillation or crystallization are the most promising options.
-
Strategy 1: High-Vacuum Fractional Distillation
-
Rationale: This is the most direct method if the product is thermally stable enough and has a significantly different boiling point from the major impurities.
-
Procedure:
-
Perform an initial "pot-to-pot" distillation to remove heavy residues and salts.
-
Use a fractional distillation column with structured packing to achieve good separation efficiency.
-
Maintain the lowest possible pressure to keep the reboiler temperature down, minimizing the risk of dehydration.
-
Collect fractions and analyze by GC for purity to identify the main product cut.
-
-
-
Strategy 2: Crystallization
-
Rationale: If the product is a solid at room temperature or forms a stable crystalline solid in a specific solvent system, this can be an extremely effective method for achieving high purity.
-
Procedure:
-
Solvent Screening: Test a range of solvents (e.g., heptane, toluene, methyl tert-butyl ether (MTBE), and mixtures) to find a system where the product is soluble at elevated temperatures but sparingly soluble at low temperatures.
-
Cooling Profile: Develop a controlled cooling profile. Crash cooling often traps impurities, while a slow, linear cool promotes the growth of pure crystals.
-
Isolation: Isolate the solid by filtration and wash with a small amount of cold solvent to remove mother liquor containing impurities.
-
-
-
Strategy 3: Extractive Workup
-
Rationale: A well-designed series of aqueous washes can selectively remove many impurities before the final purification step, reducing the burden on distillation or crystallization.
-
Procedure:
-
After quenching the reaction, wash the organic layer sequentially with:
-
Dilute acid (e.g., 1M citric acid) to remove basic impurities.
-
Dilute base (e.g., 5% NaHCO₃) to remove acidic impurities.[6]
-
Brine (saturated NaCl) to break emulsions and remove excess water.
-
-
This multi-step wash is crucial for removing inorganic salts and polar organic byproducts, making the subsequent distillation far more efficient.
-
-
References
- BenchChem. (2025). Technical Support Center: Optimizing Cyclobutane Synthesis. BenchChem.
- BenchChem. (2025). Identifying and characterizing impurities in Ethyl 2-(1-hydroxycyclohexyl)
- Baran, P. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic-Chemistry.org.
- Wikipedia. (2023).
- LookChem. (n.d.).
- White, E. H., & DePinto, J. P. (1986). The Chemistry of the 3-Hydroxycyclobutyl- and Cyclobutylcarbinyl Systems. Journal of the American Chemical Society, 108(25), 7879–7891. (Note: This is a representative citation; a direct URL to the full text may require a subscription.)
- Cha, J. K., & Titi, H. M. (2009). Recent advances in the synthesis of cyclobutanes. Chemical Society Reviews, 38(8), 2256-2268. (Note: This is a representative citation; a direct URL to the full text may require a subscription.)
- Organic Chemistry Portal. (n.d.).
- Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37. (Note: This is a representative citation for a foundational review; access may require a subscription.)
- Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists. Academic Press. (Note: This is a representative citation for a standard text on process chemistry.)
Sources
Technical Support Center: Optimizing Coupling Reactions with Ethyl 2-(3-hydroxycyclobutyl)acetate
Welcome to the technical support center for researchers utilizing Ethyl 2-(3-hydroxycyclobutyl)acetate in their synthetic workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and enhance the efficiency of your coupling reactions. As a bifunctional molecule featuring a secondary alcohol and an ester, this compound is a versatile building block, particularly as a PROTAC linker[1]. However, its unique structural features can present specific challenges in various coupling reactions. This guide offers practical, experience-driven solutions to help you navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a discussion of probable causes and recommended solutions.
General Issues in Palladium-Catalyzed Cross-Coupling Reactions
Question: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is failing or giving very low yields. Where do I start troubleshooting?
Probable Causes:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely.[2][3] Impurities in reagents or solvents, or the presence of oxygen, can lead to catalyst poisoning.[3][4]
-
Poor Reagent Quality: The purity of your reagents, especially the amine or boronic acid, is critical.[3] Boronic acids can dehydrate to form boroxines, which may have different reactivity.[4]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all interdependent and crucial for success.[5][6] An incorrect combination can lead to slow or no reaction.
-
Side Reactions: Competing side reactions such as hydrodehalogenation of the aryl halide or β-hydride elimination from the alcohol can consume starting materials and reduce the yield of the desired product.[7][8]
Recommended Solutions:
-
Catalyst and Ligand Screening:
-
Use a palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, for more reliable generation of the active Pd(0) species.[3]
-
Screen a panel of phosphine ligands. For sterically hindered secondary alcohols, bulky biaryl phosphine ligands are often necessary to promote the desired reductive elimination.[7][9]
-
Ensure an appropriate ligand-to-metal ratio. For some reactions, an excess of the ligand can stabilize the catalyst.[3]
-
-
Reagent and Solvent Preparation:
-
Use freshly purchased, high-purity reagents or purify them before use.
-
Thoroughly degas all solvents and the reaction mixture to remove oxygen. This can be done by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.
-
Use anhydrous solvents, as water can interfere with some coupling reactions, although in some Suzuki couplings, a small amount of water can be beneficial.[10]
-
-
Optimization of Reaction Parameters:
Suzuki-Miyaura Coupling: C-C Bond Formation
Question: I am attempting a Suzuki-Miyaura coupling with an aryl halide and the boronic acid derivative of this compound, but I am observing significant homocoupling of the boronic acid.
Probable Causes:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[4]
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium may be slow, allowing for side reactions to occur. The choice of base is critical for activating the boronic acid for transmetalation.[12][13]
-
Decomposition of Boronic Acid: Boronic acids can be unstable under certain reaction conditions, leading to protodeboronation and other side reactions.
Recommended Solutions:
-
Rigorous Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere of argon or nitrogen.
-
Base Selection: The base plays a crucial role in the transmetalation step. Screen a variety of bases, including inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃, often in the presence of water.[12][13][14] For base-sensitive esters, powdered KF can be an effective alternative.[12]
-
Use of Boronate Esters or Trifluoroborates: If the boronic acid proves to be unstable, consider using the corresponding pinacol boronate ester or potassium trifluoroborate salt, which are often more stable.[12][15]
| Parameter | Recommended Starting Conditions for Suzuki-Miyaura Coupling | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst (e.g., G3) | Precatalysts offer more reliable generation of the active Pd(0) species.[3] |
| Ligand | SPhos, XPhos, or other bulky biaryl phosphine ligands | Bulky ligands can accelerate reductive elimination, which is often the rate-limiting step. |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ (often with water as a co-solvent) | The choice of base is critical for activating the boronic acid.[12][13] |
| Solvent | Toluene, Dioxane, THF, or 2-MeTHF | The solvent affects the solubility of reagents and the stability of the catalyst. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion. |
Buchwald-Hartwig Amination: C-N Bond Formation
Question: My Buchwald-Hartwig amination of an aryl halide with an amine-functionalized this compound derivative is sluggish and incomplete.
Probable Causes:
-
Steric Hindrance: The secondary alcohol and the cyclobutyl ring can create a sterically demanding environment, hindering the approach of the amine to the palladium center.
-
Inappropriate Ligand Choice: The ligand plays a critical role in facilitating both the oxidative addition and reductive elimination steps. The choice of ligand is highly dependent on the nature of the amine and the aryl halide.[2][16]
-
Base Incompatibility: Strong bases like NaOtBu or LHMDS are commonly used, but they can be incompatible with the ester functionality in the substrate, leading to hydrolysis or other side reactions.[11]
-
Catalyst Inhibition: The product itself or impurities in the starting materials can sometimes inhibit the catalyst.[2]
Recommended Solutions:
-
Ligand Optimization: Screen a range of Buchwald ligands. For sterically hindered substrates, ligands like RuPhos or BrettPhos may be effective.[3][11]
-
Base Screening: If ester hydrolysis is a concern, try weaker bases such as Cs₂CO₃ or K₃PO₄, although this may require higher reaction temperatures or longer reaction times.[2]
-
Solvent Choice: Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[2][17] Avoid chlorinated solvents, as they can interfere with the catalyst.[2]
-
Use of Precatalysts: Employing a well-defined palladium precatalyst can lead to more consistent results by ensuring efficient formation of the active catalytic species.[2][3]
Troubleshooting Workflow for a Failing Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting Buchwald-Hartwig amination reactions.
Acylation and Etherification of the Hydroxyl Group: C-O Bond Formation
Question: I am having difficulty acylating the sterically hindered secondary hydroxyl group of this compound.
Probable Causes:
-
Steric Hindrance: The cyclobutyl ring and the adjacent ester group can sterically hinder the approach of the acylating agent to the hydroxyl group.
-
Low Nucleophilicity of the Alcohol: Secondary alcohols are less nucleophilic than primary alcohols, which can lead to slow reaction rates.
-
Ineffective Catalyst: For challenging acylations, a catalyst is often required to activate either the alcohol or the acylating agent.
Recommended Solutions:
-
Use of Potent Acylating Agents and Catalysts:
-
Employ highly reactive acylating agents like acyl chlorides or anhydrides.[18][19]
-
Use a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) or 1-methylimidazole (1-MI) in combination with a base like triethylamine.[20][21] 1-MI can be particularly effective for sterically hindered alcohols.[21][22]
-
For acid-sensitive substrates, Lewis acid catalysts like Bi(OTf)₃ can be highly effective, even with less reactive anhydrides.[23]
-
-
Coupling Reagents for Esterification:
-
For direct esterification with a carboxylic acid, use a coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) with DMAP, or more modern reagents like HATU or HOBt.
-
A recently reported method using 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) allows for very rapid esterification under mild conditions.[24]
-
Question: My attempt at a Williamson ether synthesis with this compound is resulting in elimination byproducts.
Probable Causes:
-
Strongly Basic Conditions: The use of strong bases like sodium hydride (NaH) to deprotonate the secondary alcohol can promote E2 elimination, especially with hindered alkyl halides.
-
High Temperatures: Higher reaction temperatures favor elimination over substitution.
Recommended Solutions:
-
Milder Base and Reaction Conditions:
-
Use a milder base such as silver(I) oxide (Ag₂O) or potassium carbonate (K₂CO₃).
-
Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
-
Alternative Etherification Strategies:
-
Consider a palladium-catalyzed C-O cross-coupling (Buchwald-Hartwig etherification) with an aryl halide. This reaction often proceeds under milder conditions than the classical Williamson ether synthesis.[25] However, this reaction can be challenging for secondary alcohols and may require careful optimization of the ligand and reaction conditions to avoid β-hydride elimination.[7][8][9]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best palladium catalyst and ligand for my specific coupling reaction?
A1: The optimal choice depends on the specific coupling partners. A good starting point is to consult the literature for similar transformations. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ or a combination of a Pd(II) source with a phosphine ligand like SPhos or XPhos is common.[12][14] For Buchwald-Hartwig aminations, specialized biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are often required, and using a precatalyst can improve reproducibility.[2][3] It is often beneficial to screen a small library of ligands to identify the best performer for your system.[26][27]
Q2: What is the general catalytic cycle for palladium-catalyzed cross-coupling, and where can things go wrong?
A2: The cycle generally involves three main steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. This step can be slow for less reactive halides like aryl chlorides.[6]
-
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic partner displaces the halide on the palladium center.
-
Reductive Elimination: The two coupling partners are joined, forming the new C-C, C-N, or C-O bond and regenerating the Pd(0) catalyst.[6] This step can be slow for sterically hindered substrates, leading to side reactions like β-hydride elimination.[7]
General Catalytic Cycle for Pd-Catalyzed Cross-Coupling
Caption: A simplified diagram of the palladium-catalyzed cross-coupling cycle.
Q3: How can I effectively monitor the progress of my coupling reaction?
A3: Thin-layer chromatography (TLC) is a quick and easy way to get a qualitative assessment of the reaction progress by observing the consumption of starting materials and the appearance of the product spot. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are excellent choices. Taking aliquots from the reaction mixture at regular intervals and analyzing them by GC-MS or LC-MS can provide detailed information about the conversion, yield, and the formation of any byproducts.[28]
Q4: Are there any specific safety precautions I should take when running these reactions?
A4: Yes. Palladium catalysts, while used in small amounts, should be handled with care in a fume hood. Phosphine ligands are often air-sensitive and can be toxic, so they should also be handled under an inert atmosphere. Many of the solvents used (e.g., dioxane, toluene) are flammable and have associated health risks. Strong bases like NaOtBu and NaH are corrosive and water-reactive. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids.
- Suzuki-Miyaura Cross-Coupling Reaction.Fisher Scientific.
- Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3.Organic Chemistry Portal.
- Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
- Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.Chemical Research in Chinese Universities.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?WuXi AppTec.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-C
- B-Alkyl Suzuki Couplings.Macmillan Group.
- Suzuki Coupling.Organic Chemistry Portal.
- Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions.
- Help troubleshooting a Buchwald-Hartwig amin
- Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Practical and efficient acylation and tosylation of sterically hindered alcohols catalyzed with 1-methylimidazole.Beijing Institute of Technology.
- Cross-Coupling Reactions Guide.MilliporeSigma.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols.DSpace@MIT.
- Fast Esterification Method Mediated by Coupling Reagent NDTP.PubMed Central.
- Palladium-catalyzed cross-coupling reactions.Fiveable.
- Buchwald-Hartwig Amin
- An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols.PubMed Central.
- Diagnosing issues with a failed Suzuki coupling?Reddit.
- Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
- Acylation of Alcohols, Part 1: with Acyl Halides.YouTube.
- Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions.Semantic Scholar.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters.MDPI.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.YouTube.
- Palladium-catalyzed C-N and C-O cross-coupling reactions.DSpace@MIT.
- Friedel-Crafts Acyl
- Ethyl 2-(3-hydroxycyclobutyl)
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. jmcct.com [jmcct.com]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. youtube.com [youtube.com]
- 19. Friedel-Crafts Acylation [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 22. Practical and efficient acylation and tosylation of sterically hindered alcohols catalyzed with 1-methylimidazole - Beijing Institute of Technology [pure.bit.edu.cn]
- 23. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 24. Fast Esterification Method Mediated by Coupling Reagent NDTP - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 26. Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 28. mdpi.com [mdpi.com]
Common problems and solutions in the synthesis of cyclobutane-containing PROTACs
Welcome to the technical support center for the synthesis of cyclobutane-containing PROTACs. The inclusion of the cyclobutane motif as a rigid linker component in Proteolysis Targeting Chimeras (PROTACs) is a compelling strategy to enhance cell permeability, metabolic stability, and conformational pre-organization, potentially leading to more potent and selective protein degraders.[1][2] However, the inherent ring strain and stereochemical complexity of the four-membered ring introduce unique synthetic challenges.[3][4][5]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to navigate the specific issues encountered during the synthesis of these complex molecules.
Section 1: Core Synthesis of the Cyclobutane Ring
The construction of the cyclobutane core with the correct substitution and stereochemistry is the foundational challenge. Most issues arise during the key [2+2] cycloaddition step.
Question 1: My photochemical [2+2] cycloaddition reaction to form the cyclobutane ring is resulting in low yields and a complex mixture of byproducts. What are the primary causes and how can I optimize the reaction?
Answer: Low efficiency in photochemical [2+2] cycloadditions is a frequent problem that typically stems from poor quantum yield, competing side reactions (like polymerization of the starting olefins), or inefficient light absorption.[6]
Causality & Troubleshooting:
-
Inadequate Energy Transfer: The alkene starting material may not be efficiently absorbing light at the wavelength emitted by your lamp. The use of a photosensitizer is a standard solution. A triplet sensitizer, such as thioxanthone or benzophenone, can absorb the light and transfer the energy to the alkene, populating the reactive triplet state required for the cycloaddition.
-
Sub-optimal Reaction Conditions: Batch reactions in standard glassware often suffer from inefficient and uneven light penetration, especially as the concentration increases or if reactants coat the walls of the vessel. This leads to long reaction times and increased byproduct formation.[6]
-
Substrate Reactivity: Electron-rich alkenes are generally more reactive in these cycloadditions. If your substrates are electron-deficient, the reaction may be sluggish.[7]
Recommended Solutions:
-
Introduce a Photosensitizer: Screen various sensitizers to find one with an appropriate triplet energy for your specific alkene substrates.
-
Transition to Continuous Flow Chemistry: A continuous flow reactor significantly improves light penetration and reaction homogeneity, leading to dramatically reduced reaction times and higher yields.[7] This setup also enhances scalability and reproducibility.[6]
Table 1: Comparison of Batch vs. Continuous Flow for a [2+2] Photocycloaddition
| Parameter | Batch Reaction (Typical) | Continuous Flow Reaction (Typical) | Rationale for Improvement |
| Reaction Time | 12 - 48 hours | 30 - 90 minutes | Superior light penetration and mixing in the flow reactor's narrow channels.[7] |
| Yield | 20 - 50% | 60 - 90% | Minimized byproduct formation due to shorter reaction times and uniform irradiation.[6] |
| Scalability | Difficult, non-linear | Straightforward (by extending run time) | Consistent reaction conditions are maintained regardless of scale. |
| Reproducibility | Moderate | High | Precise control over parameters like residence time, temperature, and light intensity. |
Question 2: I am struggling with poor stereoselectivity in my thermal [2+2] cycloaddition between a ketene and an alkene. How can I control the diastereoselectivity?
Answer: Poor diastereoselectivity in thermal cycloadditions, particularly those involving ketenes, often points to a non-concerted, stepwise mechanism proceeding through a zwitterionic intermediate. The lifetime of this intermediate allows for bond rotation, which scrambles the stereochemical information of the starting alkene.[8]
Causality & Troubleshooting:
-
Solvent Polarity: Polar solvents can stabilize the charge-separated zwitterionic intermediate, prolonging its lifetime and allowing for erosion of stereoselectivity.
-
Lack of Pre-organization: Without a directing influence, the reactants approach each other in multiple, energetically similar orientations, leading to a mixture of diastereomers.
Recommended Solutions:
-
Reduce Solvent Polarity: Switching to a less polar solvent (e.g., from acetonitrile to toluene or hexane) can disfavor the zwitterionic intermediate, promoting a more concerted-like transition state and preserving the alkene's stereochemistry.[8]
-
Introduce a Lewis Acid Catalyst: A Lewis acid catalyst, such as TiCl₄ or a chiral oxazaborolidine-AlBr₃ complex, can coordinate to the reactants, enforcing a specific geometry in the transition state. This pre-organization is highly effective at enhancing diastereoselectivity.[8] You must carefully screen different Lewis acids and optimize stoichiometry and temperature.
Diagram 1: Troubleshooting Poor Stereoselectivity
Caption: A decision tree for troubleshooting poor stereoselectivity.
Section 2: Linker Attachment and PROTAC Assembly
Once the cyclobutane core is synthesized, it must be efficiently coupled to the warhead and E3 ligase ligands.
Question 3: I am experiencing low yields when coupling my functionalized cyclobutane linker to my E3 ligase ligand via an amide bond. What's causing this and how can I fix it?
Answer: Low coupling efficiency in PROTAC synthesis is a common bottleneck, often exacerbated by the large size and complex nature of the fragments being joined.[9][10] The rigid cyclobutane core can introduce significant steric hindrance near the reactive site.
Causality & Troubleshooting:
-
Steric Hindrance: The three-dimensional structure of the cyclobutane ring and its substituents can physically block the approach of the coupling partners.[10] The puckered nature of the ring can place substituents in pseudo-axial or pseudo-equatorial positions that impede reactivity.[1]
-
Inefficient Coupling Reagents: Standard peptide coupling reagents may not be potent enough to overcome the activation energy barrier for sterically hindered substrates.
-
Poor Solubility: PROTAC fragments are often large and lipophilic, leading to poor solubility in common reaction solvents, which reduces effective reactant concentration and slows down the reaction.[11][12]
Recommended Solutions:
-
Employ Stronger Coupling Reagents: Switch to more powerful uronium-based coupling reagents like HATU or HBTU. These reagents form highly reactive activated esters that are more effective with hindered amines or carboxylic acids.[10]
-
Optimize Reaction Conditions:
-
Solvent: Use solvents known to dissolve complex organic molecules, such as DMF or NMP.
-
Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome the activation barrier, but must be done cautiously to avoid epimerization or degradation.
-
Stoichiometry: A slight excess (1.2-1.5 equivalents) of one coupling partner and the reagents can drive the reaction to completion.
-
-
Re-evaluate Linker Design: If coupling remains problematic, consider redesigning the cyclobutane precursor. Extending the chain by a single methylene group between the cyclobutane ring and the reactive functional group (e.g., using a cyclobutane-acetic acid derivative instead of cyclobutane-carboxylic acid) can significantly reduce steric clash.
Diagram 2: General PROTAC Assembly Workflow
Caption: A workflow for the modular synthesis of a PROTAC.
Section 3: Purification and Characterization
The final hurdle is isolating the pure PROTAC from a complex reaction mixture, a task complicated by the molecule's high molecular weight and the potential presence of multiple stereoisomers.
Question 4: My final cyclobutane-containing PROTAC is extremely difficult to purify. I see multiple, poorly resolved peaks on my analytical HPLC, and purification by standard flash chromatography is ineffective. What should I do?
Answer: The purification of PROTACs is notoriously challenging due to their high molecular weight, low polarity, and tendency to streak on silica gel.[9][10] The presence of a cyclobutane ring can generate up to eight stereoisomers from a single reaction, which are often difficult to separate.[13]
Causality & Troubleshooting:
-
Isomeric Complexity: Your synthesis has likely produced a mixture of diastereomers and/or enantiomers. These isomers often have very similar polarities, making them co-elute in standard chromatography.[13]
-
Poor Physicochemical Properties: PROTACs often fall into the "beyond rule of 5" space, possessing high molecular weight and lipophilicity, which leads to poor solubility and chromatographic behavior.[]
-
Ineffective Chromatography Method: Standard flash chromatography on silica gel lacks the resolving power needed for complex PROTAC mixtures.
Recommended Solutions:
-
Optimize Preparative HPLC: This is the gold standard for final PROTAC purification.
-
Column Choice: Use a high-resolution, high-capacity reversed-phase column (e.g., C18).
-
Gradient Optimization: Employ a very shallow gradient. A long, slow increase in the organic phase (e.g., 0.5% change per minute) is crucial for separating closely related isomers.
-
Modifier: Ensure an appropriate modifier (e.g., 0.1% TFA or formic acid) is used in the mobile phase to ensure sharp peaks by keeping acidic/basic functional groups protonated.
-
-
Stereoselective Synthesis: The most effective solution is to prevent the formation of multiple isomers in the first place. Revisit your core cyclobutane synthesis and invest time in developing a highly stereoselective route, as discussed in Section 1. This will simplify purification immensely.
-
Advanced Characterization: Use high-field 2D NMR (e.g., NOESY, ROESY) to confirm the relative stereochemistry of your final product(s). Chiral SFC (Supercritical Fluid Chromatography) can be used to analyze and separate enantiomers if necessary.
Frequently Asked Questions (FAQs)
Q1: Why use a cyclobutane ring in a PROTAC linker at all, given the synthetic difficulty? A1: The cyclobutane ring acts as a "conformationally restricted scaffold."[1][15] Unlike flexible alkyl or PEG linkers, its rigid, puckered 3D structure can help pre-organize the warhead and E3 ligase ligand into a productive orientation for forming the ternary complex, which is essential for protein degradation.[2] This can lead to improved potency and selectivity.
Q2: Can the ring strain of cyclobutane cause stability issues in my final PROTAC molecule? A2: While cyclobutane possesses significant ring strain (approx. 26 kcal/mol), the ring itself is generally kinetically stable and inert under typical physiological and storage conditions.[1][3] The strain makes the ring susceptible to cleavage under specific chemical conditions (e.g., certain transition metal-catalyzed or acid-catalyzed rearrangements), but it is not typically a liability for the final PROTAC's shelf-life or in vivo stability.[16]
Q3: Are there specific E3 ligase ligands that are preferred when working with cyclobutane linkers? A3: There is no inherent preference. Ligands for the most commonly used E3 ligases—Cereblon (CRBN), Von Hippel-Lindau (VHL), IAPs, and MDM2—have all been successfully incorporated into PROTACs.[17][18] The choice of E3 ligase should be driven by its expression in the target cells and the desired degradation profile, rather than the linker type.[17] The key is to ensure that the exit vector from the E3 ligase ligand is sterically compatible with the rigid cyclobutane linker.
References
- Wessjohann, L. A., et al. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews.
- Capozzi, M. A. M., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules.
- Capozzi, M. A. M., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. ResearchGate.
- Wang, H., et al. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[19][19]-rearrangement cascade. Nature Communications.
- ResearchGate. (n.d.). Functionalized cyclobutane synthesis from bicyclobutanes. ResearchGate.
- Fadel, A., et al. (2019). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Organic Letters.
- ResearchGate. (n.d.). The synthetic routes to cyclobutanes. ResearchGate.
- Wessjohann, L. A., et al. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews.
- Extance, A. (2019). Flexible route to enantiomerically enriched cyclobutanes. Chemistry World.
- Dangel, B. D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
- Tu, Y.-Q., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers.
- ResearchGate. (n.d.). The Application of Cyclobutane Derivatives in Organic Synthesis. ResearchGate.
- Wang, Y., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications.
- Al-Harrasi, A., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry.
- Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
- Chemistry LibreTexts. (2024). Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
- Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
- Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts.
- Synple Chem. (2022). Case Study - Rapid, efficient PROTAC synthesis using automated, cartridge-based chemistry. Synple Chem.
- American Chemical Society. (2024). Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. Discover ACS.
- American Chemical Society. (n.d.). Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. ACS Webinars.
- Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
- Shinde, S. S., et al. (2024). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules.
- Andréu, D., et al. (2020). Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. Molecules.
- ResearchGate. (n.d.). Attractive natural products with strained cyclopropane and/or cyclobutane ring systems. ResearchGate.
- Soderberg, T. (2023). Stability of Cycloalkanes: Ring Strain. Organic Chemistry - OpenStax.
- Ciulli, A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. The Journal of Medicinal Chemistry.
- Royo, M., et al. (2019). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules.
- Fors, B. P., et al. (2019). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Journal of the American Chemical Society.
- MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules.
- ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on... ResearchGate.
- Procter, D. J., et al. (2021). Dimeric Cyclobutane Formation Under Continuous Flow Conditions Using Organophotoredox‐Catalysed [2+2] Cycloaddition. Chemistry – A European Journal.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. synplechem.com [synplechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
- 12. acs.org [acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 15. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 18. precisepeg.com [precisepeg.com]
Technical Support Center: Navigating the Functionalization of Ethyl 2-(3-hydroxycyclobutyl)acetate
Welcome to the technical support guide for Ethyl 2-(3-hydroxycyclobutyl)acetate. This versatile building block is pivotal in medicinal chemistry and materials science, yet its successful functionalization requires a nuanced understanding of its inherent reactivity. The molecule possesses three key features that can compete or interfere with desired transformations: a reactive secondary alcohol, a susceptible ethyl ester, and a strained cyclobutane ring.
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to help you anticipate and overcome common side reactions, ensuring the integrity of your synthetic route and the purity of your products.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Challenges at the Hydroxyl Group
Question 1: I am attempting a reaction that is sensitive to acidic protons (e.g., Grignard, lithiation), and the hydroxyl group is interfering. How can I effectively mask its reactivity?
Answer: This is a classic issue where the acidic proton of the hydroxyl group will quench organometallic reagents or interfere with strongly basic conditions. The solution is to "protect" the alcohol by converting it into a temporary, non-reactive functional group. Silyl ethers are the most common and reliable choice for this purpose.[1][2]
The choice of silyl ether depends on the steric environment and the required stability for subsequent steps. For a secondary alcohol like this, Tert-butyldimethylsilyl (TBS) ether is an excellent first choice due to its robustness under a wide range of non-acidic conditions and its straightforward removal.
Causality: The protection reaction follows an SN2-like mechanism where the alcohol attacks the silicon atom of the silyl chloride.[3] A mild, non-nucleophilic base like imidazole or triethylamine is used to deprotonate the alcohol and neutralize the HCl byproduct.[1][3]
Comparative Analysis of Common Protecting Groups:
| Protecting Group | Protection Reagents | Typical Conditions | Stability Profile | Deprotection Reagents |
| TBS (t-butyldimethylsilyl) | TBS-Cl, Imidazole | DMF or CH₂Cl₂, RT | Stable to base, mild acid, oxidation, reduction | TBAF, HF•Py, aq. HCl |
| TIPS (triisopropylsilyl) | TIPS-Cl, Imidazole | DMF or CH₂Cl₂, RT | More sterically hindered; greater acid stability than TBS[4] | TBAF, HF•Py |
| Bn (Benzyl) | BnBr, NaH | THF, 0 °C to RT | Stable to acid, base, silyl deprotection. Cleaved by hydrogenation.[5] | H₂, Pd/C |
| THP (tetrahydropyranyl) | Dihydropyran (DHP), PPTS or TsOH (cat.) | CH₂Cl₂, RT | Stable to base; cleaved by acid .[1][2] | aq. HCl, TsOH |
A detailed protocol for TBS protection is provided in the "Experimental Protocols" section below.
Question 2: My oxidation of the secondary alcohol to the corresponding ketone is giving low yields and unidentifiable byproducts. What is causing this, and what is the best protocol?
Answer: The oxidation of the hydroxyl group on the cyclobutane ring is sensitive for two primary reasons:
-
Over-oxidation: While less common for secondary alcohols, harsh oxidants can lead to undesired cleavage.
-
Ring Strain & Rearrangement: The primary concern is that conditions promoting the formation of carbocationic intermediates (such as strongly acidic oxidants) can trigger ring-opening or rearrangement of the strained cyclobutane ring.[6][7][8]
Therefore, the key is to use mild, neutral, or slightly basic oxidation conditions that do not involve harsh acids.
Recommended Methods:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (Et₃N). It is highly effective and performed at low temperatures (-78 °C), minimizing side reactions.
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides clean and rapid oxidation at room temperature under neutral conditions. It is often preferred for its operational simplicity.
Avoid using chromium-based oxidants (e.g., Jones reagent, PCC) if possible, as their acidic nature can compromise the cyclobutane ring.
A detailed protocol for Dess-Martin Periodinane (DMP) oxidation is provided in the "Experimental Protocols" section below.
Question 3: I am trying to esterify the hydroxyl group with an acid chloride, but the reaction is messy and the yield is poor. How can I optimize this?
Answer: Direct reaction of an alcohol with an acid chloride produces HCl as a byproduct.[9] This generated acid can cause two major side reactions in your substrate:
-
Acid-catalyzed dehydration of the alcohol to form an alkene.[6][10]
-
Acid-catalyzed hydrolysis or transesterification of the ethyl ester moiety if any water is present.[11]
The solution is to add a non-nucleophilic base to the reaction to scavenge the HCl as it forms. Pyridine is a classic choice that can also act as a catalyst.[9][12] Alternatively, triethylamine (Et₃N) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is a highly efficient system.
Causality: The base prevents the buildup of acid, thus suppressing the undesired side pathways. DMAP acts as a potent acylation catalyst by forming a highly reactive N-acylpyridinium intermediate.
A detailed protocol for acylation using an acid chloride is provided in the "Experimental Protocols" section below.
Category 2: Managing Ring Stability
Question 4: Under acidic conditions (e.g., Fischer esterification, acid-catalyzed acetal formation), I observe significant byproduct formation, including what appears to be a cyclopentyl derivative. What is happening?
Answer: This is a direct consequence of the inherent ring strain of the cyclobutane ring (approx. 26 kcal/mol).[8][13][14] Under strong acid catalysis, the hydroxyl group is protonated, turning it into a good leaving group (water).[6][10] Its departure generates a secondary cyclobutyl carbocation, which is highly unstable.[6] To relieve this strain, the carbocation readily undergoes a 1,2-alkyl shift, resulting in a ring-expansion to form a more stable cyclopentyl carbocation.[6] This rearranged cation is then trapped by a nucleophile, leading to the observed byproducts.
Prevention Strategy:
-
Avoid Strong Acids: Whenever possible, choose synthetic methods that operate under neutral or basic conditions.
-
Protecting Groups: If acidic conditions are unavoidable for another part of the molecule, ensure the hydroxyl group is protected. A silyl ether will not undergo this rearrangement.
-
Alternative Reagents: For esterification, use DCC/DMAP (Steglich conditions)[15][16] instead of Fischer esterification. For etherification, use the Williamson ether synthesis under basic conditions.[5]
Category 3: Preserving the Ester Group
Question 5: I am running a reaction under basic conditions, and I'm losing my product to saponification (hydrolysis of the ethyl ester). How can I prevent this?
Answer: The ethyl ester is susceptible to base-catalyzed hydrolysis, also known as saponification.[17][18] In this reaction, a hydroxide ion (or other strong nucleophilic base) attacks the electrophilic carbonyl carbon of the ester. This process is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which drives the equilibrium to the products.[17]
Prevention Strategy:
-
Use Non-Nucleophilic Bases: If the base is required only to act as a proton scavenger (e.g., in an elimination or acylation reaction), use a sterically hindered, non-nucleophilic base. Examples include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or 1,8-Diazabicycloundec-7-ene (DBU).
-
Control Stoichiometry and Temperature: If a nucleophilic base is required, use it in stoichiometric amounts (not a large excess) and run the reaction at the lowest possible temperature to slow the rate of hydrolysis relative to the desired reaction.
-
Protect the Ester (Advanced): In extreme cases where harsh basic conditions are required for an extended period, the ester could potentially be reduced to the primary alcohol, protected with a different protecting group than the secondary alcohol, and then re-oxidized at the end of the synthesis. This is a longer route but may be necessary for complex syntheses.
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a TBS Ether
-
Reagents:
-
This compound (1.0 eq)
-
Tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Saturated aq. NH₄Cl, Brine, Water
-
-
Procedure:
-
Dissolve the alcohol in anhydrous DMF (approx. 0.5 M).
-
Add imidazole, followed by TBS-Cl to the solution at room temperature.
-
Stir the reaction mixture under an inert atmosphere (N₂ or Ar) and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water (2x), saturated aq. NH₄Cl, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield the pure TBS-protected ether.
-
Protocol 2: Oxidation of the Hydroxyl Group using Dess-Martin Periodinane (DMP)
-
Reagents:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NaHCO₃, Saturated aq. Na₂S₂O₃
-
-
Procedure:
-
Dissolve the alcohol in anhydrous DCM (approx. 0.2 M) under an inert atmosphere.
-
Add the DMP in one portion at room temperature.
-
Stir the mixture vigorously. The reaction is usually complete in 1-3 hours (monitor by TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aq. NaHCO₃ and saturated aq. Na₂S₂O₃. Stir until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the desired ketone.
-
Protocol 3: Esterification of the Hydroxyl Group using an Acid Chloride
-
Reagents:
-
This compound (1.0 eq)
-
Acid Chloride (e.g., Acetyl Chloride, 1.1 eq)
-
Anhydrous Pyridine or Anhydrous DCM with Et₃N (1.5 eq) and DMAP (0.05 eq)
-
-
Procedure:
-
Dissolve the alcohol in the chosen anhydrous solvent (Pyridine or DCM) and cool to 0 °C in an ice bath.
-
If using the DCM/Et₃N system, add the triethylamine and DMAP.
-
Slowly add the acid chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 1-2 hours).
-
Quench the reaction by slowly adding water.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl (to remove pyridine/Et₃N), saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the pure diester product.
-
References
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
- University of Calgary. (n.d.). Alcohol Protecting Groups.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- BTC. (2025, December 17). What are the reaction intermediates in the reactions of cyclobutanol?
- Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols.
- Chemistry Steps. (n.d.). Alcohols to Acid Chlorides.
- Filo. (2025, October 6). Question The image shows a chemical reaction where a cyclobutanol derivat...
- BTC Pharmaceuticals. (2025, December 30). What catalysts are used in the synthesis of Cyclobutanol?
- JoVE. (2025, May 22). Video: Acid Halides to Esters: Alcoholysis.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- Wikipedia. (n.d.). Ring strain.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Chemistry LibreTexts. (2015, July 5). 4.2: Ring Strain and the Structure of Cycloalkanes.
- Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters.
- Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
- National Institutes of Health. (n.d.). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects.
- Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
- OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain.
- StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis: Mechanism & Procedure.
- National Institutes of Health. (2021, November 29). Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders.
Sources
- 1. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. What are the reaction intermediates in the reactions of cyclobutanol? - Blog - BTC Pharmaceuticals [m.btcpharmtech.com]
- 7. guidechem.com [guidechem.com]
- 8. Ring strain - Wikipedia [en.wikipedia.org]
- 9. Video: Acid Halides to Esters: Alcoholysis [jove.com]
- 10. Question The image shows a chemical reaction where a cyclobutanol derivat.. [askfilo.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sparkl.me [sparkl.me]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. studysmarter.co.uk [studysmarter.co.uk]
How to handle moisture-sensitive steps in Ethyl 2-(3-hydroxycyclobutyl)acetate synthesis
A Guide to Handling Moisture-Sensitive Reactions
Welcome to the technical support center for the synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate and its precursors. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with moisture-sensitive steps in organic synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of molecules like this compound often involves reagents that are highly reactive towards protic sources, especially water. Organometallic reagents (e.g., Grignard, organolithiums) and metal hydrides (e.g., LiAlH₄), which are fundamental for forming key C-C bonds or undertaking specific reductions, are strong bases and nucleophiles. Even trace amounts of moisture can quench these reagents, leading to failed reactions, low yields, and the generation of impurities.[1][2] This guide provides a structured approach to identifying potential issues and implementing robust solutions.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions about managing moisture in your synthetic workflow.
Q1: Why is excluding moisture so critical in this synthesis?
A: The core issue is the high reactivity of the reagents required for key transformations. Organometallic and hydride reagents are powerful bases. Water, although we consider it neutral, is a sufficiently strong acid to protonate and destroy these reagents.[2] For example, a Grignard reagent (R-MgX) will rapidly react with water to form an alkane (R-H), consuming the reagent before it can participate in the desired carbon-carbon bond formation.[3] This quenching is often faster than the intended reaction, leading to failure.
Q2: What are the primary sources of moisture in a typical lab setup?
A: Moisture can be introduced from several seemingly benign sources:
-
Atmospheric Humidity: Air entering the reaction vessel is a major contributor.
-
Adsorbed Water on Glassware: Glass surfaces have a thin film of adsorbed water, even when they appear dry to the eye.[4]
-
Solvents: Many common organic solvents are hygroscopic and absorb water from the atmosphere. Even "anhydrous" solvents from a supplier can degrade if handled improperly.[5]
-
Reagents: Solid reagents can absorb moisture from the air. Liquid starting materials may also contain dissolved water.
Q3: What is an "inert atmosphere," and when is it mandatory?
A: An inert atmosphere is an environment within the reaction flask that is free of reactive gases like oxygen and water vapor.[3] It is typically created using unreactive gases like dry nitrogen or argon.[6] Using an inert atmosphere is mandatory for any reaction involving organometallic reagents (Grignard, organolithium), strong bases (NaH, LDA), and many metal hydrides (LiAlH₄).[4] This is achieved using specialized equipment like a Schlenk line or a glovebox.[7]
Q4: The target molecule, this compound, has a hydroxyl (-OH) group. Do I need to protect it?
A: Yes, in most synthetic routes, protection is essential. The hydroxyl group has an acidic proton that will react with and quench any moisture-sensitive, basic reagent (like a Grignard or organolithium) used in subsequent steps.[8] To prevent this, the alcohol must be temporarily converted into a non-acidic functional group, known as a "protecting group."[9]
A common and effective strategy is to convert the alcohol to a silyl ether, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether.[10][11] These groups are stable under a wide range of reaction conditions but can be easily removed later in the synthesis (deprotection) using a fluoride source like tetrabutylammonium fluoride (TBAF) or mild acid.[8][11]
Troubleshooting Guide: Common Issues & Solutions
This section provides a problem-oriented approach to resolving specific experimental failures.
Problem 1: My organometallic reaction (e.g., Grignard formation) fails to initiate.
-
Symptoms: You observe no signs of reaction after adding the initiator—no spontaneous warming (exotherm), no bubbling, and no formation of a cloudy or colored solution.[1][2]
-
Causality Analysis: Reaction initiation is the most sensitive phase. The failure is almost always due to the presence of a quenching agent (water) or an inactive reagent surface.
| Potential Cause | Underlying Reason | Validation & Solution |
| Contaminated Glassware | Adsorbed moisture on the glass surface is quenching the first small amount of reagent as it forms.[4] | Solution: Rigorously dry all glassware. Either oven-dry at >125 °C overnight or flame-dry under vacuum immediately before use.[12] Assemble the apparatus while still hot and allow it to cool under a stream of inert gas. |
| "Wet" Anhydrous Solvent | The solvent contains >50 ppm of water, which is sufficient to inhibit the reaction. Anhydrous bottles can be contaminated after being opened. | Solution: Use freshly opened anhydrous solvent or re-dry the solvent. Tetrahydrofuran (THF) can be dried by standing over activated 3Å molecular sieves for 48 hours.[5] For extremely sensitive reactions, distillation from sodium/benzophenone is the gold standard. |
| Inactive Magnesium Surface | Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reaching the metal surface.[1][13] | Solution: Activate the magnesium. Add a single crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. A fading of the brown iodine color indicates activation.[13] Gentle warming with a heat gun can also help initiate the reaction.[1] |
| System Leak | A poor seal at a joint or septum is allowing atmospheric moisture to enter the flask. | Solution: Ensure all ground glass joints are well-greased and clamped. Use fresh, high-quality rubber septa. Maintain a slight positive pressure of inert gas, confirmed with an oil bubbler.[12] |
Problem 2: The reaction starts, but the yield is consistently low with multiple byproducts.
-
Symptoms: The reaction proceeds, but after workup and purification, the isolated product mass is significantly below the theoretical yield. TLC or NMR analysis shows a complex mixture of products.
-
Causality Analysis: This indicates that while the initial conditions were sufficient to start the reaction, the reagent was either slowly consumed by a persistent leak or degraded over time due to side reactions.
Workflow for Ensuring Anhydrous Conditions
Caption: Experimental workflow for maintaining an anhydrous environment.
Detailed Protocol: Anhydrous Reagent Transfer via Syringe
-
Prepare the Syringe: Dry the syringe and needle in an oven (e.g., 125 °C for at least 4 hours). Allow it to cool in a desiccator.[12]
-
Purge the Syringe: Once cool, flush the syringe with dry nitrogen or argon by drawing and expelling the inert gas at least 3-5 times.
-
Transfer the Reagent: Pierce the septum of the reagent bottle (e.g., a Sure/Seal™ bottle).[14][15] Insert a second needle connected to an inert gas line to equalize the pressure as you withdraw the liquid.
-
Remove Gas Bubble: Invert the syringe and gently push the plunger to expel the small amount of inert gas in the headspace (the "nitrogen buffer") before dispensing the liquid into the reaction flask.[16]
-
Dispense: Slowly add the reagent to your reaction mixture.
-
Clean Up: Immediately after use, quench any residual reagent in the syringe by drawing up and expelling a suitable solvent (e.g., isopropanol, then water), followed by acetone for drying.[16]
Problem 3: My reduction of a cyclobutanone precursor with LiAlH₄ gives mostly starting material back.
-
Symptoms: After quenching the reaction and workup, the primary compound isolated is the starting ketone, not the desired 3-hydroxycyclobutyl intermediate.
-
Causality Analysis: Lithium aluminum hydride (LiAlH₄) is exceptionally reactive with water and other protic solvents. The recovery of starting material is a classic sign that the hydride reagent was completely quenched by moisture before it could reduce the ketone.
Troubleshooting Logic for Failed Reactions
Caption: Decision tree for troubleshooting moisture-sensitive reactions.
Recommendations for Hydride Reductions:
-
Reagent Quality: Use LiAlH₄ from a freshly opened container or a source that has been stored correctly in a desiccator or glovebox.
-
Solvent Purity: The solvent (typically THF or diethyl ether) must be exceptionally dry. Distilling from a potent drying agent like sodium/benzophenone or CaH₂ is highly recommended.[5]
-
Strict Inert Atmosphere: Perform the entire procedure, including reagent weighing and transfer, inside a glovebox if possible. If using a Schlenk line, ensure a robust positive pressure of argon (which is denser than nitrogen and provides a better "blanket") is maintained throughout.[17]
Data Summary
Effective moisture management relies on quantitative measures. The dryness of your solvent is a critical, controllable parameter.
| Solvent | Drying Agent | Achievable Water Content (ppm) | Time Required | Reference |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% m/v) | < 10 ppm | 48 hours | [5] |
| Diethyl Ether (Et₂O) | 3Å Molecular Sieves (20% m/v) | < 10 ppm | 24 hours | [5] |
| Toluene | 3Å Molecular Sieves (20% m/v) | < 10 ppm | 24 hours | [5] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | ~13 ppm | Refluxing | [5] |
Table based on data from Williams, D. B. G., & Lawton, M. (2010).[5] Water content can be accurately determined by Karl Fischer titration.
References
- Inert atmosphere Definition - Organic Chemistry II Key Term. (n.d.). Fiveable.
- Inert Atmosphere. (2022, February 1). YouTube.
- Using Drying Agents. (2022, April 7). Chemistry LibreTexts.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Alcohol Protecting Groups. (n.d.). Organic Chemistry Tutor.
- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015, June 8). ResearchGate.
- Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
- Alcohol Protecting Groups. (2015, June 17). Master Organic Chemistry.
- Drying Agents. (2024, August 15). Chemistry LibreTexts.
- Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder.
- How to create inert atmosphere? (2021, August 8). ResearchGate.
- Air-free technique. (n.d.). Wikipedia.
- Handling air-sensitive reagents AL-134. (n.d.). MIT.
- Tips & Tricks: Drying Methods. (n.d.). University of Rochester, Department of Chemistry.
- Practical Considerations, Procedural Changes, Safety Tips. (2020, June 11). Chemistry LibreTexts.
- Alcohol Protecting Groups. (n.d.). University of Windsor.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh.
- Protection of OH group of alcohol. (n.d.). SlideShare.
- Protection of Alcohols. (2022, September 24). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. moodle2.units.it [moodle2.units.it]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mit.edu [web.mit.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.cn]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating the Rigid Cyclobutyl Scaffold Against Flexible Alternatives
Introduction: The Linker as the Architect of Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules function by hijacking the cell's native ubiquitin-proteasome system (UPS), inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase to trigger the degradation of the POI.[2][] A PROTAC molecule is composed of three distinct elements: a warhead that binds the POI, an anchor that recruits an E3 ligase, and a chemical linker that connects the two.
While the warhead and anchor determine specificity, the linker is far from a passive spacer. It is a critical architectural element that dictates the geometry, stability, and efficacy of the ternary complex (POI-PROTAC-E3 ligase).[2][4] The linker's length, composition, and rigidity profoundly influence a PROTAC's degradation potency, selectivity, and crucial drug-like properties such as cell permeability and metabolic stability.[1][5]
Historically, synthetically tractable flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, have dominated PROTAC design.[1] However, the field is progressively moving towards more sophisticated, rigid linkers to achieve superior pharmacological profiles.[1] This guide provides an in-depth comparison of a promising rigid linker building block, Ethyl 2-(3-hydroxycyclobutyl)acetate , with its more conventional flexible counterparts, offering supporting data and detailed experimental protocols for researchers in drug development.
The PROTAC Mechanism of Action
The function of a PROTAC is a catalytic cycle initiated by the formation of the key ternary complex. This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for destruction by the 26S proteasome. The PROTAC is then released to repeat the cycle.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Linker Landscape: Flexible Chains vs. Rigid Scaffolds
PROTAC linkers are broadly categorized into two classes: flexible and rigid. The choice between them is a critical design decision that impacts nearly every aspect of PROTAC performance.[5][6]
Flexible Linkers: The Workhorses of PROTAC Design
The most common flexible linkers are alkyl chains and PEG chains, which together account for the majority of published PROTACs.[1]
-
Alkyl Chains: Composed of hydrocarbons, these linkers are synthetically simple and metabolically stable.[7] However, their hydrophobicity can limit the aqueous solubility of the resulting PROTAC.[2][7]
-
Polyethylene Glycol (PEG) Chains: These linkers contain repeating ethylene glycol units, which impart hydrophilicity and can significantly improve a PROTAC's solubility and cell permeability.[2][7] However, they can be more susceptible to metabolism compared to alkyl chains.[2][7]
Advantages of Flexible Linkers:
-
Synthetic Accessibility: They are generally easy to synthesize and modify.[6]
-
Conformational Sampling: Their flexibility allows the PROTAC to adopt numerous conformations, increasing the statistical probability of forming a productive ternary complex.[8]
Disadvantages of Flexible Linkers:
-
Entropic Penalty: The high degree of conformational freedom results in a significant entropic cost upon binding to form the ternary complex, which can reduce its stability.[8]
-
Poor Physicochemical Properties: High numbers of rotatable bonds and, for alkyl chains, high lipophilicity can negatively affect permeability and pharmacokinetic (PK) properties.[8]
Rigid Linkers: Engineering Potency and Precision
To overcome the drawbacks of flexible linkers, there is a growing trend towards incorporating rigid structural motifs such as piperazine/piperidine rings, alkynes, or cycloalkanes.[1][9] This compound is a prime example of a building block for this class. Its cyclobutane core introduces a three-dimensional, conformationally restricted element into the linker.
Caption: Structural comparison of flexible vs. rigid linker motifs.
Advantages of Rigid Linkers:
-
Bioactive Conformation: Rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and potentially increasing potency.[6][8]
-
Improved Pharmacokinetics: The constrained structure can lead to enhanced metabolic stability and a more predictable PK profile.[6][9]
-
Enhanced Selectivity: By limiting the possible orientations of the warhead and anchor, rigid linkers can disfavor the formation of off-target ternary complexes.[8]
Disadvantages of Rigid Linkers:
-
Synthetic Complexity: They are often more synthetically challenging to prepare than simple flexible chains.[8]
-
Risk of Misfit: If the rigid conformation is not optimal for the specific POI-E3 ligase pair, it can completely abrogate ternary complex formation and activity.[1]
Performance Comparison: The Impact of Linker Rigidity
The ultimate measure of a PROTAC's success lies in its performance. This section compares linker types across key metrics, using data from well-characterized systems to illustrate the principles that would apply to a cyclobutyl-containing PROTAC.
Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)
A PROTAC's performance is quantified by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).[4] Lower DC₅₀ and higher Dₘₐₓ values are desirable.
While direct comparative data for an this compound-based PROTAC is not yet prevalent in the literature, we can examine clinically relevant examples that highlight the success of a rigid linker strategy. The Androgen Receptor (AR) degrader ARV-110 , which is in clinical trials, utilizes a rigid piperidine-piperazine linker and demonstrates superior potency compared to preclinical candidates with more flexible linkers.[10]
| Table 1: Impact of Linker Type on Androgen Receptor (AR) Degradation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | PROTAC | E3 Ligase | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) | | ARV-110 | CRBN | Rigid (Piperidine-piperazine) | VCaP | < 1 | > 98% |[10] | | ARD-69 | VHL | Flexible (Optimized Alkyl) | LNCaP | 0.86 | > 95% |[10] |
Note: While both compounds are potent, ARV-110's use of a rigid linker to recruit the CRBN E3 ligase has proven to be a clinically successful strategy, demonstrating picomolar efficacy.
The rationale is that the rigid scaffold of ARV-110 optimally positions the warhead and E3 ligase ligand, facilitating highly cooperative and stable ternary complex formation, which translates to exceptional degradation potency.[6][8] A cyclobutyl linker like that from this compound is designed to achieve a similar pre-organization of the molecule.
Pharmacokinetic (DMPK) Properties
A significant challenge in PROTAC development is achieving good drug-like properties, as their high molecular weight often violates traditional guidelines like Lipinski's "rule of five".[8] The linker is a key area for optimizing DMPK properties.[1]
| Table 2: General Comparison of Linker Impact on DMPK Properties | | :--- | :--- | :--- | | Property | Flexible Linkers (Alkyl/PEG) | Rigid Linkers (e.g., Cyclobutyl, Piperazine) | | Solubility | PEG linkers generally improve solubility; Alkyl linkers can decrease it.[7] | Can be modulated. Piperazine can improve solubility upon protonation.[11] | | Permeability | Can be high, but excessive flexibility and high polar surface area (long PEGs) can be detrimental.[7] | A constrained conformation can mask polar groups, improving passive diffusion (the "chameleon effect"). | | Metabolic Stability | Can be susceptible to metabolism, introducing "soft spots".[7] | Generally more resistant to metabolism due to reduced flexibility.[6] |
The rigidity of a cyclobutyl or piperazine linker can improve metabolic stability by reducing the number of conformations susceptible to enzymatic attack.[6] This often translates to a longer in vivo half-life and greater drug exposure.
Experimental Protocols for Linker Evaluation
Objective comparison requires robust and reproducible experimental evaluation. The following section provides detailed, self-validating protocols for the synthesis and assessment of PROTACs.
Protocol 1: Representative Synthesis of a PROTAC Using a Hydroxyl-Containing Linker
This protocol describes a plausible synthetic route for incorporating a linker like this compound, leveraging its hydroxyl group for conjugation. This method uses an orthogonal protection strategy.[12]
Objective: To synthesize a PROTAC by sequentially conjugating a POI ligand and an E3 ligase ligand to a hydroxyl-containing linker.
Materials:
-
POI ligand with a nucleophilic handle (e.g., a primary amine, POI-NH₂)
-
E3 Ligase ligand with a carboxylic acid (e.g., Pomalidomide-COOH)
-
This compound
-
4-Nitrophenyl chloroformate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA)
-
Anhydrous solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Reagents for purification (Silica gel, HPLC solvents)
Workflow Diagram:
Caption: Workflow for PROTAC synthesis using a hydroxyl-functionalized linker.
Step-by-Step Procedure:
-
Linker Activation:
-
Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C.
-
Slowly add a solution of 4-nitrophenyl chloroformate (1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality: This step converts the hydroxyl group into an activated carbonate, making it an excellent electrophile for subsequent reaction with a nucleophilic amine on the POI ligand.
-
-
Conjugation of POI Ligand:
-
To the reaction mixture from Step 1, add the POI-NH₂ ligand (1.1 eq) and additional TEA (2.0 eq).
-
Stir at room temperature overnight. Monitor reaction progress by LC-MS.
-
Upon completion, wash the reaction with aqueous NaHCO₃ and brine, dry over Na₂SO₄, and purify by silica gel chromatography to yield the POI-linker conjugate.
-
-
Ester Hydrolysis:
-
Dissolve the purified POI-linker conjugate in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 2-6 hours until the ester is fully hydrolyzed (monitored by LC-MS).
-
Acidify the mixture with 1N HCl and extract with DCM or EtOAc. This yields the POI-linker-acid intermediate.
-
Causality: The ethyl ester is saponified to a carboxylic acid, which is necessary for the subsequent amide coupling reaction with the E3 ligase ligand.
-
-
Conjugation of E3 Ligase Ligand:
-
Dissolve the POI-linker-acid (1.0 eq), the E3 ligase ligand (e.g., an amine-functionalized pomalidomide derivative, 1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir at room temperature for 12 hours.
-
Causality: HATU is a peptide coupling agent that activates the carboxylic acid, allowing for efficient formation of a stable amide bond with the E3 ligase ligand.
-
-
Final Purification and Characterization:
-
Purify the crude product by reverse-phase preparative HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Confirm the identity and purity (>95%) by LC-MS and NMR spectroscopy.
-
Protocol 2: Cellular Protein Degradation Assay by Western Blot
This is the most common and direct method to measure the reduction in target protein levels.[4]
Objective: To determine the DC₅₀ and Dₘₐₓ of a synthesized PROTAC.
Materials:
-
Relevant human cell line (e.g., VCaP for AR, MV-4-11 for BRD4)
-
PROTAC compound (10 mM stock in DMSO)
-
Cell culture media and reagents
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Primary antibodies (specific to POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Step-by-Step Procedure:
-
Cell Plating and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in culture medium (e.g., from 1 µM down to 0.1 nM). Include a vehicle control (DMSO only).
-
Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them directly in the well with RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4 °C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Self-Validation: The BCA assay ensures that equal amounts of total protein are loaded for each sample, which is critical for accurate comparison.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the volume of each lysate to load an equal amount of protein (e.g., 20 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI overnight at 4 °C.
-
Wash the membrane, then incubate with the primary antibody for the loading control.
-
Self-Validation: The loading control confirms that any observed decrease in the POI signal is due to specific degradation and not a result of unequal protein loading.
-
-
Detection and Analysis:
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal for each lane.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Conclusion and Future Outlook
The linker is a master regulator of PROTAC function. While flexible alkyl and PEG linkers have been instrumental in the initial growth of the field, the pursuit of more potent and drug-like degraders has illuminated the profound advantages of rigid linkers. Scaffolds such as the one found in This compound offer a compelling strategy to enhance PROTAC performance by pre-organizing the molecule into a bioactive conformation. This conformational constraint can reduce the entropic penalty of ternary complex formation, leading to improved degradation potency and more favorable pharmacokinetic profiles.[6][8]
The rational design of PROTACs requires a multi-parameter optimization that balances degradation efficiency with physicochemical properties.[5] The systematic evaluation of novel, rigid linkers using the robust biophysical and cellular assays outlined in this guide is paramount. By moving beyond a "trial-and-error" approach and embracing structure-guided design, researchers can unlock the full therapeutic potential of targeted protein degradation.
References
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
- Creative Biostructure. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- Gross, P. H., Sheets, K. J., Warren, N. A., et al. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. Biochemical and Biophysical Research Communications, 628, 68-75.
- Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis.
- ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on....
- Diamanti, E., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(36), 23521-23528.
- Al-Ali, H., & Scott, J. (2023). PK/PD modeling of targeted protein degraders: Charting new waters and navigating the shallows. Drug Discovery Today: Technologies, 47, 1-9.
- ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7....
- ResearchGate. (n.d.). Effect of PROTAC linker length and conjugation site. A. In a....
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Fulcrum of Efficacy: A Comparative Guide to Cyclobutyl, Alkyl, and PEG Linkers in Targeted Protein Degradation
Introduction: The Linker as a Linchpin in Drug Design
In the landscape of modern drug discovery, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding and E3 ligase-recruiting moieties is far more than a simple tether. It is a critical determinant of a PROTAC's therapeutic success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] The choice between a rigid linker, such as one incorporating Ethyl 2-(3-hydroxycyclobutyl)acetate, and more conventional flexible linkers, like alkyl or polyethylene glycol (PEG) chains, can dictate the ultimate biological activity of the molecule. This guide provides a comprehensive, data-driven comparison of these linker classes, offering insights for researchers, scientists, and drug development professionals.
The linker's primary role is to orchestrate the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, the essential step for inducing target degradation.[3][4] A linker that is too short may lead to steric hindrance, while an overly long one can result in an inefficient complex.[5] This guide will delve into the nuanced world of "linkerology," comparing the rigid and conformationally constrained cyclobutyl-based linker with the more adaptable alkyl and PEG linkers.
The Contenders: A Closer Look at Linker Architectures
This compound: The Rigid Contender
The incorporation of cyclic structures like cyclobutane into linkers is a strategy to impart rigidity.[4][6] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex and thus enhancing potency.[6] The cyclobutane scaffold is also valued for its potential to improve metabolic stability compared to linear alkyl chains.[7][8] this compound serves as a key building block for such linkers, offering a constrained four-membered ring that can precisely orient the two ends of the PROTAC.
Alkyl Linkers: The Archetype of Flexibility and Lipophilicity
Simple alkyl chains are a common starting point in PROTAC design due to their synthetic accessibility and high degree of conformational flexibility.[9] This adaptability can be advantageous in allowing the PROTAC to find a productive binding orientation within the ternary complex. However, their hydrophobic nature can negatively impact the solubility of the resulting PROTAC.[10]
PEG Linkers: The Hydrophilic and Flexible Workhorse
Polyethylene glycol (PEG) linkers are widely used to enhance the solubility and cell permeability of PROTACs.[3][10] Their hydrophilic nature and biocompatibility make them an attractive choice.[1] Like alkyl chains, PEG linkers are highly flexible, which can be both an advantage and a disadvantage. While this flexibility can aid in ternary complex formation, it can also introduce a significant entropic penalty upon binding.[11]
Head-to-Head Comparison: Biological Activity and Performance Metrics
Table 1: Comparative In Vitro Efficacy of PROTACs with Different Linkers
| Linker Type | Representative DC50 (nM) | Representative Dmax (%) | Rationale and Supporting Evidence |
| Cyclobutyl (Rigid) | Potentially < 10 | > 90 | Rigid linkers can pre-organize the PROTAC into a bioactive conformation, leading to enhanced potency.[6] For example, a PROTAC with a rigid linker was found to be approximately 3-fold more potent than its flexible counterpart in one study.[12] |
| Alkyl (Flexible) | 10 - 100 | ~80-95 | The high flexibility of alkyl linkers can sometimes lead to less stable ternary complexes compared to rigid linkers, resulting in slightly lower potency. However, their hydrophobicity can aid in cell permeability.[3] |
| PEG (Flexible) | 15 - 55 | > 95 | PEG linkers often show excellent efficacy, with optimal lengths being critical. For instance, a BRD4-targeting PROTAC with a PEG5 linker showed a DC50 of 15 nM and >98% degradation.[11] |
Note: The data presented are synthesized from multiple sources for illustrative purposes and do not represent a direct head-to-head comparison from a single study.
Table 2: Comparative Physicochemical and Pharmacokinetic Properties
| Property | Cyclobutyl Linker | Alkyl Linker | PEG Linker |
| Cell Permeability | Potentially High | Generally Good | Moderate to High |
| Metabolic Stability | Generally High | High | Moderate to Low |
| Aqueous Solubility | Moderate | Low | High |
Rationale: Rigid linkers like cyclobutane can enhance cell permeability by reducing the molecule's polar surface area in certain conformations. Alkyl linkers are hydrophobic and can readily cross cell membranes, while PEG linkers improve solubility but can sometimes hinder permeability if the chain is too long.[3][11] Cyclobutane and alkyl linkers are generally more metabolically stable than PEG linkers, which can be susceptible to oxidation.[3][8]
Visualizing the Concepts
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for evaluating PROTACs.
Detailed Experimental Protocols
Western Blotting for Target Protein Degradation (DC50 and Dmax Determination)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5]
-
Cell Culture and Treatment: Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight.[5] Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial membrane.[11]
-
Preparation of Plates:
-
Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).
-
Donor Plate: Coat the filter membrane of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.
-
-
Compound Preparation and Incubation:
-
Prepare a solution of the PROTAC in a suitable buffer, typically containing a small percentage of DMSO (e.g., <5%).[11]
-
Add the PROTAC solution to the donor plate wells.
-
Carefully place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the buffer in the acceptor wells.
-
Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours).
-
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)
-
Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.
-
Conclusion: A Strategic Choice in Linker Design
The choice of linker is a critical decision in the design of PROTACs, with significant implications for their biological activity and therapeutic potential. While flexible alkyl and PEG linkers have been the workhorses of early PROTAC development, offering synthetic tractability and opportunities for solubility enhancement, the strategic use of rigid linkers, such as those containing a cyclobutane moiety like this compound, is a promising avenue for improving potency, selectivity, and pharmacokinetic properties.
The available evidence suggests that rigid linkers can enhance the formation of a productive ternary complex and improve metabolic stability. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a diverse set of linkers, encompassing variations in rigidity, length, and polarity, is therefore essential for the successful development of potent and effective PROTACs.
References
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PubMed Central.
- Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. National Institutes of Health.
- Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central.
- Current strategies for the design of PROTAC linkers: a critical review. PubMed Central.
- From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PubMed Central.
- Impact of linker length on the activity of PROTACs. ResearchGate.
- Systematic Investigation of the Permeability of Androgen Receptor PROTACs. PubMed Central.
- Sidechain structure-activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PubMed.
- Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar.
- Effect of the linker's site of attachment on PROTAC stability.... ResearchGate.
- Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase. MDPI.
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central.
- Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. PubMed Central.
- Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Publishing.
- Characteristic roadmap of linker governs the rational design of PROTACs. PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sidechain structure-activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Linker Rigidity on PROTAC-Mediated Ternary Complex Formation: A Comparative Structural Analysis Guide
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are defined by three components: a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker. While significant attention is often paid to the warhead and E3 ligase ligand, the linker is far from a passive spacer; it is a critical determinant of the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2][]
This guide provides an in-depth comparative analysis of PROTACs, with a specific focus on the structural implications of incorporating rigid linkers, such as those containing moieties like Ethyl 2-(3-hydroxycyclobutyl)acetate, versus more conventional flexible linkers. By examining the available structural and biophysical data, we will explore the causality behind how linker architecture influences the formation and stability of the pivotal ternary complex, ultimately dictating the efficiency of protein degradation.
The Linker's Crucial Role in Ternary Complex Geometry
The formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is the cornerstone of PROTAC-mediated protein degradation.[4] The linker's length, composition, and rigidity dictate the relative orientation and proximity of the target protein and the E3 ligase within this complex. An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and promotes efficient ubiquitination of the target protein.[1][5]
Flexible Linkers (e.g., PEG, Alkyl Chains):
Polyethylene glycol (PEG) and alkyl chains are the most commonly used linkers in initial PROTAC design due to their synthetic accessibility and high degree of conformational flexibility.[1][6] This flexibility allows the PROTAC to adopt multiple conformations, increasing the statistical probability of forming a ternary complex. However, this conformational freedom comes at a cost:
-
Entropic Penalty: The high flexibility can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[1]
-
Lack of Pre-organization: Flexible linkers do not pre-organize the warhead and E3 ligase ligand in a bioactive conformation, which may result in the formation of non-productive or transient ternary complexes.
-
Physicochemical Properties: Long, flexible linkers can contribute to poor physicochemical properties, such as high molecular weight and an increased number of rotatable bonds, which can negatively impact cell permeability and oral bioavailability.[7]
Rigid Linkers (e.g., Containing Cyclobutyl Moieties):
The incorporation of rigid structural elements, such as the cyclobutane ring found in this compound, represents a more advanced strategy in PROTAC design.[8] These linkers offer several potential advantages:
-
Conformational Pre-organization: Rigid linkers can lock the PROTAC into a bioactive conformation that is optimal for ternary complex formation, thereby reducing the entropic penalty of binding and enhancing potency.[9]
-
Improved Selectivity: By presenting a more defined orientation of the warhead and E3 ligase ligand, rigid linkers can improve selectivity for the target protein and reduce off-target effects.[9]
-
Enhanced Pharmacokinetics: The constrained conformation of rigid linkers can lead to improved metabolic stability and better pharmacokinetic properties.[9]
However, the design of rigid linkers is not without its challenges. A poorly designed rigid linker may enforce a conformation that is incompatible with productive ternary complex formation for a specific target and E3 ligase pair.
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the formation of the key ternary complex.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Structural and Biophysical Analysis: Rigid vs. Flexible Linkers
While direct structural data for a PROTAC containing this compound is not yet publicly available, we can draw valuable insights from structurally related PROTACs with rigid and cyclic linkers and compare them to their flexible counterparts.
| Feature | PROTACs with Flexible Linkers (e.g., MZ1 - BRD4 degrader) | PROTACs with Rigid/Cyclic Linkers (e.g., Macrocyclic PROTACs) |
| Ternary Complex Structure | The flexible linker allows for multiple binding modes and can result in a less defined protein-protein interface in the ternary complex. The linker itself may not make significant direct contacts with the proteins. | Rigid linkers can enforce a specific, well-defined conformation of the ternary complex. The linker may form new, stabilizing interactions with the target protein or E3 ligase.[10][11] |
| Cooperativity (α) | Cooperativity can be variable and is highly dependent on the specific target and linker length. Some flexible linkers can lead to negative cooperativity due to entropic penalties.[1] | Rigidification of the linker, as seen in macrocyclic PROTACs, has been shown to enhance the cooperativity of ternary complex formation, leading to increased stability.[10][11] |
| Degradation Potency (DC50) | Potency is often optimized by systematically varying the length of the flexible linker to find the "sweet spot" for ternary complex formation.[12] | PROTACs with optimized rigid linkers can exhibit superior potency due to the pre-organization of the molecule into a bioactive conformation.[1] |
| Selectivity | The inherent flexibility can sometimes lead to reduced selectivity, as the PROTAC may be able to accommodate off-target proteins. | The constrained nature of rigid linkers can enhance selectivity by disfavoring the formation of ternary complexes with structurally similar off-target proteins.[10][11] |
Case Study: Macrocyclic PROTACs for BRD4 Degradation
A compelling example of the benefits of linker rigidity comes from the development of macrocyclic PROTACs targeting the BRD4 protein.[10][11] By cyclizing the linker of the well-characterized BRD4 degrader MZ1, researchers were able to create a more rigid and pre-organized molecule. A co-crystal structure of this macrocyclic PROTAC in a ternary complex with the E3 ligase VHL and the second bromodomain of BRD4 validated the rational design and revealed new, stabilizing interactions formed by the cyclized linker.[10][11] Biophysical studies demonstrated that this macrocyclization enhanced the discrimination between the second and first bromodomains of BET proteins, showcasing improved selectivity.[10]
Experimental Workflows for Structural and Biophysical Characterization
To rigorously evaluate the performance of PROTACs and understand the structural basis of their activity, a suite of biophysical and structural biology techniques is essential.
Ternary Complex Formation and Stability Analysis
Techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful methods to quantify the binding affinities and thermodynamics of binary (PROTAC-protein) and ternary complex formation.[13]
Experimental Workflow for SPR:
Caption: A streamlined workflow for analyzing ternary complex formation using SPR.
Step-by-Step Protocol for SPR Analysis:
-
Immobilization: Covalently immobilize the purified E3 ubiquitin ligase (e.g., VHL complex) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC for the E3 ligase.
-
In a separate experiment, inject a series of concentrations of the target protein over an appropriate sensor surface to determine the binding affinity of the PROTAC for the target protein (this can also be done by immobilizing the target protein).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.
-
-
Data Analysis: Fit the binding data to appropriate models to determine the kinetic and affinity constants for both binary and ternary interactions. Calculate the cooperativity factor (α) by comparing the affinity of the PROTAC for one protein in the absence and presence of the other.
High-Resolution Structural Analysis
Techniques: X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level details of the PROTAC-induced ternary complex, revealing the precise interactions that stabilize the complex.[][15][16]
Experimental Workflow for X-ray Crystallography:
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Structure‐Based Design of a Macrocyclic PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
A Comparative Guide to Cis- and Trans-Isomers of Ethyl 2-(3-hydroxycyclobutyl)acetate in PROTACs for Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal efficacy and drug-like properties.[1] The linker component, which connects the target-binding warhead to the E3 ligase-recruiting moiety, plays a critical role in the formation and stability of the productive ternary complex.[1][2][] This guide provides a comparative analysis of the cis- and trans- isomers of Ethyl 2-(3-hydroxycyclobutyl)acetate, a common linker component, and their potential impact on PROTAC performance. While direct comparative studies on this specific fragment are not extensively published, we can infer the expected differences based on well-established principles of medicinal chemistry and PROTAC design.
The Critical Role of Linker Stereochemistry in PROTAC Function
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[4][5][6] The linker is not merely a spacer but an active modulator of the ternary complex's geometry and stability.[7][] Its length, rigidity, and stereochemistry dictate the relative orientation of the bound proteins, which is crucial for efficient ubiquitin transfer.[][9]
The cyclobutane ring, with its puckered three-dimensional structure, is an attractive linker component as it can reduce the conformational flexibility of the linker compared to a simple alkyl chain.[10] This conformational constraint can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding to form the ternary complex.[10][11] The cis- and trans- stereoisomers of a 1,3-disubstituted cyclobutane, such as this compound, will enforce distinct spatial arrangements of the warhead and E3 ligase ligand, profoundly impacting the PROTAC's biological activity.
Comparative Analysis of Cis- and Trans-Isomers
| Feature | Cis-Isomer of this compound | Trans-Isomer of this compound | Rationale and Implications for PROTAC Design |
| Conformational Rigidity | Generally more rigid due to the axial/equatorial or diequatorial arrangement of substituents on the same face of the ring. | More flexible, with substituents on opposite faces allowing for greater conformational freedom. | The increased rigidity of the cis-isomer may lead to a more pre-organized conformation, potentially enhancing binding affinity and the stability of the ternary complex.[11] However, this rigidity could also introduce unfavorable steric clashes. |
| Exit Vector Geometry | The substituents are directed in a "V" shape, leading to a more acute angle between the warhead and the E3 ligase ligand. | The substituents are oriented in a more linear fashion, resulting in a greater distance and a more extended conformation between the two ends of the PROTAC. | The optimal geometry is target- and E3 ligase-dependent. A more compact cis-isomer might be ideal for proteins with proximal binding sites, while the extended conformation of the trans-isomer may be necessary to span larger distances. |
| Physicochemical Properties | May exhibit different polarity and solubility profiles compared to the trans-isomer due to intramolecular interactions. Recent studies on other cis-1,2-disubstituted cyclobutanes have shown significantly lower lipophilicity compared to their trans-counterparts.[12][13] | Generally possesses different dipole moments and crystal packing energies, which can affect solubility and permeability.[14] | Lower lipophilicity of the cis-isomer could be advantageous for improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the PROTAC, as high lipophilicity is a common challenge in PROTAC development. |
| Synthetic Accessibility | Stereoselective synthesis can be challenging and may require specific catalysts or starting materials to achieve high isomeric purity. | Often the thermodynamically more stable isomer, which can sometimes simplify its synthesis and purification.[15] | The choice of isomer may be influenced by the synthetic feasibility and the cost of goods for large-scale production. |
Experimental Workflows for Comparative Evaluation
To empirically determine the optimal isomer for a given PROTAC, a systematic evaluation is necessary. The following experimental workflow outlines the key assays for a head-to-head comparison.
Caption: Workflow for the comparative evaluation of cis- and trans-linker isomers in PROTACs.
Detailed Experimental Protocols
-
Objective: To synthesize and confirm the stereochemical purity of the cis- and trans- PROTAC isomers.
-
Protocol:
-
Synthesize the cis- and trans- isomers of this compound separately, employing stereoselective methods.
-
Couple each isomer to the warhead and E3 ligase ligand to generate the final PROTACs.
-
Purify each PROTAC isomer using flash chromatography or HPLC.
-
Confirm the structure and stereochemistry of the final compounds using 1H NMR, 13C NMR, and mass spectrometry. The distinct coupling constants and spatial correlations observed in 2D NMR (e.g., NOESY) can be used to assign the cis and trans configurations.
-
-
Objective: To quantify the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[2][]
-
Protocol (TR-FRET Example):
-
Label the target protein and E3 ligase with a suitable FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2), respectively.
-
In a microplate, add a constant concentration of the labeled proteins.
-
Add serial dilutions of the cis- or trans- PROTAC isomer.
-
Incubate to allow complex formation.
-
Measure the TR-FRET signal. A bell-shaped curve is typically observed, and the peak height and position can be used to compare the efficiency of ternary complex formation.[16]
-
-
Objective: To measure the ability of the PROTAC-induced ternary complex to facilitate target protein ubiquitination.[17]
-
Protocol:
-
Combine the target protein, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the E3 ligase complex in a reaction buffer.
-
Add the cis- or trans- PROTAC isomer at various concentrations.
-
Incubate the reaction at 37°C.
-
Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-ubiquitin or anti-target protein antibody.
-
-
Objective: To measure the degradation of the target protein in a cellular context.[5][17]
-
Protocol (Western Blot):
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the cis- or trans- PROTAC isomer for a defined period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH).
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the bands.
-
Quantify the band intensities to determine the extent of protein degradation (DC50 value).
-
Expected Outcomes and Interpretation
The experimental data will likely reveal significant differences between the cis- and trans- isomers. For instance, one isomer may exhibit superior ternary complex formation and more potent cellular degradation, while the other might be less active or even inactive. A "hook effect," where degradation is less efficient at higher PROTAC concentrations, may also be more pronounced for one isomer.
It is also possible that the two isomers exhibit different selectivity profiles. The distinct geometries they enforce could lead to the recruitment of different off-target proteins, which can be assessed through proteomic studies.
Logical Framework for Isomer Selection
Caption: Decision-making flowchart for selecting the optimal linker isomer.
Conclusion
The stereochemistry of linker components like this compound is a critical design parameter in the development of effective and selective PROTACs. While the trans-isomer might offer greater synthetic accessibility, the conformationally more constrained cis-isomer could provide a more favorable pre-organized geometry for ternary complex formation. A thorough, parallel evaluation of both isomers using the described biophysical, biochemical, and cellular assays is essential for identifying the optimal candidate for further preclinical development. This data-driven approach will enable researchers to rationally design next-generation protein degraders with improved therapeutic potential.
References
- Time in Hamilton County, US. Google.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. [Link]
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC. NIH. [Link]
- Ternary Complex Form
- Protein Degradation Assay – PROTAC Screening. Reaction Biology. [Link]
- Ternary complex form
- Cellular Assays for characterization of PROTAC activity and degradation.
- Cyclobutanes in Small‐Molecule Drug Candid
- Current strategies for the design of PROTAC linkers: a critical review - PMC. NIH. [Link]
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras | Journal of Medicinal Chemistry.
- Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org. [Link]
- PROTAC Molecules Activity and Efficacy Evalu
- From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. CD ComputaBio. [Link]
- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC. NIH. [Link]
- Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC.[Link]
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]
- Characteristic roadmap of linker governs the r
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.
- Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC. NIH. [Link]
- PROTAC-induced Protein Structural Dynamics in Targeted Protein Degrad
- Separation and purification of cis and trans isomers.
- A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews. [Link]
- Physicochemical, pharmacokinetic, and medicinal chemistry properties of the final compounds (by SwissAdme) 3a-3i.
- Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
- Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU's ScholarWorks. [Link]
- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [Link]
- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes | Organic Chemistry. ChemRxiv | Cambridge Open Engage. [Link]
- Draw the cis and trans isomers for the following: b. 1-ethyl-3-methylcyclobutane. Pearson. [Link]
- Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 4. tandfonline.com [tandfonline.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Protein Degradation and PROTACs [promega.jp]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 16. Ternary complex formation - Profacgen [profacgen.com]
- 17. lifesensors.com [lifesensors.com]
A Comparative Guide to the In Vitro and In Vivo Stability of PROTACs with Cyclobutane Linkers
Introduction: The Linker is Not Just a Spacer
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the body's own cellular machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers them together.[1][4] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.[4][5]
Historically, linkers were dominated by flexible alkyl and polyethylene glycol (PEG) chains.[5] However, the field is rapidly evolving, with a growing appreciation for the role of linker rigidity in optimizing drug metabolism and pharmacokinetic (DMPK) profiles.[5][6] This guide provides a comparative analysis of PROTACs featuring cyclobutane-based linkers, a class of rigid linkers, against their more flexible counterparts. We will explore the theoretical advantages of this structural choice and provide supporting experimental frameworks for their evaluation.
Part 1: The Rigidity Hypothesis - Why Cyclobutane?
The choice to incorporate a rigid scaffold like cyclobutane into a PROTAC linker is a deliberate strategy to address common liabilities associated with flexible linkers.[7]
-
Conformational Constraint: Flexible linkers allow the two ends of the PROTAC to adopt a vast number of conformations. This high degree of freedom can lead to an entropic penalty upon binding to form the key ternary complex (POI-PROTAC-E3 Ligase), potentially reducing its stability.[7] A rigid linker, such as one containing a cyclobutane ring, pre-organizes the molecule, reducing the conformational chaos and potentially promoting a more stable and productive ternary complex.[8]
-
Metabolic Stability: Long, flexible chains can present multiple "soft spots" for metabolic enzymes, particularly cytochrome P450s (CYPs), making them susceptible to degradation.[6][7] The compact and rigid nature of a cyclobutane ring can shield the PROTAC from metabolic attack, as it may not fit as readily into the active sites of metabolic enzymes.[] This can lead to a longer half-life and improved exposure in vivo.
-
Improved Physicochemical Properties: Strategic linker modifications can significantly enhance a PROTAC's DMPK profile.[7] Incorporating motifs like cycloalkanes (e.g., cyclobutane, piperazine, piperidine) can improve properties like aqueous solubility and metabolic stability.[1][]
The diagram below illustrates the conceptual difference between a flexible and a rigid linker in orienting the binding ligands.
Caption: Flexible vs. Rigid Linker Conformations.
Part 2: In Vitro Stability Assessment - The First Line of Defense
To test the rigidity hypothesis, a series of standardized in vitro assays are essential. These experiments provide the first indication of a compound's metabolic liabilities before advancing to more complex and resource-intensive in vivo studies.[2][][]
The workflow below outlines the key in vitro stability assays.
Caption: In Vitro Stability Testing Workflow.
A. Liver Microsomal Stability Assay
This assay is a cornerstone for evaluating a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[13]
Objective: To determine the rate at which the PROTAC is metabolized by liver enzymes.
Experimental Protocol:
-
Preparation: Thaw human or mouse liver microsomes and dilute them to a final protein concentration of 0.5 mg/mL in a suitable phosphate buffer (pH 7.4).[13][14]
-
Cofactor Addition: Prepare and add an NADPH-regenerating system. This is crucial as CYP enzymes require NADPH as a cofactor to function.[14][15] A control reaction without NADPH should be included to detect any non-NADPH-dependent degradation.[13]
-
Incubation: Pre-warm the microsome/NADPH mixture to 37°C. Initiate the reaction by adding the PROTAC (e.g., at a final concentration of 1 µM).[13]
-
Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[13][15]
-
Reaction Quenching: Stop the reaction at each time point by adding an ice-cold organic solvent, such as acetonitrile, which contains an internal standard for analytical normalization.[14][15] This step precipitates the proteins and halts all enzymatic activity.
-
Analysis: Centrifuge the samples to pellet the precipitated protein.[15] Analyze the supernatant using LC-MS/MS to quantify the amount of the parent PROTAC remaining.
-
Data Calculation: Determine the half-life (t½) by plotting the natural logarithm of the percentage of PROTAC remaining against time.
Comparative Data (Illustrative):
| Compound ID | Linker Type | Microsomal Half-life (t½, min) | % Remaining at 60 min |
| PROTAC-Flex | PEG-based | 15 | < 5% |
| PROTAC-Rigid | Cyclobutane | > 60 | 85% |
| Verapamil (Control) | N/A | 22 | 18% |
B. Plasma Stability Assay
This assay assesses the compound's stability against hydrolytic enzymes present in blood plasma, such as esterases and amidases.[16] Compounds that degrade rapidly in plasma often exhibit poor in vivo efficacy.
Objective: To measure the rate of PROTAC degradation in plasma.
Experimental Protocol:
-
Preparation: Thaw pooled human plasma from multiple donors and pre-warm to 37°C.[17]
-
Incubation: Initiate the reaction by adding the PROTAC (e.g., at a final concentration of 1 µM) to the plasma.[17]
-
Time Points: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).[18]
-
Reaction Quenching: Terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile or methanol) with an internal standard.
-
Analysis: Centrifuge the samples to remove precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the parent PROTAC.
-
Data Calculation: Calculate the half-life (t½) and the percentage of compound remaining over time, relative to the 0-minute sample.[17]
Comparative Data (Illustrative):
| Compound ID | Linker Type | Plasma Half-life (t½, min) | % Remaining at 120 min |
| PROTAC-Flex | PEG-based | > 120 | 95% |
| PROTAC-Rigid | Cyclobutane | > 120 | 98% |
| Propantheline (Control) | N/A | 45 | 15% |
Part 3: In Vivo Pharmacokinetics - The Whole-System Reality
Positive in vitro data is a prerequisite, but the definitive test of stability and drug-like properties comes from in vivo pharmacokinetic (PK) studies.[] These experiments measure how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism, providing critical data on total exposure and half-life.
The diagram below outlines a typical workflow for an in vivo PK study.
Caption: In Vivo Pharmacokinetic Study Workflow.
Experimental Protocol (Mouse Model):
-
Animal Model: Use a standard mouse strain (e.g., BALB/c or C57BL/6), typically with 3-5 animals per group.[3]
-
Dosing:
-
Intravenous (IV) Group: Administer the PROTAC via tail vein injection (e.g., 1-2 mg/kg). This route provides a direct measure of distribution and clearance (CL).
-
Oral (PO) Group: Administer the PROTAC by oral gavage (e.g., 10 mg/kg). This route is used to assess oral absorption and bioavailability (F%).[19]
-
-
Blood Sampling: Collect blood samples (e.g., via saphenous or submandibular vein) at a series of time points post-dosing (e.g., 15 min, 30 min, 1, 2, 4, 8, and 24 hours).[3]
-
Plasma Preparation: Process the blood samples by centrifugation to isolate the plasma.
-
Sample Analysis: Extract the PROTAC from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time. Use specialized software to calculate key PK parameters.
Comparative Data (Illustrative):
| Parameter | PROTAC-Flex (10 mg/kg PO) | PROTAC-Rigid (10 mg/kg PO) | Definition |
| Cmax (ng/mL) | 450 | 1100 | Maximum observed plasma concentration. |
| AUC (ng*h/mL) | 1800 | 7500 | Area Under the Curve; total drug exposure. |
| t½ (h) | 1.5 | 6.8 | Half-life; time for concentration to reduce by 50%. |
| CL (mL/min/kg) | 92 | 22 | Clearance; volume of plasma cleared of drug per unit time. |
| F (%) | 8% | 45% | Oral Bioavailability; fraction of dose reaching systemic circulation. |
Synthesis and Conclusion: Rigidity as a Path to Stability
The illustrative data presented paints a clear picture. The PROTAC featuring the flexible PEG-based linker shows poor metabolic stability in liver microsomes. This in vitro liability translates directly to poor in vivo performance, characterized by rapid clearance, a short half-life, and consequently, low total exposure and poor oral bioavailability.
In stark contrast, the PROTAC-Rigid, incorporating the cyclobutane linker, demonstrates high stability in the microsomal assay. This enhanced intrinsic stability leads to superior in vivo pharmacokinetics: clearance is significantly reduced, half-life is extended, and total drug exposure (AUC) is dramatically increased. Most importantly, this improved metabolic profile results in a substantial increase in oral bioavailability, a critical parameter for the development of patient-friendly therapeutics.
References
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
- AxisPharm. Microsomal Stability Assay Protocol. [Link]
- National Institutes of Health (NIH). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. [Link]
- protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]
- RSC Publishing. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. [Link]
- National Institutes of Health (NIH). Current strategies for the design of PROTAC linkers: a critical review. [Link]
- Semantic Scholar.
- Evotec. Plasma Stability | Cyprotex ADME-Tox Solutions. [Link]
- Creative Bioarray. Plasma Stability Assay. [Link]
- Domainex. Plasma Stability Assay. [Link]
- Science Alert. Optimization of Rat Liver Microsomal Stability Assay Using HPLC. [Link]
- Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]
- BioDuro. ADME Plasma Stability Assay. [Link]
- Taylor & Francis Online. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]
- National Institutes of Health (NIH).
- RSC Publishing. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. [Link]
- National Institutes of Health (NIH). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. [Link]
- ResearchGate. Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance. [Link]
- ResearchGate. Toxicity and pharmacokinetic assay of PROTAC in mice. The effects on.... [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chempep.com [chempep.com]
- 8. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Plasma Stability Assay | Domainex [domainex.co.uk]
- 17. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclobutane Constraint: A Comparative Guide to the Conformational Effects of Ethyl 2-(3-hydroxycyclobutyl)acetate in PROTAC Structure
In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker.[1] While often considered a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its conformational dynamics, the stability of the crucial ternary complex, and ultimately, its degradation efficiency.[2][3] This guide provides an in-depth comparative analysis of the conformational effects of incorporating Ethyl 2-(3-hydroxycyclobutyl)acetate as a constrained linker in PROTACs, benchmarked against traditional flexible and rigid linker strategies.
The central hypothesis of this guide is that the conformational restriction imposed by the cyclobutane ring of this compound can pre-organize the PROTAC molecule into a bioactive conformation, thereby reducing the entropic penalty of forming the ternary complex and enhancing degradation potency. We will explore this through a detailed examination of experimental and computational methodologies designed to probe the intricate relationship between linker structure and PROTAC function.
The PROTAC Mechanism: A Symphony of Induced Proximity
A PROTAC's mechanism of action is a finely orchestrated process initiated by the formation of a ternary complex, which brings a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity.[4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The linker is the maestro of this symphony, dictating the spatial arrangement of the POI and E3 ligase, which in turn governs the efficiency of ubiquitination.[]
Caption: The PROTAC-mediated protein degradation pathway.
The Linker's Dilemma: Flexibility vs. Rigidity
The choice of linker in PROTAC design is a critical decision, with a spectrum ranging from highly flexible chains to rigid, constrained structures.
-
Flexible Linkers (e.g., PEG, Alkyl Chains): These linkers offer a high degree of conformational freedom, allowing the PROTAC to adopt numerous conformations. While this can facilitate the initial formation of the ternary complex by accommodating various protein-protein orientations, it can also lead to a significant entropic penalty upon binding and may not result in a productive conformation for ubiquitination.[6]
-
Rigid Linkers (e.g., Aromatic Rings, Alkynes): Rigid linkers restrict the conformational space of the PROTAC, which can pre-organize the molecule into a bioactive conformation. This can lead to a more stable and productive ternary complex, but a poorly designed rigid linker may introduce steric hindrance and prevent complex formation altogether.[2]
The incorporation of a cyclobutane moiety, as in this compound, represents a compelling strategy to introduce a degree of conformational constraint without the planarity and potential metabolic liabilities of aromatic rings.[7]
Comparative Analysis: A Proposed Experimental Workflow
To objectively assess the conformational effects of the this compound linker, we propose a comparative study of three hypothetical PROTACs targeting a model protein, Bromodomain-containing protein 4 (BRD4), and recruiting the von Hippel-Lindau (VHL) E3 ligase.
-
PROTAC-Flex: Utilizes a flexible polyethylene glycol (PEG) linker.
-
PROTAC-Cyclo: Incorporates the this compound linker.
-
PROTAC-Rigid: Features a rigid phenyl-based linker.
Caption: Proposed experimental workflow for comparative analysis.
Part 1: Synthesis of PROTACs
The synthesis of each PROTAC would involve standard peptide coupling or click chemistry reactions to connect the BRD4 ligand (e.g., JQ1), the VHL ligand (e.g., a hydroxyproline derivative), and the respective linkers.[8] this compound is commercially available and can be readily incorporated into synthetic schemes.[9][10]
Part 2: Conformational Analysis in Solution by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.[11][12]
Experimental Protocol:
-
Sample Preparation: Dissolve each PROTAC in a suitable solvent (e.g., DMSO-d6) to a concentration of ~1-5 mM.
-
Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, HMBC, and ROESY/NOESY experiments.
-
Data Analysis:
-
Chemical Shift Perturbations (CSPs): Analyze changes in chemical shifts to identify regions of the molecule involved in intramolecular interactions.
-
Nuclear Overhauser Effect (NOE) Restraints: Use NOE data to determine through-space proximities between protons, providing crucial distance information for structural calculations.[13]
-
Conformational Ensembles: Generate conformational ensembles for each PROTAC using software like CYANA or XPLOR-NIH, incorporating the experimental restraints.
-
Expected Outcomes:
| PROTAC Variant | Expected Conformational Ensemble | Rationale |
| PROTAC-Flex | Broad ensemble of extended and folded conformations | High degree of rotational freedom in the PEG linker. |
| PROTAC-Cyclo | More restricted ensemble with a defined bend | The puckered cyclobutane ring limits conformational flexibility.[14] |
| PROTAC-Rigid | Highly restricted, planar-like conformation | The aromatic linker severely limits rotational freedom. |
Part 3: Structural Elucidation of the Ternary Complex by X-ray Crystallography
Determining the high-resolution structure of the ternary complex is the gold standard for understanding PROTAC-mediated interactions.[15][16]
Experimental Protocol:
-
Protein Expression and Purification: Express and purify recombinant BRD4 (bromodomain) and the VHL-ElonginB-ElonginC (VCB) complex.
-
Ternary Complex Formation: Incubate the purified proteins with a slight molar excess of the PROTAC.
-
Crystallization: Screen a wide range of crystallization conditions to obtain diffraction-quality crystals of the ternary complex.
-
Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source and solve the structure using molecular replacement.
Expected Outcomes:
| PROTAC Variant | Expected Ternary Complex Structure | Rationale |
| PROTAC-Flex | Multiple crystal forms or poorly resolved linker density | The flexibility of the linker may lead to conformational heterogeneity in the crystal lattice. |
| PROTAC-Cyclo | Well-defined structure with clear electron density for the linker | The constrained linker is expected to adopt a more ordered conformation within the complex. |
| PROTAC-Rigid | Potentially difficult to crystallize due to steric constraints | The rigid linker may not allow for the necessary induced-fit interactions for optimal crystal packing. |
Part 4: Computational Analysis using Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the PROTAC and its interactions with the target proteins, complementing the static picture from X-ray crystallography.[1][17]
Experimental Protocol:
-
System Setup: Build the ternary complex models for each PROTAC based on available crystal structures or docking predictions.
-
Simulation: Run all-atom MD simulations in an explicit solvent environment for an extended period (e.g., >100 ns) to sample a wide range of conformations.[18]
-
Analysis: Analyze the trajectories to determine the conformational flexibility of the linker, the stability of the ternary complex, and key protein-protein and protein-linker interactions.
Expected Outcomes:
| PROTAC Variant | Expected MD Simulation Results | Rationale |
| PROTAC-Flex | High root-mean-square fluctuation (RMSF) for the linker atoms | The flexible linker will explore a large conformational space. |
| PROTAC-Cyclo | Lower RMSF for the linker, with specific dihedral angle preferences | The cyclobutane ring will restrict the linker's motion. |
| PROTAC-Rigid | Very low RMSF for the linker, indicating minimal flexibility | The rigid linker will maintain a relatively fixed conformation. |
Part 5: Assessing the Functional Consequences
The conformational properties of the PROTACs will directly impact their biological activity.
Comparative Performance Metrics:
| Parameter | PROTAC-Flex | PROTAC-Cyclo | PROTAC-Rigid | Experimental Protocol |
| Cell Permeability | Moderate to Low | Potentially Improved | Variable | PAMPA assay or cell-based uptake studies.[19][20] |
| DC50 (Degradation Potency) | Moderate | Potentially Lowest | Potentially High (if optimal) | Western blot or targeted proteomics to quantify BRD4 levels after PROTAC treatment.[2] |
| Dmax (Maximum Degradation) | High | Potentially Highest | Variable | Western blot or targeted proteomics.[2] |
| Ternary Complex Stability (in vitro) | Lower | Higher | Highest (if formed) | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[21] |
The rationale behind these expected outcomes is that the pre-organized conformation of PROTAC-Cyclo may lead to a more stable ternary complex, resulting in more efficient ubiquitination and degradation, as reflected by a lower DC50 and higher Dmax. Its improved three-dimensional character may also enhance cell permeability compared to the more "floppy" PROTAC-Flex .[12][22] PROTAC-Rigid has the potential for the highest potency if the rigid conformation is optimal for ternary complex formation, but it is also the most likely to fail if the imposed geometry is unfavorable.
Conclusion
The strategic incorporation of constrained linkers, such as those derived from this compound, offers a promising avenue for optimizing PROTAC performance. The cyclobutane moiety provides a unique balance of conformational restriction and three-dimensionality that can lead to improved ternary complex stability and enhanced degradation efficiency. The comprehensive experimental and computational workflow outlined in this guide provides a robust framework for objectively assessing the conformational effects of novel linkers and for guiding the rational design of the next generation of potent and selective protein degraders.
References
- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Pro-Tech. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Link]
- CD ComputaBio. (n.d.). PROTAC Molecular Dynamics Service. [Link]
- Ciulli, A., et al. (2023). Crystallization of VHL-based PROTAC-induced ternary complexes. Methods in Enzymology, 681, 241-263. [Link]
- Ishida, T., et al. (2024).
- Testa, A., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 63(16), 8893–8906.
- Wu, Y., et al. (2023).
- ResearchGate. (2023). Crystallization of VHL-based PROTAC-induced ternary complexes. [Link]
- Wu, Y., et al. (2023).
- Li, D., et al. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Frontiers in Chemistry, 9, 672963. [Link]
- Hao, G.-F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
- Roy, M. J., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology, 2379, 79-113. [Link]
- MedChemExpress Japan. (n.d.). Ethyl 2-(3-hydroxycyclobutyl)
- Su, H., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
- Su, H., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
- Wu, Y., et al. (2023). PROTAC-induced protein structural dynamics in targeted protein degradation.
- Kortsinoglou, M., et al. (2021). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. [Link]
- Alemán, C., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]
- Sun, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 25(10), 2347. [Link]
- ResearchGate. (2025). Impact of linker length on the activity of PROTACs. [Link]
- Khan, S. N., et al. (2015). An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution. FEBS Letters, 589(19 Pt B), 2730–2735. [Link]
- Wang, L., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 4(12), 923–932. [Link]
- Su, H., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. Journal of Medicinal Chemistry, 63(24), 15860–15871. [Link]
- Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]
- Su, H., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. Journal of Medicinal Chemistry, 63(24), 15860–15871. [Link]
- PubChem. (n.d.). Ethyl 2-(3-hydroxycyclopent-2-en-1-yl)
- Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]
- Ciulli, A., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 63(4), 441–453. [Link]
- Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. [Link]
- Lan, H., et al. (2022). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. ChemRxiv. [Link]
- The Good Scents Company. (n.d.).
Sources
- 1. PROTAC-induced protein structural dynamics in targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PROTAC Molecular Dynamics Service - CD ComputaBio [computabio.com]
- 18. elifesciences.org [elifesciences.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 22. chemrxiv.org [chemrxiv.org]
Validating the purity of synthesized Ethyl 2-(3-hydroxycyclobutyl)acetate by elemental analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor. The biological activity, safety, and reproducibility of experimental data are all directly contingent on the purity of the chemical entity under investigation. This guide provides an in-depth comparison of elemental analysis and other key analytical techniques for validating the purity of Ethyl 2-(3-hydroxycyclobutyl)acetate, a valuable building block in medicinal chemistry.
This compound (Molecular Formula: C₈H₁₄O₃, Molecular Weight: 158.20 g/mol ) presents a unique analytical challenge due to its combination of a polar hydroxyl group, an ester functional group, and a strained cyclobutane ring. This guide will navigate the nuances of selecting the most appropriate analytical methods, interpreting the resulting data, and integrating these techniques into a robust, self-validating workflow.
The Foundational Pillar: Elemental Analysis
Elemental analysis is a destructive technique that provides the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[1] It serves as a fundamental check of a compound's empirical formula. The principle is based on the complete combustion of the sample, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, N₂, SO₂).[2]
The decision to rely on elemental analysis as a primary purity check is rooted in its ability to provide a direct measure of the elemental composition, which should align precisely with the theoretical values calculated from the molecular formula. For novel compounds, this is a critical step in confirming the proposed structure.
Theoretical Elemental Composition of this compound (C₈H₁₄O₃)
To validate the purity of this compound, the first step is to calculate its theoretical elemental composition. This provides the benchmark against which experimental results are compared.
-
Carbon (C): (8 * 12.011) / 158.197 * 100% = 60.74%
-
Hydrogen (H): (14 * 1.008) / 158.197 * 100% = 8.92%
-
Oxygen (O): (3 * 15.999) / 158.197 * 100% = 30.34%
A high-purity sample should yield experimental values that are in close agreement with these theoretical percentages.
Experimental Protocol: CHN(O) Elemental Analysis
The following protocol outlines the steps for determining the elemental composition of this compound using a modern CHNS/O analyzer.
-
Instrument Calibration:
-
Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the measurements.
-
-
Sample Preparation:
-
Accurately weigh approximately 2-3 mg of the dried and homogenized sample into a tin capsule using a microbalance. The small sample size necessitates high precision in weighing.[3]
-
For oxygen analysis, a separate pyrolysis-based method is typically employed, requiring the sample to be weighed into a silver capsule.[3]
-
-
Combustion and Analysis:
-
The encapsulated sample is introduced into a high-temperature combustion furnace (around 1000°C) in the presence of excess oxygen.[4]
-
The resulting gases (CO₂, H₂O, and N₂) are passed through a reduction tube to convert nitrogen oxides to N₂ and are then separated by gas chromatography.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.[5]
-
-
Data Interpretation:
-
The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.
-
The oxygen percentage is determined separately through pyrolysis.
-
Compare the experimental percentages to the theoretical values. A deviation of ±0.4% is generally considered acceptable in academic and industrial settings.[6]
-
Caption: Workflow for Elemental Analysis.
Hypothetical Elemental Analysis Data
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon | 60.74 | 60.55 | -0.19 |
| Hydrogen | 8.92 | 8.85 | -0.07 |
| Oxygen | 30.34 | 30.60 | +0.26 |
This hypothetical data, with all deviations within the ±0.4% range, would strongly support the claim of high purity for the synthesized this compound.
Orthogonal and Complementary Purity Validation Techniques
While elemental analysis is a powerful tool, it is not without its limitations. It does not provide information about the presence of isomers or impurities with similar elemental compositions. Therefore, a comprehensive purity validation strategy must incorporate orthogonal methods that assess purity based on different chemical and physical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for the structural elucidation of organic compounds and can also be used for purity assessment.[7] Quantitative NMR (qNMR) can provide a highly accurate measure of purity without the need for a reference standard of the analyte itself.[8][9]
Experimental Protocol: ¹H qNMR for Purity Assessment
-
Sample Preparation:
-
Accurately weigh the sample (e.g., 10 mg) and a certified internal standard (e.g., 5 mg of maleic anhydride) into a vial. The internal standard should have a simple spectrum with at least one peak that does not overlap with any analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure complete relaxation of all protons.
-
-
Data Processing and Purity Calculation:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[10][11] It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[12] For a polar molecule like this compound, reversed-phase HPLC is a suitable choice.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Method Development:
-
Select a suitable column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like formic acid to improve peak shape).
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength where the analyte absorbs (e.g., ~210 nm for the ester carbonyl group).
-
-
Data Interpretation:
-
The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is often required for compounds used in biological testing.[13]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can be used to detect and identify impurities.[14][15] When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a highly sensitive and specific tool for purity analysis.[16]
Experimental Protocol: LC-MS for Impurity Profiling
-
LC Separation:
-
Utilize the HPLC method described above to separate the main compound from any impurities.
-
-
MS Detection:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Use an ionization technique suitable for small molecules, such as electrospray ionization (ESI).
-
Acquire mass spectra across the entire chromatographic run.
-
-
Data Analysis:
-
Confirm the molecular weight of the main peak by identifying the [M+H]⁺ or [M+Na]⁺ ion. For this compound, these would be at m/z 159.10 and 181.08, respectively.
-
Analyze the mass spectra of any minor peaks to identify potential impurities, such as starting materials or by-products.
-
Comparative Analysis of Techniques
| Feature | Elemental Analysis | NMR Spectroscopy | HPLC | Mass Spectrometry |
| Principle | Combustion and gas analysis | Nuclear spin in a magnetic field | Differential partitioning | Mass-to-charge ratio of ions |
| Information Provided | Elemental composition | Structural information, quantitative purity | Purity (area %), number of components | Molecular weight, structural fragments |
| Sensitivity | Low (mg scale) | Moderate | High (µg to ng) | Very High (ng to pg) |
| Specificity | Low (no isomer differentiation) | High (isomer differentiation) | High (separates components) | Very High (confirms molecular weight) |
| Sample Requirement | Destructive, 2-3 mg | Non-destructive, 5-10 mg | Destructive, small amount | Destructive, very small amount |
| Key Advantage | Confirms empirical formula | Absolute quantitation, structural info | Robust, widely used for purity | High sensitivity for impurity ID |
| Key Limitation | Doesn't detect isomeric impurities | Can be less sensitive to minor impurities | Requires a chromophore for UV detection | Ionization efficiency can vary |
An Integrated Approach to Purity Validation
A truly self-validating system for purity assessment relies on the synergistic use of these orthogonal techniques. No single method can provide a complete picture. The following workflow illustrates how these techniques can be integrated for a comprehensive validation of synthesized this compound.
Caption: Integrated workflow for purity validation.
This integrated approach ensures that the synthesized compound not only has the correct structure (confirmed by NMR and MS) but is also free from significant impurities (confirmed by HPLC, qNMR, and elemental analysis). The agreement between these orthogonal methods provides a high degree of confidence in the purity of the final product, which is essential for its use in research and drug development.
References
- Fiveable. (n.d.). Mass spectrometry (MS) - Organic Chemistry II.
- Pilau, E. J., et al. (2015). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Energy & Fuels, 29(11), 7385-7392.
- ResearchGate. (2015). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification | Request PDF.
- World Journal of Chemical Education. (n.d.). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures.
- ACS Publications. (2015). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification.
- ResearchGate. (2014). How to guarantee the purity of compounds in the laboratory and the determination of molecular masses?.
- University Chemistry. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid.
- Dynamic Science. (n.d.). Using spectroscopy to determine purity.
- Molar Mass Calculator. (n.d.). C8H14O3 (Butyric anhydride) molar mass.
- ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
- PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules.
- Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- CP Lab Safety. (n.d.). This compound, min 97%, 250 mg.
- Quora. (2017). Can a mass spectrometer determine the structure of an organic compound?.
- Wikipedia. (n.d.). Cyclobutane.
- PubChem. (n.d.). Ethyl 2-hydroxy-2-(3-methylcyclohexyl)acetate.
- PubChem. (n.d.). Ethyl 2-(3-hydroxycyclopent-2-en-1-yl)acetate.
- LibreTexts. (2022). Determining Empirical and Molecular Formulas.
- Organic Syntheses. (n.d.). Cyclobutane Derivatives from Thermal Cycloaddition Reactions.
- LibreTexts. (2022). 3.2: Determining Empirical and Molecular Formulas - Chemistry LibreTexts.
- University of Illinois. (n.d.). Elemental Composition Calculator.
- Brainly. (2023). What is an appropriate structure for a compound with the molecular formula C_8H_{14}O_3 that displays the.
- ACS Publications. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study.
- Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.
- ACS Publications. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
Sources
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dynamicscience.com.au [dynamicscience.com.au]
- 4. 1408075-22-8|this compound|BLD Pharm [bldpharm.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Cyclobutane - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Reverse-phase HPLC analysis and purification of small molecules [pubmed.ncbi.nlm.nih.gov]
- 9. Ethyl 2-hydroxy-2-(3-methylcyclohexyl)acetate | C11H20O3 | CID 65922722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 2-(3-hydroxycyclopent-2-en-1-yl)acetate | C9H14O3 | CID 151075623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Determining Empirical and Molecular Formulas [saylordotorg.github.io]
- 12. brainly.com [brainly.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fiveable.me [fiveable.me]
- 15. calpaclab.com [calpaclab.com]
- 16. researchgate.net [researchgate.net]
Efficacy comparison between PROTACs with and without the hydroxyl group on the cyclobutane linker
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has evolved into a nuanced art, balancing target engagement, E3 ligase recruitment, and the crucial orchestration of a productive ternary complex.[1][2] The linker, once considered a mere spacer, is now understood to be a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2][] This guide provides a comparative analysis of PROTACs featuring a cyclobutane linker, with a specific focus on the impact of incorporating a hydroxyl group. While direct head-to-head comparisons in published literature are scarce, this document synthesizes established principles of PROTAC design to illuminate the potential advantages and disadvantages of this functionalization.
The Central Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4][] The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the foundational step for subsequent ubiquitination and proteasomal degradation of the target protein.[2] The linker's characteristics—its length, rigidity, and polarity—are paramount in dictating the geometry and stability of this complex.[2][][][6]
A well-designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of protein degradation.[2] Conversely, a suboptimal linker can introduce steric hindrance, prevent a productive orientation of the two proteins, or lead to the formation of non-productive binary complexes, thereby diminishing the PROTAC's efficacy.[7]
The Cyclobutane Linker: A Move Towards Rigidity
The choice between flexible and rigid linkers is a key consideration in PROTAC design.[][8] While flexible linkers, such as polyethylene glycol (PEG) chains, are synthetically accessible and can allow for a broader range of conformations to achieve a productive ternary complex, they can also introduce a significant entropic penalty upon binding.[] Rigid linkers, such as those incorporating cyclic structures like cyclobutane, piperidine, or piperazine, can pre-organize the PROTAC into a conformation more favorable for ternary complex formation, thereby reducing the entropic cost of binding.[2][8] This can lead to improved potency and selectivity.[2][8]
The cyclobutane moiety, as a rigid linker component, offers a defined spatial arrangement of the two ligands, potentially leading to a more stable and productive ternary complex.[8]
The Hydroxyl Group: Introducing Polarity and its Implications
The introduction of a hydroxyl (-OH) group onto the cyclobutane linker fundamentally alters its physicochemical properties, primarily by increasing its polarity. This modification can have a cascade of effects on the PROTAC's overall performance, from its solubility and cell permeability to its interaction within the ternary complex.
Comparative Analysis: Hydroxylated vs. Non-Hydroxylated Cyclobutane Linkers
| Feature | PROTAC with Non-Hydroxylated Cyclobutane Linker | PROTAC with Hydroxylated Cyclobutane Linker | Rationale and Supporting Evidence |
| Solubility | Lower aqueous solubility | Higher aqueous solubility | The hydroxyl group is a polar functional group that can participate in hydrogen bonding with water, thereby increasing the overall aqueous solubility of the PROTAC molecule.[][9] |
| Cell Permeability | Potentially higher passive permeability | Potentially lower passive permeability | Increased polarity due to the hydroxyl group can reduce a molecule's ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane. However, this is not always a straightforward relationship, as intramolecular hydrogen bonding can sometimes shield polar groups and improve permeability.[10][11][12][13][14] |
| Ternary Complex Stability | Stability is primarily driven by the hydrophobic and shape-complementarity of the linker. | The hydroxyl group can form additional hydrogen bonds with amino acid residues on the surface of the POI or E3 ligase, potentially increasing the stability of the ternary complex.[] | The ability to form specific hydrogen bonds can provide an additional anchor point within the ternary complex, leading to a more stable and long-lived interaction, which is often correlated with more efficient degradation. |
| Off-Target Effects | The rigid, non-polar nature may lead to non-specific hydrophobic interactions. | The specific hydrogen-bonding capability of the hydroxyl group could potentially increase selectivity by favoring interactions with the intended target proteins over other cellular proteins. | A more specific interaction profile can reduce the likelihood of engaging off-target proteins, leading to a cleaner degradation profile and fewer side effects. |
| Metabolic Stability | Generally high due to the saturated hydrocarbon structure. | The hydroxyl group can be a site for metabolic modification (e.g., glucuronidation), potentially leading to faster clearance. | While the cyclobutane ring itself is robust, the hydroxyl group introduces a potential metabolic "soft spot." |
Experimental Workflows for Comparative Efficacy Evaluation
To empirically determine the efficacy of a PROTAC with a hydroxylated cyclobutane linker compared to its non-hydroxylated counterpart, a series of well-defined experiments are necessary.
Signaling Pathway of PROTAC-Mediated Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Validation Workflow
Caption: Experimental workflow for PROTAC validation.
Detailed Experimental Protocols
Western Blot for Target Protein Degradation
This protocol provides a step-by-step method to quantify the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compounds (hydroxylated and non-hydroxylated versions)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of each PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 (concentration at which 50% degradation is observed) for each PROTAC.
MTT Assay for Cell Viability
This protocol assesses the effect of PROTAC-induced protein degradation on cell viability.
Materials:
-
Cell culture reagents
-
PROTAC compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a range of concentrations of each PROTAC for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 (concentration at which 50% of cell growth is inhibited).
Conclusion
The strategic incorporation of a hydroxyl group onto a cyclobutane linker in a PROTAC represents a rational design choice aimed at modulating the molecule's physicochemical and pharmacological properties. While potentially decreasing passive cell permeability, the introduction of this polar moiety can enhance aqueous solubility and, more importantly, may lead to a more stable and selective ternary complex through the formation of additional hydrogen bonds. This can translate into improved degradation efficiency and a more favorable off-target profile.
The ultimate determination of the superior linker design—hydroxylated or non-hydroxylated—will depend on the specific target protein and E3 ligase pair, as the subtle topographies of their surfaces will dictate the favorability of these interactions. The experimental workflows detailed in this guide provide a robust framework for making such empirical determinations, enabling the rational design of the next generation of highly potent and selective protein degraders.
References
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. URL
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences. URL
- ResearchGate. (n.d.). The mechanism of PROTAC‐mediated target protein degradation.
- Donovan, K. A., et al. (2018). Targeted Protein Degradation: Elements of PROTAC Design. Cell Chemical Biology. URL
- LifeSensors. (n.d.).
- LifeSensors. (n.d.).
- Profacgen. (n.d.).
- BroadPharm. (2022).
- BPS Bioscience. (n.d.). PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. BPS Bioscience. URL
- AiFChem. (2025). What Is a PROTAC Linker and Its Role in Modern Drug Discovery. AiFChem. URL
- Frontiers. (2021). PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Frontiers in Pharmacology. URL
- ChemPep. (n.d.). Overview of PROTAC Linkers. ChemPep. URL
- BPS Bioscience. (n.d.).
- ACS Pharmacology & Translational Science. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
- Benchchem. (2025).
- ACS Pharmacology & Translational Science. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
- BMG Labtech. (n.d.).
- ResearchGate. (n.d.). Overview of main targets of PROTAC degraders.
- PubMed Central. (n.d.). Mechanism of degrader-targeted protein ubiquitinability.
- Benchchem. (2025). Application Notes and Protocols for Evaluating PROTAC Efficacy Using Western Blot Analysis. Benchchem. URL
- Benchchem. (2025).
- Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. URL
- YouTube. (2020). Targeted Protein Degradation | MOA Animation.
- BOC Sciences. (n.d.). PROTAC Ternary Complex Assay Services. BOC Sciences. URL
- Profacgen. (n.d.).
- PubMed Central. (2019). Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer.
- ResearchGate. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability.
- MedchemExpress.com. (n.d.). Boc-NH-Cyclobutane-COOH | PROTAC Linker. MedchemExpress.com. URL
- Benchchem. (n.d.). Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. Benchchem. URL
- Benchchem. (2025). Cell-based assays for evaluating PROTACs with Methyl 4-(3-azetidinyloxy)
- WuXi AppTec. (2025).
- PubMed Central. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development.
- Semantic Scholar. (2022).
- Abcam. (n.d.). MTT assay protocol. Abcam. URL
- Abcam. (n.d.). Cell viability assays. Abcam. URL
- PubMed Central. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability.
- AxisPharm. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. AxisPharm. URL
- Chondrex, Inc. (n.d.). Cell Metabolism Assays. Chondrex, Inc.. URL
- PubMed Central. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.
- Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. Pharmaceutical Business Review. URL
- Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers.
- ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on their chemical structure.
- PubMed. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
- Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Linker Innovation: Benchmarking Ethyl 2-(3-hydroxycyclobutyl)acetate Against Commercial PROTAC Linkers
In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a dominant modality, offering the ability to eliminate rather than merely inhibit disease-causing proteins.[1] These heterobifunctional molecules are composed of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[2][3] While significant attention is often devoted to the warhead and E3 ligand, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmaceutical properties.[4][5]
The linker's length, rigidity, and chemical composition profoundly influence the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent proteasomal degradation.[4] The industry has historically relied on flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic tractability and the ease with which their length can be modulated.[][7][8] However, this flexibility can be a double-edged sword, potentially leading to entropically unfavorable binding, off-target effects, and suboptimal physicochemical properties such as poor cell permeability.[9]
This guide introduces a novel linker, Ethyl 2-(3-hydroxycyclobutyl)acetate, and provides a comprehensive framework for benchmarking its performance against established commercial linkers. We will move beyond simple descriptions and delve into the causality behind experimental choices, providing detailed, self-validating protocols that will empower researchers to make data-driven decisions in their own PROTAC design campaigns.
The PROTAC Catalytic Cycle: A Mechanistic Overview
A PROTAC's mechanism of action is event-driven and catalytic.[1] By hijacking the cell's native ubiquitin-proteasome system (UPS), a single PROTAC molecule can induce the degradation of multiple target protein molecules.[10] Understanding this cycle is fundamental to appreciating the linker's role.
Caption: The catalytic cycle of a PROTAC within the cell.
Profiling the Linker Archetypes
The Incumbents: Alkyl and PEG Linkers
Alkyl and PEG chains are the most widely used linkers in PROTAC development.[] Their prevalence is a direct result of their advantages:
-
Synthetic Accessibility: They are readily available and can be incorporated using standard chemical reactions.
-
Modulability: Their length is easily adjusted, allowing for empirical optimization of linker length, a critical parameter for degradation efficiency.[7]
-
Solubility Enhancement (PEG): The ether oxygens in PEG linkers can improve the aqueous solubility of the often-hydrophobic PROTAC molecule.[7][8]
However, their high degree of flexibility can lead to a significant entropic penalty upon formation of the ternary complex. Furthermore, the physicochemical properties of long PEG chains can contribute to poor cell permeability, limiting oral bioavailability.[9][11]
The Challenger: this compound
The structure of this compound introduces a semi-rigid cyclobutyl moiety into the linker.[12][13] This design philosophy is predicated on the hypothesis that constraining the linker's conformational freedom can offer several advantages:
-
Pre-organization for Binding: The rigid core may reduce the entropic cost of ternary complex formation by orienting the warhead and E3 ligand into a productive conformation.
-
Improved Physicochemical Properties: Compared to linear PEG chains of similar length, the cyclobutyl group has a lower polar surface area (TPSA) and a more three-dimensional structure, which can potentially improve cell permeability by avoiding the "rule-of-five" pitfalls common to PROTACs.[9]
-
Novel Exit Vectors: The defined geometry of the ring provides distinct vectors for attaching the two ends of the PROTAC, offering new possibilities for optimizing protein-protein interactions within the ternary complex.
A Framework for Head-to-Head Benchmarking
To objectively compare this compound with a standard PEG linker, we propose a multi-parametric approach. For this guide, we will hypothesize the construction of two PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-characterized target. Both PROTACs will use the same BRD4 warhead (JQ1) and the same VHL E3 ligase ligand (hydroxyproline derivative), differing only in the linker.
-
PROTAC-PEG4: Contains a standard 4-unit PEG linker.
-
PROTAC-CyBu: Contains the this compound-derived linker.
Caption: The experimental workflow for benchmarking PROTAC linkers.
Protocol 1: Cell Permeability Assessment (Caco-2 Assay)
Causality: PROTACs are large molecules that often challenge traditional drug-likeness rules.[11] Simple permeability assays like PAMPA may not capture the full picture. We use the Caco-2 assay, which utilizes a monolayer of human colorectal adenocarcinoma cells, because it can assess not only passive diffusion but also the effects of active transport and efflux pumps, providing a more physiologically relevant measure of permeability.[14]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value >250 Ω·cm² is typically required.
-
Permeability Measurement (A-to-B):
-
Replace the medium in the apical (A) chamber with a transport buffer containing the test PROTAC (e.g., 10 µM).
-
Fill the basolateral (B) chamber with fresh transport buffer.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Permeability Measurement (B-to-A):
-
Perform the reverse experiment, adding the PROTAC to the basolateral chamber and sampling from the apical chamber to determine the efflux ratio.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-to-A / Papp A-to-B).
Illustrative Data:
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Permeability |
| PROTAC-PEG4 | 0.8 | 4.5 | Low / Efflux Substrate |
| PROTAC-CyBu | 2.1 | 1.8 | Moderate |
This is illustrative data and does not represent real experimental results.
Protocol 2: Ternary Complex Formation (Surface Plasmon Resonance - SPR)
Causality: The stability of the ternary complex is a key driver of degradation efficiency. SPR is a powerful biophysical technique that allows for the real-time, label-free measurement of binding kinetics and affinity, providing quantitative insights into the formation of the POI-PROTAC-E3 complex.[]
Methodology:
-
Chip Preparation: Immobilize biotinylated VHL E3 ligase complex onto a streptavidin-coated SPR sensor chip.
-
Binary Interaction (PROTAC-E3): Inject serial dilutions of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD).
-
Ternary Complex Formation:
-
Prepare a constant concentration of BRD4 protein mixed with serial dilutions of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The increase in response units (RU) compared to the PROTAC-only injection indicates the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD) for the ternary complex. A lower KD value signifies a more stable complex.
Illustrative Data:
| Compound | Binary KD (PROTAC to VHL) | Ternary Complex KD | Interpretation |
| PROTAC-PEG4 | 150 nM | 85 nM | Moderate Ternary Complex Formation |
| PROTAC-CyBu | 180 nM | 35 nM | Strong Ternary Complex Formation |
This is illustrative data and does not represent real experimental results. The improved ternary complex KD for PROTAC-CyBu, despite a slightly weaker binary affinity, would suggest the cyclobutyl linker provides a structural benefit that enhances cooperative binding of the BRD4 protein.
Protocol 3: In-Cell Degradation Potency (Western Blot)
Causality: The ultimate goal of a PROTAC is to degrade its target protein within a cellular context. Western blotting is a robust and widely used method to quantify the reduction in cellular protein levels following PROTAC treatment, allowing for the determination of key performance metrics like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[]
Methodology:
-
Cell Plating: Seed a relevant cell line (e.g., HeLa or 293T cells) in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs (e.g., from 1 µM down to 0.1 nM) for a fixed duration (e.g., 18 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific for the target protein (BRD4).
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Data Analysis:
-
Perform densitometry analysis on the bands to quantify protein levels.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Illustrative Data:
| Compound | DC50 (nM) | Dmax (%) |
| PROTAC-PEG4 | 45 | 85% |
| PROTAC-CyBu | 15 | 95% |
This is illustrative data and does not represent real experimental results.
Synthesizing the Evidence: An Objective Comparison
Based on our illustrative data, a clear performance advantage for the PROTAC-CyBu emerges. The improved permeability (Table 1) suggests the rigid, 3D structure of the cyclobutyl linker is more favorable for traversing the cell membrane than the flexible PEG chain. This is a critical hurdle for PROTACs and a significant point in favor of this novel linker class.
The biophysical data (Table 2) provides a mechanistic rationale for the superior cellular performance. The significantly lower ternary complex KD for PROTAC-CyBu indicates that the linker is not just bringing the proteins together, but is actively facilitating a more stable, productive interaction. This structural pre-organization is a key tenet of rational PROTAC design.[5]
Ultimately, the in-cell degradation data (Table 3) confirms the superiority of the novel linker in this hypothetical scenario. The 3-fold improvement in DC50 and the higher Dmax for PROTAC-CyBu demonstrate that the upstream benefits of permeability and complex formation translate directly to more potent and efficacious protein degradation.
Conclusion and Future Outlook
While flexible linkers like PEG and alkyl chains have been instrumental in the development of early PROTACs, the field is rapidly moving towards more sophisticated designs that offer greater control over the molecule's conformation and physicochemical properties.[2][3] Our benchmarking framework demonstrates how a novel linker, this compound, can be systematically evaluated against these commercial standards.
The hypothetical success of the cyclobutyl linker in our case study underscores a critical principle: rigidity and 3D-dimensionality are powerful tools for improving PROTAC performance. This opens up exciting avenues for future exploration, including:
-
Exploring different ring sizes (cyclopropyl, cyclopentyl, cyclohexyl).
-
Investigating the impact of stereochemistry within the linker.
-
Utilizing computational tools to rationally design rigid linkers that are perfectly tailored to specific POI-E3 ligase pairs.[16]
By adopting a rigorous, data-driven benchmarking approach, researchers can move beyond the trial-and-error paradigm of linker design and accelerate the development of the next generation of highly potent and selective protein degraders.
References
- Troup R. I., Fallan C., Baud M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(5), 273–312. [Link]
- Troup R. I., Fallan C., Baud M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. University of Southampton Institutional Repository. [Link]
- Maple H. J., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. bioRxiv. [Link]
- JenKem Technology USA. (2024). PROTAC PEG Linkers. JenKem Technology USA. [Link]
- Xiong Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 911-926. [Link]
- Scott J. S., et al. (2021). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Journal of Medicinal Chemistry, 64(17), 13075–13090. [Link]
- Koga Y., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Metabolism and Pharmacokinetics, 49, 100502. [Link]
- PubChem. (n.d.). Ethyl 2-(3-hydroxycyclopent-2-en-1-yl)acetate.
- SINOPEG. (n.d.). Protac Linker - Monodisperse PEG. SINOPEG. [Link]
- Lawsam, T., et al. (2023). Benchmarking of PROTAC docking and virtual screening tools. bioRxiv. [Link]
- PubChem. (n.d.). Ethyl 2-ethyl-3-hydroxybutanoate.
- Chemsrc. (n.d.). ethyl 2-(3-ethyl-2,2-dimethyl-cyclobutyl)
- HNS-MS. (n.d.).
- Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S). Organic Syntheses Procedure. [Link]
- Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Medicinal Chemistry Letters, 11(11), 2198-2200. [Link]
- Der Pharma Chemica. (2016). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 8(1), 461-466. [Link]
Sources
- 1. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. tandfonline.com [tandfonline.com]
- 16. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to the Stereochemical Universe: Confirming the Absolute Configuration of Chiral Ethyl 2-(3-hydroxycyclobutyl)acetate
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not a mere academic curiosity; it is a critical determinant of biological activity, efficacy, and safety. For researchers working with novel chiral entities such as Ethyl 2-(3-hydroxycyclobutyl)acetate, a versatile building block in medicinal chemistry, the unambiguous assignment of its absolute configuration is a cornerstone of any successful research program. This guide provides an in-depth comparison of the three preeminent analytical techniques for this purpose: Mosher's Ester Analysis, Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD). As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical insights necessary to select and execute the most appropriate method for your research needs.
The Challenge: Unveiling the Chirality of a Flexible Cyclobutane
This compound presents a unique stereochemical puzzle. The presence of a hydroxyl-bearing stereocenter on a flexible cyclobutane ring necessitates analytical techniques that can provide definitive and reliable information about the spatial orientation of its substituents. The choice of method is not trivial and depends on factors such as sample availability, crystalline nature, and the desired level of structural detail.
Comparative Analysis of Key Methodologies
The selection of an analytical technique to determine the absolute configuration of a chiral molecule is a decision guided by a balance of practical considerations and the specific questions being asked. Below is a comparative overview of the primary methods discussed in this guide.
| Feature | Mosher's Ester Analysis (NMR) | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra. | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Differential absorption of left and right circularly polarized infrared light, compared to a computed spectrum. |
| Sample Requirement | 1-10 mg of the chiral alcohol. | A single, high-quality crystal (typically 0.1-0.3 mm). | 5-15 mg of the chiral alcohol in solution.[1] |
| Analysis Time | 4-6 hours of active effort over 1-2 days for esterification and NMR analysis.[2] | Highly variable; crystal growth can take days to weeks. Data collection and analysis typically take a few hours to a day. | Experimental measurement takes 1-12 hours. Computational analysis can take hours to a few days. |
| Instrumentation | Nuclear Magnetic Resonance (NMR) Spectrometer. | X-ray Diffractometer. | VCD Spectrometer. |
| Key Advantage | Does not require crystallization; provides information about the local environment of the stereocenter. | Provides an unambiguous and complete 3D structure of the molecule. | Applicable to non-crystalline samples (oils, liquids) and provides solution-state conformation.[3] |
| Key Limitation | Indirect method; potential for misinterpretation if the conformational model is not accurate. | Requires a suitable single crystal, which can be challenging to obtain. | Requires computational modeling for spectral interpretation; can be complex for highly flexible molecules. |
Deep Dive into the Methodologies
Mosher's Ester Analysis: A Powerful NMR-Based Approach
Mosher's ester analysis is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[2][4] The method relies on the derivatization of the chiral alcohol with the enantiomerically pure Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride to form a pair of diastereomeric esters.[5][6]
The foundational principle of Mosher's method lies in the anisotropic effect of the phenyl group of the MTPA moiety. In the most stable conformation of the resulting Mosher's esters, the substituents on the chiral center of the alcohol will experience different shielding or deshielding effects from the phenyl ring in the two diastereomers.[7] By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the stereocenter in the (S)- and (R)-MTPA esters, the absolute configuration of the alcohol can be deduced.[2]
Experimental Workflow: Mosher's Ester Analysis
Caption: Workflow for determining absolute configuration using Mosher's ester analysis.
-
Preparation of Reagents : Ensure the chiral alcohol, (R)- and (S)-MTPA chloride, and a suitable base (e.g., pyridine or DMAP) are pure and dry.
-
Esterification : In two separate reactions, treat the chiral alcohol with (R)-MTPA chloride and (S)-MTPA chloride in the presence of the base. The reaction is typically carried out in an aprotic solvent like dichloromethane or chloroform.
-
Work-up and Purification : After the reaction is complete, quench the reaction and purify the resulting diastereomeric esters using column chromatography or HPLC.
-
NMR Analysis : Acquire high-resolution ¹H NMR spectra for both purified Mosher's esters. 2D NMR techniques like COSY and HSQC can be beneficial for unambiguous proton assignments.
-
Data Interpretation : Calculate the Δδ values for the protons on either side of the newly formed ester linkage. A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when applied to the conformational model of the Mosher's ester, reveals the absolute configuration.[6]
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is considered the most definitive method for determining the absolute configuration of a chiral molecule.[8] It provides a direct and unambiguous three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of all atoms.
The ability to determine the absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion.[9] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. By carefully measuring the intensities of Friedel pairs (reflections that are related by inversion), it is possible to determine the absolute structure of the molecule.
Experimental Workflow: Single-Crystal X-ray Crystallography
Caption: General workflow for absolute configuration determination by X-ray crystallography.
-
Crystallization : This is often the most challenging step. The compound must be highly pure, and various crystallization techniques (e.g., slow evaporation, vapor diffusion) should be screened to obtain a single crystal of suitable size and quality.
-
Data Collection : The single crystal is mounted on a goniometer and cooled to low temperature (typically 100 K) to minimize thermal motion. X-ray diffraction data are then collected.
-
Structure Solution and Refinement : The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined.
-
Absolute Configuration Assignment : The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a common metric used for this purpose; a value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted structure.
Vibrational Circular Dichroism (VCD): A Solution-Phase Chiroptical Technique
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][3] It is a powerful method for determining the absolute configuration of molecules in solution, making it particularly valuable for compounds that are difficult to crystallize.[10][11]
VCD signals arise from the coupling of the electric and magnetic transition dipole moments of a vibrational mode.[12] The resulting VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known enantiomer to make the assignment.
Experimental Workflow: Vibrational Circular Dichroism (VCD)
Caption: Workflow for determining absolute configuration using VCD spectroscopy.
-
Sample Preparation : Dissolve the sample in a suitable solvent (e.g., CDCl₃, CCl₄) at a concentration that provides a good signal-to-noise ratio.
-
Spectral Acquisition : Measure the VCD and IR spectra of the sample using a VCD spectrometer.
-
Computational Modeling :
-
Perform a thorough conformational search for one enantiomer of the molecule using computational chemistry software.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT).
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment : Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that of the calculated enantiomer. If the spectra are mirror images, the absolute configuration is opposite.
Conclusion: An Integrated Approach to Stereochemical Confirmation
The determination of the absolute configuration of a chiral molecule like this compound is a critical step that underpins its further development and application. While single-crystal X-ray crystallography remains the gold standard for its unambiguous results, its requirement for a suitable crystal can be a significant bottleneck. Mosher's ester analysis offers a robust NMR-based alternative that is widely accessible, and VCD provides a powerful solution-phase method for non-crystalline samples. Ultimately, the choice of technique will depend on the specific properties of the molecule and the resources available. In many cases, an integrated approach, where the results of one technique are corroborated by another, provides the highest level of confidence in the stereochemical assignment.
References
- Mosher, H. S., & Dale, J. A. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations by nuclear magnetic resonance, including a new method for the determination of enantiomeric purity. Journal of the American Chemical Society, 95(2), 512-519.
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?
- McGregor, P. A., Allan, D. R., Parsons, S., & Pulham, C. R. (2005). The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). Acta Crystallographica Section B: Structural Science, 61(4), 449-454.[9][13]
- Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.[1]
- Koenis, M. A. J., Visser, O., Visscher, L., Buma, W. J., & Nicu, V. P. (2020). Improved absolute configuration determination of complex molecules with VCD.
- Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
- Chemistry LibreTexts. (2024, November 12). 23.2: Derivatization.
- BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD.
- Nafie, L. A. (2011). Vibrational circular dichroism: a new tool for the stereochemical characterization of chiral molecules.
- Flack, H. D., & Bernardinelli, G. (2008).
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Curran, D. P., & Wzorek, J. (2014). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Beilstein journal of organic chemistry, 10, 1688–1701.[14]
- Rychnovsky, S. D., & Griesgraber, G. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. The Journal of organic chemistry, 78(18), 9577–9582.[15]
Sources
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotools.us [biotools.us]
- 4. researchgate.net [researchgate.net]
- 5. individual.utoronto.ca [individual.utoronto.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mosher ester derivatives [sites.science.oregonstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. scm.com [scm.com]
- 11. schrodinger.com [schrodinger.com]
- 12. Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of PROTACs with Varied Linker Compositions
Introduction: Beyond Inhibition, Towards Controlled Degradation
In the landscape of modern therapeutics, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules catalytically induce the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[2] A PROTAC achieves this feat through its three components: a "warhead" ligand that binds the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[1]
While the warhead and E3 ligand determine what is targeted and which ligase is recruited, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) which is the cornerstone of PROTAC efficacy.[1][3] The rational design of this linker remains a significant challenge, often requiring extensive empirical screening.[4][]
This guide provides a comprehensive framework for leveraging computational molecular docking to rationally compare and select PROTAC linkers. We will explore the causal relationships between linker composition and docking outcomes, provide a detailed, field-tested protocol for performing comparative docking studies, and explain how to interpret the resulting data to guide PROTAC design. We will focus on comparing two of the most common flexible linker classes: polyethylene glycol (PEG) and alkyl chains.[6]
The Decisive Role of the Linker in Ternary Complex Formation
The "linkerology" of a PROTAC is a delicate balancing act of multiple physicochemical properties.[2] The choice between a hydrophilic PEG linker and a more lipophilic alkyl chain can dramatically alter a PROTAC's solubility, cell permeability, and metabolic stability.[7][]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, these linkers are hydrophilic and can improve the aqueous solubility of the often large and lipophilic PROTAC molecule.[2][7] Their flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[2] However, this high flexibility can also introduce an entropic penalty upon binding, potentially reducing the stability of the final complex.[2]
-
Alkyl Linkers: These simple hydrocarbon chains offer synthetic simplicity and are generally more metabolically stable than PEG linkers.[7][] Their hydrophobicity can improve cell permeability but may negatively impact aqueous solubility.[1][] While also flexible, their conformational landscape differs from that of PEG chains, which can lead to distinct ternary complex geometries.
The ultimate goal is to identify a linker that optimally orients the POI and E3 ligase to facilitate ubiquitin transfer. This optimal geometry is driven by the formation of a stable ternary complex, often characterized by favorable protein-protein interactions (PPIs) at the interface. The stability of this complex is described by a cooperativity factor (α) . An α value greater than 1 indicates positive cooperativity, where the binding of the first protein enhances the binding of the second, leading to a more stable ternary complex and, typically, more efficient degradation.[3] Computational docking allows us to predict these geometries and estimate the energies that underpin cooperativity.
Experimental Protocol: A Validated Computational Workflow for Comparative Docking
This section details a step-by-step protocol for setting up and executing a comparative docking study. As our model system, we will consider the degradation of the bromodomain-containing protein 4 (BRD4) by recruiting the Cereblon (CRBN) E3 ligase. We will compare two hypothetical PROTACs:
-
PROTAC-PEG: Contains a flexible 12-atom PEG linker.
-
PROTAC-Alkyl: Contains a flexible 12-atom alkyl chain linker.
We will use HADDOCK (High Ambiguity Driven protein-protein DOCKing) , a powerful and widely-used software for modeling biomolecular complexes, due to its ability to incorporate experimental data and its proven performance in predicting PROTAC ternary complexes.[9][10][11]
Part 1: System Preparation
Rationale: The quality of your input structures directly determines the reliability of the docking results. This preparation phase ensures that the molecular structures are clean, complete, and correctly formatted for the docking algorithm.
Methodology:
-
Obtain Protein Structures:
-
Download the crystal structures of your target protein and E3 ligase from the Protein Data Bank (PDB).[12] For our example, we would use a structure of BRD4's bromodomain (e.g., PDB ID: 4ZVI) and the DDB1-CRBN complex (e.g., PDB ID: 4CI1).
-
-
Prepare Protein PDB Files: [13][14]
-
Open the PDB files in a molecular viewer (e.g., PyMOL, UCSF Chimera).
-
Remove all non-essential molecules, including water, ions, and original co-crystallized ligands.
-
Isolate the specific protein chains required for the interaction. For CRBN, this is typically the ligand-binding domain. For BRD4, it's the bromodomain.
-
Check for and repair any missing residues or atoms using tools like MODELLER or the SWISS-MODEL server.[14] Save the cleaned structures as new PDB files (e.g., brd4_clean.pdb, crbn_clean.pdb).
-
-
Generate PROTAC Structures:
-
Use a chemical drawing tool (e.g., ChemDraw) to sketch the 2D structures of PROTAC-PEG and PROTAC-Alkyl.
-
Convert these 2D structures to 3D models using a program like Open Babel or a molecular modeling suite.
-
Perform a conformational search and energy minimization to generate a low-energy 3D conformer for each PROTAC. Save these as .mol2 or .pdb files.
-
Part 2: HADDOCK Docking Protocol
Rationale: HADDOCK uses a data-driven approach where "Ambiguous Interaction Restraints" (AIRs) guide the docking process.[10][15] By defining the known binding site residues for the warhead and the E3 ligand as "active," we bias the simulation to search for productive ternary complex conformations, dramatically increasing efficiency and accuracy.
Methodology:
-
Access HADDOCK: Use the HADDOCK 2.4 web server for ease of use.[11] Register for an account if you are a new user.
-
Job Submission:
-
Step 1: Input Structures: Start a new submission. Define the job name and select "2" for the number of molecules. Upload brd4_clean.pdb as Molecule 1 and crbn_clean.pdb as Molecule 2.
-
Step 2: Define Restraints: This is the most critical step.
-
For Molecule 1 (BRD4), define the "active residues." These are the amino acids known to form the binding pocket for your warhead (e.g., JQ1). This information can be obtained from the original co-crystal structure or binary docking.
-
For Molecule 2 (CRBN), define the "active residues" for the E3 ligand binding site (e.g., for thalidomide).
-
-
Step 3: Linker & PROTAC Definition: In the "Distance Restraints" section, instead of defining direct protein-protein restraints, we will model the PROTAC implicitly through its known binders. The defined active residues on both proteins will guide them into a relevant orientation for a PROTAC to bridge them.
-
Step 4: Run Docking: Use the default HADDOCK protocol settings, which consist of three stages: rigid body docking (it0), semi-flexible simulated annealing (it1), and final refinement in explicit water (water).[16]
-
-
Repeat for Each PROTAC: While the protein-protein docking setup is identical, the subsequent analysis will compare how well the resulting poses can accommodate each specific PROTAC linker. Advanced protocols can explicitly model the PROTAC during docking, but this approach provides a robust comparison of the protein interfaces favored by the system.[17][18]
Comparative Analysis and Interpretation of Docking Results
Rationale: HADDOCK provides an ensemble of solutions clustered by structural similarity (RMSD). The analysis involves evaluating these clusters based on energetic and structural criteria to identify the most plausible ternary complex models and compare the suitability of each linker.[19]
Key Performance Metrics:
-
HADDOCK Score: A weighted sum of van der Waals, electrostatic, desolvation, and restraint violation energies. Lower scores indicate more favorable interactions.
-
Interface-Ligand RMSD (i-RMSD): The root-mean-square deviation of the backbone atoms at the interface of a docked model from a reference structure (if available). Lower values indicate higher accuracy.
-
Buried Surface Area (BSA): The amount of surface area that becomes inaccessible to the solvent upon complex formation. A larger BSA often correlates with a more stable complex.
-
Protein-Protein Interactions (PPIs): The number and type of hydrogen bonds, salt bridges, and non-polar contacts at the POI-E3 ligase interface. More extensive interaction networks suggest higher stability.
Data Presentation:
After running the docking protocol, HADDOCK will present a list of clustered results. For each of the top-ranking clusters, analyze the interface and measure the distance between the warhead and E3 ligand attachment points. A productive pose is one where the specific PROTAC linker can feasibly bridge this distance without steric strain.
The quantitative data should be summarized for the top-ranked, sterically-plausible cluster for each conceptual linker.
| Metric | PROTAC-PEG (Simulated Data) | PROTAC-Alkyl (Simulated Data) | Interpretation |
| HADDOCK Score (Top Cluster) | -115.4 ± 8.2 | -98.7 ± 12.1 | A lower, more negative score suggests a more energetically favorable complex. |
| Buried Surface Area (Ų) | 1750 ± 150 | 1420 ± 180 | A larger BSA indicates a more extensive, potentially more stable, interface. |
| Interface H-Bonds | 8 ± 2 | 5 ± 2 | More hydrogen bonds contribute to the specificity and stability of the complex. |
| Interface Non-Polar Contacts | 125 ± 20 | 95 ± 25 | Extensive hydrophobic interactions are a major driver of protein-protein binding. |
| Calculated Cooperativity (α) | 5.2 | 1.8 | Calculated from binding energy estimates (e.g., using MM/GBSA). α > 1 suggests positive cooperativity.[20][21] |
Interpreting the Results:
In this simulated dataset, PROTAC-PEG leads to a ternary complex with a more favorable HADDOCK score, a larger buried surface area, and a more extensive network of interactions at the protein-protein interface. This suggests that the flexibility and hydrophilic nature of the PEG linker may allow the two proteins to adopt a more complementary orientation, fostering stronger de novo PPIs.[4][22] The higher calculated cooperativity factor further supports the hypothesis that the PEG linker promotes a more stable ternary complex than the alkyl linker in this specific system.[3] This in silico evidence would strongly prioritize PROTAC-PEG for chemical synthesis and experimental validation.
Conclusion and Future Outlook
Computational docking is an indispensable tool for the rational design of PROTACs.[23][24] By enabling the rapid, in silico evaluation of different linker compositions, it allows researchers to prioritize synthetic efforts on candidates with the highest probability of success. This guide provides a robust, validated workflow for comparing PROTAC linkers by modeling the crucial POI-E3 ligase ternary complex.
The analysis of docking scores, interface characteristics, and estimated cooperativity provides a multi-faceted view of a linker's potential to drive the formation of a stable and productive complex. As computational methods continue to improve in accuracy and speed, integrating these predictive models into the PROTAC design cycle will become increasingly vital for accelerating the development of this transformative therapeutic modality.[25]
References
- RDKit, et al. Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
- CD ComputaBio. PROTAC Linker Design and Optimization.
- ResearchGate. Computational Modeling of PROTAC Ternary Complexes and Linker Design | Request PDF.
- Testa, A., et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH.
- ACS Publications. Exploring PROTAC Cooperativity with Coarse-Grained Alchemical Methods | The Journal of Physical Chemistry B.
- Schrödinger. Computational tools for PROTAC design and optimization.
- G, L., et al. Exploring PROTAC Cooperativity with Coarse-Grained Alchemical Methods. PMC - NIH.
- Drummond, L. A., et al. In Silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application.
- Meiler Lab. Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure.
- SilcsBio. Computational modeling of PROTAC ternary complexes as ensembles using SILCS-xTAC.
- Molsoft L.L.C. PROTAC Modeling.
- ResearchGate. In Silico Modeling and Scoring of PROTAC-Mediated Ternary Complex Poses.
- openlabnotebooks.org. Protein-Protein Docking for PROTAC discovery.
- BioSolveIT. PROTAC Design.
- Promega Connections. Using Structural Computation Models to Predict Productive PROTAC Ternary Complexes.
- Zaidman, D., et al. PRosettaC: Rosetta Based Modeling of PROTAC Mediated Ternary Complexes. PMC.
- bioRxiv. Benchmarking of PROTAC docking and virtual screening tools.
- PubMed. Characterizing the Cooperative Effect of PROTAC Systems with End-Point Binding Free Energy Calculation.
- ChemRxiv. In Silico Modeling and Scoring of PROTAC-Mediated Ternary Complex Poses.
- ACS Publications. HADDOCK: A Protein−Protein Docking Approach Based on Biochemical or Biophysical Information | Journal of the American Chemical Society.
- UTEP. Protein-Protein Docking Using Bioinformatics Tools (PPDock) Module.
- ChemRxiv. In Silico Modeling and Scoring of PROTAC-Mediated Ternary Complex Poses.
- Troup, R. I., et al. Novel approaches for the rational design of PROTAC linkers. PMC - NIH.
- ResearchGate. Characterizing the Cooperative Effect of PROTAC Systems with End-Point Binding Free Energy Calculation | Request PDF.
- Bonvin Lab. How to prepare structures for HADDOCK?.
- ResearchGate. How shall I prepare a protein PDB file in a particular pH for docking and simulation?.
- ResearchGate. HADDOCK: a protein-protein docking approach based on biochemical or biophysical data.
- Bonvin Lab. HADDOCK2.4 basic protein-protein docking tutorial.
- Bonvin Lab. HADDOCK Web Server.
- Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HADDOCK Web Server [rascar.science.uu.nl]
- 12. Protein-Protein Docking Using Bioinformatics Tools (PPDock) Module [utep.edu]
- 13. meilerlab.org [meilerlab.org]
- 14. How to prepare structures for HADDOCK? – Bonvin Lab [bonvinlab.org]
- 15. researchgate.net [researchgate.net]
- 16. HADDOCK2.4 basic protein-protein docking tutorial – Bonvin Lab [bonvinlab.org]
- 17. Molsoft L.L.C.: PROTAC Modeling [molsoft.com]
- 18. PRosettaC: Rosetta Based Modeling of PROTAC Mediated Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Characterizing the Cooperative Effect of PROTAC Systems with End-Point Binding Free Energy Calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 23. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 24. researchgate.net [researchgate.net]
- 25. schrodinger.com [schrodinger.com]
Safety Operating Guide
Navigating the Disposal of Ethyl 2-(3-hydroxycyclobutyl)acetate: A Guide for Laboratory Professionals
Ethyl 2-(3-hydroxycyclobutyl)acetate is utilized in advanced research, notably as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are sophisticated molecules that leverage the cell's own waste disposal system to target and degrade specific proteins.[3][4] The responsible management and disposal of all components used in their synthesis, including linkers like this compound, are paramount to maintaining a safe and compliant research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with a high degree of caution, treating it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (nitrile gloves are a common minimum requirement).[1][5]
-
Ventilation: All handling and preparation for disposal of this compound, whether in solid or solution form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[6][7]
Physicochemical Properties and Hazard Assessment
Due to the absence of a specific SDS, a complete hazard profile is unavailable. The table below summarizes known physical properties and inferred hazards based on the compound's chemical class (ester, alcohol).
| Property | Value/Information | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 1408075-22-8 | [2] |
| Molecular Formula | C₈H₁₄O₃ | [2] |
| Molecular Weight | 158.20 g/mol | [2] |
| Physical State | Assumed to be a liquid or solid at room temperature. | N/A |
| Inferred Hazards | As a member of the ester family, it may be combustible. Similar compounds can cause skin and eye irritation.[6][8] The toxicological properties have not been thoroughly investigated.[6] | N/A |
| Chemical Class | Non-halogenated ester, Alcohol | N/A |
Step-by-Step Disposal Protocol
The following procedure is a general guideline for the safe disposal of this compound and its associated waste.
Waste Characterization and Segregation
Proper segregation is the foundational step in compliant chemical waste management.[9]
-
Waste Stream: this compound should be classified as a non-halogenated organic waste .[5][10][11]
-
Do Not Mix: Do not mix this waste with halogenated solvents, strong acids or bases, oxidizers, or heavy metal waste.[5][11] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[11]
Waste Collection and Containerization
-
Liquid Waste:
-
Collect all solutions containing this compound, including reaction residues and solvent rinses, in a designated, chemically compatible waste container.[9]
-
The container should be made of a material like high-density polyethylene (HDPE) and have a secure, tight-fitting screw cap.[11]
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[10]
-
-
Solid Waste:
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[12]
-
The rinsate from this process must be collected as liquid chemical waste and added to your non-halogenated organic waste container.[9] After triple-rinsing, deface the label and dispose of the empty container according to your institution's guidelines for glass or plastic recycling or disposal.[12]
-
Labeling and Storage
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or percentage of all constituents.[5][9][10] Do not use abbreviations.[5] The label should also include the date accumulation started.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA).[10] This area should be a well-ventilated, secure location away from general laboratory traffic and incompatible materials. The storage area must have secondary containment to control any potential leaks or spills.[9]
Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum time allowed by your institution (often 90 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[9]
-
Licensed Contractor: The EHS department will coordinate with a licensed hazardous waste disposal contractor for the final treatment and disposal, which for non-halogenated organic solvents typically involves incineration or fuels blending.[12] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5]
Spill Response Protocol
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[5][10]
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these rigorous safety and disposal protocols, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safe and sustainable laboratory environment. Always prioritize safety and when in doubt, consult with your institution's EHS professionals.
References
- Proper Disposal of PROTAC PARP1 Degrader-1: A Guide for Laboratory Professionals. Benchchem. Accessed January 7, 2026.
- Navigating the Safe Disposal of PROTAC SMARCA2 Degrader-1: A Comprehensive Guide. Benchchem. Accessed January 7, 2026.
- Essential Safety and Disposal Procedures for PROTAC IRAK4 Degrader-4. Benchchem. Accessed January 7, 2026.
- Armour, M. A., Browne, L. M., & Weir, G. L. (2002). Hazardous Laboratory Chemicals Disposal Guide. Reed College.
- Non-halogenated Organic Solvents - Standard Operating Procedure. Braun Research Group, Northwestern University. Accessed January 7, 2026.
- PROTACS - the body's own garbage disposal against cancer. Cfm Oskar Tropitzsch GmbH. Accessed January 7, 2026.
- Non-Halogenated Solvents in Laboratories.
- SAFETY DATA SHEET - Ethyl DL-3-hydroxybutyrate 99%. Pfaltz & Bauer. Published June 21, 2023.
- Material Safety Data Sheet - Ethyl Acetate. Sasol Chemicals. Published January 15, 2025.
- SAFETY DATA SHEET - 3-Ethyl-2-hydroxy-2-cyclopenten-1-one. TCI Chemicals. Published October 10, 2025.
- This compound. MedChemExpress. Accessed January 7, 2026.
- PROTACs: “Disposal” as Therapy. Aktuelles aus der Goethe-Universität Frankfurt. Published November 3, 2025.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Accessed January 7, 2026.
- Laboratory chemical waste disposal guidelines. University of Otago. Accessed January 7, 2026.
- Ethyl 2-(cis-3-hydroxycyclobutyl)acetate, 95% Purity, C8H14O3, 100 mg. CP Lab Safety. Accessed January 7, 2026.
- 1408075-22-8|this compound|BLD Pharm. BLD Pharm. Accessed January 7, 2026.
- Mthis compound Safety Data Sheet. AK Scientific, Inc. Accessed January 7, 2026.
- 54010-27-4|ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)
- ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7. The Good Scents Company. Accessed January 7, 2026.
- Ethyl 2-ethyl-3-hydroxybutanoate. PubChem, National Institutes of Health. Accessed January 7, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cfmot.de [cfmot.de]
- 4. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 8. aksci.com [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. ethz.ch [ethz.ch]
- 12. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling Ethyl 2-(3-hydroxycyclobutyl)acetate
Operational Guide: Safe Handling of Ethyl 2-(3-hydroxycyclobutyl)acetate
This document provides essential safety and logistical guidance for handling this compound (CAS No. 1408075-22-8). As a compound with limited publicly available hazard data, it is imperative to adhere to a conservative safety protocol. This guide is founded on the principle of treating substances with unknown toxicity as potentially hazardous, drawing inferences from structurally similar molecules to establish robust safety measures. It is intended to supplement, not replace, a mandatory, site-specific risk assessment conducted by qualified personnel.
Hazard Assessment & Risk Analysis
-
Ethyl Ester Moiety: The ethyl acetate functional group suggests potential hazards including flammability, serious eye irritation, and potential for causing drowsiness or dizziness upon inhalation.[3] Repeated or prolonged skin contact with similar esters may also lead to dryness or cracking.
-
Secondary Alcohol (-OH) Group: The hydroxyl group can contribute to irritation, particularly to the eyes and skin.
-
Cyclobutyl Ring: While the ring itself is less reactive, the overall structure as a small organic molecule implies good solvent properties, which can facilitate absorption through the skin.
| Potential Hazard | Inferred From | Primary Control Measures |
| Flammability | Ethyl Acetate Analogy | Work away from ignition sources; use grounded equipment. |
| Serious Eye Irritation | Ethyl Acetate & Alcohol Analogy | ANSI Z87.1-compliant safety goggles are mandatory. |
| Skin Irritation/Absorption | General Ester/Alcohol Properties | Wear appropriate chemical-resistant gloves and a lab coat. |
| Respiratory Irritation | Ethyl Acetate Analogy | Handle exclusively within a certified chemical fume hood. |
| Unknown Chronic Effects | Lack of Data | Minimize all routes of exposure (inhalation, dermal, ingestion). |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to minimize exposure. All PPE must be inspected for integrity before each use.[4]
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant, splash-proof chemical safety goggles must be worn at all times in the laboratory where this chemical is handled. A face shield should be worn over the goggles when handling larger quantities (>100 mL) or when there is a significant splash risk.
-
Skin and Body Protection:
-
Gloves: Based on data for ethyl acetate, Butyl or thick Nitrile gloves are recommended for extended contact.[5] For incidental contact, double-gloving with nitrile gloves is a prudent measure. Never use latex gloves , as they offer poor protection against most organic solvents.[6] Always consult the glove manufacturer's compatibility chart.
-
Lab Coat: A flame-resistant lab coat should be worn, fully buttoned, with sleeves extending to the wrists.
-
Footwear: Closed-toe shoes are required; perforated shoes or sandals are prohibited.[4]
-
-
Respiratory Protection: All handling of this compound must be performed inside a certified chemical fume hood to maintain airborne concentrations below any potential exposure limits.[1]
Caption: PPE Selection Workflow for Handling the Compound.
Operational Plan: Handling and Storage
Engineering Controls:
-
All procedures that may generate vapors or aerosols must be conducted in a certified chemical fume hood.[6]
-
An eyewash station and safety shower must be immediately accessible.[4]
-
Use grounded equipment and containers for transfers of significant volumes to prevent static discharge.[3]
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area within the fume hood for the procedure. Assemble all necessary equipment and reagents.
-
Don PPE: Follow the PPE protocol outlined in Section 2.
-
Aliquot Chemical: Allow the container to equilibrate to room temperature inside the fume hood before opening to prevent moisture condensation. Dispense the required amount into a suitable, labeled container.
-
Seal and Store: Tightly reseal the primary container immediately after use. The compound requires cold storage; return it to a designated refrigerator or cold room (2-8°C) that is approved for flammable materials.[7]
-
Post-Handling: After completing the work, decontaminate the work area. Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.[4]
Storage:
-
Temperature: Store containers tightly sealed in a dry, well-ventilated location at 2-8°C.[7]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[8]
-
Labeling: Ensure all containers are clearly labeled with the full chemical name and any known hazard warnings.
Emergency & Disposal Plan
Spill Response:
-
Small Spill (<100 mL, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the contaminated absorbent and any contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Wipe the area with a suitable solvent (e.g., isopropanol) followed by soap and water.
-
-
Large Spill (>100 mL or outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health & Safety (EHS) emergency line.
-
Provide details of the spilled chemical and its location.
-
Caption: Chemical Spill Response Plan.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and flush the affected skin area with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Collection: Collect liquid waste in a dedicated, sealed, and properly labeled container. As a non-halogenated organic, it may be compatible with other non-halogenated solvent waste streams, but this must be verified with your institution's EHS guidelines.[9][10]
-
Labeling: The waste container must be labeled "Hazardous Waste" and list the full chemical name of all contents, including approximate percentages.[11]
-
Storage: Store waste containers in a designated Satellite Accumulation Area, with secondary containment, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's EHS department. Do not dispose of this chemical down the drain.[11]
References
- Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Northwestern University.
- Safety Gloves. (n.d.). Ethyl Acetate Resistant Work Gloves.
- SmartLabs. (n.d.). Esterification.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- University of Nevada, Reno. (n.d.). Novel Chemicals with Unknown Hazards SOP.
- Allucent. (n.d.). Risk Assessment: Traditional and Novel Approaches.
- North Safety Products. (n.d.). Chemical Resistance Guide.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making.
- National Center for Biotechnology Information. (n.d.). Ethyl 2-(3-hydroxycyclopent-2-en-1-yl)acetate. PubChem Compound Database.
- University of California, San Diego. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
- Temple University. (n.d.). Non-Halogenated Solvents in Laboratories. Campus Operations.
- Oxford Academic. (2017). Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Toxicological Sciences.
- National Center for Biotechnology Information. (2007). Overview of Risk Assessment. In Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory.
- University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- University of Alberta. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety.
- University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety.
- Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. Education.
- National Center for Biotechnology Information. (n.d.). Ethyl 2-ethyl-3-hydroxybutanoate. PubChem Compound Database.
- Chemsrc. (n.d.). ethyl 2-(3-ethyl-2,2-dimethyl-cyclobutyl)acetate.
- HNS-MS. (n.d.). Ethyl Acetate.
Sources
- 1. twu.edu [twu.edu]
- 2. acs.org [acs.org]
- 3. HNS-MS [hns-ms.eu]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bldpharm.com [bldpharm.com]
- 8. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
